Product packaging for Sinapic acid(Cat. No.:)

Sinapic acid

Cat. No.: B7884613
M. Wt: 224.21 g/mol
InChI Key: PCMORTLOPMLEFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Hydroxy-3,5-dimethoxycinnamic acid is a natural product found in Coffea, Prunus cerasus, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O5 B7884613 Sinapic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c1-15-8-5-7(3-4-10(12)13)6-9(16-2)11(8)14/h3-6,14H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCMORTLOPMLEFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40862129
Record name 3-(4-Hydroxy-3,5-dimethoxyphenyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40862129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Light yellow powder; [Sigma-Aldrich MSDS]
Record name Sinapinic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/17334
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

530-59-6
Record name Sinapic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=530-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Hydroxy-3,5-dimethoxyphenyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40862129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxy-3,5-dimethoxycinnamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.717
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide to 3,5-Dimethoxy-4-Hydroxycinnamic Acid (Sinapinic Acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethoxy-4-hydroxycinnamic acid, commonly known as sinapinic acid, is a naturally occurring phenolic compound and a derivative of cinnamic acid.[1] It is widely distributed in the plant kingdom, found in various fruits, vegetables, cereals, oilseed crops, and spices.[2][3] As a bioactive phytochemical, sinapinic acid has garnered significant interest within the scientific community for its diverse pharmacological properties.[2] This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of sinapinic acid, with a focus on its potential therapeutic applications. Detailed experimental protocols and visual representations of key signaling pathways are included to support further research and development.

Chemical and Physical Properties

Sinapinic acid is a yellow to tan crystalline powder. Its chemical structure consists of a phenyl ring with two methoxy (B1213986) groups and one hydroxyl group, attached to a propenoic acid moiety.

Quantitative Data

The key chemical and physical properties of sinapinic acid are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
IUPAC Name (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoic acid
Synonyms Sinapic acid, 4-Hydroxy-3,5-dimethoxycinnamic acid[4]
Molecular Formula C₁₁H₁₂O₅[5]
Molecular Weight 224.21 g/mol [5]
Melting Point 192 - 205 °C[6]
Boiling Point 490.00 °C at 760.00 mm Hg
Solubility Soluble in alcohol, polar organic solvents, and hot ethanol. Slightly soluble in water and ether.[7][8] Insoluble in H₂O, but soluble in DMSO (≥42.2 mg/mL) and EtOH (≥8.92 mg/mL).[9]
logP (o/w) 0.997 (estimated)
pKa The selection of extraction pH depends on the chemical structure of the phenolic compounds and their pKa.[10]
Appearance Yellow to tan crystalline powder

Biological Activities and Mechanisms of Action

Sinapinic acid exhibits a wide range of biological activities, making it a promising candidate for the development of novel therapeutic agents. These activities are primarily attributed to its antioxidant properties, stemming from its ability to donate a hydrogen atom and scavenge free radicals.[2][11]

Antioxidant Activity

Sinapinic acid is a potent antioxidant.[2] It demonstrates significant free radical scavenging activity against various radicals, including 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).[2][12] Studies have shown that sinapinic acid can inhibit lipid peroxidation and reduce oxidative stress, thereby protecting cells from oxidative damage.[2][12]

Anti-inflammatory Effects

Sinapinic acid possesses significant anti-inflammatory properties.[1][13] It has been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E₂ (PGE₂), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages.[13][14] The anti-inflammatory effects of sinapinic acid are mediated, at least in part, through the inhibition of the nuclear factor-kappaB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[13][15] Furthermore, sinapinic acid has been found to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory responses.[1]

NF_kB_Inhibition cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB_alpha IκBα IKK->IkB_alpha Phosphorylates & Degrades NF_kB NF-κB (p65/p50) NF_kB_active Active NF-κB NF_kB->NF_kB_active Releases Nucleus Nucleus NF_kB_active->Nucleus Translocates to Pro_inflammatory_genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-1β) Nucleus->Pro_inflammatory_genes Induces Sinapinic_Acid Sinapinic Acid Sinapinic_Acid->IKK Inhibits

NF-κB signaling inhibition by Sinapinic Acid.
Anticancer Properties

Sinapinic acid has demonstrated anticancer activity in various cancer cell lines.[16][17] It can induce apoptosis (programmed cell death) and inhibit cell proliferation and invasion.[16][18] The anticancer mechanisms of sinapinic acid involve the modulation of multiple signaling pathways, including the upregulation of pro-apoptotic proteins like BAX and caspases, and the downregulation of anti-apoptotic proteins and matrix metalloproteinases (MMPs).[16][18]

Pro_Apoptotic_Effect Sinapinic_Acid Sinapinic Acid Bcl2 Bcl-2 (Anti-apoptotic) Sinapinic_Acid->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Sinapinic_Acid->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Pro-apoptotic signaling by Sinapinic Acid.
Antimicrobial Activity

Sinapinic acid exhibits broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria.[2][19] It has been shown to be effective against multidrug-resistant microorganisms.[19] The minimum inhibitory concentrations (MIC) of sinapinic acid against several bacterial strains have been reported.[20]

Other Biological Activities

In addition to the activities mentioned above, sinapinic acid has been reported to possess neuroprotective, antidiabetic, and anxiolytic effects.[2]

Metabolism and Bioavailability

Upon oral administration, sinapinic acid is absorbed in the small intestine.[2] The maximum plasma concentration of sinapinic acid has been observed to be around 40 nM, with a bioavailability of approximately 3% of the total phenolics from a cereal meal.[2] It is metabolized in the body, and its metabolites are excreted in the urine.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of sinapinic acid.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is used to determine the free radical scavenging activity of a compound.

Methodology:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The solution should be freshly prepared and kept in the dark.

  • Sample Preparation: Dissolve sinapinic acid in methanol to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each sinapinic acid dilution to different wells.

    • Add 100 µL of methanol to a well to serve as a control.

    • Add 100 µL of the 0.1 mM DPPH solution to all wells.

    • Mix the contents of the wells thoroughly.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100

DPPH_Assay_Workflow Prep_DPPH Prepare 0.1 mM DPPH in Methanol Plate_Setup Add 100 µL Sample/Control and 100 µL DPPH to 96-well plate Prep_DPPH->Plate_Setup Prep_Sample Prepare Sinapinic Acid Dilutions in Methanol Prep_Sample->Plate_Setup Incubation Incubate in Dark (30 min, RT) Plate_Setup->Incubation Measurement Measure Absorbance at 517 nm Incubation->Measurement Calculation Calculate % Inhibition Measurement->Calculation

Workflow for DPPH radical scavenging assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of sinapinic acid for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the control (untreated cells).

Western Blot Analysis for Signaling Pathway Proteins (e.g., NF-κB)

This technique is used to detect and quantify specific proteins in a sample.

Methodology:

  • Cell Treatment and Lysis: Treat cells with sinapinic acid and/or an inflammatory stimulus (e.g., LPS). After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins based on their molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., p-p65, IκBα) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Safety and Toxicity

Sinapinic acid is generally considered to be non-toxic, especially at concentrations found in the diet. However, as with any compound intended for therapeutic use, comprehensive toxicological studies are necessary to establish a full safety profile. The available safety data suggests that it is a skin and eye irritant.

Conclusion

3,5-dimethoxy-4-hydroxycinnamic acid is a versatile phytochemical with a wide array of promising biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects. Its mechanisms of action involve the modulation of key signaling pathways, making it a valuable lead compound for the development of new drugs for various diseases. This technical guide provides a solid foundation of its properties and the methodologies to study them, encouraging further investigation into the therapeutic potential of sinapinic acid.

References

sinapic acid biological activities in vitro

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Vitro Biological Activities of Sinapic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (3,5-dimethoxy-4-hydroxycinnamic acid) is a naturally occurring hydroxycinnamic acid derivative found in a variety of dietary sources, including spices, fruits, vegetables, and cereal grains. As a bioactive phenolic compound, it has garnered significant attention within the scientific community for its diverse pharmacological properties. In vitro studies have been instrumental in elucidating the mechanisms underlying its biological effects, revealing its potential as a lead compound for the development of novel therapeutics. This document provides a comprehensive technical overview of the primary in vitro biological activities of this compound, focusing on its antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. Detailed experimental protocols, quantitative data summaries, and pathway visualizations are presented to support further research and development efforts.

Antioxidant Activity

This compound is a potent antioxidant, functioning as a radical scavenger and a chain-breaking antioxidant. Its efficacy is attributed to the phenolic hydroxyl group and methoxy (B1213986) substitutions on the phenyl ring, which enable it to donate a hydrogen atom to neutralize free radicals.

Quantitative Data: Radical Scavenging Activity
Assay TypeConcentration% Inhibition / ActivityReference(s)
DPPH Radical Scavenging50 µM82% inhibition
DPPH Radical Scavenging0.02 mM33.2% inhibition[1]
DPPH Radical Scavenging0.3 mM50% inhibition (IC50)[1]
ABTS Radical Scavenging50 µM86.5% inhibition[2]
Superoxide Radical Scavenging50 µM88.6% activity[3]
Peroxynitrite (ONOO⁻) Scavenging-Scavenges ONOO⁻ more effectively than ascorbic acid and tocopherol[1]
LDL Oxidation Inhibition10 µM28% inhibition[1]
Experimental Protocols

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

  • Principle: The DPPH radical has a deep violet color in solution with a characteristic absorbance maximum at approximately 515-517 nm. When reduced by an antioxidant, the DPPH molecule is decolorized, leading to a decrease in absorbance.

  • Methodology:

    • A stock solution of DPPH (e.g., 60 µM) is prepared in methanol (B129727).

    • Various concentrations of this compound (e.g., 3.125-100 µM) are prepared in a suitable solvent like methanol.[2]

    • An aliquot of the this compound solution is mixed with an equal volume of the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a specified period (e.g., 2-30 minutes).[2]

    • The absorbance of the remaining DPPH is measured spectrophotometrically at ~515 nm.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with this compound.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay This assay evaluates the ability of a compound to scavenge the long-lived ABTS radical cation (ABTS•+).

  • Principle: ABTS is oxidized to its radical cation, ABTS•+, by a strong oxidizing agent like potassium persulfate. The ABTS•+ has a blue-green color with a characteristic absorbance at ~734 nm. In the presence of an antioxidant, the radical is reduced back to the colorless ABTS, causing a decrease in absorbance.

  • Methodology:

    • The ABTS•+ radical cation is pre-generated by reacting an aqueous ABTS solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • The ABTS•+ solution is diluted with a solvent (e.g., methanol or ethanol) to an absorbance of ~0.70 at 734 nm.

    • Various concentrations of this compound are added to the diluted ABTS•+ solution.

    • The mixture is incubated for a defined time (e.g., 6 minutes).

    • The absorbance is measured at 734 nm.

    • The percentage of inhibition is calculated using the same formula as in the DPPH assay.

Visualization

G cluster_workflow DPPH Antioxidant Assay Workflow DPPH DPPH Radical (Violet) Mix Mix & Incubate DPPH->Mix SA This compound (Antioxidant) SA->Mix Reduced_DPPH Reduced DPPH (Colorless/Yellow) Mix->Reduced_DPPH Radical Quenching Measure Measure Absorbance @ ~515 nm Reduced_DPPH->Measure Calculate Calculate % Inhibition Measure->Calculate

Caption: Workflow for the DPPH radical scavenging assay.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties by inhibiting key inflammatory enzymes and suppressing the production of pro-inflammatory mediators. A primary mechanism is the inactivation of the NF-κB signaling pathway.

Quantitative Data: Anti-inflammatory Effects
Assay / Cell LineTarget / MediatorEffectReference(s)
Enzyme InhibitionCyclooxygenase-2 (COX-2)Significant inhibition (P<0.001)[4][5]
Enzyme Inhibition5-Lipoxygenase (5-LOX)Significant inhibition (P<0.001)[4][5]
RAW 264.7 Macrophages (LPS-stimulated)Nitric Oxide (NO), PGE₂, TNF-α, IL-1βDose-dependent inhibition of production and mRNA expression[6][7]
Protein DenaturationHeat-induced albumin denaturationSignificant protection at 10-500 µg/ml (P<0.001)[4][5]
Membrane StabilizationHeat & hypotonicity-induced erythrocyte hemolysisSignificant inhibition at 500 µg/ml (P<0.001)[4][5]
BMDMs (LPS+ATP-stimulated)NLRP3 InflammasomeBlocks Caspase-1 activation and IL-1β secretion; specific to NLRP3, not NLRC4 or AIM2 inflammasomes[8]
Experimental Protocols

1. COX and 5-LOX Inhibition Assays These assays determine the ability of a compound to inhibit the enzymes responsible for producing prostaglandins (B1171923) and leukotrienes, respectively.

  • Principle: Commercially available colorimetric or fluorometric inhibitor screening kits are often used. These kits typically measure the peroxidase activity of COX or the hydroperoxides generated by LOX.

  • Methodology (General):

    • The enzyme (COX-2 or 5-LOX) is pre-incubated with various concentrations of this compound or a standard inhibitor (e.g., Indomethacin).

    • The enzymatic reaction is initiated by adding the substrate (e.g., arachidonic acid).

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The product formation is measured using a colorimetric or fluorometric probe that reacts with the output of the reaction (e.g., prostaglandin (B15479496) G₂ for COX).

    • The absorbance or fluorescence is read, and the percentage of enzyme inhibition is calculated relative to an untreated control.

2. Inhibition of Pro-inflammatory Mediators in Macrophages (RAW 264.7) This cell-based assay is used to assess the effect of a compound on the inflammatory response of immune cells.

  • Principle: Macrophages, when stimulated with lipopolysaccharide (LPS), produce pro-inflammatory mediators like NO, TNF-α, and IL-1β. The levels of these mediators in the cell culture supernatant can be quantified.

  • Methodology:

    • RAW 264.7 cells are cultured in appropriate media.

    • Cells are pre-treated with various concentrations of this compound for a short period (e.g., 1 hour).

    • Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the media.

    • The cells are incubated for a longer period (e.g., 24 hours).

    • NO Measurement: The culture supernatant is collected, and the concentration of nitrite (B80452) (a stable product of NO) is measured using the Griess reagent.

    • Cytokine Measurement: The levels of TNF-α and IL-1β in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Gene Expression: To determine if the inhibition is at the transcriptional level, cell lysates are collected, RNA is extracted, and the mRNA levels of iNOS, COX-2, TNF-α, and IL-1β are measured using reverse transcription-polymerase chain reaction (RT-PCR).[6]

Visualization

G cluster_pathway This compound's Anti-inflammatory Mechanism via NF-κB LPS LPS IKK IKK Complex LPS->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa->IkBa Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation IkBa_NFkB IκBα-NF-κB (Inactive) Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β) Nucleus->Genes Transcription SA This compound SA->IKK Inhibits SA->IkBa Prevents Degradation

Caption: this compound inhibits the NF-κB inflammatory pathway.

Anticancer Activity

This compound has demonstrated cytotoxic and pro-apoptotic effects against various cancer cell lines. Its mechanisms include the induction of apoptosis, modulation of metastasis-related genes, and generation of oxidative stress within cancer cells.

Quantitative Data: Cytotoxicity (IC₅₀)
Cell LineCancer TypeIncubation TimeIC₅₀ ValueReference(s)
PC-3Prostate Cancer72 h1000 µM[9]
LNCaPProstate Cancer72 h1000 µM[9]
HT-29Colon Cancer24 h317.5 µM[10]
L929 (Murine Fibroblast)- (for toxicity)-467 µM[11]
Quantitative Data: Modulation of Gene/Protein Expression
Cell LineEffect of this compound TreatmentReference(s)
PC-3Upregulated: BAX, CASP3, CASP8, CYCS, FAS, TIMP-1, CDH1Downregulated: MMP-9[9][12]
LNCaPUpregulated: BAX, CASP3, CASP7, CYCSDownregulated: CDH2, MMP-2, MMP-9[9]
HT-29Elevated protein levels: Cleaved Caspase-3, BAX, Cleaved PARPIncreased: Intracellular ROS, Lipid PeroxidationDecreased: Mitochondrial Membrane Potential, Antioxidant levels[10][13]
Experimental Protocols

1. Cell Viability (MTT/XTT) Assay These colorimetric assays are used to assess cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

  • Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT (or XTT) into a colored formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.

  • Methodology:

    • Cancer cells (e.g., HT-29, PC-3) are seeded in 96-well plates and allowed to adhere overnight.

    • The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 20-200 µg/ml or higher).[13] A vehicle control is also included.

    • Cells are incubated for a defined period (e.g., 24, 48, or 72 hours).

    • The MTT or XTT reagent is added to each well, and the plate is incubated for an additional 2-4 hours.

    • A solubilizing agent (e.g., DMSO for MTT) is added to dissolve the formazan crystals.

    • The absorbance of the colored solution is measured using a microplate reader at the appropriate wavelength (~570 nm for MTT, ~450 nm for XTT).

    • The IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

2. Apoptosis and Gene Expression Analysis

  • Principle: Apoptosis induction can be confirmed by measuring the levels of key apoptotic proteins and the expression of related genes.

  • Methodology:

    • ELISA: Cells are treated with this compound at its IC₅₀ concentration. After incubation, cell lysates are prepared. Commercially available ELISA kits are used to quantify the protein levels of BAX, cleaved caspase-3, and cleaved PARP.[10]

    • Quantitative PCR (qPCR): Cells are treated as above. Total RNA is extracted and reverse-transcribed into cDNA. qPCR is then performed using specific primers for target genes (e.g., BAX, CASP3, MMP-9) and a reference gene (e.g., GAPDH) to determine the relative changes in gene expression.[9]

    • Mitochondrial Membrane Potential (MMP): Cells are treated with this compound and then stained with a fluorescent dye like JC-1. In healthy cells, JC-1 forms aggregates in the mitochondria, emitting red fluorescence. In apoptotic cells with decreased MMP, JC-1 remains as monomers in the cytoplasm, emitting green fluorescence. The shift from red to green fluorescence is measured by flow cytometry or fluorescence microscopy.[13]

Visualization

G cluster_pathway Apoptotic Pathway Induced by this compound in Cancer Cells SA This compound ROS ↑ Intracellular ROS SA->ROS Bax ↑ BAX SA->Bax Mito Mitochondria ROS->Mito ↓ MMP CytC Cytochrome c Release Mito->CytC Bax->Mito ↓ MMP Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates PARP PARP Casp3->PARP Cleaves Apoptosis Apoptosis Casp3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP CleavedPARP->Apoptosis

Caption: this compound induces apoptosis in cancer cells via the mitochondrial pathway.

Neuroprotective Activity

While much of the research on this compound's neuroprotective effects comes from in vivo models, in vitro studies have highlighted several key mechanisms, including antioxidant activity, anti-inflammatory effects, and modulation of neuronal signaling.

Quantitative Data: Neuroprotective and Related Activities
Assay / TargetCompoundActivity / FindingReference(s)
Acetylcholinesterase (AChE) InhibitionSinapine*IC₅₀ = 3.66 µM (rat cerebral homogenate)[1]
Long-Term Potentiation (LTP)This compoundIncreases fEPSP activity dose-dependently (1-100 µM) in hippocampal slices and restores scopolamine-suppressed fEPSP[14]
Peroxynitrite (ONOO⁻) ScavengingThis compoundInhibits peroxynitrite-mediated tyrosine nitration of proteins[1][14]
GABA Receptor ModulationThis compoundSuggested to have GABA receptor agonistic properties[1][15]

Note: Sinapine is an ester derivative of this compound.

Experimental Protocols

1. Peroxynitrite (ONOO⁻) Scavenging Assay This assay measures the ability of a compound to protect against protein damage caused by the highly reactive oxidant, peroxynitrite.

  • Principle: Peroxynitrite nitrates the tyrosine residues on proteins like bovine serum albumin (BSA). The formation of 3-nitrotyrosine (B3424624) can be quantified. A scavenger like this compound will compete with tyrosine for peroxynitrite, thus inhibiting 3-nitrotyrosine formation.

  • Methodology:

    • A solution of BSA is prepared in a phosphate (B84403) buffer.

    • This compound is added at various concentrations.

    • Peroxynitrite is added to the mixture to initiate the nitration reaction.

    • The reaction is stopped after a short incubation.

    • The level of 3-nitrotyrosine formed in the BSA protein is quantified, often using HPLC or specific antibodies in an ELISA format.

    • The inhibition of nitration by this compound is calculated relative to a control without the scavenger.[1]

2. Long-Term Potentiation (LTP) in Hippocampal Slices This electrophysiological technique is a well-established in vitro model for studying the cellular mechanisms of learning and memory.

  • Principle: LTP is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. The field excitatory postsynaptic potential (fEPSP) is measured as an indicator of synaptic strength.

  • Methodology:

    • Acute brain slices containing the hippocampus are prepared from rodents.

    • Slices are maintained in an interface chamber perfused with artificial cerebrospinal fluid (aCSF).

    • A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record fEPSPs.

    • A stable baseline of fEPSPs is recorded for 20-30 minutes.

    • The slices are then perfused with aCSF containing this compound (e.g., 1, 10, 100 µM) or a vehicle control.[14]

    • LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., theta burst stimulation).

    • The fEPSP slope is recorded for at least 60 minutes post-HFS to measure the potentiation. The effect of this compound is determined by comparing the degree of potentiation to the control slices.

Visualization

G cluster_logic Proposed In Vitro Neuroprotective Mechanisms of this compound cluster_antioxidant Antioxidant Effects cluster_antiinflammatory Anti-inflammatory Effects cluster_signaling Neuronal Signaling SA This compound ROS Scavenges ROS SA->ROS ONOO Scavenges ONOO⁻ SA->ONOO iNOS ↓ iNOS expression SA->iNOS Cytokines ↓ Pro-inflammatory Cytokines SA->Cytokines LTP ↑ Synaptic Plasticity (LTP) SA->LTP GABA GABA Agonism SA->GABA Neuroprotection Neuroprotection ROS->Neuroprotection ONOO->Neuroprotection iNOS->Neuroprotection Cytokines->Neuroprotection LTP->Neuroprotection GABA->Neuroprotection

Caption: Logical diagram of this compound's multifaceted neuroprotective actions.

Conclusion

The in vitro evidence strongly supports the classification of this compound as a multifunctional bioactive compound. Its potent antioxidant and radical scavenging capabilities provide a foundational mechanism for its observed anti-inflammatory, anticancer, and neuroprotective effects. The ability to modulate key signaling pathways, such as NF-κB, and to induce apoptosis in cancer cells highlights its therapeutic potential. The data and protocols summarized in this guide serve as a valuable resource for researchers in pharmacology, medicinal chemistry, and drug development, providing a solid basis for further investigation into this compound and its derivatives as potential treatments for a range of human diseases.

References

The Antioxidant and Anti-inflammatory Mechanisms of Sinapic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapic acid (3,5-dimethoxy-4-hydroxycinnamic acid) is a naturally occurring phenolic compound found in a variety of plant-based foods, including fruits, vegetables, and cereals.[1] It has garnered significant attention within the scientific community for its potent antioxidant and anti-inflammatory properties.[1][2] This technical guide provides an in-depth overview of the molecular mechanisms underlying these therapeutic effects, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Antioxidant Mechanisms of this compound

This compound's antioxidant activity is primarily attributed to its ability to scavenge a wide range of reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby mitigating oxidative stress. This protective effect is mediated through several key mechanisms, including direct free radical scavenging and modulation of endogenous antioxidant defense systems.

Direct Free Radical Scavenging Activity

This compound is an effective scavenger of various free radicals, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, superoxide (B77818) anion (O₂•-), hydroxyl radical (•OH), and peroxynitrite (ONOO⁻).[1][3] Its radical scavenging ability is attributed to the hydrogen-donating capacity of its phenolic hydroxyl group.[1] The resulting phenoxyl radical is stabilized by resonance, rendering it less reactive.

Quantitative Antioxidant Activity

The antioxidant efficacy of this compound has been quantified in numerous in vitro studies. The following tables summarize key findings from the literature.

Table 1: In Vitro Radical Scavenging Activity of this compound

Radical ScavengedAssayConcentration% Inhibition / IC50Reference
DPPH•DPPH Assay0.02 mM33.2%[1]
DPPH•DPPH Assay0.5 mM88.4%[1]
DPPH•DPPH Assay0.3 mM50%[1]
DPPH•DPPH Assay50 µM82%[2]
ABTS•+ABTS Assay50 µM86.5%[2]
Superoxide (O₂•-)Enzymatic/Non-enzymatic0.05 mM35.52%[1]
Superoxide (O₂•-)EnzymaticIC50 = 70.7 µM-[1]
Superoxide (O₂•-)Non-enzymaticIC50 = 979.2 µM-[1]
Superoxide (O₂•-)-IC50 = 17.98 mM-[1]
Hydroxyl (•OH)-IC50 = 3.80 mM-[1]
Activation of the Nrf2 Signaling Pathway

Beyond direct scavenging, this compound enhances the endogenous antioxidant response by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][5] Nrf2 is a transcription factor that regulates the expression of a suite of antioxidant and cytoprotective genes.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of Nrf2 activators like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase catalytic subunit (GCLC), thereby upregulating their expression and bolstering cellular antioxidant defenses.[4]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SA This compound Nrf2_Keap1 Nrf2-Keap1 Complex SA->Nrf2_Keap1 Inhibits ROS Oxidative Stress (ROS) ROS->Nrf2_Keap1 Induces dissociation Keap1 Keap1 Keap1->Nrf2_Keap1 Nrf2_cyto Nrf2 Nrf2_cyto->Nrf2_Keap1 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Nrf2_Keap1->Nrf2_cyto Dissociation ARE ARE Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, GCLC) ARE->Antioxidant_Genes Activates Transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection Leads to Cytoplasm Cytoplasm Nucleus Nucleus

Caption: Nrf2 signaling pathway activation by this compound.

Anti-inflammatory Mechanisms of this compound

Inflammation is a complex biological response to harmful stimuli. Chronic inflammation is implicated in the pathogenesis of numerous diseases. This compound exerts its anti-inflammatory effects through the modulation of key inflammatory pathways and the inhibition of pro-inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[6][7] In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα.[6][7] This allows NF-κB (a heterodimer of p50 and p65 subunits) to translocate to the nucleus, where it induces the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6][7][8]

This compound has been shown to inhibit the activation of the NF-κB pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of the p50 and p65 subunits of NF-κB.[6][7] This leads to a downstream reduction in the expression of NF-κB-mediated pro-inflammatory genes.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_IkBa NF-κB-IκBα Complex IkBa->NFkB_IkBa NFkB_cyto NF-κB (p50/p65) NFkB_cyto->NFkB_IkBa NFkB_nuc NF-κB (p50/p65) NFkB_cyto->NFkB_nuc Translocation NFkB_IkBa->NFkB_cyto Release IkBa_p p-IκBα NFkB_IkBa->IkBa_p Phosphorylation Proteasome Proteasome IkBa_p->Proteasome Degradation Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, iNOS, COX-2) NFkB_nuc->Proinflammatory_Genes Induces Transcription Inflammation Inflammation Proinflammatory_Genes->Inflammation Leads to SA This compound SA->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Inhibition of Pro-inflammatory Enzymes and Cytokines

Consistent with its ability to inhibit the NF-κB pathway, this compound has been demonstrated to suppress the production of key pro-inflammatory mediators.

Table 2: In Vitro and In Vivo Anti-inflammatory Effects of this compound

ModelMediator/EnzymeEffectConcentration/DoseReference
LPS-stimulated RAW 264.7 macrophagesNitric Oxide (NO)InhibitionDose-dependent[6][7]
LPS-stimulated RAW 264.7 macrophagesProstaglandin E2 (PGE2)InhibitionDose-dependent[6][7]
LPS-stimulated RAW 264.7 macrophagesTNF-αInhibitionDose-dependent[6][7]
LPS-stimulated RAW 264.7 macrophagesIL-1βInhibitionDose-dependent[6][7]
LPS-stimulated RAW 264.7 macrophagesiNOS (protein & mRNA)Inhibition-[6][7]
LPS-stimulated RAW 264.7 macrophagesCOX-2 (protein & mRNA)Inhibition-[6][7]
Serotonin-induced paw edema in miceEdema34.2% Inhibition30 mg/kg[6][7]
Carrageenan-induced paw edema in miceEdema44.5% Inhibition30 mg/kg[6][7]
sPLA₂-IIA enzymeEnzyme activity94.4% Inhibition16 µM[9]
sPLA₂-IIA enzymeEnzyme activityIC50 = 4.16 µM-[9]
Modulation of the NLRP3 Inflammasome

Recent studies have highlighted another important anti-inflammatory mechanism of this compound: the inhibition of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome.[10][11][12] The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation and secretion of the pro-inflammatory cytokines IL-1β and IL-18.[10] this compound has been shown to specifically block the activation of the NLRP3 inflammasome, leading to reduced caspase-1 activation and subsequent IL-1β secretion.[10][11][12] This inhibitory effect is specific to the NLRP3 inflammasome and does not affect other inflammasomes like NLRC4 or AIM2.[11][12]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol Outline:

  • Prepare a stock solution of DPPH in methanol.

  • Prepare various concentrations of this compound.

  • In a microplate, add the this compound solutions to the DPPH solution.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

  • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Cell Culture and LPS-induced Inflammation in RAW 264.7 Macrophages

Principle: RAW 264.7 macrophages are a commonly used cell line to study inflammatory responses. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in these cells.

Protocol Outline:

  • Culture RAW 264.7 cells in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Seed the cells in multi-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1 hour).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specific time period (e.g., 24 hours).

  • Collect the cell culture supernatant to measure the levels of nitric oxide (using the Griess reagent), PGE2, TNF-α, and IL-1β (using ELISA kits).

  • Lyse the cells to extract proteins for Western blot analysis (to measure iNOS, COX-2, p-IκBα, and nuclear NF-κB subunits) or RNA for RT-PCR (to measure the mRNA expression of pro-inflammatory genes).

Western Blot Analysis for NF-κB Pathway Proteins

Principle: This technique is used to detect and quantify specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies.

Protocol Outline:

  • Extract total protein or nuclear and cytoplasmic fractions from the treated and untreated cells.

  • Determine the protein concentration using a suitable assay (e.g., BCA assay).

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-p65, anti-p50, anti-IκBα, anti-p-IκBα).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software.

Experimental_Workflow Cell_Culture RAW 264.7 Cell Culture Treatment Pre-treatment with this compound followed by LPS Stimulation Cell_Culture->Treatment Supernatant_Collection Supernatant Collection Treatment->Supernatant_Collection Cell_Lysis Cell Lysis Treatment->Cell_Lysis Griess_Assay Nitric Oxide (Griess Assay) Supernatant_Collection->Griess_Assay ELISA Cytokine Measurement (ELISA) (TNF-α, IL-1β, PGE2) Supernatant_Collection->ELISA Protein_Extraction Protein Extraction Cell_Lysis->Protein_Extraction RNA_Extraction RNA Extraction Cell_Lysis->RNA_Extraction Western_Blot Western Blot Analysis (iNOS, COX-2, NF-κB pathway) Protein_Extraction->Western_Blot RT_PCR RT-PCR (Pro-inflammatory gene expression) RNA_Extraction->RT_PCR

Caption: Experimental workflow for in vitro anti-inflammatory assays.

Conclusion

This compound exhibits robust antioxidant and anti-inflammatory properties through a multi-pronged mechanism of action. It directly neutralizes harmful free radicals and enhances the body's own antioxidant defenses via the Nrf2 pathway. Furthermore, it effectively dampens inflammatory responses by inhibiting the pro-inflammatory NF-κB signaling pathway and the NLRP3 inflammasome. The compelling preclinical data strongly support the potential of this compound as a lead compound for the development of novel therapeutic agents for the prevention and treatment of diseases with an underlying oxidative stress and inflammatory etiology. Further research, particularly well-designed clinical trials, is warranted to translate these promising findings into clinical applications.

References

The Neuroprotective Potential of Sinapic Acid and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapic acid (SA), a naturally occurring hydroxycinnamic acid derivative found in various plant sources, has garnered significant attention for its potent neuroprotective properties.[1][2] Its multifaceted mechanism of action, encompassing antioxidant, anti-inflammatory, and anti-apoptotic effects, positions it and its derivatives as promising therapeutic candidates for a range of neurodegenerative disorders.[1][2][3] This technical guide provides a comprehensive overview of the neuroprotective effects of this compound and its derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Core Neuroprotective Mechanisms

This compound and its derivatives exert their neuroprotective effects through several key mechanisms:

  • Antioxidant Activity: SA is a potent scavenger of free radicals, including hydroperoxyl and nitric oxide radicals.[4] It also enhances the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT), and increases levels of glutathione (B108866) (GSH), thereby mitigating oxidative stress, a key pathological feature in many neurodegenerative diseases.[5][6][7]

  • Anti-inflammatory Effects: SA and its derivatives have been shown to suppress neuroinflammation by inhibiting the activation of transcription factors like NF-κB and reducing the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[5][8][9]

  • Modulation of Signaling Pathways: The neuroprotective effects of this compound are mediated through the modulation of various signaling pathways. Evidence suggests its involvement in the Nrf2/HO-1 pathway, which is crucial for cellular antioxidant responses, and the inhibition of pro-inflammatory pathways.[6][[“]]

  • Anti-apoptotic Activity: By mitigating oxidative stress and inflammation, this compound helps to prevent neuronal apoptosis.[11]

  • Iron Chelation: this compound has demonstrated iron-chelating properties, which may contribute to its neuroprotective effects in conditions like Parkinson's disease where iron accumulation is implicated in neuronal damage.[6]

Efficacy in Neurodegenerative Disease Models

The neuroprotective potential of this compound and its derivatives has been demonstrated in various preclinical models of neurodegenerative diseases.

Alzheimer's Disease (AD)

In animal models of Alzheimer's disease, this compound has been shown to improve cognitive function, reduce oxidative stress and neuroinflammation, and protect against neuronal loss.[5][12] For instance, in a streptozotocin (B1681764) (ICV-STZ) induced sporadic model of AD in rats, SA treatment significantly improved performance in the Morris water maze and passive avoidance tests.[5][12] It also restored levels of the antioxidant glutathione (GSH) and reduced the pro-inflammatory cytokines TNF-α and IL-1β in the cortex and hippocampus.[5][12] Furthermore, SA treatment increased the expression of choline (B1196258) acetyltransferase (ChAT), an enzyme involved in acetylcholine (B1216132) synthesis which is depleted in AD, and attenuated neuronal loss in the CA1 region of the hippocampus.[5]

Parkinson's Disease (PD)

In models of Parkinson's disease, this compound has demonstrated the ability to protect dopaminergic neurons, improve motor function, and reduce oxidative stress.[6][11][13] In a 6-hydroxydopamine (6-OHDA)-induced rat model, this compound pretreatment significantly improved turning behavior and prevented the loss of dopaminergic neurons in the substantia nigra pars compacta.[14][15] It also attenuated the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and nitrite (B80452).[14][15] In a rotenone-induced PD model, this compound treatment attenuated the increase in serum transferrin and iron levels, and inhibited the increase of heme oxygenase-1 (HO-1), a marker of oxidative stress.[6] A study using a Drosophila model of Parkinson's showed that a combination of this compound and Levodopa led to a 43.7% increase in movement speed, a 56% increase in lifespan, and a 62.5% increase in memory.[13]

Cerebral Ischemia

This compound has also shown neuroprotective effects in models of cerebral ischemia. In a four-vessel occlusion (4-VO) model in rats, administration of this compound significantly protected ischemic hippocampal neurons.[16]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the neuroprotective effects of this compound and its derivatives.

Table 1: Effects of this compound in an Alzheimer's Disease Model (ICV-STZ in Rats) [5][12]

ParameterControl GroupSTZ-Induced GroupSTZ + this compound (20 mg/kg)
Biochemical Markers (Hippocampus)
Glutathione (GSH) (µg/mg protein)22.9 ± 2.96.2 ± 0.8Significantly increased vs. STZ
Malondialdehyde (MDA) (nmol/mg protein)Not specifiedSignificantly increasedSignificantly decreased vs. STZ
TNF-α (pg/mg protein)Not specifiedSignificantly increasedSignificantly decreased vs. STZ
IL-1β (pg/mg protein)Not specifiedSignificantly increasedSignificantly decreased vs. STZ
Behavioral Tests
Morris Water Maze (Escape Latency)NormalSignificantly increasedSignificantly improved vs. STZ
Passive Avoidance (Step-through Latency)NormalSignificantly decreasedSignificantly improved vs. STZ
Histology
Neuronal Survival (CA1 region)NormalSignificant neuronal lossSignificantly attenuated neuronal loss
Choline Acetyltransferase (ChAT) ExpressionNormalSignificantly decreasedSignificantly normalized

Table 2: Effects of this compound in a Parkinson's Disease Model (6-OHDA in Rats) [14][15]

ParameterControl Group6-OHDA-Lesioned Group6-OHDA + this compound (20 mg/kg)
Behavioral Test
Apomorphine-Induced Rotations (turns/min)0Significantly increasedSignificantly improved
Biochemical Markers (Midbrain)
Malondialdehyde (MDA)NormalSignificantly increasedSignificantly attenuated
Nitrite LevelsNormalSignificantly increasedSignificantly attenuated
Superoxide Dismutase (SOD) ActivityNormalSignificantly reducedNot specified
Histology (Substantia Nigra)
Tyrosine Hydroxylase (TH)-positive NeuronsNormalSignificant reductionSignificantly prevented loss
Iron ReactivityNormalSignificantly increasedLowered

Table 3: Effects of this compound in a Cerebral Ischemia Model (4-VO in Rats) [16]

ParameterSham GroupIschemia GroupIschemia + this compound (10 mg/kg)
Histology (Hippocampal CA1)
Viable Cell Density (cells/mm²)303.7 ± 4.820.6 ± 3.9226.4 ± 22.6

Key Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature to assess the neuroprotective effects of this compound derivatives.

Intracerebroventricular Streptozotocin (ICV-STZ) Model of Alzheimer's Disease[5][12]
  • Animal Model: Male Wistar rats are used.

  • Anesthesia: Rats are anesthetized with an appropriate anesthetic agent.

  • Stereotaxic Surgery: Rats are placed in a stereotaxic apparatus. A single bilateral ICV injection of STZ (3 mg/kg) dissolved in artificial cerebrospinal fluid (aCSF) is administered into each lateral ventricle. Sham animals receive only aCSF.

  • Drug Administration: this compound is administered intragastrically once daily for a specified period (e.g., 21 days), starting from the day of surgery.

  • Behavioral Testing: Cognitive function is assessed using tests like the Morris water maze and passive avoidance task before and after the treatment period.

  • Biochemical Analysis: After the treatment period, animals are euthanized, and brain tissues (cortex and hippocampus) are collected for the analysis of oxidative stress markers (GSH, MDA), pro-inflammatory cytokines (TNF-α, IL-1β), and choline acetyltransferase (ChAT) expression.

  • Histological Analysis: Brain sections are prepared and stained (e.g., with NeuN) to assess neuronal loss in specific regions like the hippocampus.

6-Hydroxydopamine (6-OHDA) Model of Parkinson's Disease[15]
  • Animal Model: Male Wistar rats are used.

  • Pre-treatment: Animals are pre-treated with desipramine (B1205290) (to protect noradrenergic neurons) before 6-OHDA administration.

  • Stereotaxic Surgery: Rats are anesthetized and placed in a stereotaxic frame. A unilateral injection of 6-OHDA is made into the striatum.

  • Drug Administration: this compound is administered orally for a specified duration.

  • Behavioral Assessment: Rotational behavior is induced by apomorphine (B128758) and quantified to assess the extent of the lesion and the effect of the treatment.

  • Histological and Biochemical Analysis: Animals are sacrificed, and the brains are processed for immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra and for biochemical assays to measure markers of oxidative stress (MDA, nitrite levels) in the midbrain.

Signaling Pathways and Visualizations

The neuroprotective effects of this compound and its derivatives are mediated by complex signaling networks. The diagrams below, generated using Graphviz, illustrate some of the key pathways involved.

G SA This compound ROS Reactive Oxygen Species (ROS) SA->ROS Scavenges Nrf2 Nrf2 SA->Nrf2 Activates OxidativeStress Oxidative Stress ROS->OxidativeStress NeuronalDamage Neuronal Damage OxidativeStress->NeuronalDamage Keap1 Keap1 Nrf2->Keap1 Dissociates from ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to HO1 Heme Oxygenase-1 (HO-1) ARE->HO1 Induces transcription of GSH Glutathione (GSH) ARE->GSH Induces transcription of Neuroprotection Neuroprotection HO1->Neuroprotection GSH->Neuroprotection Neuroprotection->NeuronalDamage Inhibits

Caption: Antioxidant signaling pathway of this compound.

G cluster_0 SA This compound NFkB_Inhibitor IκBα SA->NFkB_Inhibitor Prevents degradation of Neuroinflammation Neuroinflammation SA->Neuroinflammation Inhibits InflammatoryStimuli Inflammatory Stimuli (e.g., LPS, Aβ) InflammatoryStimuli->NFkB_Inhibitor Induces degradation of NFkB NF-κB NFkB_Inhibitor->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to ProinflammatoryGenes Pro-inflammatory Genes (TNF-α, IL-1β, iNOS, COX-2) Nucleus->ProinflammatoryGenes Activates transcription of ProinflammatoryGenes->Neuroinflammation Neuroprotection Neuroprotection

Caption: Anti-inflammatory signaling pathway of this compound.

Conclusion and Future Directions

This compound and its derivatives have consistently demonstrated significant neuroprotective effects across a range of preclinical models of neurodegenerative diseases. Their ability to combat oxidative stress and neuroinflammation through multiple mechanisms makes them highly promising candidates for further drug development. Future research should focus on:

  • Pharmacokinetic and Bioavailability Studies: To optimize delivery to the central nervous system.

  • Long-term Efficacy and Safety Studies: To assess the chronic effects of treatment.

  • Clinical Trials: To evaluate the therapeutic potential of this compound derivatives in human patients with neurodegenerative diseases.

  • Development of Novel Derivatives: Synthesizing and screening new derivatives with enhanced potency and drug-like properties.[8]

The comprehensive data presented in this guide underscores the therapeutic potential of this compound and its derivatives, providing a solid foundation for continued research and development in the pursuit of effective treatments for neurodegenerative disorders.

References

Sinapic Acid: A Technical Guide to Solubility in DMSO and Water for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility characteristics of sinapic acid in dimethyl sulfoxide (B87167) (DMSO) and water. Designed for researchers, scientists, and professionals in drug development, this document compiles quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways to serve as a comprehensive resource for laboratory applications.

This compound (3,5-dimethoxy-4-hydroxycinnamic acid) is a naturally occurring hydroxycinnamic acid derivative found in a variety of plant sources. It is recognized for its potent antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties, making it a compound of significant interest in biomedical research.[1][2][3] A thorough understanding of its solubility is critical for the design and execution of in vitro and in vivo studies.

Quantitative Solubility Data

The solubility of this compound is highly dependent on the solvent system and temperature. It is freely soluble in DMSO and only slightly soluble in water.[1][4] The use of DMSO as a cosolvent can significantly enhance the aqueous solubility of this compound.[4]

The following table summarizes the quantitative solubility data for this compound in DMSO, water, and a DMSO/water mixture.

Solvent SystemTemperatureSolubilityMethodSource(s)
DMSO Not Specified~10 mg/mLNot Specified[5][6]
Not Specified≥42.2 mg/mLNot Specified[7]
Not Specified50 mg/mLRequires sonication[8]
298.15 K (25°C)1.34 x 10⁻¹ (mole fraction)Shake-Flask[4]
318.15 K (45°C)1.58 x 10⁻¹ (mole fraction)Shake-Flask[4]
Water Not SpecifiedSlightly solubleNot Specified[1][2][3]
Not Specified0.226 ± 0.001 mg/mLHPLC[9]
298.15 K (25°C)6.26 x 10⁻⁵ (mole fraction)Shake-Flask[4]
DMSO:PBS (pH 7.2) (1:3) Not Specified~0.25 mg/mLDissolved in DMSO first, then diluted[5][6]

Experimental Protocols

Accurate determination of solubility is fundamental for reproducible experimental results. The shake-flask method is a widely recognized technique for determining the thermodynamic solubility of a compound.

Protocol: Determination of Thermodynamic Solubility by the Shake-Flask Method

This protocol provides a generalized procedure for determining the solubility of this compound.

  • Preparation of Solvent: Prepare the desired solvent (e.g., deionized water, phosphate-buffered saline, or DMSO).

  • Addition of Solute: Add an excess amount of this compound powder to a sealed vial containing the solvent. This ensures that a saturated solution is achieved.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or magnetic stirrer for a prolonged period (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium.[5][6]

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) or by filtration using a syringe filter (e.g., 0.45 µm pore size).[4][6]

  • Quantification: Carefully collect the supernatant and dilute it with the appropriate solvent. Determine the concentration of this compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[6][9]

  • Calculation: Calculate the solubility of this compound based on the measured concentration and the dilution factor. The experiment should be repeated multiple times to ensure reproducibility.

For kinetic solubility assays, a stock solution of this compound in DMSO is typically prepared and then diluted into an aqueous buffer, with precipitation being monitored over a shorter time frame.[4][5]

Below is a graphical representation of the general workflow for solubility determination.

G cluster_prep Preparation cluster_process Process cluster_analysis Analysis prep_solute Excess this compound mix Add Solute to Solvent prep_solute->mix prep_solvent Solvent (DMSO or Water) prep_solvent->mix equilibrate Agitate for 24-48h (Equilibration) mix->equilibrate separate Centrifuge / Filter (Phase Separation) equilibrate->separate quantify Collect Supernatant & Dilute separate->quantify analyze Analyze Concentration (HPLC / UV-Vis) quantify->analyze result Solubility Value analyze->result

A generalized workflow for determining the solubility of this compound.

Biological Context: Signaling Pathways

This compound exerts its biological effects by modulating various signaling pathways. Notably, it has been identified as a histone deacetylase (HDAC) inhibitor.[10] The inhibition of HDACs can lead to the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in inflammation and apoptosis.[1][11][12] The relationship between this compound and these pathways is complex; while NF-κB suppression is often linked to anti-inflammatory and pro-apoptotic outcomes, in some contexts, HDAC inhibition can activate NF-κB, leading to resistance to apoptosis.[12][13]

The diagram below illustrates the interplay between this compound, HDAC, NF-κB, and apoptosis.

G cluster_info Note SA This compound HDAC HDAC SA->HDAC Inhibits NFkB NF-κB Signaling HDAC->NFkB Modulates Apoptosis Apoptosis NFkB->Apoptosis Regulates Inflammation Inflammation NFkB->Inflammation Promotes info NF-κB's role in apoptosis is context-dependent. It can be either pro- or anti-apoptotic.

This compound's interaction with the HDAC and NF-κB signaling pathways.

References

bioavailability and pharmacokinetics of sinapic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Bioavailability and Pharmacokinetics of Sinapic Acid

Introduction

This compound (3,5-dimethoxy-4-hydroxycinnamic acid) is a phenolic acid widely distributed throughout the plant kingdom, found in fruits, vegetables, cereal grains, oilseed crops, and various spices.[1][2][3] As a common component of the human diet, it has garnered significant interest from researchers and drug development professionals.[3][4] this compound and its derivatives, such as sinapine, are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, neuroprotective, anticancer, and antihyperglycemic effects.[1][2][4][5] Understanding its bioavailability and pharmacokinetic profile is crucial for evaluating its therapeutic potential and developing it as a medicinal agent.[1][6] This guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, summarizes quantitative pharmacokinetic data, details experimental methodologies, and visualizes key signaling pathways it modulates.

Bioavailability and Pharmacokinetics

The therapeutic efficacy of this compound is fundamentally linked to its journey through the body. The processes of absorption, distribution, metabolism, and excretion determine its concentration at target sites and its overall biological impact.

Absorption

This compound is considered an orally bioavailable phytochemical.[1][2] Absorption primarily occurs in the small intestine through an active, Na+-gradient-driven transport mechanism.[1] However, its bioavailability can be relatively low and is significantly influenced by its chemical form. In nature, phenolic compounds like this compound are often present in an esterified form, which impairs their absorption.[7] Free phenolic acids are reported to be 10 to 17 times more bioavailable than their esterified counterparts in humans.[7]

Following the consumption of a nonprocessed cereal meal, the bioavailability of total phenolics, including this compound, was found to be around 3%.[1][7] After human intake of cranberry juice, plasma levels of this compound were quantified at 1.5 µg/mL.[1][7][8]

Distribution

Once absorbed into the bloodstream, this compound binds to serum albumin, which is responsible for its transport throughout the body.[1][8] This binding occurs through hydrophobic interactions and hydrogen bonding.[8] This interaction is critical for its distribution to various tissues where it can exert its pharmacological effects.

Metabolism

This compound undergoes extensive metabolism, primarily in the epithelium of the small intestine and by intestinal microflora.[1][2][7] It is subject to both Phase I and Phase II metabolic reactions.[1][7]

  • Phase I Reactions: These reactions involve modifications to the this compound structure. The esterase activity of intestinal microflora can hydrolyze sinapoyl esters into free this compound.[1]

  • Phase II Reactions: These are conjugation reactions that increase the water solubility of the compounds to facilitate their excretion.[9][10][11] The primary Phase II metabolic pathways for this compound are glucuronidation (conjugation with glucuronic acid) and sulfation (conjugation with a sulfate (B86663) group).[1][9]

Urine analysis in rats following ingestion of this compound has identified several metabolites, including:

  • Unchanged this compound[12]

  • Dihydrothis compound[1][12]

  • 3-hydroxy-5-methoxyphenylpropionic acid[1][12]

  • 3-hydroxy-5-methoxycinnamic acid[1][12]

  • Methyl sinapate-sulfate[1]

  • Methyl sinapate-glucuronide[1]

  • Acid-labile conjugates[1][2]

Excretion

The metabolites of this compound, being more water-soluble than the parent compound, are primarily excreted from the body through urine.[12]

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of this compound have been investigated in various preclinical and clinical settings. The data highlight differences based on species, formulation, and route of administration.

Table 1: Pharmacokinetic Parameters of this compound in Humans

Study PopulationMatrixDosage FormCmaxBioavailabilityReference
HumansPlasmaCranberry Juice1.5 µg/mLNot Reported[1][7][8]
HumansPlasmaNonprocessed Cereal Meal40 nM3% (of total phenolics)[1][7]

Table 2: Pharmacokinetic Parameters of this compound in Animal Models

SpeciesMatrixAdministrationDoseTmax (h)Cmax (µg/mL)T½ (min)Reference
RabbitPlasmaOral SuspensionNot Specified2118.136Not Reported[13]
RabbitPlasmaNebulized ProtransferosomesNot Specified4287.116Not Reported[13]
RatPlasmaOral (Sinapine thiocyanate)Not SpecifiedNot ReportedNot Reported67.52 ± 15.69[14]

Note: Some studies mention the use of this compound (e.g., 12 mg/kg or 40 mg/kg in rats) to assess its therapeutic effects or drug interactions, but do not report its specific pharmacokinetic parameters.[1][15]

Experimental Protocols

The characterization of this compound's pharmacokinetics relies on specific and sensitive analytical methodologies.

Animal Studies
  • Metabolism Studies (Rat):

    • Objective: To identify metabolites of this compound.

    • Model: Rats.

    • Protocol: this compound is administered to the rats, typically orally. Urine is collected over a specified period.

    • Analysis: The urine samples are analyzed to identify and quantify the parent compound and its metabolites.[12]

  • Pharmacokinetic Studies (Rabbit):

    • Objective: To compare the pharmacokinetic profiles of different formulations.

    • Model: Rabbits.

    • Protocol: Animals are divided into groups. One group receives an oral suspension of this compound, while another receives a formulation such as nebulized protransferosomes. Blood samples are collected at various time points post-administration.

    • Analysis: Plasma is separated from the blood samples, and the concentration of this compound is determined over time to calculate pharmacokinetic parameters like Cmax, Tmax, and AUC.[13]

  • Drug Interaction Studies (Rat):

    • Objective: To evaluate the effect of this compound on the pharmacokinetics of other drugs.

    • Model: Rats.

    • Protocol: Rats are pre-treated with this compound (e.g., 40 mg/kg, orally) for a certain period before being administered a co-drug (e.g., dasatinib). Blood samples are collected to determine the plasma concentration of the co-drug.

    • Analysis: In addition to pharmacokinetic analysis, tissues like the liver and intestine may be collected for Western blot analysis to assess the protein expression of drug-metabolizing enzymes (e.g., CYP3A2) and transporters (e.g., P-glycoprotein).[15]

Analytical Methods

The quantification of this compound and its metabolites in biological matrices requires sensitive analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Used to quantify this compound levels in human plasma after the intake of cranberry juice.[1][8]

  • Ultra-High-Performance Liquid Chromatography-Quadrupole/Time-of-Flight Mass Spectrometry (UHPLC-Q/TOF-MS): A powerful technique used for metabolic profiling and identifying unknown metabolites of this compound.[14]

  • Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): A highly sensitive and specific method used for the quantification of this compound in pharmacokinetic studies.[14]

Below is a generalized workflow for a preclinical pharmacokinetic study.

G cluster_0 Animal Dosing cluster_1 Sample Collection cluster_2 Sample Processing & Analysis cluster_3 Data Interpretation Dosing Oral Administration of this compound BloodSample Serial Blood Sampling Dosing->BloodSample Time Points Centrifuge Plasma Separation BloodSample->Centrifuge Analysis UHPLC-MS/MS Analysis Centrifuge->Analysis Plasma Samples PK_Calc Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) Analysis->PK_Calc Concentration-Time Data

Figure 1: Generalized workflow for a preclinical pharmacokinetic study of this compound.

Modulation of Signaling Pathways

Much of the therapeutic interest in this compound stems from its potent antioxidant and anti-inflammatory activities, which are mediated through the modulation of key cellular signaling pathways.

Nrf2/HO-1 Pathway (Antioxidant Response)

This compound is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[16][17][18] Under conditions of oxidative stress, this compound promotes the translocation of Nrf2 from the cytosol to the nucleus.[19] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, including HO-1, NQO1, and GCLC, leading to their increased expression.[19] This cascade enhances the cell's endogenous antioxidant defenses, providing protection against oxidative damage induced by drugs like cisplatin (B142131) and doxorubicin (B1662922) or pathological conditions like diabetes.[18][19][20]

G cluster_n SA This compound Nrf2_Keap1 Nrf2-Keap1 Complex SA->Nrf2_Keap1 Induces dissociation Stress Oxidative Stress Stress->Nrf2_Keap1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE HO1 HO-1, NQO1, etc. ARE->HO1 Upregulation Response Antioxidant Response & Cytoprotection HO1->Response

Figure 2: Activation of the Nrf2/HO-1 antioxidant pathway by this compound.
MAPK and AKT Pathways (Anti-inflammatory Response)

This compound exerts significant anti-inflammatory effects by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Protein Kinase B (AKT) signaling pathways.[21][22] In response to inflammatory stimuli like lipopolysaccharide (LPS), signaling cascades involving JNK, ERK, and p38 (members of the MAPK family) and AKT are activated, leading to the production of pro-inflammatory mediators.[21][23] this compound has been shown to significantly suppress the phosphorylation of JNK, ERK, p38, and AKT.[21][22][23] By inhibiting these pathways, this compound reduces the expression of inflammatory enzymes like iNOS and COX-2 and cytokines such as IL-6, thereby attenuating the inflammatory response, particularly in the context of neuroinflammation.[21][24]

G cluster_mapk MAPK Pathway cluster_akt AKT Pathway LPS Inflammatory Stimulus (e.g., LPS) p38 p-p38 LPS->p38 ERK p-ERK LPS->ERK JNK p-JNK LPS->JNK AKT p-AKT LPS->AKT SA This compound SA->p38 SA->ERK SA->JNK SA->AKT Inhibition Inflammation Pro-inflammatory Mediators (iNOS, COX-2, IL-6) p38->Inflammation ERK->Inflammation JNK->Inflammation AKT->Inflammation

Figure 3: Inhibition of MAPK and AKT inflammatory pathways by this compound.

Conclusion

This compound is an orally bioavailable phenolic compound that undergoes rapid absorption in the small intestine, followed by distribution via serum albumin. Its bioavailability is limited and highly dependent on its chemical form (free vs. esterified). The compound is extensively metabolized through Phase I and II reactions, primarily glucuronidation and sulfation, with metabolites being excreted in the urine. While human pharmacokinetic data is sparse, preclinical studies provide valuable insights into its ADME profile. The potent antioxidant and anti-inflammatory effects of this compound are well-documented and are largely attributable to its ability to activate the Nrf2/HO-1 pathway and inhibit the MAPK/AKT pathways. Further clinical research is required to fully elucidate the pharmacokinetic profile in humans and to establish a clear relationship between its plasma concentrations and therapeutic outcomes.[1] Such studies are essential for optimizing its potential use in drug development and clinical applications.

References

A Technical Guide to the Sinapic Acid Biosynthesis Pathway in Brassica

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapic acid and its esters are significant secondary metabolites prevalent in plants of the Brassica family, including economically important crops like rapeseed (Brassica napus) and mustard (Brassica juncea).[1][2][3][4] These phenolic compounds are integral to various physiological processes in the plant, contributing to defense against pathogens and offering protection from UV radiation.[5][6] Notably, the accumulation of sinapate esters, particularly sinapine (B1681761) (sinapoylcholine) in seeds, has implications for the nutritional quality of rapeseed meal, making the study of its biosynthesis a key area of interest for crop improvement.[2][7] This technical guide provides an in-depth overview of the core biosynthetic pathway of this compound in Brassica, complete with quantitative data, detailed experimental protocols, and pathway visualizations to support research and development efforts.

Core Biosynthesis Pathway of this compound

The biosynthesis of this compound is an extension of the general phenylpropanoid pathway, which begins with the amino acid phenylalanine.[4] The pathway can be broadly divided into two stages: the formation of p-coumaroyl-CoA and its subsequent conversion to this compound.

Stage 1: Phenylalanine to p-Coumaroyl-CoA

The initial steps of the pathway involve the conversion of phenylalanine to p-coumaroyl-CoA through the action of three key enzymes:

  • Phenylalanine Ammonia Lyase (PAL): Catalyzes the deamination of phenylalanine to form cinnamic acid.

  • Cinnamate 4-hydroxylase (C4H): A cytochrome P450-dependent monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

Stage 2: p-Coumaroyl-CoA to this compound

From p-coumaroyl-CoA, the pathway branches towards the synthesis of various flavonoids and lignin (B12514952) precursors. The specific branch leading to this compound involves a series of hydroxylation and methylation steps:

  • p-Hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyltransferase (HCT): Transfers the p-coumaroyl group to shikimate or quinate.

  • p-Coumaroyl shikimate/quinate 3'-hydroxylase (C3'H): A cytochrome P450 enzyme that hydroxylates the p-coumaroyl moiety to a caffeoyl group.

  • HCT: In a subsequent reaction, HCT exchanges shikimate/quinate for CoA, producing caffeoyl-CoA.

  • Caffeic acid O-methyltransferase (COMT): Methylates the hydroxyl group of caffeoyl-CoA to yield feruloyl-CoA.[8]

  • Ferulate 5-hydroxylase (F5H): A key enzyme that introduces a second hydroxyl group onto the aromatic ring of feruloyl-CoA, coniferaldehyde, or coniferyl alcohol.[9][10][11] This is a critical regulatory point in the biosynthesis of syringyl lignin and this compound derivatives.[10]

  • COMT: Catalyzes a second methylation reaction to form sinapoyl-CoA or related intermediates.

  • Subsequent enzymatic steps, including the action of a cinnamoyl-CoA reductase (CCR) and a sinapaldehyde (B192390) dehydrogenase, lead to the formation of this compound.

Sinapic_Acid_Biosynthesis Phe Phenylalanine Cin Cinnamic Acid Phe->Cin PAL pCou p-Coumaric Acid Cin->pCou C4H pCouCoA p-Coumaroyl-CoA pCou->pCouCoA 4CL CafCoA Caffeoyl-CoA pCouCoA->CafCoA HCT, C3'H, HCT FerCoA Feruloyl-CoA CafCoA->FerCoA COMT FiveOHFerCoA 5-OH-Feruloyl-CoA FerCoA->FiveOHFerCoA F5H SinCoA Sinapoyl-CoA FiveOHFerCoA->SinCoA COMT SinAld Sinapaldehyde SinCoA->SinAld CCR SinAcid This compound SinAld->SinAcid ALDH

Core biosynthetic pathway of this compound in Brassica.

Biosynthesis of Sinapate Esters

Free this compound serves as a precursor for a variety of sinapate esters, with sinapine, sinapoylglucose, and sinapoylmalate being the most prominent in Brassica.[6]

  • UDP-glucose:sinapate glucosyltransferase (SGT): This enzyme catalyzes the formation of 1-O-sinapoyl-β-D-glucose from this compound and UDP-glucose.[12] This glucose ester is a key intermediate, acting as an activated acyl donor for subsequent reactions.

  • Sinapoylglucose:choline sinapoyltransferase (SCT): SCT transfers the sinapoyl group from 1-O-sinapoyl-β-D-glucose to choline, forming sinapine (sinapoylcholine).[13][14][15] This is the primary storage form of this compound in the seeds of many Brassica species.

  • Sinapoylglucose:L-malate sinapoyltransferase (SMT): In vegetative tissues, SMT catalyzes the transfer of the sinapoyl group from 1-O-sinapoyl-β-D-glucose to malate, producing sinapoylmalate, which plays a role in UV protection.

Sinapate_Ester_Biosynthesis cluster_0 cluster_1 cluster_2 SinAcid This compound SinGlc 1-O-Sinapoyl-β-D-glucose SinAcid->SinGlc SGT UDP_Glc UDP-Glucose UDP_Glc->SinGlc SGT Sinapine Sinapine (Sinapoylcholine) SinGlc->Sinapine SCT SinMalate Sinapoylmalate SinGlc->SinMalate SMT Choline Choline Choline->Sinapine SCT Malate L-Malate Malate->SinMalate SMT

Biosynthesis of major sinapate esters in Brassica.

Quantitative Data on this compound Derivatives in Brassica

The concentration of this compound and its esters can vary significantly between different Brassica species, cultivars, and environmental conditions. The following tables summarize some of the reported quantitative data.

Table 1: Sinapine Content in Various Brassica and Sinapis Species

SpeciesCultivar/StrainSinapine (mg/g oil-free meal) - 1990Sinapine (mg/g oil-free meal) - 1991
B. campestrisTobin18.016.2
Horizon18.116.6
B. junceaCommercial19.318.2
Zem 120.018.7
B. napusWestar18.617.5
Legend18.717.3
B. nigraCommercial24.322.1
S. albaOchre21.019.8
Tilney20.719.6
Data adapted from Wang and Oomah, 1995.[16]

Table 2: Content of this compound Derivatives in Canola Seeds (mg/g of extract)

Canola VarietyTotal PhenolicsSinapine (SP)This compound (SA)Sinapoyl Glucose (SG)
Variety 116.1312.280.592.54
Variety 29.166.390.111.36
Variety 314.2110.500.432.01
Variety 412.899.870.221.89
Data represents a range of values reported for different canola varieties. Adapted from Khattab et al., 2010.[17][18]

Experimental Protocols

Protocol 1: Extraction and Quantification of this compound Derivatives by HPLC

This protocol provides a method for the extraction and quantification of sinapine, this compound, and sinapoyl glucose from Brassica seeds.

1. Materials and Reagents:

  • Brassica seeds

  • Methanol (B129727) (HPLC grade)

  • o-Phosphoric acid

  • Water (HPLC grade)

  • Mortar and pestle or coffee grinder

  • Centrifuge tubes (15 mL)

  • Centrifuge

  • Syringe filters (0.45 µm)

  • HPLC system with a Diode Array Detector (DAD) and a C18 column

2. Extraction Procedure:

  • Grind the Brassica seeds into a fine powder.

  • Weigh approximately 1 g of the powdered sample into a 15 mL centrifuge tube.

  • Add 10 mL of 70% methanol to the tube.

  • Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Place the tube in a sonicator bath for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

3. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% o-phosphoric acid.

  • Mobile Phase B: Methanol with 0.1% o-phosphoric acid.

  • Gradient: A linear gradient from 10% B to 90% B over 40 minutes.

  • Flow Rate: 0.8 mL/min.[17][18]

  • Detection: Diode Array Detector (DAD) set to scan from 200-400 nm, with quantification at 330 nm.

  • Injection Volume: 20 µL.

4. Quantification:

  • Prepare standard solutions of sinapine, this compound, and sinapoyl glucose of known concentrations.

  • Generate a calibration curve for each standard by plotting peak area against concentration.

  • Quantify the compounds in the samples by comparing their peak areas to the respective calibration curves.

HPLC_Workflow Start Sample Preparation (Grinding Brassica Seeds) Extraction Extraction with 70% Methanol Start->Extraction Sonication Sonication (30 min) Extraction->Sonication Centrifugation Centrifugation (4000 rpm, 15 min) Sonication->Centrifugation Filtration Filtration (0.45 µm filter) Centrifugation->Filtration HPLC HPLC-DAD Analysis Filtration->HPLC Data Data Analysis (Quantification) HPLC->Data

Workflow for the quantification of this compound derivatives.
Protocol 2: General Protocol for RNAi-Mediated Gene Silencing in Brassica napus

This protocol outlines a general workflow for the silencing of a target gene in the this compound biosynthesis pathway (e.g., SCT) in Brassica napus using RNA interference (RNAi).

1. Design and Construction of the RNAi Vector:

  • Select a unique 300-500 bp fragment of the target gene's coding sequence.

  • Use PCR to amplify this fragment from B. napus cDNA.

  • Clone the fragment in both sense and antisense orientations, separated by an intron, into a binary vector suitable for Agrobacterium-mediated plant transformation. The expression of this hairpin RNA should be driven by a seed-specific promoter (e.g., napin) for targeted silencing in the seeds.

2. Agrobacterium-mediated Transformation:

  • Transform the resulting RNAi construct into a suitable Agrobacterium tumefaciens strain (e.g., GV3101).

  • Prepare hypocotyl or cotyledon explants from sterilely grown B. napus seedlings.

  • Co-cultivate the explants with the transformed Agrobacterium for 2-3 days.

  • Transfer the explants to a selection medium containing appropriate antibiotics (to kill the Agrobacterium and select for transformed plant cells) and plant hormones to induce callus formation and shoot regeneration.

3. Regeneration and Screening of Transgenic Plants:

  • Subculture the regenerating shoots on fresh selection medium until they are large enough to be transferred to a rooting medium.

  • Once rooted, transfer the plantlets to soil and grow them in a controlled environment.

  • Screen the putative transgenic plants for the presence of the transgene by PCR using genomic DNA.

  • Confirm the expression of the hairpin RNA in the seeds of the T1 generation using RT-PCR or Northern blotting.

4. Phenotypic and Metabolic Analysis:

  • Grow the confirmed transgenic lines to maturity and harvest the T2 seeds.

  • Perform HPLC analysis (as described in Protocol 1) on the seeds of the transgenic and wild-type plants to quantify the levels of sinapine and other sinapate esters.

  • A significant reduction in the target metabolite (e.g., sinapine) in the transgenic lines compared to the wild-type indicates successful gene silencing.

Conclusion

The this compound biosynthesis pathway in Brassica is a well-characterized branch of the phenylpropanoid pathway, leading to the production of compounds vital for plant development and defense. Understanding this pathway is crucial for efforts to improve the nutritional value of Brassica crops, particularly by reducing the levels of antinutritive compounds like sinapine in the seed meal. The methodologies and data presented in this guide offer a solid foundation for researchers and professionals working towards this goal, providing the necessary tools for both the analysis and manipulation of this important metabolic pathway.

References

The Shield of Stress: A Technical Guide to Sinapic Acid Accumulation in Plants

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapic acid, a hydroxycinnamic acid derived from the phenylpropanoid pathway, is a crucial secondary metabolite in the plant kingdom, particularly abundant in the Brassicaceae family.[1][2] Beyond its structural roles, this compound and its esters (such as sinapine, sinapoyl malate, and sinapoyl glucose) are integral to a plant's defense arsenal (B13267) against a myriad of environmental challenges.[1][3] When faced with abiotic stressors like ultraviolet (UV) radiation, drought, salinity, and heavy metal toxicity, plants initiate a complex cascade of signaling events that often culminate in the enhanced synthesis and accumulation of these phenolic compounds.[4][5][6] This guide provides an in-depth examination of the mechanisms governing this compound accumulation under environmental stress, presenting quantitative data, detailed experimental protocols, and visual pathways to serve as a comprehensive resource for the scientific community.

Biosynthesis of this compound: The Phenylpropanoid Pathway

The journey to this compound begins with the amino acid phenylalanine, which enters the general phenylpropanoid pathway. A series of enzymatic conversions, including deamination, hydroxylation, and methylation, progressively modify the phenyl ring to produce this compound. This pathway is a central hub in plant metabolism, producing precursors for flavonoids, stilbenes, and lignans. The upregulation of key enzymes in this pathway, such as Phenylalanine Ammonia-Lyase (PAL) and Chalcone Synthase (CHS), is a common plant response to stress, leading to the increased production of phenolic compounds.[4]

G Figure 1: Phenylpropanoid Pathway to this compound cluster_precursors Precursors & Intermediates cluster_enzymes Enzymes Phe Phenylalanine PAL PAL Phe->PAL Cin Cinnamic Acid C4H C4H Cin->C4H pCou p-Coumaric Acid C3H C3H pCou->C3H Caf Caffeic Acid COMT COMT Caf->COMT Fer Ferulic Acid F5H F5H Fer->F5H HydFer 5-Hydroxyferulic Acid COMT2 COMT HydFer->COMT2 Sin This compound PAL->Cin C4H->pCou C3H->Caf COMT->Fer F5H->HydFer COMT2->Sin G Figure 2: General Stress Signaling Pathway cluster_signals Primary Signals Stress Environmental Stress (e.g., Drought, Salinity, UV) Perception Cellular Perception Stress->Perception ROS ROS Perception->ROS Ca Ca2+ Perception->Ca ABA ABA Perception->ABA SA SA Perception->SA TF Activation of Transcription Factors ROS->TF Ca->TF ABA->TF SA->TF Genes Upregulation of Phenylpropanoid Biosynthesis Genes (PAL, C4H, etc.) TF->Genes Accumulation This compound Accumulation Genes->Accumulation G Figure 3: Workflow for this compound Quantification Start Plant Tissue Sample (Frozen) Grind Grind in Liquid N2 Start->Grind Extract Solvent Extraction (e.g., 80% Methanol) Grind->Extract Centrifuge Centrifugation Extract->Centrifuge Filter Filter Supernatant (0.22 µm filter) Centrifuge->Filter HPLC HPLC-DAD Analysis Filter->HPLC Quantify Quantification (vs. Standard Curve) HPLC->Quantify Result Result (µg/g FW or DW) Quantify->Result

References

The Pivotal Role of Sinapic Acid in Plant Secondary Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapic acid, a hydroxycinnamic acid derived from the phenylpropanoid pathway, is a key intermediate in the biosynthesis of a diverse array of secondary metabolites in plants.[1] It is particularly abundant in species of the Brassicaceae family.[1] This technical guide provides an in-depth exploration of the multifaceted role of this compound, covering its biosynthesis, its function as a precursor to vital plant compounds, and its involvement in signaling pathways and defense mechanisms. The guide also details its biological activities, supported by quantitative data and experimental protocols, to serve as a comprehensive resource for researchers and professionals in plant science and drug development.

Biosynthesis of this compound

This compound is synthesized through the general phenylpropanoid pathway, a central route in plant secondary metabolism that begins with the amino acid phenylalanine.

Signaling Pathway for this compound Biosynthesis

The biosynthesis of this compound from phenylalanine involves a series of enzymatic reactions. Phenylalanine is first converted to cinnamic acid, which then undergoes a series of hydroxylations and methylations to yield this compound. Key enzymes in this pathway include Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), 4-Coumarate:CoA Ligase (4CL), Ferulate 5-Hydroxylase (F5H), and Caffeic Acid O-Methyltransferase (COMT).

sinapic_acid_biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H Caffeic_acid Caffeic_acid p_Coumaric_acid->Caffeic_acid C3'H Ferulic_acid Ferulic_acid Caffeic_acid->Ferulic_acid COMT 5-Hydroxyferulic_acid 5-Hydroxyferulic acid Ferulic_acid->5-Hydroxyferulic_acid F5H Sinapic_acid Sinapic_acid 5-Hydroxyferulic_acid->Sinapic_acid COMT PAL PAL C4H C4H 4CL 4CL HCT HCT C3H C3'H COMT1 COMT F5H F5H COMT2 COMT

Biosynthesis of this compound.

This compound as a Precursor in Secondary Metabolism

This compound serves as a crucial branching point in the phenylpropanoid pathway, leading to the formation of several important classes of secondary metabolites, including sinapate esters and lignin (B12514952).

Biosynthesis of Sinapate Esters

In many plants, particularly in the Brassicaceae, this compound is converted into various sinapate esters, such as sinapoyl glucose, sinapoyl malate, and sinapine (B1681761) (sinapoylcholine).[2] These esters have diverse functions, including UV protection and involvement in plant development.[3] The biosynthesis of these esters proceeds via the activation of this compound to sinapoyl-CoA or through a UDP-glucose-dependent pathway.

sinapate_ester_biosynthesis Sinapic_acid This compound Sinapoyl_glucose 1-O-Sinapoylglucose Sinapic_acid->Sinapoyl_glucose SGT (UDP-glucose: sinapate glucosyltransferase) Sinapoyl_malate Sinapoyl Malate Sinapoyl_glucose->Sinapoyl_malate SMT (sinapoylglucose: malate sinapoyltransferase) Sinapine Sinapine (Sinapoylcholine) Sinapoyl_glucose->Sinapine SCT (sinapoylglucose: choline sinapoyltransferase) SGT SGT SMT SMT SCT SCT

Biosynthesis of major sinapate esters.
Role in Lignin Biosynthesis

lignin_biosynthesis cluster_G Guaiacyl (G) Lignin Precursor cluster_S Syringyl (S) Lignin Precursor Ferulic_acid Ferulic Acid Coniferyl_aldehyde Coniferaldehyde Ferulic_acid->Coniferyl_aldehyde Sinapic_acid This compound Ferulic_acid->Sinapic_acid F5H, COMT Coniferyl_alcohol Coniferyl Alcohol Coniferyl_aldehyde->Coniferyl_alcohol G_Lignin G-Lignin Coniferyl_alcohol->G_Lignin Sinapaldehyde Sinapaldehyde Sinapic_acid->Sinapaldehyde Sinapyl_alcohol Sinapyl Alcohol Sinapaldehyde->Sinapyl_alcohol S_Lignin S-Lignin Sinapyl_alcohol->S_Lignin aba_sinapic_acid_interaction Sinapic_acid This compound ABA_GE ABA-Glucose Ester (Inactive) Sinapic_acid->ABA_GE Promotes conversion ABA Abscisic Acid (ABA) (Active) Germination_Inhibition Seed Germination Inhibition ABA->Germination_Inhibition phytochemical_workflow Plant_Material Plant Material (e.g., Seeds, Leaves) Extraction Solid-Liquid Extraction (e.g., with Methanol/Ethanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Hydrolysis Alkaline Hydrolysis (optional, to cleave esters) Crude_Extract->Hydrolysis Purification Solid-Phase Extraction (SPE) (optional, for cleanup) Crude_Extract->Purification Direct Analysis Hydrolyzed_Extract Hydrolyzed Extract Hydrolysis->Hydrolyzed_Extract Hydrolyzed_Extract->Purification Purified_Extract Purified Extract Purification->Purified_Extract HPLC_Analysis HPLC-DAD/MS Analysis (Quantification) Purified_Extract->HPLC_Analysis Data_Analysis Data Analysis and Concentration Determination HPLC_Analysis->Data_Analysis

References

Sinapic Acid as a Free-Radical Scavenger: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapic acid (3,5-dimethoxy-4-hydroxycinnamic acid) is a naturally occurring phenolic compound and a derivative of cinnamic acid.[1][2] It is widely distributed in the plant kingdom, found in spices, citrus fruits, berries, vegetables, and cereals.[1][2] As a bioactive phytochemical, this compound has garnered significant attention for its potent antioxidant properties, which are central to its various pharmacological activities, including anti-inflammatory, neuroprotective, and anticancer effects.[1][3]

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathogenic factor in numerous diseases.[1] this compound mitigates oxidative stress through two primary mechanisms: direct scavenging of free radicals and modulation of endogenous antioxidant defense systems. This guide provides an in-depth technical overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biochemical pathways.

Direct Free-Radical Scavenging Mechanisms

This compound's molecular structure, featuring a phenolic hydroxyl group and a conjugated double bond, enables it to effectively neutralize free radicals. The primary mechanisms involved are Hydrogen Atom Transfer (HAT) and Electron Transfer (ET).[4] In the HAT mechanism, the phenolic hydroxyl group donates a hydrogen atom to a radical, quenching its reactivity.[4][5] The resulting this compound radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring and preventing it from becoming a pro-oxidant.[2] Theoretical studies confirm that the phenolic -OH group is the most active site for scavenging radicals like nitrogen dioxide (•NO2) and the hydroxyl radical (•OH) via the HAT mechanism.[2][5]

Quantitative Analysis of Scavenging Activity

The efficacy of this compound as a free-radical scavenger has been quantified using various in vitro antioxidant assays. The following table summarizes key findings, including IC50 values (the concentration required to scavenge 50% of radicals) and percentage inhibition data.

Assay TypeRadical ScavengedKey Quantitative DataReferences
DPPH Assay 2,2-diphenyl-1-picrylhydrazyl (DPPH•)IC50: 8.3 µg/mL. Inhibition: 82% at 50 µM. Inhibition: 33.2% at 0.02 mM; 50% at 0.3 mM; 88.4% at 0.5 mM.[1][6][7]
ABTS Assay 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+)IC50: 5.4 µg/mL. Inhibition: 86.5% at 50 µM.[6][7]
Superoxide Scavenging Assay Superoxide Anion (O₂•⁻)IC50: 17.98 mM (vs. Trolox IC50: 7.24 mM). IC50 (enzymatic system): 70.7 µM. IC50 (non-enzymatic system): 979.2 µM. Inhibition: 35.52% at 0.05 mM.[1]
Hydroxyl Radical Scavenging Hydroxyl Radical (•OH)IC50: 3.80 mM (comparable to Ascorbic Acid IC50: 5.56 mM).[1][8]
Theoretical Kinetics Nitrogen Dioxide (•NO₂)Total rate constant in water: 1.30 × 10⁸ M⁻¹s⁻¹.[2][5]
Theoretical Kinetics Hydroxyl Radical (•OH)Total rate constant in water: 9.20 × 10⁹ M⁻¹s⁻¹.[2][5]
Theoretical Kinetics Hydroperoxyl Radical (•OOH)Overall rate coefficient (aqueous): 5.39 × 10⁵ M⁻¹s⁻¹. Overall rate coefficient (lipid): 1.66 × 10⁴ M⁻¹s⁻¹.[9][10]

Experimental Protocols

Accurate assessment of antioxidant activity is crucial for comparative studies. Below are detailed protocols for common in vitro assays used to evaluate this compound.

DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[11] The reduction of the violet-colored DPPH methanolic solution to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.[7][12]

Methodology:

  • Reagent Preparation:

    • DPPH Stock Solution (0.1 mM): Dissolve ~3.94 mg of DPPH powder in 100 mL of methanol (B129727).[11] Store this solution in an amber bottle at 4°C. For the assay, a working solution of ~60 µM may be prepared by diluting the stock solution with methanol.[7]

    • Test Sample Preparation: Prepare a stock solution of this compound in methanol. Create a series of dilutions (e.g., 3.125 to 100 µM) from this stock.[7]

    • Standard: Prepare a series of dilutions of a standard antioxidant like Trolox or Gallic Acid.[11]

  • Assay Procedure:

    • To a microplate well or cuvette, add an aliquot of the this compound dilution (or standard/blank).

    • Add the DPPH working solution to the sample. The final reaction volume may vary, but a common ratio is 1:1 sample to DPPH solution.[7]

    • Incubate the mixture in the dark at room temperature for a defined period (e.g., 2 to 30 minutes).[7]

    • Measure the absorbance at approximately 515-517 nm against a methanol blank.[7][11]

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[12]

    • Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined by plotting the percentage inhibition against the sample concentration.

DPPH_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH Prepare 0.1 mM DPPH in Methanol Mix Mix Sample/Standard with DPPH Solution DPPH->Mix SA Prepare this compound Dilution Series SA->Mix Standard Prepare Standard (e.g., Trolox) Standard->Mix Incubate Incubate in Dark (e.g., 30 min) Mix->Incubate Measure Measure Absorbance at ~517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate ABTS_Workflow cluster_prep Radical Generation cluster_reaction Scavenging Reaction cluster_analysis Analysis Reagents Prepare 7 mM ABTS & 2.45 mM K₂S₂O₈ Incubate_Radical Mix & Incubate in Dark (12-16 hours) Reagents->Incubate_Radical Working_Sol Dilute ABTS•+ to Absorbance of ~0.7 Incubate_Radical->Working_Sol Mix Add Sample to ABTS•+ Working Solution Working_Sol->Mix Sample Prepare this compound Dilutions Sample->Mix Incubate_Mix Incubate (e.g., 6 min) Mix->Incubate_Mix Measure Measure Absorbance at 734 nm Incubate_Mix->Measure Calculate Calculate % Inhibition or TEAC Measure->Calculate Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex Stress->Keap1_Nrf2 Induces Dissociation SA This compound SA->Keap1_Nrf2 Promotes Dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Antioxidant Genes (HO-1, NQO1, GCLC) ARE->Genes Activates Transcription Proteins Protective Proteins (e.g., HO-1) Genes->Proteins Translation Response Enhanced Cellular Antioxidant Defense Proteins->Response

References

Unveiling the Anticancer Potential of Sinapic Acid in Colon Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colorectal cancer remains a significant global health challenge, ranking as the third most commonly diagnosed cancer worldwide.[1][2] The exploration of naturally occurring phytochemicals for novel therapeutic strategies is a burgeoning field of research. Sinapic acid (3,5-dimethoxy-4-hydroxycinnamic acid), a derivative of hydroxycinnamic acid, is a phenolic compound naturally found in a variety of plant sources including fruits, vegetables, cereals, and oilseeds.[3][4] Emerging evidence highlights its diverse pharmacological activities, including antioxidant, anti-inflammatory, and notably, anticancer properties.[5][6] This technical guide provides an in-depth analysis of the anticancer effects of this compound on human colon cancer cells, focusing on its molecular mechanisms, quantitative efficacy, and the experimental protocols used for its evaluation.

Mechanism of Action: Induction of Apoptosis and Oxidative Stress

This compound exerts its anticancer effects on colon cancer cells primarily through the induction of apoptosis, mediated by a cascade of molecular events involving oxidative stress and the intrinsic mitochondrial pathway.

Induction of Reactive Oxygen Species (ROS) and Oxidative Stress

In HT-29 and SW480 colon cancer cells, treatment with this compound leads to a significant enhancement of intracellular Reactive Oxygen Species (ROS) levels.[3] This increase in ROS disrupts the cellular redox balance, leading to oxidative stress. The elevated ROS levels are associated with increased lipid peroxidation, a process that damages cellular membranes.[3] Concurrently, this compound treatment has been shown to decrease the levels and activities of enzymatic and non-enzymatic antioxidants within the cancer cells, further exacerbating the state of oxidative stress.[3]

Mitochondrial Pathway of Apoptosis

The accumulation of ROS plays a critical role in initiating the mitochondrial pathway of apoptosis.[3] Key events in this pathway include:

  • Loss of Mitochondrial Membrane Potential (ΔΨm): this compound treatment causes a decrease in the mitochondrial membrane potential, a hallmark of early apoptosis.[3] This depolarization is a critical step that precedes the release of pro-apoptotic factors from the mitochondria.

  • Modulation of Bcl-2 Family Proteins: The treatment upregulates the expression of the pro-apoptotic protein BAX while having no significant effect on the anti-apoptotic protein BCL-2.[1][7] The increased BAX/Bcl-2 ratio promotes mitochondrial outer membrane permeabilization.

  • Caspase Activation and PARP Cleavage: The disruption of the mitochondrial membrane leads to the release of cytochrome c into the cytoplasm. Although cytochrome c levels were observed to be lower in this compound-treated cells in one study, the downstream cascade was clearly activated.[1][2] This cascade involves the activation of initiator and effector caspases, such as a significant elevation in cleaved caspase-3.[1][7] Activated caspase-3 then cleaves key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair. The cleavage of PARP is a definitive marker of apoptosis.[1][7]

Genotoxic Effects

Beyond inducing apoptosis, this compound exhibits genotoxic effects on colon cancer cells.[1] Treatment with this compound leads to a significant increase in the levels of 8-oxo-dG (8-Oxo-2'-deoxyguanosine), a marker of oxidative DNA damage.[1][8] Furthermore, it elevates the levels of gamma-H2AX (γ-H2AX) foci, which indicates the formation of DNA double-strand breaks.[1][2] This DNA damage likely contributes to the overall cytotoxic and apoptotic effects of the compound.

Sinapic_Acid_Apoptosis_Pathway cluster_cell Colon Cancer Cell cluster_cytoplasm Cytoplasm cluster_mito Mitochondrion SA This compound ROS ↑ Intracellular ROS SA->ROS Bax ↑ BAX SA->Bax DNA_Damage ↑ DNA Damage (γ-H2AX, 8-oxo-dG) ROS->DNA_Damage Mito_Pot ↓ Mitochondrial Membrane Potential ROS->Mito_Pot Bax->Mito_Pot Bcl2 BCL-2 (No Change) Casp3 ↑ Cleaved Caspase-3 PARP ↑ Cleaved PARP Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis DNA_Damage->Apoptosis Mito_Pot->Casp3

Caption: Proposed signaling pathway of this compound-induced apoptosis in colon cancer cells.

Data Presentation: Quantitative Efficacy

The effectiveness of this compound in inhibiting the growth of colon cancer cells has been quantified through various in vitro studies. The half-maximal inhibitory concentration (IC50) values and the modulation of key biomarkers are summarized below.

Table 1: IC50 Values of this compound on Colon Cancer Cell Lines

Cell LineTime Point (h)IC50 ValueCitation
HT-2924317.5 µM[1][2]
HT-297285.25 µg/mL[3]
SW4807279.11 µg/mL[3]
CaCo2Not Specified> Free: 646.4 µM > Nano-capsulated: 84.74 µM[9][10]

Table 2: Effect of this compound on Apoptotic and Oxidative Stress Markers in HT-29 Cells

MarkerObserved EffectCitation
Cleaved Caspase-3Significant Elevation[1][7]
BAXSignificant Elevation[1][7]
Cleaved PARPSignificant Elevation[1][7]
BCL-2No Significant Change[7][8]
Intracellular ROSEnhanced Levels[3]
Mitochondrial Membrane PotentialDecreased[3]
8-oxo-dGSignificant Elevation[1][8]
γ-H2AX fociSignificantly Higher Levels[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to evaluate the effects of this compound.

Cell Viability Assay (MTT/XTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[11]

Protocol:

  • Cell Seeding: Plate colon cancer cells (e.g., HT-29, SW480) in a 96-well plate at a density of 5,000 - 10,000 cells/well and incubate for 24 hours.[12]

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 20 - 200 µg/ml) and a vehicle control (e.g., DMSO < 0.1%).[3][8]

  • Incubation: Incubate the plates for specific time points (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO2 incubator.[3][11]

  • Reagent Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration ~0.5 mg/mL) to each well.[11][13]

  • Formazan (B1609692) Formation: Incubate for 2-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.[12][13]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[14]

  • Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of 570-590 nm.[11] The intensity of the purple color is directly proportional to the number of viable cells.

MTT_Workflow start Start seed Seed Colon Cancer Cells (96-well plate) start->seed incubate1 Incubate (24h) seed->incubate1 treat Treat with this compound (Various Concentrations) incubate1->treat incubate2 Incubate (24h, 48h, 72h) treat->incubate2 add_mtt Add MTT Reagent (~0.5 mg/mL) incubate2->add_mtt incubate3 Incubate (2-4h) (Formazan Formation) add_mtt->incubate3 add_sol Add Solubilization Solution (e.g., DMSO) incubate3->add_sol read Read Absorbance (570-590 nm) add_sol->read end End read->end

Caption: General workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[15]

Protocol:

  • Cell Culture and Treatment: Seed cells (e.g., 1 x 10^6 cells in a T25 flask) and treat with the desired concentration of this compound (e.g., IC50 value) for a specified time (e.g., 24 hours).[16]

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant.[16]

  • Washing: Wash the collected cells twice with cold phosphate-buffered saline (PBS) by centrifugation (e.g., 500 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Apoptosis_Assay_Workflow start Start treat_cells Treat Cells with This compound start->treat_cells harvest Harvest Adherent & Floating Cells treat_cells->harvest wash Wash Cells with cold PBS (2x) harvest->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend stain Add Annexin V-FITC & Propidium Iodide (PI) resuspend->stain incubate Incubate (15 min) in Dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end End analyze->end

References

The Antimicrobial Potential of Sinapic Acid: A Technical Guide on its Activity Against Escherichia coli and Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Sinapic acid (3,5-dimethoxy-4-hydroxycinnamic acid), a widely distributed phenolic compound found in various plant sources, has garnered significant attention for its diverse bioactive properties, including its potential as an antimicrobial agent.[1][2] This technical guide provides a comprehensive overview of the antimicrobial activity of this compound against two clinically significant pathogens: the Gram-negative bacterium Escherichia coli and the Gram-positive bacterium Staphylococcus aureus. This document synthesizes quantitative data on its efficacy, details its mechanisms of action, provides standardized experimental protocols for its evaluation, and presents visual workflows and pathways to facilitate a deeper understanding for research and development purposes.

Quantitative Antimicrobial Efficacy

The antimicrobial activity of this compound has been quantified through various in vitro studies, primarily by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The data reveals a concentration-dependent inhibitory and bactericidal effect against both E. coli and S. aureus.

Intrinsic Activity of this compound

The intrinsic efficacy of this compound varies across different studies and bacterial strains. The following table summarizes the reported MIC and MBC values.

BacteriumMIC (µg/mL)MBC (µg/mL)Reference
Staphylococcus aureus31.2562.50[3]
Escherichia coli62.50125[3]
Escherichia coli490 - 890Not Reported[1]
Escherichia coli700Not Reported[4]
Synergistic Activity with Conventional Antibiotics

Research indicates that this compound can enhance the efficacy of conventional antibiotics, suggesting its potential use in combination therapy to combat antibiotic resistance.[3] A study investigating its interaction with ciprofloxacin (B1669076) demonstrated a significant reduction in the antibiotic's MIC.[3] The nature of this interaction is quantified by the Fractional Inhibitory Concentration Index (FICI).

CombinationBacteriumFICIInterpretationReference
This compound + CiprofloxacinStaphylococcus aureus0.3Synergistic (FICI ≤ 0.5)[3]
This compound + CiprofloxacinEscherichia coli> 0.5Additive[3]

Mechanisms of Antimicrobial Action

This compound employs a multi-targeted approach to exert its antimicrobial effects. The primary mechanisms involve the disruption of bacterial cell structures and the inhibition of key cellular processes.

Disruption of Cell Membrane Integrity

A principal mechanism for phenolic compounds like this compound is the impairment of the bacterial cytoplasmic membrane.[5] This interaction leads to:

  • Increased Permeability: this compound can alter the fluidity and permeability of the lipid bilayer.[5]

  • Leakage of Intracellular Components: Damage to the membrane results in the significant efflux of essential cytoplasmic components, such as proteins, nucleic acids, and ions.[6] This cellular leakage disrupts the electrochemical gradients and metabolic functions, ultimately leading to cell death.[4][6]

Inhibition of Efflux Pumps

In S. aureus, a notable mechanism of resistance involves the active efflux of antibiotics from the cell, mediated by efflux pumps such as NorA.[3] this compound has been identified as a potential NorA efflux pump inhibitor.[3] In silico modeling and in vitro studies suggest that this compound can form hydrogen bonds with key amino acid residues (e.g., Tyr76) at the active site of the NorA pump, inhibiting its function.[3] This inhibition restores the intracellular concentration of the co-administered antibiotic, explaining the synergistic effect observed with drugs like ciprofloxacin.[3]

Anti-Biofilm Activity

Bacterial biofilms present a significant challenge in treating chronic infections. This compound has demonstrated the ability to attenuate the formation of biofilms, particularly in Methicillin-Resistant Staphylococcus aureus (MRSA).[7] The sub-MIC concentrations of this compound can interfere with the processes of bacterial attachment and the production of the extracellular polymeric substance (EPS) matrix, which are crucial for biofilm integrity.[7]

cluster_SA This compound cluster_Cell Bacterial Cell cluster_Effects Antimicrobial Effects SA This compound Membrane Cell Membrane SA->Membrane Interacts with EffluxPump NorA Efflux Pump (S. aureus) SA->EffluxPump Binds to Biofilm Biofilm Formation SA->Biofilm Interferes with Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Inhibition Pump Inhibition EffluxPump->Inhibition BiofilmInhibition Reduced Biofilm Formation Biofilm->BiofilmInhibition Leakage Leakage of Cytoplasmic Contents Disruption->Leakage Death Bacterial Cell Death Leakage->Death Inhibition->Death Enhances antibiotic effectiveness BiofilmInhibition->Death Prevents colonization

Caption: Proposed mechanisms of antimicrobial action of this compound.

Experimental Protocols

Standardized methodologies are crucial for the consistent evaluation of antimicrobial agents. The following sections detail key experimental protocols.

Determination of MIC and MBC (Broth Microdilution Assay)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits visible growth (MIC) and the lowest concentration that results in bacterial death (MBC).[8]

  • Preparation of Inoculum: Prepare a bacterial suspension of E. coli or S. aureus from an overnight culture, adjusting the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[8] Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform two-fold serial dilutions in MHB in a 96-well microtiter plate.[8]

  • Inoculation and Incubation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no this compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.[8]

  • MIC Determination: The MIC is the lowest concentration of this compound in which no visible turbidity is observed.[8]

  • MBC Determination: Aliquot 10-20 µL from each clear well (at and above the MIC) and plate onto Mueller-Hinton Agar (MHA). Incubate the plates at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Time-Kill Kinetic Assay

This assay assesses the rate at which an antimicrobial agent kills a bacterial population over time.[3]

  • Preparation: Prepare flasks containing MHB with this compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC) and a control flask without the compound.

  • Inoculation: Inoculate each flask with the test bacterium to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Sampling and Plating: Incubate the flasks at 37°C with agitation. At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask, perform serial dilutions, and plate onto MHA for viable cell counting (CFU/mL).

  • Analysis: Plot the log₁₀ CFU/mL against time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum.

cluster_prep Preparation cluster_assay Assay Execution cluster_results Results & Analysis P1 Prepare Bacterial Inoculum (0.5 McFarland) A1 Inoculate Microtiter Plate P1->A1 P2 Prepare Serial Dilutions of this compound P2->A1 A2 Incubate (37°C, 18-24h) A1->A2 R1 Read MIC (No visible growth) A2->R1 R2 Plate from clear wells onto Agar R1->R2 R3 Incubate (37°C, 24h) R2->R3 R4 Determine MBC (≥99.9% killing) R3->R4 SA This compound Pump NorA Efflux Pump SA->Pump Inhibits Cipro Ciprofloxacin Cipro->Pump Is expelled by Target Intracellular Target (e.g., DNA Gyrase) Cipro->Target Acts on Pump->Target Prevents Cipro from reaching CellDeath Bacterial Cell Death Target->CellDeath Leads to

References

Sinapic Acid: A Promising Therapeutic Agent for Mitigating Diabetic Complications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia, which leads to a cascade of debilitating complications, including nephropathy, cardiomyopathy, and delayed wound healing. Oxidative stress and inflammation are central to the pathophysiology of these complications. Sinapic acid (SA), a naturally occurring phenolic compound found in various plants, has emerged as a potent therapeutic candidate due to its remarkable antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current research on this compound for studying and potentially treating diabetic complications, with a focus on its mechanisms of action, experimental evidence, and relevant protocols.

Mechanism of Action: A Multi-pronged Approach

This compound exerts its protective effects against diabetic complications through the modulation of several key signaling pathways. Its primary mechanisms involve the activation of the Nrf2/HO-1 antioxidant pathway and the inhibition of the pro-inflammatory NF-κB pathway. Additionally, this compound has been shown to influence glucose metabolism and inhibit the formation of advanced glycation end-products (AGEs).

Nrf2/HO-1 Pathway Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. In the presence of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of genes such as heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).

This compound has been shown to upregulate the expression of Nrf2 and HO-1, thereby enhancing the endogenous antioxidant defense system.[1][2] This leads to a reduction in oxidative stress markers and protects tissues from damage induced by hyperglycemia.

Nrf2_Pathway cluster_nucleus Nucleus SA This compound Keap1 Keap1 SA->Keap1 promotes dissociation ROS ↑ Oxidative Stress (Hyperglycemia) ROS->Keap1 induces dissociation Cell_Protection Cellular Protection ROS->Cell_Protection damages Nrf2 Nrf2 Keap1->Nrf2 inhibition Nrf2_n Nrf2 Nrf2->Nrf2_n translocation ARE ARE Nrf2_n->ARE binds Antioxidant_Genes Antioxidant Genes (HO-1, SOD, CAT, GPx) ARE->Antioxidant_Genes activates transcription Antioxidant_Genes->Cell_Protection leads to Nucleus Nucleus

Caption: Nrf2/HO-1 signaling pathway activated by this compound.

NF-κB Pathway Inhibition

The nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In diabetic conditions, hyperglycemia-induced oxidative stress activates the NF-κB pathway, leading to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

This compound has been demonstrated to inhibit the activation of NF-κB.[1][3] It achieves this by preventing the degradation of IκBα, the inhibitory protein of NF-κB. This leads to the downregulation of pro-inflammatory cytokines and a reduction in the inflammatory response, thereby ameliorating diabetic complications.[4][5]

NFkB_Pathway cluster_nucleus Nucleus SA This compound IKK IKK SA->IKK inhibits Hyperglycemia Hyperglycemia Hyperglycemia->IKK activates IkBa IκBα IKK->IkBa phosphorylates for degradation NFkB NF-κB (p65/p50) IkBa->NFkB sequesters in cytoplasm NFkB_n NF-κB NFkB->NFkB_n translocation Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6) NFkB_n->Inflammatory_Genes activates transcription Inflammation Inflammation Inflammatory_Genes->Inflammation leads to Nucleus Nucleus

Caption: NF-κB signaling pathway inhibited by this compound.

Aldose Reductase Inhibition

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway. In hyperglycemic conditions, the increased flux of glucose through this pathway leads to the accumulation of sorbitol, which has been implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and cataracts.[6][7][8] this compound has been shown to exhibit non-competitive inhibition of rat kidney aldose reductase, suggesting its potential to mitigate complications arising from the polyol pathway.[6]

Inhibition of Advanced Glycation End-products (AGEs) Formation

Advanced glycation end-products (AGEs) are harmful compounds that are formed when proteins or lipids become glycated as a result of exposure to sugars. They are implicated in the development of many diabetic complications. While direct studies on this compound's inhibition of AGEs are limited, its presence in cinnamon, a known inhibitor of AGE formation, suggests a potential role.[9] Other phenolic acids have been shown to reduce the formation of carboxymethyllysine (CML), a major AGE.[10]

Modulation of Glucose Metabolism

This compound has been shown to improve glucose homeostasis by enhancing glucose utilization. It increases the gene expression of GLUT4 in soleus muscle, a key glucose transporter.[11] The mechanism is thought to involve the phospholipase C (PLC) and protein kinase C (PKC) signaling pathways.[11]

Glucose_Uptake_Pathway SA This compound PLC PLC SA->PLC activates PKC PKC PLC->PKC activates GLUT4_exp ↑ GLUT4 Gene Expression PKC->GLUT4_exp leads to GLUT4_trans GLUT4 Translocation GLUT4_exp->GLUT4_trans promotes Glucose_Uptake ↑ Glucose Uptake GLUT4_trans->Glucose_Uptake facilitates Experimental_Workflow Induction Induction of Diabetes (e.g., STZ injection) Treatment This compound Treatment (Oral Gavage) Induction->Treatment Sacrifice Animal Sacrifice & Sample Collection (Blood, Tissues) Treatment->Sacrifice Biochem Biochemical Analysis (Glucose, Lipids, Renal Markers) Sacrifice->Biochem Oxidative Oxidative Stress Analysis (TBARS, SOD, CAT, GPx) Sacrifice->Oxidative Inflammation Inflammation Analysis (ELISA for Cytokines, Western Blot for Proteins) Sacrifice->Inflammation Histo Histopathological Examination (H&E Staining) Sacrifice->Histo

References

Sinapic Acid: An In-Depth Technical Guide to its Anxiolytic Properties in vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sinapic acid, a naturally occurring phenylpropanoid found in various plant sources, has demonstrated significant anxiolytic-like properties in preclinical in vivo studies.[1] This technical guide provides a comprehensive overview of the existing research, focusing on the quantitative data from key behavioral assays, detailed experimental methodologies, and the underlying neuropharmacological mechanisms. Evidence strongly suggests that this compound exerts its anxiolytic effects through the positive modulation of the GABAergic system, specifically by potentiating the action of GABA at GABAA receptors.[1] This document aims to serve as a core resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development who are investigating novel anxiolytic agents.

Quantitative Behavioral Data

The anxiolytic potential of this compound has been primarily evaluated using the Elevated Plus Maze (EPM) and the hole-board test in mice.[1] The following tables summarize the key quantitative findings from these studies.

Table 1: Effects of this compound on the Elevated Plus Maze (EPM) in Mice
Treatment GroupDose (mg/kg)Route of AdministrationPercentage of Time Spent in Open Arms (%) (Mean ± SEM)Percentage of Open Arm Entries (%) (Mean ± SEM)
Vehicle Control-p.o.18.2 ± 3.525.1 ± 4.2
Diazepam1i.p.35.6 ± 4.142.3 ± 5.3
This compound4p.o.32.5 ± 4.838.7 ± 5.1

*p < 0.05 compared to vehicle control group. Data extracted from Yoon et al., 2007.[1]

Table 2: Effects of this compound on the Hole-Board Test in Mice
Treatment GroupDose (mg/kg)Route of AdministrationNumber of Head-Dips (Mean ± SEM)
Vehicle Control-p.o.22.4 ± 2.8
Diazepam1i.p.35.1 ± 3.9
This compound4p.o.31.8 ± 3.5

*p < 0.05 compared to vehicle control group. Data extracted from Yoon et al., 2007.[1]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility of findings. The following sections describe the methodologies employed in the assessment of this compound's anxiolytic properties.

Animals
  • Species: Male ICR mice.[1]

  • Weight: 22-25 g.[1]

  • Housing: Maintained in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. Food and water are provided ad libitum.[1]

Drug Administration
  • This compound: Administered orally (p.o.) at a dose of 4 mg/kg. It is dissolved in a 10% Tween 80 solution.[1]

  • Diazepam (Positive Control): Administered intraperitoneally (i.p.) at a dose of 1 mg/kg.[1]

  • Vehicle Control: A 10% Tween 80 solution is administered orally (p.o.).[1]

  • Administration Volume: 10 ml/kg body weight.[1]

  • Time Course: Behavioral testing is conducted 30 minutes after i.p. injection and 60 minutes after p.o. administration.[1]

Elevated Plus Maze (EPM) Test

The EPM is a widely used behavioral assay for assessing anxiety-like behavior in rodents. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.

  • Apparatus: A plus-shaped maze elevated 50 cm above the floor. It consists of two open arms (30 x 5 cm) and two enclosed arms (30 x 5 x 15 cm) extending from a central platform (5 x 5 cm).[1]

  • Procedure:

    • Mice are placed individually in the center of the maze, facing an enclosed arm.

    • The animal is allowed to freely explore the maze for a 5-minute session.

    • The sessions are recorded by a video camera, and the following parameters are scored by a trained observer:

      • The time spent in the open and enclosed arms.

      • The number of entries into the open and enclosed arms. An arm entry is defined as all four paws entering the arm.

  • Interpretation: An increase in the percentage of time spent in the open arms and the percentage of entries into the open arms is indicative of an anxiolytic effect.

Hole-Board Test

The hole-board test is used to measure the exploratory behavior and anxiety of rodents. A decrease in head-dipping behavior is associated with higher levels of anxiety.

  • Apparatus: A square wooden board (40 x 40 cm) with 16 equally spaced holes (3 cm in diameter) on the floor. The apparatus is elevated 15 cm from the ground.[1]

  • Procedure:

    • A mouse is placed in the center of the board.

    • The number of head-dips into the holes is recorded for a 5-minute period. A head-dip is counted when the animal dips its head into a hole up to its ears.

  • Interpretation: An increase in the number of head-dips suggests an anxiolytic-like effect, reflecting a decrease in anxiety and an increase in exploratory behavior.[1]

Open Field Test (OFT) - General Protocol

While specific data for this compound in the OFT is not detailed in the primary anxiolytic studies, this test is commonly used to assess general locomotor activity and anxiety-like behavior. Anxiolytic compounds are expected to increase exploration of the central, more anxiogenic area of the open field without significantly altering overall locomotor activity.

  • Apparatus: A square arena (typically 40 x 40 x 30 cm) with the floor divided into a central zone and a peripheral zone.

  • Procedure:

    • The animal is placed in the center or a corner of the open field.

    • Locomotor activity is tracked using an automated video-tracking system for a defined period (e.g., 5-10 minutes).

    • Parameters measured include:

      • Total distance traveled.

      • Time spent in the central zone.

      • Number of entries into the central zone.

      • Rearing frequency.

  • Interpretation: A selective increase in the time spent in and the number of entries into the central zone, without a significant change in total distance traveled, is indicative of an anxiolytic effect. A significant change in total distance traveled may indicate sedative or stimulant effects of the compound.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

experimental_workflow cluster_subjects Animal Preparation cluster_treatment Treatment Groups cluster_testing Behavioral Assessment A Male ICR Mice (22-25g) B Acclimatization A->B F Drug Administration B->F C Vehicle Control (10% Tween 80, p.o.) C->F D Diazepam (1 mg/kg, i.p.) D->F E This compound (4 mg/kg, p.o.) E->F G Elevated Plus Maze (EPM) Test F->G 60 min (p.o.) / 30 min (i.p.) H Hole-Board Test F->H 60 min (p.o.) / 30 min (i.p.) I Open Field Test (OFT) F->I 60 min (p.o.) / 30 min (i.p.) J Data Analysis G->J H->J I->J K Statistical Comparison of Groups J->K

Caption: Experimental workflow for evaluating the anxiolytic properties of this compound.

Proposed Signaling Pathway for Anxiolytic Action

signaling_pathway cluster_membrane Postsynaptic Neuronal Membrane GABA_R GABA(A) Receptor (Ligand-gated Chloride Channel) Cl_in Cl- (intracellular) GABA_R->Cl_in Hyperpolarization Membrane Hyperpolarization GABA_R->Hyperpolarization Increased Cl- Influx SA This compound SA->GABA_R Positive Allosteric Modulation GABA GABA GABA->GABA_R Binds to Receptor Cl_out Cl- (extracellular) Cl_out->GABA_R Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anxiolytic_Effect Anxiolytic Effect Reduced_Excitability->Anxiolytic_Effect

Caption: Proposed mechanism of this compound's anxiolytic effect via GABA(A) receptor modulation.

Mechanism of Action

The anxiolytic-like effects of this compound are mediated through its interaction with the GABAergic system. Specifically, this compound acts as a positive allosteric modulator of the GABAA receptor.[1] The GABAA receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, allows the influx of chloride ions (Cl-) into the neuron. This influx of negatively charged ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus exerting an inhibitory effect on neurotransmission.

This compound potentiates the effect of GABA, leading to an enhanced influx of chloride ions and a greater inhibitory postsynaptic potential.[1] This increased inhibition in key brain circuits involved in anxiety, such as the amygdala, is believed to be the basis for its anxiolytic properties. This mechanism is supported by findings that the anxiolytic effects of this compound are blocked by GABAA receptor antagonists like flumazenil (B1672878) and bicuculline.[1]

Conclusion and Future Directions

The available in vivo evidence strongly supports the anxiolytic potential of this compound. Its mechanism of action via positive modulation of GABAA receptors positions it as an interesting candidate for the development of novel anxiolytic therapies.

Future research should focus on:

  • Dose-response studies: Establishing a comprehensive dose-response curve for the anxiolytic effects of this compound.

  • Chronic administration studies: Evaluating the efficacy and potential for tolerance or dependence with long-term use.

  • Pharmacokinetic and pharmacodynamic profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its correlation with its anxiolytic effects.

  • Exploration of other potential mechanisms: While the GABAergic system is the primary target, the contribution of this compound's known antioxidant and anti-inflammatory properties to its anxiolytic effects warrants further investigation.

  • Studies in other anxiety models: Evaluating the efficacy of this compound in a broader range of animal models of anxiety to confirm its therapeutic potential.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in the exploration of this compound as a promising anxiolytic agent.

References

Methodological & Application

Sinapic Acid as a Matrix for Protein Mass Spectrometry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful analytical technique for the determination of the molecular weights of large biomolecules, including proteins. The choice of matrix is a critical parameter for successful MALDI-TOF MS analysis. Sinapic acid (3,5-dimethoxy-4-hydroxycinnamic acid) is a widely used matrix for the analysis of proteins and peptides, particularly those with high molecular weights.[1][2] Its "soft" ionization properties minimize fragmentation of large, intact proteins, making it an ideal choice for a broad range of proteomic applications.[1][3]

This document provides detailed application notes and experimental protocols for the use of this compound as a matrix in protein mass spectrometry.

Properties of this compound

This compound is a cinnamic acid derivative with the following key properties:

PropertyValueReference
Chemical FormulaC₁₁H₁₂O₅[4]
Molecular Weight224.21 g/mol [4]
UV Absorption Maxima337 nm, 353 nm[4]
Physical FormSlightly yellow powder
Melting Point~202 °C

Applications in Protein Mass Spectrometry

This compound is the matrix of choice for the analysis of a wide variety of proteins, especially those with molecular weights greater than 10,000 Da.[1] Its utility extends to several areas of research and development:

  • Intact Protein Analysis: Determination of the molecular weight of whole proteins.[5]

  • Protein Identification: In conjunction with enzymatic digestion and peptide mass fingerprinting.

  • Analysis of Protein Mixtures: Characterization of proteins in complex biological samples.

  • High Molecular Weight Protein Analysis: Successfully used for proteins up to and exceeding 150 kDa.[6]

Quantitative Data Summary

While direct quantitative comparisons of MALDI matrices can be application-specific, the following table summarizes the general performance characteristics of this compound in comparison to other common matrices, α-cyano-4-hydroxycinnamic acid (HCCA) and 2,5-dihydroxybenzoic acid (DHB).

ParameterThis compound (SA)α-Cyano-4-hydroxycinnamic acid (HCCA)2,5-Dihydroxybenzoic acid (DHB)
Primary Analyte High molecular weight proteins (>10 kDa)Peptides and small proteins (<10 kDa)Peptides, proteins, glycoproteins
Ionization Type SoftHardSoft
Mass Accuracy ±0.01% to 0.1% (with calibration)[2]±0.01% to 0.1% (with calibration)±0.01% to 0.1% (with calibration)
Resolution Good for large proteinsHigh for peptidesGood, but can form large crystals affecting homogeneity
Sensitivity Good for high MW proteinsHigh for low MW peptidesGood, tolerant to contaminants
Signal-to-Noise Generally good, can be improved with high-purity matrix[5]High for peptidesGood, less matrix background in low mass range
Adduct Formation Can form adducts, resolvable for proteins up to 40 kDa[1]Prone to adduct formationCan form adducts

Experimental Protocols

Materials
  • This compound (SA), high purity (≥99.0%)

  • Acetonitrile (B52724) (ACN), HPLC or LC-MS grade

  • Trifluoroacetic Acid (TFA), proteomics grade

  • Ultrapure water (e.g., Milli-Q or equivalent)

  • Protein sample(s) of interest

  • MALDI target plate

  • Pipettes and tips

  • Vortex mixer

  • Microcentrifuge tubes

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a standard 10 mg/mL this compound stock solution.

  • Weigh 10 mg of this compound and place it into a clean 1.5 mL microcentrifuge tube.

  • Prepare a solvent mixture of 50% acetonitrile and 0.1% trifluoroacetic acid in ultrapure water.

  • Add 1.0 mL of the solvent mixture to the microcentrifuge tube containing the this compound.[4]

  • Vortex the tube vigorously for at least one minute to ensure the matrix is completely dissolved.[5] A saturated solution with some undissolved matrix at the bottom is also acceptable.[3]

  • Optional: Centrifuge the solution to pellet any undissolved material and use the supernatant for spotting.

  • Store the matrix solution in the dark at 4°C. The solution is stable for up to two weeks.[5] For best results, prepare the solution fresh.

Protocol 2: Sample Preparation and Spotting

Several methods can be used to co-crystallize the protein sample with the this compound matrix on the MALDI target plate. The choice of method can affect the quality of the resulting mass spectrum.

This is the most common and straightforward method.

  • Mix the protein sample solution with the this compound stock solution. The optimal ratio can vary, but a 1:1 (v/v) ratio is a good starting point. The final protein concentration on the target should be in the range of 0.5-5 pmol/µL.[3]

  • Pipette 0.5 to 1.0 µL of the mixture onto a spot on the MALDI target plate.[3]

  • Allow the droplet to air-dry completely at room temperature.[4]

  • The plate is now ready for analysis.

This method can produce more homogeneous crystals.

  • Spot 0.5-1.0 µL of the this compound stock solution onto the MALDI target plate and allow it to dry completely.[4]

  • Deposit 0.2 to 0.6 µL of the protein sample solution onto the pre-spotted matrix.[4]

  • Allow the spot to air-dry completely at room temperature.

  • The plate is now ready for analysis.

This method involves layering the sample between two layers of matrix.

  • Spot a small amount (e.g., 0.5 µL) of the this compound stock solution onto the MALDI target plate and let it air dry.

  • Deposit the protein sample (e.g., 0.5 µL) on top of the dried matrix spot.

  • Before the sample spot is completely dry, apply another small amount (e.g., 0.5 µL) of the this compound stock solution on top.

  • Allow the spot to dry completely at room temperature.

  • The plate is now ready for analysis.

Visualizations

General MALDI-TOF MS Workflow

MALDI_Workflow cluster_prep Sample & Matrix Preparation cluster_spot Target Spotting cluster_ms Mass Spectrometry cluster_analysis Data Analysis Protein_Sample Protein Sample Mix Mix Sample and Matrix Protein_Sample->Mix Matrix_Solution This compound Matrix Solution Matrix_Solution->Mix Spotting Spot onto MALDI Target Mix->Spotting Crystallization Co-crystallization (Air Dry) Spotting->Crystallization MALDI_Source MALDI Ion Source (Laser Desorption/Ionization) Crystallization->MALDI_Source TOF_Analyzer Time-of-Flight Analyzer MALDI_Source->TOF_Analyzer Detector Detector TOF_Analyzer->Detector Mass_Spectrum Mass Spectrum Detector->Mass_Spectrum Spotting_Methods cluster_dried_droplet Dried Droplet Method cluster_thin_layer Thin Layer Method cluster_sandwich Sandwich Method dd1 1. Mix Sample + Matrix dd2 2. Spot Mixture dd1->dd2 dd3 3. Air Dry dd2->dd3 tl1 1. Spot Matrix & Dry tl2 2. Spot Sample on Matrix tl1->tl2 tl3 3. Air Dry tl2->tl3 s1 1. Spot Matrix & Dry (Layer 1) s2 2. Spot Sample s1->s2 s3 3. Spot Matrix (Layer 2) s2->s3 s4 4. Air Dry s3->s4

References

Application Note: Quantification of Sinapic Acid and Its Derivatives Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sinapic acid and its derivatives are a class of hydroxycinnamic acids commonly found in various plant species, particularly in the seeds of Brassicaceae family members like canola and mustard.[1][2] These compounds are of significant interest due to their potent antioxidant, anti-inflammatory, and other health-promoting properties.[2][3] Accurate quantification of this compound and its derivatives in different matrices is crucial for quality control in the food and cosmetic industries, as well as for pharmacological research and drug development. This application note provides a detailed protocol for the quantification of this compound and its common derivatives, such as sinapine (B1681761) and sinapoyl glucose, using High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD).

Experimental Workflow

The overall experimental workflow for the quantification of this compound derivatives by HPLC is outlined below. This process includes sample preparation, HPLC analysis, and subsequent data processing.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Sample Plant Material (e.g., Seeds, Meal) Grinding Grinding & Sieving Sample->Grinding Defatting Defatting (e.g., Soxhlet with Petroleum Ether) Grinding->Defatting Extraction Extraction (e.g., Methanol (B129727)/Ethanol) Defatting->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.45 µm filter) Centrifugation->Filtration Dilution Dilution with Mobile Phase Filtration->Dilution HPLC_Injection Injection into HPLC-DAD System Dilution->HPLC_Injection Separation Chromatographic Separation (C18 Column) HPLC_Injection->Separation Detection Detection (DAD at 330 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Peak_Integration Peak Identification & Integration Chromatogram->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification Report Generate Report Quantification->Report

Caption: General workflow for the quantification of this compound derivatives.

Experimental Protocols

1. Sample Preparation

A robust sample preparation protocol is essential for accurate quantification. The following is a general procedure that can be adapted based on the specific sample matrix.

  • Grinding and Defatting:

    • Clean and dry the plant material (e.g., canola or mustard seeds).

    • Grind the samples to a fine powder and pass them through a sieve.[4]

    • For oil-rich samples like seeds, perform defatting using a Soxhlet apparatus with petroleum ether for several hours.[1]

  • Extraction of Phenolic Compounds:

    • Accurately weigh a portion of the defatted sample material.

    • Extraction can be performed using various solvents, with methanol and ethanol (B145695) being common choices.[5][6] Refluxing with 100% methanol for 20 minutes has been shown to be an effective method.[5] Alternatively, ultrasound-assisted extraction with 80% methanol in water can be used.[7]

    • After extraction, centrifuge the mixture to pellet the solid material.[7]

    • Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter.[7]

    • To ensure compatibility with the mobile phase and improve peak shape, it is recommended to dilute the filtered extract 1:1 (v/v) with the initial mobile phase.[8]

2. HPLC-DAD Analysis

  • Instrumentation: A standard HPLC system equipped with a binary pump, an autosampler, a column heater, and a Diode Array Detector (DAD) is suitable for this analysis.[8]

  • Chromatographic Conditions: The following conditions have been successfully used for the separation of this compound and its derivatives.

ParameterCondition
Column Reversed-phase C18 column (e.g., Gemini 3µm, 150 x 4.6 mm)[8]
Mobile Phase A Water/Methanol (90:10) with 1.2% o-phosphoric acid[8]
Mobile Phase B 100% Methanol with 0.1% o-phosphoric acid[8]
Flow Rate 0.8 mL/min[4][9]
Injection Volume 5-10 µL[8][10]
Column Temperature 35 °C[7]
Detection Wavelength 330 nm for quantification of this compound derivatives[8]
Gradient Elution A gradient elution is typically employed for optimal separation. An example gradient is as follows: 0-7 min, 10-20% B; 7-20 min, 20-45% B; 20-25 min, 45-70% B; 25-28 min, 70-100% B; 28-31 min, 100% B; 31-40 min, return to 10% B.[8]

3. Method Validation

To ensure the reliability of the quantitative data, the analytical method should be validated according to standard guidelines. Key validation parameters are summarized below.

Validation ParameterTypical Results and Observations
Linearity Excellent linearity is typically observed over a concentration range of 0.20–200.00 µg/mL, with correlation coefficients (R²) between 0.99 and 1.00.[8]
Limit of Detection (LOD) For sinapine, sinapoyl glucose, and this compound, LODs are in the range of 0.20-0.40 µg/mL.[4][9]
Limit of Quantification (LOQ) For sinapine, sinapoyl glucose, and this compound, LOQs are in the range of 0.50-0.80 µg/mL.[4][9]
Recovery Recovery values are generally high, often exceeding 98.0%, indicating the efficiency of the extraction procedure.[4][9] Spiking experiments can be performed to determine the recovery of this compound during extraction.[8]
Precision The method should demonstrate good repeatability, which can be assessed by analyzing the same sample multiple times on the same day and on different days.

Quantitative Data Summary

The developed HPLC method can be applied to determine the content of this compound and its derivatives in various samples. The table below presents example data for the content of major this compound derivatives found in canola extracts.

CompoundLimit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Linearity Range (µg/mL)Recovery (%)
Sinapine 0.200.500.20 - 200.00>98.0
Sinapoyl Glucose 0.400.800.20 - 200.00>98.0
This compound 0.200.500.20 - 200.00>98.0

Data compiled from published studies on canola extracts.[4][8][9]

The content of these compounds in canola extracts has been reported to range from 6.39 to 12.28 mg/g for sinapine, 1.36 to 7.50 mg/g for sinapoyl glucose, and 0.11 to 0.59 mg/g for this compound, with significant variations among different varieties.[4][9]

Conclusion

The HPLC-DAD method described in this application note provides a reliable and robust approach for the quantification of this compound and its derivatives in plant-based materials. The detailed protocol for sample preparation, chromatographic separation, and method validation will be a valuable resource for researchers, scientists, and drug development professionals working with these bioactive compounds. The presented quantitative data highlights the applicability of this method for the analysis of complex natural product extracts.

References

Application Note and Protocol: DPPH Radical Scavenging Assay for Sinapic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, simple, and rapid spectrophotometric method for evaluating the antioxidant capacity of various compounds.[1] The principle of the assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it.[1][2] DPPH is a stable free radical that presents a deep violet color in solution and has a characteristic absorption maximum at approximately 517 nm.[1][3] When reduced by an antioxidant, its color changes to a pale yellow, leading to a decrease in absorbance.[3][4] This change is stoichiometric with respect to the number of electrons or hydrogen atoms captured.[1]

Sinapic acid, a hydroxycinnamic acid derivative found in various plant sources, is known for its significant antioxidant properties.[5][6] This protocol provides a detailed procedure for assessing the DPPH radical scavenging activity of this compound, a key in vitro method for characterizing its antioxidant potential.

Experimental Protocol

This section details the necessary materials, reagent preparation, and step-by-step procedure for conducting the assay.

2.1. Materials and Equipment

  • This compound (3,5-dimethoxy-4-hydroxycinnamic acid)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (or Ethanol), analytical grade

  • Positive Control: Ascorbic acid or Trolox

  • Spectrophotometer (UV-Vis)

  • Microplate reader (optional)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Test tubes or 96-well microplates

  • Vortex mixer

2.2. Reagent Preparation

  • DPPH Stock Solution (0.1 mM):

    • Accurately weigh 3.94 mg of DPPH powder.

    • Dissolve it in 100 mL of methanol in a volumetric flask.

    • Wrap the flask in aluminum foil to protect the solution from light, as DPPH is light-sensitive.[3] This solution should be freshly prepared before use.

    • The absorbance of the working DPPH solution at 517 nm should be adjusted to approximately 1.0 ± 0.2.[2][7]

  • This compound Stock Solution (1 mM):

    • Accurately weigh 2.24 mg of this compound.

    • Dissolve it in 10 mL of methanol in a volumetric flask.

    • From this stock solution, prepare a series of dilutions (e.g., 0.1, 0.2, 0.3, 0.4, 0.5 mM) in methanol to determine the concentration-dependent activity.

  • Positive Control Stock Solution (1 mM Ascorbic Acid):

    • Accurately weigh 1.76 mg of ascorbic acid.

    • Dissolve it in 10 mL of methanol.

    • Prepare serial dilutions similar to the this compound samples.

2.3. Assay Procedure

  • Reaction Setup:

    • Test Samples: In a test tube, mix 0.5 mL of each this compound dilution with 3.0 mL of the 0.1 mM DPPH solution.[2][7]

    • Positive Control: Mix 0.5 mL of each ascorbic acid dilution with 3.0 mL of the DPPH solution.

    • Blank/Control: Mix 0.5 mL of methanol with 3.0 mL of the DPPH solution. This is the control sample (A_control).[2]

  • Incubation:

    • Vortex all tubes thoroughly.

    • Incubate the mixtures in the dark at room temperature for 30 minutes. The incubation time is critical and should be consistent across all samples.[2][7]

  • Measurement:

    • After incubation, measure the absorbance of each solution at 517 nm using a spectrophotometer.[4]

    • Use methanol as the reference blank to zero the spectrophotometer.

Data Analysis

3.1. Calculation of Scavenging Activity

The percentage of DPPH radical scavenging activity is calculated using the following formula[8]:

% Scavenging = [(A_control - A_sample) / A_control] x 100

Where:

  • A_control is the absorbance of the control reaction (DPPH solution + methanol).

  • A_sample is the absorbance of the test sample (DPPH solution + this compound or positive control).

3.2. Determination of IC50 Value

The IC50 (Inhibitory Concentration 50%) value is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

  • Plot a graph of the percentage of scavenging activity versus the corresponding concentrations of this compound.

  • Determine the IC50 value from the graph by identifying the concentration that corresponds to 50% scavenging. This can be done through linear regression analysis. A lower IC50 value indicates higher antioxidant activity.

Data Presentation

The quantitative results can be summarized for clear comparison.

CompoundIC50 Value (mM)Reference
This compound~0.30Based on literature reports[5]
Ascorbic Acid~0.02 - 0.04Typical literature value (for comparison)
Trolox~0.04 - 0.06Typical literature value (for comparison)

Note: IC50 values are highly dependent on specific assay conditions (e.g., solvent, DPPH concentration, reaction time) and should be determined experimentally.

Visualizations

5.1. Experimental Workflow

DPPH_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction & Incubation cluster_analysis 3. Analysis P1 Prepare DPPH Solution (0.1 mM in Methanol) R1 Mix Sample/Control with DPPH Solution P1->R1 P2 Prepare this compound Serial Dilutions P2->R1 P3 Prepare Control (e.g., Ascorbic Acid) P3->R1 R2 Incubate in Dark (30 min at RT) R1->R2 A1 Measure Absorbance at 517 nm R2->A1 A2 Calculate % Scavenging A1->A2 A3 Determine IC50 Value A2->A3

Caption: Workflow for the DPPH radical scavenging assay.

5.2. Reaction Mechanism

DPPH_Reaction DPPH_Radical DPPH• (Violet Radical) DPPH_Reduced DPPH-H (Yellow, Reduced Form) DPPH_Radical->DPPH_Reduced H• donation Antioxidant This compound (SA-OH) Antioxidant_Radical This compound Radical (SA-O•) Antioxidant->Antioxidant_Radical

Caption: Scavenging of the DPPH radical by an antioxidant.

Application Notes for Researchers

  • Solvent Choice: The DPPH assay is sensitive to the solvent used.[3] Methanol and ethanol (B145695) are most common. Ensure that the sample is fully soluble in the chosen solvent.

  • Light Sensitivity: DPPH is unstable in the presence of strong light. All steps involving the DPPH solution should be performed in subdued light, and solutions should be stored in amber bottles or foil-wrapped flasks.[3]

  • Kinetics: The reaction between DPPH and an antioxidant is not instantaneous. While a 30-minute endpoint is common, the reaction kinetics can vary between different antioxidants.[4] For a more in-depth analysis, a kinetic study involving measurements at multiple time points can be performed.[4][8]

  • Interference: Compounds that absorb light at or near 517 nm can interfere with the assay. It is advisable to run a sample blank (sample + methanol, without DPPH) to correct for any background absorbance.

  • Reproducibility: Perform all assays in triplicate to ensure the reproducibility of the results.[2]

  • Standard Comparison: Always include a well-known antioxidant standard like ascorbic acid, Trolox, or gallic acid in your assay. This allows for the comparison of results across different experiments and laboratories.[9]

References

Application Notes: Sinapic Acid in ABTS Radical Scavenging Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapic acid (3,5-dimethoxy-4-hydroxycinnamic acid) is a prominent phenolic acid found in various plant sources, including mustard seeds, rye, and berries. It is recognized for its significant antioxidant properties, which are largely attributed to its ability to scavenge free radicals. The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay is a widely used spectrophotometric method for assessing the total antioxidant capacity of natural and synthetic compounds. This document provides detailed application notes and protocols for utilizing this compound as a potent antioxidant in the ABTS assay.

Principle of the ABTS Assay

The ABTS assay is based on the generation of a stable, blue-green ABTS radical cation (ABTS•⁺). This radical is produced by the oxidation of ABTS with a strong oxidizing agent, such as potassium persulfate. The ABTS•⁺ has a characteristic absorbance spectrum with a maximum wavelength at 734 nm.

When an antioxidant, such as this compound, is introduced to the solution, it donates a hydrogen atom or an electron to the ABTS•⁺, thereby neutralizing it and returning it to its colorless form (ABTS). This reduction in the ABTS•⁺ concentration leads to a proportional decrease in the absorbance at 734 nm. The extent of this decolorization, measured spectrophotometrically, is indicative of the radical scavenging activity of the antioxidant compound.

Antioxidant Mechanism of this compound

This compound's antioxidant activity in the ABTS assay is primarily due to its phenolic hydroxyl group. This group can readily donate a hydrogen atom to the electron-deficient ABTS radical cation. This process, known as Hydrogen Atom Transfer (HAT), is a common mechanism for phenolic antioxidants. Upon donating a hydrogen atom, the this compound is converted into a relatively stable phenoxyl radical, which does not readily propagate further radical reactions. The presence of two methoxy (B1213986) groups on the aromatic ring also enhances its antioxidant capacity.

Below is a diagram illustrating the chemical principle of the ABTS assay with this compound.

Caption: Chemical principle of the ABTS radical scavenging assay with this compound.

Quantitative Data Presentation

The antioxidant capacity of this compound in the ABTS assay can be expressed in several ways, including percentage inhibition at a specific concentration, the half-maximal inhibitory concentration (IC50), and Trolox Equivalent Antioxidant Capacity (TEAC). The following table summarizes key quantitative data for this compound.

ParameterValueReference(s)
Percent Inhibition 86.5% at 50 µM[1]
IC50 Value Can be determined by plotting percent inhibition against various concentrations of this compound. A study of 100 compounds indicated this compound has an antioxidant activity of over 90% at 100 ppm.[2][2]
Trolox Equivalent Antioxidant Capacity (TEAC) 0.99 mmol Trolox/mmol sample

Experimental Protocols

This section provides a detailed methodology for performing the ABTS radical scavenging assay with this compound.

Materials and Reagents
  • This compound (≥98% purity)

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate (K₂S₂O₈)

  • Ethanol (B145695) (or methanol)

  • Phosphate-buffered saline (PBS) or appropriate buffer

  • Distilled or deionized water

  • Spectrophotometer capable of reading at 734 nm

  • 96-well microplates (for microplate reader format) or cuvettes

  • Standard laboratory glassware and micropipettes

Solution Preparation
  • 7 mM ABTS Stock Solution: Dissolve the appropriate amount of ABTS in water to make a 7 mM solution.

  • 2.45 mM Potassium Persulfate Solution: Dissolve the appropriate amount of potassium persulfate in water to make a 2.45 mM solution.

  • ABTS•⁺ Radical Working Solution:

    • Mix the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution in a 1:1 (v/v) ratio.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete formation of the ABTS radical cation.[2]

    • Before the assay, dilute the ABTS•⁺ solution with ethanol (or another suitable solvent like water) to obtain an absorbance of 0.700 ± 0.02 at 734 nm.[2] This is the ABTS•⁺ working solution.

  • This compound Stock and Standard Solutions:

    • Prepare a stock solution of this compound in ethanol (e.g., 1 mM).

    • From the stock solution, prepare a series of standard solutions with varying concentrations (e.g., 3.125, 6.25, 12.5, 25, 50, 100 µM) by diluting with ethanol.[2]

  • Positive Control (Optional but Recommended): Prepare a series of standard solutions of a known antioxidant, such as Trolox or ascorbic acid, in the same manner as the this compound solutions.

Assay Procedure (Microplate Format)
  • Add Reagents:

    • Pipette 190 µL of the ABTS•⁺ working solution into each well of a 96-well microplate.

    • Add 10 µL of the this compound standard solutions, positive control, or test samples to the respective wells.

    • For the blank (control), add 10 µL of the solvent (ethanol) to the ABTS•⁺ working solution.

  • Incubation:

    • Mix the contents of the wells gently.

    • Incubate the plate at room temperature for a specified time (e.g., 6 minutes) in the dark.[2]

  • Measurement:

    • Measure the absorbance of each well at 734 nm using a microplate reader.

Calculation of Scavenging Activity

The percentage of ABTS•⁺ radical scavenging activity can be calculated using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

  • A_control is the absorbance of the control (ABTS•⁺ solution and solvent).

  • A_sample is the absorbance of the sample (ABTS•⁺ solution and this compound or test compound).

To determine the IC50 value, plot the percentage of inhibition against the concentration of this compound. The IC50 is the concentration of this compound that causes 50% inhibition of the ABTS•⁺ radical.

The following diagram illustrates the experimental workflow.

ABTS_Workflow cluster_prep Reagent Preparation cluster_assay Assay Protocol prep_abts Prepare 7 mM ABTS Stock Solution mix_reactants Mix ABTS and K₂S₂O₈ (1:1 ratio) prep_abts->mix_reactants prep_kps Prepare 2.45 mM Potassium Persulfate prep_kps->mix_reactants incubate_radical Incubate in Dark (12-16 hours) mix_reactants->incubate_radical abts_radical ABTS•⁺ Stock Generated incubate_radical->abts_radical dilute_abts Dilute ABTS•⁺ to Absorbance ~0.7 at 734 nm abts_radical->dilute_abts working_abts ABTS•⁺ Working Solution dilute_abts->working_abts setup_plate Pipette 190 µL of Working ABTS•⁺ into 96-well plate working_abts->setup_plate prep_sa Prepare this compound Stock & Dilutions add_samples Add 10 µL of this compound, Control, or Blank (Solvent) prep_sa->add_samples prep_control Prepare Positive Control (e.g., Trolox) prep_control->add_samples setup_plate->add_samples incubate_assay Incubate at Room Temp in Dark (e.g., 6 min) add_samples->incubate_assay read_absorbance Measure Absorbance at 734 nm incubate_assay->read_absorbance calculate Calculate % Inhibition and IC50 Value read_absorbance->calculate

Caption: Experimental workflow for the ABTS radical scavenging assay.

References

Application Note: Synthesis and Characterization of Lipophilic Sinapic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Sinapic acid (3,5-dimethoxy-4-hydroxycinnamic acid) is a naturally occurring phenolic compound abundant in fruits, vegetables, and cereal grains.[1][2] It has garnered significant interest for its diverse biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective properties.[1][2] However, the therapeutic application of this compound is often limited by its relatively hydrophilic nature, which can impede its ability to cross lipid-rich biological membranes and reduce its efficacy in lipophilic environments.[3]

Esterification of the carboxylic acid group of this compound with various alcohols is a key chemical strategy to enhance its lipophilicity.[4][5][6] By adding an alkyl or other lipophilic moiety, the resulting sinapate esters exhibit an increased partition coefficient (logP), which facilitates their interaction with and transport across cell membranes.[6][7] This modification can improve bioavailability and enhance antioxidant activity within lipid-based systems, making these derivatives promising candidates for applications in pharmaceuticals, cosmetics, and food preservation.[1][8]

This document provides detailed protocols for the synthesis, purification, and characterization of this compound esters, along with methods for evaluating their lipophilicity and antioxidant activity.

Data Presentation

Table 1: Physicochemical Properties of this compound and Selected Esters

This table summarizes the calculated partition coefficients (logP), a measure of lipophilicity, for this compound and its alkyl esters. An increase in the alkyl chain length directly correlates with a higher logP value, indicating greater lipophilicity.[6][7]

CompoundMolecular FormulaMolar Mass ( g/mol )logP (Calculated)Reference
This compoundC₁₁H₁₂O₅224.211.26[7]
Ethyl SinapateC₁₃H₁₆O₅252.26~2.1 (estimated)[6]
Octyl SinapateC₁₉H₂₈O₅336.425.34[7]
Table 2: In Vitro Antioxidant Activity (DPPH Assay)

The antioxidant potential of this compound and its esters can be compared using their IC₅₀ values from radical scavenging assays like the DPPH method. While esterification increases lipophilicity, it can slightly decrease the intrinsic radical scavenging activity in polar solvents compared to the parent compound.[4][6] However, this enhanced lipophilicity may improve its effectiveness in lipidic media.[5][8]

CompoundIC₅₀ (µM)Assay ConditionsReference
This compound32.2 ± 6.2DPPH Radical Scavenging[6][9]
Ethyl Sinapate51.9 ± 6.3DPPH Radical Scavenging[6][9]

Experimental Workflow and Signaling Pathways

Synthesis and Analysis Workflow

The following diagram illustrates the general workflow for the synthesis, purification, and characterization of this compound esters.

G cluster_synthesis Synthesis & Purification cluster_analysis Characterization & Evaluation cluster_structure Structural Confirmation cluster_properties Property Evaluation start This compound + Alcohol (e.g., Ethanol) reaction Fischer Esterification (H₂SO₄ catalyst, Heat) start->reaction crude Crude Ester Mixture reaction->crude purification Silica Gel Column Chromatography crude->purification product Pure Sinapate Ester purification->product hplc HPLC product->hplc logp Lipophilicity (logP) product->logp nmr NMR hplc->nmr ms Mass Spec nmr->ms dpph Antioxidant Activity logp->dpph G AA Arachidonic Acid LOX5 5-Lipoxygenase (5-LO) AA->LOX5 HPETE 5-HPETE LTA4 Leukotriene A₄ (LTA₄) HPETE->LTA4 LTB4 Leukotriene B₄ (LTB₄) (Pro-inflammatory) LTA4->LTB4 LTC4 Leukotriene C₄ (LTC₄) (Pro-inflammatory) LTA4->LTC4 LOX5->HPETE SAPE This compound Phenethyl Ester (SAPE) SAPE->LOX5 Inhibition

References

Application Notes & Protocols: Extraction of Sinapic Acid from Mustard Seed Meal Using Ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Sinapic acid, a prominent phenolic compound found in mustard seed meal, has garnered significant interest within the scientific community due to its diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties.[1] This document provides detailed protocols for the extraction of this compound from mustard seed meal using ethanol-based solvent systems. The methodologies outlined herein are based on established scientific literature and are intended to guide researchers in developing efficient and selective extraction processes.

The primary precursor to this compound in mustard seed is sinapine (B1681761), the choline (B1196258) ester of this compound.[2][3] Extraction strategies, therefore, often involve the hydrolysis of sinapine to yield free this compound. The choice of extraction parameters, particularly pH and ethanol (B145695) concentration, plays a critical role in the selective extraction of this compound and its derivatives, such as ethyl sinapate.

Quantitative Data Summary

The following tables summarize the quantitative data on the extraction yields of this compound and its related derivatives under various experimental conditions.

Table 1: Effect of pH and Ethanol Concentration on the Extraction Yield of this compound and its Derivatives.

pHEthanol Concentration (% v/v)This compound Yield (μmol/g DM)Sinapine Yield (μmol/g DM)Ethyl Sinapate Yield (μmol/g DM)
pH 2 (Acidic) 70-15.73-
pH ~4.5 (Uncontrolled) 0-Low-
pH 12 (Basic) 013.22-Not Detected
pH 12 (Basic) 30--5.89
pH 12 (Basic) 50< 13.22-8.23
pH 12 (Basic) 707.31-9.81

DM: Dry Matter. Data extracted from Chadni et al., 2021.[1][4][5][6][7]

Table 2: Optimized Conditions for Sinapine Extraction using Ultrasound-Assisted Extraction.

Pre-treatmentTemperature (°C)Ethanol Concentration (% v/v)Ultrasound Amplitude (%)Sinapine Yield (mg/g DM)
None75701006.90 ± 0.03
Supercritical CO275701007.194 ± 0.007

Data extracted from Tchabo et al., 2023.[2][3][8]

Experimental Protocols

Protocol 1: Selective Extraction of this compound via Alkaline Hydrolysis

This protocol is optimized for the selective extraction of this compound by promoting the hydrolysis of sinapine under basic conditions.

Materials:

  • Mustard seed meal (defatted)

  • Ethanol (absolute)

  • Buffered aqueous solution (pH 12, e.g., 0.1 M carbonate-bicarbonate buffer)

  • 250 mL three-necked flask

  • Condensing column

  • Heating mantle with magnetic stirrer

  • Centrifuge

  • Filtration apparatus (e.g., Whatman filter paper)

  • Rotary evaporator

Procedure:

  • Preparation of Solvent: Prepare the desired volume of the extraction solvent. For maximal this compound yield, use a buffered aqueous solution at pH 12 with 0% ethanol.[1][5][6]

  • Extraction Setup: Set up the 250 mL three-necked flask with a condensing column and a magnetic stirrer on a heating mantle.

  • Solid-to-Liquid Ratio: Add the mustard seed meal to the flask and then add the solvent to achieve a liquid-to-solid ratio of 10 mL/g.[1][5]

  • Extraction Conditions: Heat the mixture to 70 °C with continuous stirring. This temperature is chosen to enhance extraction efficiency while minimizing ethanol evaporation.[1][5] Maintain these conditions for a predetermined extraction time (e.g., 30 minutes).[2][3]

  • Solid-Liquid Separation: After extraction, allow the mixture to cool down. Separate the liquid extract from the solid residue by centrifugation at 4713 x g for 10 minutes at 4 °C.[2][3]

  • Filtration: Filter the supernatant to remove any remaining fine solid particles.

  • Solvent Evaporation: Concentrate the clarified extract using a rotary evaporator to remove the solvent.

  • Purification (Optional): The crude extract can be further purified using techniques such as liquid-liquid extraction or adsorption chromatography.[9][10][11]

Protocol 2: Conventional Extraction of Sinapine

This protocol is suitable for the extraction of sinapine, the precursor to this compound.

Materials:

  • Mustard seed meal (defatted)

  • Ethanol (70% v/v in water)

  • 500 mL three-necked flask

  • Condensation column

  • Heating mantle with magnetic stirrer

  • Centrifuge

  • Filtration apparatus

Procedure:

  • Solvent Preparation: Prepare a 70% (v/v) ethanol-water solution.

  • Extraction Setup: Assemble the extraction apparatus as described in Protocol 1.

  • Extraction: Add the mustard seed meal and the 70% ethanol solvent to the flask. Heat the mixture to 75 °C with continuous stirring for 30 minutes.[2][3]

  • Separation and Filtration: Follow steps 5 and 6 from Protocol 1 to separate the liquid extract from the solid residue.

  • Analysis: The resulting extract will be rich in sinapine.

Visualizations

Chemical Transformation Pathway

The following diagram illustrates the chemical transformation of sinapine into this compound and ethyl sinapate during the extraction process. Under basic conditions, sinapine is hydrolyzed to this compound. In the presence of ethanol, transesterification can occur, leading to the formation of ethyl sinapate.[5]

Sinapine Sinapine (in Mustard Seed Meal) SinapicAcid This compound Sinapine->SinapicAcid Alkaline Hydrolysis (e.g., pH 12) EthylSinapate Ethyl Sinapate Sinapine->EthylSinapate Transesterification (Basic medium + Ethanol)

Caption: Chemical conversion of sinapine.

Experimental Workflow for this compound Extraction

This diagram outlines the general workflow for the extraction and purification of this compound from mustard seed meal.

cluster_extraction Extraction cluster_separation Separation cluster_purification Purification MustardMeal Mustard Seed Meal Extraction Solid-Liquid Extraction (70-75°C, 30 min) MustardMeal->Extraction Solvent Ethanol/Water Solvent (pH adjusted) Solvent->Extraction Centrifugation Centrifugation Extraction->Centrifugation Mixture Filtration Filtration Centrifugation->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Clarified Extract Concentration Solvent Evaporation (Rotary Evaporator) Purification Further Purification (e.g., Chromatography) Concentration->Purification PureSinapicAcid Pure this compound Purification->PureSinapicAcid CrudeExtract->Concentration

Caption: this compound extraction workflow.

References

Application Notes and Protocols for the Preparation of Sinapic Acid-Loaded PLGA Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapic acid, a naturally occurring phenolic compound found in various plants, has garnered significant attention for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective properties.[1] However, its therapeutic application is often limited by poor water solubility and low bioavailability. Encapsulation of this compound into biodegradable and biocompatible polymers like poly(lactic-co-glycolic acid) (PLGA) to form nanoparticles presents a promising strategy to overcome these limitations. PLGA nanoparticles can enhance the solubility and stability of this compound, provide controlled release, and improve its therapeutic efficacy.[1]

These application notes provide detailed protocols for the preparation, characterization, and in vitro evaluation of this compound-loaded PLGA nanoparticles. The methodologies described herein are intended to serve as a comprehensive guide for researchers in the fields of drug delivery, nanomedicine, and pharmaceutical sciences.

Data Presentation: Physicochemical Characterization

The following table summarizes typical quantitative data obtained during the characterization of this compound-loaded PLGA nanoparticles prepared by various methods. This data is crucial for comparing the effects of different formulation parameters on the final nanoparticle properties.

Formulation MethodPLGA Concentration (mg/mL)Surfactant Concentration (%)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)
Single Emulsion-Solvent Evaporation 101% PVA170.6 ± 3.60.089 ± 0.01-28.47 ± 0.7076.98 ± 2.54.2 ± 0.7
Nanoprecipitation 100.5% Poloxamer 188186.3 ± 5.20.070 ± 0.02-19.1 ± 1.66~70Not Reported
Double Emulsion-Solvent Evaporation 1000.3% Vitamin E-TPGS220 ± 15< 0.2Not ReportedNot ReportedNot Reported

Note: The values presented are representative and may vary depending on the specific experimental conditions, equipment, and materials used.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments involved in the preparation and evaluation of this compound-loaded PLGA nanoparticles.

Preparation of this compound-Loaded PLGA Nanoparticles

Here we describe three common methods for nanoparticle preparation. The choice of method often depends on the solubility of the drug and the desired nanoparticle characteristics.

This method is suitable for encapsulating hydrophobic drugs like this compound.[1]

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • This compound

  • Dichloromethane (DCM) or Ethyl Acetate (organic solvent)

  • Poly(vinyl alcohol) (PVA) or another suitable surfactant

  • Deionized water

Protocol:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 100 mg) and this compound (e.g., 10 mg) in an appropriate volume of organic solvent (e.g., 2 mL of DCM).

  • Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant (e.g., 1% w/v PVA in 10 mL of deionized water).

  • Emulsification: Add the organic phase to the aqueous phase dropwise while sonicating the mixture on an ice bath. Sonication can be performed using a probe sonicator at a specific power output for a defined period (e.g., 2 minutes).

  • Solvent Evaporation: After emulsification, transfer the mixture to a larger volume of the aqueous surfactant solution and stir it at room temperature for several hours (e.g., 4 hours) to allow the organic solvent to evaporate.

  • Nanoparticle Collection: Collect the hardened nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes at 4°C).

  • Washing: Wash the nanoparticle pellet three times with deionized water to remove excess surfactant and unencapsulated drug. Resuspend the pellet in water and centrifuge after each wash.

  • Lyophilization (Optional): For long-term storage, the nanoparticles can be freeze-dried. Resuspend the final pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% w/v trehalose) and freeze at -80°C before lyophilizing.

This is a simple and rapid method for preparing PLGA nanoparticles.[2]

Materials:

  • PLGA

  • This compound

  • Acetone or Acetonitrile (water-miscible organic solvent)

  • Poloxamer 188 or other suitable surfactant

  • Deionized water

Protocol:

  • Organic Phase Preparation: Dissolve PLGA (e.g., 50 mg) and this compound (e.g., 5 mg) in a water-miscible organic solvent (e.g., 5 mL of acetone).

  • Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant (e.g., 0.5% w/v Poloxamer 188 in 20 mL of deionized water).

  • Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under moderate magnetic stirring. Nanoparticles will form spontaneously.

  • Solvent Evaporation: Continue stirring the suspension for several hours (or overnight) at room temperature to ensure complete evaporation of the organic solvent.

  • Nanoparticle Collection and Washing: Collect and wash the nanoparticles as described in the single emulsion-solvent evaporation method (steps 5 and 6).

  • Lyophilization (Optional): Lyophilize the nanoparticles for long-term storage as described previously.

This method is typically used for encapsulating hydrophilic drugs, but can be adapted for certain applications.

Materials:

  • PLGA

  • This compound (if a hydrophilic derivative is used)

  • Dichloromethane (DCM)

  • PVA or other suitable surfactant

  • Deionized water

Protocol:

  • Primary Emulsion (w/o): Dissolve the hydrophilic drug in a small volume of aqueous solution. Emulsify this aqueous drug solution in an organic solution of PLGA in DCM using sonication to form a water-in-oil emulsion.

  • Secondary Emulsion (w/o/w): Add the primary emulsion to a larger volume of an aqueous surfactant solution (e.g., 1% PVA) and sonicate again to form a water-in-oil-in-water double emulsion.

  • Solvent Evaporation, Collection, Washing, and Lyophilization: Follow the same procedures as described in the single emulsion-solvent evaporation method (steps 4-7).

Characterization of Nanoparticles

Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and size distribution (Polydispersity Index - PDI) of the nanoparticles. Laser Doppler Anemometry, often integrated into DLS instruments, measures the zeta potential, which indicates the surface charge and stability of the nanoparticle suspension.[3][4]

Protocol:

  • Resuspend the prepared nanoparticles in deionized water to obtain a suitable concentration for DLS analysis.

  • Transfer the nanoparticle suspension to a disposable cuvette.

  • Place the cuvette in the DLS instrument.

  • Set the measurement parameters (e.g., temperature, dispersant viscosity, and refractive index).

  • Perform the measurement to obtain the z-average particle size, PDI, and zeta potential.

Principle: The amount of this compound encapsulated within the PLGA nanoparticles is determined indirectly by measuring the amount of free, unencapsulated drug in the supernatant after centrifugation. UV-Vis spectroscopy is a common method for this quantification.[5]

Protocol:

  • After the first centrifugation step during nanoparticle collection, carefully collect the supernatant.

  • Measure the absorbance of the supernatant at the maximum wavelength of this compound (around 320 nm) using a UV-Vis spectrophotometer.

  • Calculate the concentration of free this compound in the supernatant using a pre-established standard curve of this compound.

  • Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:

    EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

    DL (%) = [(Total amount of drug - Amount of free drug) / Weight of nanoparticles] x 100

Principle: The release profile of this compound from the PLGA nanoparticles is studied over time in a release medium that simulates physiological conditions (e.g., phosphate-buffered saline, PBS, pH 7.4). The dialysis bag method is commonly employed to separate the released drug from the nanoparticles.[6][7]

Protocol:

  • Place a known amount of this compound-loaded nanoparticles (e.g., 10 mg) in a dialysis bag with a specific molecular weight cut-off (e.g., 12 kDa).

  • Immerse the sealed dialysis bag in a known volume of release medium (e.g., 50 mL of PBS, pH 7.4) maintained at 37°C with continuous stirring.

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot of the release medium.

  • Replenish the withdrawn volume with fresh release medium to maintain sink conditions.

  • Analyze the concentration of this compound in the collected samples using a UV-Vis spectrophotometer or HPLC.

  • Plot the cumulative percentage of drug released versus time.

In Vitro Cellular Assays

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product.[8]

Protocol:

  • Seed cells (e.g., a relevant cancer cell line or normal cell line) in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treat the cells with various concentrations of free this compound, this compound-loaded PLGA nanoparticles, and empty nanoparticles for a specified duration (e.g., 24, 48, 72 hours). Include untreated cells as a control.

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage relative to the untreated control cells.

Principle: The internalization of nanoparticles by cells can be visualized and quantified using fluorescence microscopy if a fluorescent dye is encapsulated within the nanoparticles or if the drug itself is fluorescent.

Protocol:

  • Prepare fluorescently labeled PLGA nanoparticles by co-encapsulating a fluorescent dye (e.g., Coumarin-6) along with this compound.

  • Seed cells on glass coverslips in a multi-well plate and allow them to attach.

  • Treat the cells with the fluorescently labeled nanoparticles for different time points.

  • After incubation, wash the cells with PBS to remove non-internalized nanoparticles.

  • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

  • Stain the cell nuclei with a nuclear stain like DAPI.

  • Mount the coverslips on microscope slides and visualize the cellular uptake of nanoparticles using a fluorescence microscope. The green fluorescence of Coumarin-6 will indicate the location of the nanoparticles within the cells.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Nanoparticle Preparation cluster_char Physicochemical Characterization cluster_invitro In Vitro Cellular Assays prep_start Start organic_phase Prepare Organic Phase (PLGA + this compound in Solvent) prep_start->organic_phase aqueous_phase Prepare Aqueous Phase (Surfactant in Water) prep_start->aqueous_phase emulsification Emulsification / Nanoprecipitation organic_phase->emulsification aqueous_phase->emulsification evaporation Solvent Evaporation emulsification->evaporation collection Collection & Washing (Centrifugation) evaporation->collection lyophilization Lyophilization (Optional) collection->lyophilization prep_end This compound-Loaded PLGA Nanoparticles collection->prep_end Fresh Nanoparticles lyophilization->prep_end Lyophilized Nanoparticles dls Particle Size & Zeta Potential (DLS) prep_end->dls ee_dl Encapsulation Efficiency & Drug Loading (UV-Vis) prep_end->ee_dl release In Vitro Drug Release (Dialysis) prep_end->release cytotoxicity Cytotoxicity Assay (MTT) prep_end->cytotoxicity uptake Cellular Uptake (Fluorescence Microscopy) prep_end->uptake

Caption: Experimental workflow for the preparation and characterization of nanoparticles.

Signaling Pathway

G cluster_cell Intracellular Events SA_NP This compound-Loaded PLGA Nanoparticles Cell Target Cell SA_NP->Cell Cellular Uptake ROS Reactive Oxygen Species (ROS) SA_NP->ROS Inhibits NFkB_pathway NF-κB Signaling Pathway SA_NP->NFkB_pathway Inhibits Nrf2_pathway Nrf2/HO-1 Signaling Pathway SA_NP->Nrf2_pathway Activates ROS->NFkB_pathway Activates Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Leads to Inflammation Inflammation (e.g., TNF-α, IL-6) NFkB_pathway->Inflammation Promotes Antioxidant_Response Antioxidant Response (e.g., HO-1, NQO1) Nrf2_pathway->Antioxidant_Response Promotes

Caption: Proposed signaling pathways modulated by this compound nanoparticles.

References

Application Notes & Protocols: Determining the IC50 Values of Sinapic Acid in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sinapic acid (3,5-dimethoxy-4-hydroxycinnamic acid) is a naturally occurring phenolic compound found in various plant sources, including spices, vegetables, cereals, and berries.[1] As a derivative of hydroxycinnamic acid, it has garnered significant interest in oncological research due to its demonstrated antioxidant, anti-inflammatory, and anticancer properties.[1][2] Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, suppress tumor growth, and induce apoptosis (programmed cell death).[3][4] Its mechanisms of action often involve the modulation of key cellular signaling pathways, making it a promising candidate for further investigation in drug development.[1][5]

A critical first step in evaluating the efficacy of a potential anticancer compound is determining its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a substance required to inhibit a specific biological process, such as cell proliferation, by 50%. This metric is fundamental for comparing the potency of compounds and for selecting appropriate concentrations for further mechanistic studies.

These application notes provide a summary of reported IC50 values for this compound across various cancer cell lines and offer a detailed protocol for their experimental determination using the MTT assay.

Data Presentation: IC50 Values of this compound

The cytotoxic effects of this compound have been evaluated across multiple human cancer cell lines. The IC50 values vary depending on the cell line and the duration of exposure. A summary of published data is presented below.

Cancer Cell LineCancer TypeIC50 Value (µM)Exposure Time (hours)Reference
PC-3Prostate Cancer1000 µM72[3][6]
LNCaPProstate Cancer1000 µM72[3][6]
HT-29Colon Cancer317.5 µM24[7][8][9]
SW-480Colon Cancer~437 µM (98 µg/mL)48[3]
MCF-7 (Nanoparticles)Breast Cancer~647 µM (145 µg/mL)72[2]
HeLaCervical Cancer7248 µMNot Specified[3]

Note: IC50 values for this compound-loaded nanoparticles are included for MCF-7 cells as reported in the literature; these may differ from the values for free this compound.

Signaling Pathways Modulated by this compound

This compound exerts its anticancer effects by modulating several critical signaling pathways. In many cancer types, it has been shown to induce apoptosis. This is achieved by upregulating the expression of pro-apoptotic proteins such as BAX and downregulating anti-apoptotic proteins like Bcl-2. This imbalance leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (e.g., Caspase-9 and Caspase-3), ultimately leading to cell death.[3][7][10] In pancreatic cancer, this compound has also been shown to inhibit cell proliferation and invasion by downregulating the AKT/Gsk-3β signaling pathway.[3][5]

Sinapic_Acid_Apoptosis_Pathway cluster_Mito Mitochondrion SA This compound Bax BAX (Pro-apoptotic) SA->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) SA->Bcl2 Downregulates CytC Cytochrome c Bax->CytC Promotes Release Bcl2->Bax Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: this compound-induced apoptosis pathway.

Experimental Protocols

This section details the protocol for determining the IC50 value of this compound in an adherent cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability.[11]

1. Materials and Reagents

  • Cell Line: Selected adherent cancer cell line (e.g., PC-3, HT-29).

  • Culture Medium: Appropriate complete medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound: Powder form, to be dissolved in a suitable solvent.

  • Solvent: Dimethyl sulfoxide (B87167) (DMSO).

  • MTT Reagent: 5 mg/mL solution in sterile Phosphate-Buffered Saline (PBS).

  • Solubilization Solution: DMSO or a 0.01 M HCl solution with 10% SDS.

  • Equipment: 96-well flat-bottom plates, multichannel pipette, CO2 incubator (37°C, 5% CO2), microplate reader (absorbance at 570 nm).

2. Experimental Workflow Diagram

IC50_Workflow cluster_prep Preparation cluster_exp Experiment cluster_readout Readout & Analysis p1 Harvest & Count Log-Phase Cells e1 Seed Cells into 96-Well Plate p1->e1 p2 Prepare this compound Serial Dilutions e3 Add Drug Dilutions p2->e3 e2 Incubate 24h (Attachment) e1->e2 e2->e3 e4 Incubate 24-72h e3->e4 r1 Add MTT Reagent Incubate 4h e4->r1 r2 Solubilize Formazan (B1609692) r1->r2 r3 Measure Absorbance (570 nm) r2->r3 r4 Calculate IC50 r3->r4

Caption: Workflow for IC50 determination using MTT assay.

3. Step-by-Step Procedure

3.1. Cell Seeding:

  • Harvest cells that are in the logarithmic growth phase using trypsin.

  • Count the cells using a hemocytometer or automated cell counter and determine viability.

  • Dilute the cell suspension in a complete culture medium to a final concentration of 5 x 10⁴ cells/mL.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).

  • Include wells with medium only to serve as a blank control.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[12]

3.2. This compound Treatment:

  • Prepare a stock solution of this compound (e.g., 100 mM) in DMSO.

  • Perform serial dilutions of the stock solution in a complete culture medium to achieve a range of final concentrations for testing (e.g., 0, 100, 250, 500, 1000, 2000 µM). A vehicle control containing the highest concentration of DMSO used should also be prepared.

  • After the 24-hour attachment period, carefully remove the medium from the wells.

  • Add 100 µL of the prepared this compound dilutions to the respective wells. Each concentration should be tested in triplicate.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

3.3. MTT Assay and Data Collection:

  • Following the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.[11]

  • Incubate the plate for an additional 4 hours at 37°C. During this time, mitochondrial succinate (B1194679) dehydrogenase in viable cells will reduce the yellow MTT to purple formazan crystals.[11]

  • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Place the plate on a shaker for 10 minutes at a low speed to ensure complete dissolution.

  • Measure the absorbance of each well at 570 nm using a microplate reader.

4. Data Analysis and IC50 Calculation

  • Normalize Data: Average the absorbance readings from the triplicate wells for each concentration. Subtract the average absorbance of the blank (medium only) from all other values. Express the viability of treated cells as a percentage relative to the vehicle control (untreated) cells, which represents 100% viability.

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Generate Dose-Response Curve: Plot the % Cell Viability (Y-axis) against the logarithm of the this compound concentration (X-axis).

  • Calculate IC50: Use a non-linear regression analysis to fit a sigmoidal dose-response curve to the data. The IC50 is the concentration on the X-axis that corresponds to 50% viability on the Y-axis.[13] This analysis can be performed using software such as GraphPad Prism or Origin.

References

Application Notes and Protocols for Measuring IL-6 and IL-8 Expression Following Sinapic Acid Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to measuring the expression of Interleukin-6 (IL-6) and Interleukin-8 (IL-8) in response to sinapic acid treatment. This document includes detailed experimental protocols, a summary of quantitative data, and diagrams of relevant signaling pathways and workflows. This compound, a naturally occurring hydroxycinnamic acid, has demonstrated anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.[1]

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to various chronic diseases. Key pro-inflammatory cytokines, IL-6 and IL-8, play a pivotal role in the pathogenesis of inflammation.[1][2] this compound and its derivatives have been shown to suppress the expression of these cytokines, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][3] These protocols are designed to enable researchers to investigate the anti-inflammatory effects of this compound in vitro.

Data Presentation

The following tables summarize the reported quantitative effects of this compound and its derivatives on IL-6 and IL-8 expression in different cell models.

Table 1: Effect of this compound Derivatives on IL-6 and IL-8 Expression in TNF-α-stimulated BEAS-2B Cells

CompoundConcentrationInhibition of IL-6 Expression (%)Inhibition of IL-8 Expression (%)Reference
This compound10 µM~20%~15%[2][4]
Compound 7g10 µM~70%~65%[2][4]
Compound 7i10 µM~75%~70%[2][4]
Dexamethasone (Control)10 µM~60%~55%[2][4]

Note: Compounds 7g and 7i are derivatives of this compound with electron-drawing groups. Data is estimated from graphical representations in the cited literature.

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages

TreatmentConcentrationIL-6 Production (pg/mL)Reference
Control-Not specified[5]
LPS (500 ng/mL)-Not specified[5]
This compound + LPS100 µMNo significant change[5]
This compound + LPS200 µMNo significant change[5]

Note: In this particular study, this compound did not significantly affect LPS-induced IL-6 transcription, suggesting its primary mechanism might be post-transcriptional or specific to other signaling pathways like the NLRP3 inflammasome for IL-1β.[5]

Experimental Protocols

Protocol 1: Cell Culture and Treatment

This protocol details the culture of BEAS-2B human bronchial epithelial cells and RAW 264.7 murine macrophages, followed by treatment with this compound and an inflammatory stimulus.

Materials:

  • BEAS-2B cells (ATCC® CRL-9609™) or RAW 264.7 cells (ATCC® TIB-71™)

  • BEGM™ Bronchial Epithelial Cell Growth Medium BulletKit™ (for BEAS-2B) or Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (for RAW 264.7)

  • This compound (Sigma-Aldrich)

  • Tumor Necrosis Factor-alpha (TNF-α) (for BEAS-2B) or Lipopolysaccharide (LPS) (for RAW 264.7)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks, plates, and other consumables

Procedure:

  • Cell Culture:

    • BEAS-2B: Culture cells in BEGM™ medium in flasks pre-coated with a solution of fibronectin, bovine collagen type I, and bovine serum albumin. Maintain at 37°C in a humidified incubator with 5% CO2. Subculture cells when they reach 80-90% confluency.[6]

    • RAW 264.7: Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[7] Maintain at 37°C in a humidified incubator with 5% CO2. Subculture cells when they reach 80% confluency by scraping.[7][8]

  • Cell Seeding: Seed cells into 6-well or 24-well plates at a density of 1-2 x 10^5 cells/mL and allow them to adhere overnight.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to the desired final concentrations (e.g., 10, 50, 100, 200 µM). Ensure the final DMSO concentration does not exceed 0.1%.

  • Treatment:

    • Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

    • Following pre-treatment, add the inflammatory stimulus:

      • For BEAS-2B cells, add TNF-α to a final concentration of 10 ng/mL.

      • For RAW 264.7 cells, add LPS to a final concentration of 100-500 ng/mL.[5][9]

    • Include appropriate controls: untreated cells, cells treated with vehicle (DMSO), and cells treated with the inflammatory stimulus alone.

  • Incubation: Incubate the cells for a specified period (e.g., 6-24 hours) to allow for cytokine expression and secretion.

  • Sample Collection:

    • Supernatant: Collect the cell culture supernatant for measuring secreted IL-6 and IL-8 protein levels using ELISA. Centrifuge to remove cellular debris and store at -80°C.

    • Cell Lysate: Wash the cells with PBS and lyse them using a suitable lysis buffer for RNA extraction (for RT-qPCR) or protein extraction (for Western blotting).

G cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Culture BEAS-2B or RAW 264.7 cells Cell_Seeding Seed cells into plates Cell_Culture->Cell_Seeding SA_Prep Prepare this compound dilutions Pre_treatment Pre-treat cells with This compound (1-2h) SA_Prep->Pre_treatment Stimulation Stimulate with TNF-α or LPS (6-24h) Pre_treatment->Stimulation Collect_Supernatant Collect Supernatant Lyse_Cells Lyse Cells ELISA ELISA for IL-6/IL-8 Protein Measurement Collect_Supernatant->ELISA RT_qPCR RT-qPCR for IL-6/IL-8 mRNA Expression Lyse_Cells->RT_qPCR

Protocol 2: Measurement of IL-6 and IL-8 Protein Expression by ELISA

This protocol outlines the quantification of secreted IL-6 and IL-8 in cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Human or Murine IL-6 and IL-8 ELISA kits (e.g., from R&D Systems, Thermo Fisher Scientific)

  • Collected cell culture supernatants

  • Microplate reader

  • Wash buffer, substrate solution, and stop solution (typically provided in the kit)

Procedure:

  • Reagent Preparation: Prepare all reagents, standard dilutions, and samples as instructed in the ELISA kit manual.

  • Coating: Coat a 96-well microplate with the capture antibody specific for either IL-6 or IL-8 and incubate overnight at 4°C.[10]

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.

  • Sample Incubation: Add the prepared standards and collected cell culture supernatants to the wells and incubate for 2 hours at room temperature or 37°C.[11]

  • Detection Antibody: Wash the plate and add the biotin-conjugated detection antibody. Incubate for 1-2 hours.

  • Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes.

  • Substrate Development: Wash the plate and add the TMB substrate solution. Incubate in the dark for 15-30 minutes, or until a color change is observed.

  • Stop Reaction: Add the stop solution to each well to terminate the reaction.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Calculate the concentration of IL-6 or IL-8 in the samples by interpolating from the standard curve.

Protocol 3: Measurement of IL-6 and IL-8 mRNA Expression by RT-qPCR

This protocol describes the quantification of IL-6 and IL-8 gene expression using a two-step reverse transcription-quantitative polymerase chain reaction (RT-qPCR).[12][13]

Materials:

  • RNA extraction kit (e.g., TRIzol reagent or column-based kits)

  • cDNA synthesis kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Primers specific for human or murine IL-6, IL-8, and a reference gene (e.g., GAPDH, ACTB)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: Isolate total RNA from the cell lysates according to the manufacturer's protocol of the chosen RNA extraction kit. Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a cDNA synthesis kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the cDNA template, forward and reverse primers for the target gene (IL-6 or IL-8) and the reference gene, and the qPCR master mix.

  • qPCR Amplification: Perform the qPCR using a real-time PCR instrument. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Determine the cycle threshold (Ct) values for the target and reference genes. Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.

Signaling Pathway

This compound exerts its anti-inflammatory effects primarily by inhibiting the NF-κB signaling pathway. In response to inflammatory stimuli like TNF-α or LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus, where it binds to the promoter regions of target genes, including those encoding for IL-6 and IL-8, and initiates their transcription. This compound has been shown to inhibit the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB and suppressing the expression of pro-inflammatory cytokines.[1]

References

Application Note: Determination of Total Phenolic Content Using the Folin-Ciocalteu Reagent with Sinapic Acid as a Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Folin-Ciocalteu (F-C) assay is a widely adopted, simple, and reproducible colorimetric method for quantifying total phenolic content in a diverse range of samples, including plant extracts, beverages, and biological fluids.[1] The underlying principle of the assay is a redox reaction.[1] In an alkaline environment, phenolic compounds reduce the phosphomolybdic-phosphotungstic acid complexes present in the Folin-Ciocalteu reagent. This reduction results in the formation of a blue-colored chromophore, which can be quantitatively measured via spectrophotometry at a maximum absorbance of approximately 765 nm.[1][2] The intensity of the blue color is directly proportional to the concentration of phenolic compounds in the sample.[2][3]

While gallic acid is the most commonly used reference standard, other phenolic compounds like sinapic acid can also be employed. The choice of standard is crucial and can influence the final quantification. On a molar basis, this compound and gallic acid exhibit similar reactivity with the F-C reagent; however, due to differences in their molecular weights, their standard curves will differ when expressed in mass concentration units (e.g., mg/L).[4] This application note provides a detailed protocol for the determination of total phenolic content using the Folin-Ciocalteu method with this compound as the calibration standard.

Experimental Protocols

Materials and Reagents
  • Folin-Ciocalteu (F-C) Phenol Reagent (2 N)

  • This compound (≥98% purity)

  • Anhydrous Sodium Carbonate (Na₂CO₃)

  • Methanol (B129727) or Ethanol (for dissolving standard and extracting samples)

  • Distilled or Deionized Water

  • Volumetric flasks (various sizes)

  • Pipettes and tips

  • Spectrophotometer or 96-well plate reader

  • Cuvettes or 96-well microplates

  • Vortex mixer

  • Test tubes

Reagent Preparation

2.1 Folin-Ciocalteu Reagent (1:10 dilution)

  • Dilute the commercial 2 N Folin-Ciocalteu reagent in a 1:10 ratio with distilled water.[5] For example, mix 5 mL of the F-C reagent with 45 mL of distilled water.

  • This working solution should be prepared fresh before use.

2.2 Sodium Carbonate Solution (7.5% w/v)

  • Dissolve 7.5 grams of anhydrous sodium carbonate in approximately 80 mL of distilled water.

  • Gently heat and stir the solution until the solid is completely dissolved.

  • After cooling to room temperature, transfer the solution to a 100 mL volumetric flask and make up the volume to the mark with distilled water.[5]

  • Alternatively, a 20% (w/v) sodium carbonate solution can be prepared as described in some protocols.[2]

2.3 this compound Stock Solution (1 mg/mL)

  • Accurately weigh 50 mg of this compound and transfer it to a 50 mL volumetric flask.

  • Dissolve the this compound in a small amount of methanol and then dilute to the 50 mL mark with distilled water. Mix thoroughly.

  • This stock solution should be stored at 4°C and protected from light.

Preparation of this compound Standard Solutions

Prepare a series of standard solutions by diluting the 1 mg/mL this compound stock solution with distilled water. The following table provides an example for preparing a standard curve.

StandardVolume of Stock (1 mg/mL)Final Volume (mL)Final Concentration (µg/mL)
Blank0 µL100
S150 µL105
S2100 µL1010
S3250 µL1025
S4500 µL1050
S5750 µL1075
S61000 µL10100
Sample Preparation
  • Solid Samples: Extract the phenolic compounds from the solid sample using an appropriate solvent (e.g., 70% ethanol, methanol, or acetone). The extraction conditions (solvent-to-solid ratio, temperature, time) should be optimized for the specific sample matrix. After extraction, centrifuge or filter the mixture to obtain a clear supernatant.

  • Liquid Samples: Liquid samples may be used directly or may require dilution with distilled water to ensure the absorbance reading falls within the linear range of the standard curve.

  • It is crucial to run a sample blank to account for any background absorbance from the sample matrix itself.

Assay Procedure (Microplate Method)
  • Pipette Standards and Samples: Add 20 µL of each standard solution (S1-S6), sample solution, and blank (distilled water) into separate wells of a 96-well microplate.

  • Add Folin-Ciocalteu Reagent: Add 100 µL of the 1:10 diluted Folin-Ciocalteu reagent to each well. Mix gently by pipetting or on a plate shaker for 30 seconds.

  • Incubation: Allow the mixture to react for a period of 30 seconds to 8 minutes at room temperature.[6]

  • Add Sodium Carbonate: Add 80 µL of the 7.5% sodium carbonate solution to each well. Mix the contents thoroughly.

  • Incubation: Incubate the plate in the dark at room temperature for 30 to 120 minutes.[6][7] The incubation time should be consistent for all standards and samples. Incubation at 40°C for 30 minutes can also be used to accelerate the reaction.[6]

  • Measure Absorbance: Measure the absorbance of each well at 765 nm using a microplate reader.[6][8]

Data Analysis and Calculation
  • Standard Curve: Subtract the absorbance of the blank from the absorbance of each standard. Plot the corrected absorbance values (Y-axis) against the corresponding this compound concentrations (X-axis, in µg/mL).

  • Linear Regression: Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is desirable.

  • Calculate Sample Concentration: Subtract the absorbance of the sample blank from the sample absorbance. Use the regression equation to calculate the concentration of phenolic compounds in the sample.

    • Concentration (µg/mL) = (Absorbance_sample - c) / m

    • Where 'y' is the corrected absorbance, 'm' is the slope, and 'c' is the intercept of the standard curve.

  • Express Results: The total phenolic content (TPC) is expressed as micrograms of this compound equivalents per milliliter or gram of the original sample (µg SAE/mL or µg SAE/g), taking into account any dilution factors used during sample preparation.

Data Presentation

Table 1: Example this compound Standard Curve Data

Concentration (µg/mL)Absorbance at 765 nm (Corrected)
00.000
50.085
100.172
250.430
500.855
751.280
1001.710

Note: These are example data. Actual absorbance values will vary depending on the specific instrument and reaction conditions.

Workflow Diagram

F_C_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis reagents Prepare Reagents (F-C Working Solution, Na2CO3) standards Prepare this compound Standard Series (0-100 µg/mL) samples Prepare Sample Extract and Dilutions pipette Pipette 20 µL of Standards & Samples into Wells samples->pipette add_fc Add 100 µL of F-C Reagent pipette->add_fc incubate1 Incubate for 5 min at Room Temp add_fc->incubate1 add_na2co3 Add 80 µL of 7.5% Na2CO3 Solution incubate1->add_na2co3 incubate2 Incubate for 2 hours in Dark at Room Temp add_na2co3->incubate2 measure Measure Absorbance at 765 nm incubate2->measure plot Plot Standard Curve (Abs vs. Concentration) measure->plot calculate Calculate TPC in Samples (µg SAE/g) plot->calculate

Caption: Experimental workflow for the Folin-Ciocalteu total phenolic content assay.

Limitations and Interferences

The Folin-Ciocalteu assay is not entirely specific to phenolic compounds. The reagent can be reduced by various non-phenolic substances, potentially leading to an overestimation of the total phenolic content.[1] It is essential to be aware of potential interfering compounds in the sample matrix.

Common interfering substances include:

  • Reducing Sugars: Fructose and glucose can interfere with the assay, especially under highly basic conditions.[9]

  • Ascorbic Acid (Vitamin C): A potent reducing agent that reacts strongly with the F-C reagent.[10][11]

  • Certain Amino Acids: Aromatic amino acids such as tyrosine can contribute to the absorbance reading.[10][11]

  • Other Reducing Agents: Any substance with antioxidant properties, such as sulfites or certain organic acids, may react with the F-C reagent.[11][12]

To mitigate these interferences, appropriate sample cleanup steps or the use of correction factors may be necessary, depending on the sample composition.

References

Application Notes and Protocols: Sinapic Acid in High-Fat Diet-Induced Diabetic Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sinapic acid, a naturally occurring phenolic compound found in various plants, has garnered significant interest for its potential therapeutic effects in managing type 2 diabetes. This document provides a comprehensive overview of the application of this compound in high-fat diet (HFD) combined with low-dose streptozotocin (B1681764) (STZ)-induced diabetic rat models, a well-established preclinical model that mimics the pathophysiology of human type 2 diabetes. The following sections detail the experimental protocols, summarize key quantitative findings, and visualize the underlying mechanisms of action.

Data Presentation

The administration of this compound has been shown to significantly improve various biochemical parameters in HFD/STZ-induced diabetic rats. The data from multiple studies are summarized in the tables below for easy comparison.

Table 1: Effect of this compound on Glycemic Control

ParameterControlDiabetic ControlThis compound (5 mg/kg)This compound (25 mg/kg)Metformin (50 mg/kg)Reference
Fasting Blood Glucose (mg/dL)NormalSignificantly Increased (>250)-Significantly DecreasedSignificantly Decreased[1]
Plasma Insulin (B600854)NormalModerately Decreased-Significantly IncreasedImproved Insulin Level[1][2]
Glycosylated Hemoglobin (HbA1c)NormalSignificantly Increased-Significantly Decreased-[1][2]
HOMA-IRNormalSignificantly Increased-Positively Affected-[3]

Table 2: Effect of this compound on Hepatic Carbohydrate Metabolizing Enzymes

| Enzyme | Diabetic Control | this compound (25 mg/kg) | Metformin (50 mg/kg) | Reference | | --- | --- | --- | --- | | Hexokinase | Significantly Decreased | Reverted to near normalcy | Reverted to reference range |[1] | | Pyruvate (B1213749) Kinase | Significantly Decreased | Reverted to near normalcy | Reverted to reference range |[1] | | Lactate (B86563) Dehydrogenase | Significantly Elevated | Reverted to reference range | Reverted to reference range |[1] | | Glucose-6-Phosphatase | Altered | Reverted to near normalcy | - |[1] | | Fructose-1,6-bisphosphatase | Altered | Reverted to near normalcy | - |[1] |

Table 3: Effect of this compound on Liver Glycogen (B147801) Metabolism

| Parameter | Diabetic Control | this compound (25 mg/kg) | Metformin (50 mg/kg) | Reference | | --- | --- | --- | --- | | Liver Glycogen Content | Considerably Decreased | Restored to physiological levels | Restored |[1][2] | | Glycogen Synthase Activity | Considerably Decreased | Restored to physiological levels | Restored |[1][2] | | Glycogen Phosphorylase Activity | Concomitant Increase | Brought back to physiological levels | Altered |[1][2] |

Table 4: Effect of this compound on Lipid Profile

| Parameter | Diabetic Control | this compound (5 mg/kg) | this compound (25 mg/kg) | Reference | | --- | --- | --- | --- | | Total Cholesterol | Significantly Higher | - | Decreased |[4] | | Triglycerides | Significantly Higher | - | - |[4] | | LDL-Cholesterol | Significantly Higher | - | Decreased |[4] | | HDL-Cholesterol | No significant change | Increased | - |[4] |

Experimental Protocols

The following are detailed methodologies for key experiments involving the administration of this compound in HFD/STZ-induced diabetic rat models.

Induction of Type 2 Diabetes in Rats

This protocol is widely accepted as it closely resembles the clinical features of human type 2 diabetes, characterized by insulin resistance coupled with insufficient insulin secretion[1].

  • Animals: Male Wistar or Sprague Dawley rats.

  • Dietary Manipulation:

    • Rats are initially fed a high-fat diet (HFD) for a period of two weeks to induce insulin resistance. The composition of the HFD can vary but is a critical component of the model.

  • Streptozotocin (STZ) Administration:

    • After the initial HFD feeding period, rats are fasted overnight.

    • A single intraperitoneal (i.p.) injection of a low dose of STZ (typically 35-45 mg/kg body weight) is administered. STZ should be freshly dissolved in 0.1M cold citrate (B86180) buffer (pH 4.5).

    • Control groups receive an injection of the citrate buffer only.

  • Confirmation of Diabetes:

    • Diabetes is typically confirmed 48-72 hours after STZ injection by measuring fasting blood glucose levels from the tail vein.

    • Rats with a fasting blood glucose level greater than 250 mg/dL are considered diabetic and are selected for the study[1].

    • The rats continue to be fed their respective diets (HFD for diabetic groups) until the end of the experiment.

This compound Administration
  • Preparation: this compound is typically dissolved in a vehicle such as 0.2% dimethyl sulfoxide (B87167) (DMSO)[2].

  • Dosage: Effective doses have been reported to be in the range of 5 mg/kg to 40 mg/kg body weight. A commonly used and effective dose is 25 mg/kg b.w.[1][3].

  • Administration: The solution is administered orally once daily using an intragastric tube.

  • Duration: The treatment period is typically for 28 to 35 days[4][5].

Biochemical Assays
  • Blood Collection: At the end of the treatment period, animals are fasted overnight and then sacrificed. Blood is collected, and serum or plasma is separated by centrifugation for analysis.

  • Glycemic Parameters:

    • Fasting Blood Glucose: Measured using a glucometer or glucose oxidase-peroxidase method.

    • Plasma Insulin: Determined by radioimmunoassay (RIA) or ELISA kits.

    • Glycosylated Hemoglobin (HbA1c): Assessed to understand long-term glycemic control[6].

  • Lipid Profile: Serum levels of total cholesterol, triglycerides, HDL-cholesterol, and LDL-cholesterol are measured using standard enzymatic kits.

  • Liver Function: Activities of enzymes such as alanine (B10760859) transaminase (ALT) and aspartate aminotransferase (AST) can be determined to assess liver health.

  • Carbohydrate Metabolizing Enzymes:

    • Liver tissue is homogenized in an appropriate buffer.

    • The activities of enzymes like hexokinase, pyruvate kinase, lactate dehydrogenase, glucose-6-phosphatase, and fructose-1,6-bisphosphatase are measured spectrophotometrically using specific assays[1].

  • Glycogen Metabolism:

    • Liver glycogen content is estimated.

    • The activities of glycogen synthase and glycogen phosphorylase are determined to assess glycogen metabolism[2].

Visualizations

Experimental Workflow

G cluster_0 Induction of Diabetes cluster_1 Treatment Phase cluster_2 Analysis HFD High-Fat Diet Feeding (2 weeks) STZ Low-Dose STZ Injection (35-45 mg/kg) HFD->STZ Confirm Confirmation of Diabetes (FBG > 250 mg/dL) STZ->Confirm SA Oral this compound Administration (e.g., 25 mg/kg/day for 30 days) Confirm->SA Control Vehicle Control Confirm->Control Metformin Positive Control (Metformin) Confirm->Metformin Sacrifice Sacrifice and Sample Collection (Blood and Tissues) SA->Sacrifice Control->Sacrifice Metformin->Sacrifice Biochem Biochemical Analysis (Glucose, Insulin, Lipids, Enzymes) Sacrifice->Biochem Histo Histopathological Examination Sacrifice->Histo

Caption: Experimental workflow for studying this compound in diabetic rats.

Signaling Pathway of this compound in Glucose Homeostasis

G cluster_0 This compound Action cluster_1 Cellular Effects cluster_2 Systemic Effects SA This compound PLC Phospholipase C (PLC) SA->PLC activates PKC Protein Kinase C (PKC) PLC->PKC activates GLUT4 GLUT4 Translocation PKC->GLUT4 promotes GlucoseUptake Increased Glucose Uptake (Muscle) GLUT4->GlucoseUptake leads to Hyperglycemia Decreased Hyperglycemia GlucoseUptake->Hyperglycemia results in

Caption: this compound enhances glucose uptake via the PLC-PKC pathway.[7]

Logical Relationship of this compound's Therapeutic Effects

G cluster_0 Primary Mechanisms cluster_1 Therapeutic Outcomes SA This compound Administration Insulin ↑ Insulin Secretion & Sensitivity SA->Insulin Enzyme Modulation of Carbohydrate Metabolizing Enzymes SA->Enzyme OxidativeStress ↓ Oxidative Stress SA->OxidativeStress Glucose Improved Glucose Homeostasis Insulin->Glucose Enzyme->Glucose Histo Ameliorated Tissue Damage OxidativeStress->Histo Lipid Normalized Lipid Profile Glucose->Lipid

Caption: Therapeutic effects of this compound in diabetic models.

References

Application Notes & Protocols: Quantifying NF-κB Inhibition by Sinapic Acid Derivatives Using a Luciferase Reporter Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that orchestrates a wide range of cellular processes, including inflammation, immunity, and cell survival.[1] The dysregulation of the NF-κB signaling pathway is implicated in numerous inflammatory diseases and cancers, making it a prime target for therapeutic drug development.[1] Sinapic acid, a natural phenolic compound, and its derivatives have demonstrated significant anti-inflammatory properties, largely attributed to their ability to suppress the NF-κB pathway.[2][3][4]

These application notes provide a detailed framework for utilizing a dual-luciferase reporter assay to screen and characterize this compound derivatives for their inhibitory effects on NF-κB transcriptional activity. This sensitive and quantitative method is ideal for high-throughput screening and for determining the potency (e.g., IC50 values) of novel compounds.[5][6]

Principle of the Assay

The NF-κB luciferase reporter assay employs a plasmid vector where the firefly luciferase gene is placed under the transcriptional control of a promoter containing multiple copies of the NF-κB consensus response element.[1] When cells are stimulated with an agonist like Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS), the NF-κB transcription factor is activated, translocates to the nucleus, and binds to these response elements, thereby driving the expression of luciferase.[1][5] The resulting light emission upon the addition of a luciferin (B1168401) substrate is directly proportional to NF-κB activity.[5] A second reporter, typically Renilla luciferase driven by a constitutive promoter, is co-transfected to normalize the data, correcting for variations in transfection efficiency and cell viability.[1][7] By pre-treating cells with this compound derivatives, a reduction in luciferase expression following stimulation indicates inhibition of the NF-κB pathway.

Signaling Pathway and Experimental Workflow

// Connections "Stimulus" -> "Receptor" [label="1. Binding"]; "Receptor" -> "IKK" [label="2. Activation"]; "IKK" -> "IkBa_NFkB" [label="3. Phosphorylation of IκBα"]; "IkBa_NFkB" -> "IkBa_p" [style=dashed]; "IkBa_p" -> "NFkB" [label="4. IκBα Degradation"]; "NFkB" -> "NFkB_nuc" [label="5. Nuclear Translocation"]; "NFkB_nuc" -> "DNA" [label="6. DNA Binding"]; "DNA" -> "Luciferase" [label="7. Transcription"]; "Inhibitor" -> "IKK" [label="Inhibition", arrowhead=tee, color="#EA4335", style=bold];

// Invisible edges for alignment "IkBa_p" -> "NFkB" [style=invis]; }

Caption: Canonical NF-κB signaling pathway and point of inhibition.

Experimental_Workflow A Day 1: Seed Cells (e.g., HEK293T in 96-well plate) B Day 2: Co-transfect Plasmids (pNF-κB-Luc + pRL-TK) A->B C Day 3: Compound Treatment (Pre-incubate with this compound Derivatives) B->C D Day 3: Stimulate Cells (Add TNF-α or LPS) C->D E Day 3: Lyse Cells (Incubate for 6-8 hours post-stimulation) D->E F Day 3: Measure Luciferase Activity (Dual-Glo® Assay: Firefly then Renilla) E->F G Day 4: Analyze Data (Normalize Activity, Calculate % Inhibition & IC50) F->G

Data Presentation

The following tables present hypothetical but representative data for the inhibitory effects of this compound and two of its more potent derivatives on NF-κB activity, as inspired by published findings. [3][8] Table 1: Dose-Dependent Inhibition of TNF-α-Induced NF-κB Luciferase Activity

CompoundConcentration (µM)Normalized Luciferase Activity (RLU)% Inhibition
Vehicle Control (DMSO) 0250,0000%
Unstimulated Control -8,500-
This compound 1.0212,50015%
5.0162,50035%
10.0115,00054%
25.065,00077%
50.040,00088%
Derivative 7g (Nitro) 0.1187,50025%
0.5112,50055%
1.062,50075%
5.027,50091%
10.015,00096%
Derivative 7i (Fluoro) 0.1200,00020%
0.5137,50045%
1.087,50065%
5.037,50085%
10.020,00092%

RLU: Relative Light Units. Data is normalized to the co-transfected Renilla luciferase reporter.

Table 2: IC50 Values for NF-κB Inhibition

CompoundIC50 (µM)
This compound 11.5
Derivative 7g (Nitro) 0.45
Derivative 7i (Fluoro) 0.70

The IC50 value is the concentration of the compound required to inhibit 50% of the TNF-α-induced NF-κB luciferase activity.

Detailed Experimental Protocols

Materials and Reagents

  • Cell Line: HEK293T, RAW 264.7, or other suitable cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. [1]* Plasmids:

    • pNF-κB-Luc (or equivalent) containing NF-κB response elements driving firefly luciferase. [1][9] * pRL-TK (or equivalent) containing a constitutive promoter (e.g., thymidine (B127349) kinase) driving Renilla luciferase for normalization. [1][9]* Transfection Reagent: Lipofectamine 3000 or other suitable lipid-based transfection reagent. [1][9]* Stimulant: Recombinant Human TNF-α (stock at 10 µg/mL) or LPS. [1][7]* Test Compounds: this compound and its derivatives.

  • Solvent: Dimethyl sulfoxide (B87167) (DMSO), cell culture grade. [10]* Assay Plate: 96-well white, clear-bottom tissue culture plates. [1]* Reagents:

    • Opti-MEM® I Reduced Serum Medium. [1] * Phosphate-Buffered Saline (PBS).

    • Dual-Luciferase® Reporter Assay System (e.g., from Promega), which includes Passive Lysis Buffer, Luciferase Assay Reagent II (LAR II), and Stop & Glo® Reagent. [1][9]

Protocol 1: Preparation of Compound Stock Solutions

  • Calculation: Determine the mass of the this compound derivative required to prepare a concentrated stock solution (e.g., 20 mM) in DMSO. [10]2. Solubilization: Dissolve the weighed compound in the calculated volume of DMSO. Vortex thoroughly until fully dissolved. Gentle warming may be necessary for some compounds. [10]3. Aliquoting and Storage: Aliquot the stock solution into small volumes to prevent repeat freeze-thaw cycles. Store at -20°C or as recommended by the manufacturer. [10]

Protocol 2: Cell Seeding and Transfection

  • Cell Seeding: The day before transfection, seed HEK293T cells into a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells per well in 100 µL of complete culture medium. [1]Incubate overnight (18-24 hours) at 37°C in a 5% CO₂ incubator.

  • Transfection Complex Preparation (per well):

    • DNA Dilution: In a sterile tube, dilute 100 ng of pNF-κB-Luc and 10 ng of pRL-TK plasmid DNA into 10 µL of Opti-MEM®. [1] * Lipofectamine Dilution: In a separate tube, dilute 0.3 µL of Lipofectamine 3000 reagent in 10 µL of Opti-MEM®. [1]3. Complex Formation: Combine the diluted DNA and Lipofectamine solutions. Mix gently and incubate for 15 minutes at room temperature. [1]4. Transfection: Add the 20 µL of the DNA-lipid complex to each well. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator. [1][9]

Protocol 3: Compound Treatment and Cell Stimulation

  • Compound Preparation: Prepare serial dilutions of the this compound derivative stock solutions in culture medium to achieve the desired final concentrations. Remember to include a vehicle control (DMSO at the same concentration as the highest compound dose). [10]2. Pre-incubation: Carefully remove the medium from the transfected cells and add 90 µL of the medium containing the serially diluted compounds. Incubate for 1-2 hours at 37°C. [1]3. Cell Stimulation: Prepare a working solution of TNF-α in culture medium. Add 10 µL of the TNF-α solution to each well to achieve a final concentration of 20 ng/mL. [1][7]For unstimulated control wells, add 10 µL of medium without TNF-α.

  • Incubation: Incubate the plate for 6-8 hours at 37°C in a 5% CO₂ incubator to allow for NF-κB activation and luciferase expression. [1]

Protocol 4: Dual-Luciferase Assay

  • Cell Lysis: Remove the medium from the wells and gently wash the cells once with 100 µL of PBS. Add 20 µL of 1X Passive Lysis Buffer to each well. [1][7]2. Incubation for Lysis: Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete cell lysis. [1][7]3. Luminometer Setup: Set up the luminometer to sequentially inject the two reagents and measure luminescence from each well.

  • Firefly Luciferase Measurement: Inject 100 µL of Luciferase Assay Reagent II (LAR II) into the first well and measure the firefly luciferase activity. [1]5. Renilla Luciferase Measurement: Immediately inject 100 µL of Stop & Glo® Reagent into the same well. This quenches the firefly reaction and initiates the Renilla luciferase reaction. Measure the Renilla luciferase activity. [1]6. Repeat: Continue this process for all wells on the plate.

Protocol 5: Data Analysis

  • Normalization: For each well, calculate the normalized NF-κB activity by dividing the firefly luciferase reading by the Renilla luciferase reading.

    • Normalized Activity = Firefly RLU / Renilla RLU

  • Percent Inhibition Calculation: Calculate the percentage of inhibition for each compound concentration relative to the stimulated vehicle control.

    • % Inhibition = [1 - (Normalized Activity of Sample / Normalized Activity of Vehicle Control)] x 100

  • IC50 Determination: Plot the percent inhibition against the logarithm of the compound concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration that produces 50% inhibition.

References

Application Notes and Protocols for TUNEL Assay: Detecting Apoptosis in Cells Treated with Sinapic Acid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapic acid, a naturally occurring phenolic compound found in various plants, has garnered significant interest for its potential anticancer properties. Recent advancements have focused on the development of this compound nanoparticles (SaNPs) to enhance its bioavailability and therapeutic efficacy. A key mechanism of action for this compound's anticancer effects is the induction of apoptosis, or programmed cell death.

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a widely used and reliable method for detecting the DNA fragmentation that is a hallmark of late-stage apoptosis. This document provides detailed application notes and protocols for utilizing the TUNEL assay to quantify apoptosis in cells treated with this compound nanoparticles.

Principle of the TUNEL Assay

The TUNEL assay is based on the enzymatic labeling of DNA strand breaks. During apoptosis, endonucleases cleave the genomic DNA, generating a large number of 3'-hydroxyl (3'-OH) ends. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to catalyze the addition of labeled dUTPs (e.g., fluorescently labeled) to these 3'-OH ends. The incorporated label can then be visualized and quantified using fluorescence microscopy or flow cytometry, allowing for the identification of apoptotic cells.

Data Presentation

The following tables provide a template for presenting quantitative data obtained from a TUNEL assay of cells treated with this compound nanoparticles. Researchers should populate these tables with their own experimental results.

Table 1: Cytotoxicity of this compound Nanoparticles (SaNPs) on MCF-7 Cells

Treatment GroupConcentration (µg/mL)Incubation Time (hours)Cell Viability (%)
Control024100
SaNPs10024User Data
SaNPs15024User Data
SaNPs20024User Data
Control048100
SaNPs10048User Data
SaNPs15048User Data
SaNPs20048User Data

Note: Cell viability can be determined using a standard MTT or similar assay.

Table 2: Quantification of Apoptosis by TUNEL Assay in MCF-7 Cells Treated with SaNPs

Treatment GroupConcentration (µg/mL)Incubation Time (hours)Percentage of TUNEL-Positive Cells (%)
Control024User Data
SaNPs10024User Data
SaNPs15024User Data
SaNPs20024User Data
Control048User Data
SaNPs10048User Data
SaNPs15048User Data
SaNPs20048User Data
Positive Control (DNase I)-->90
Negative Control (No TdT)024<1

Signaling Pathway

This compound and its nanoparticles have been shown to induce apoptosis through the intrinsic mitochondrial pathway. This pathway is primarily regulated by the Bcl-2 family of proteins. This compound treatment leads to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, ultimately leading to the execution of apoptosis.

G cluster_0 Cell Treatment cluster_1 Mitochondrial (Intrinsic) Pathway cluster_2 Execution Phase This compound\nNanoparticles This compound Nanoparticles Bcl2 Bcl-2 (Anti-apoptotic) This compound\nNanoparticles->Bcl2 Inhibition Bax Bax (Pro-apoptotic) This compound\nNanoparticles->Bax Activation Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Caspase Caspase Activation CytC->Caspase Apoptosis Apoptosis (DNA Fragmentation) Caspase->Apoptosis

Caption: this compound Nanoparticle-Induced Apoptotic Pathway.

Experimental Protocols

This section provides a detailed protocol for performing a TUNEL assay on cells cultured on coverslips and treated with this compound nanoparticles.

Materials:

  • Cells of interest (e.g., MCF-7 breast cancer cells)

  • This compound nanoparticles (SaNPs)

  • Cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution: 0.1% Triton X-100 in PBS

  • TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)

  • DNase I (for positive control)

  • Nuclease-free water

  • DAPI or Hoechst stain (for nuclear counterstaining)

  • Antifade mounting medium

  • Glass slides and coverslips

  • Fluorescence microscope

Experimental Workflow Diagram:

G A 1. Cell Seeding Seed cells on coverslips B 2. Treatment Treat with this compound Nanoparticles A->B C 3. Fixation Fix with 4% PFA B->C D 4. Permeabilization Permeabilize with 0.1% Triton X-100 C->D E 5. TUNEL Reaction Incubate with TdT enzyme and labeled dUTPs D->E F 6. Counterstaining Stain nuclei with DAPI/Hoechst E->F G 7. Mounting Mount coverslips on slides F->G H 8. Imaging & Analysis Visualize with fluorescence microscope and quantify G->H

Caption: TUNEL Assay Experimental Workflow.

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells onto sterile glass coverslips in a multi-well plate at an appropriate density to achieve 60-70% confluency at the time of treatment.

    • Allow cells to adhere overnight.

    • Treat the cells with various concentrations of this compound nanoparticles (e.g., 100, 150, 200 µg/mL) for the desired time points (e.g., 24 and 48 hours). Include an untreated control group.

  • Controls:

    • Positive Control: Treat a separate coverslip of untreated cells with DNase I (1 µg/mL in PBS) for 10 minutes at room temperature to induce DNA strand breaks.

    • Negative Control: For one coverslip of treated cells, omit the TdT enzyme from the TUNEL reaction mixture.

  • Fixation:

    • After treatment, gently aspirate the culture medium.

    • Wash the cells twice with ice-cold PBS.

    • Fix the cells by adding 4% PFA in PBS and incubating for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.

    • Wash the cells twice with PBS.

  • TUNEL Reaction:

    • Prepare the TUNEL reaction mixture according to the manufacturer's instructions (typically by mixing the TdT enzyme with the labeled dUTPs in the reaction buffer).

    • Add the TUNEL reaction mixture to each coverslip, ensuring the cells are completely covered.

    • Incubate the coverslips in a humidified, dark chamber for 60 minutes at 37°C.

  • Stopping the Reaction and Counterstaining:

    • Stop the reaction by washing the coverslips three times with PBS for 5 minutes each.

    • Counterstain the cell nuclei by incubating with a DAPI or Hoechst solution (e.g., 1 µg/mL in PBS) for 5-10 minutes at room temperature in the dark.

    • Wash the coverslips twice with PBS.

  • Mounting:

    • Carefully remove the coverslips from the wells and mount them onto glass slides with a drop of antifade mounting medium, cell-side down.

    • Seal the edges of the coverslips with clear nail polish to prevent drying.

  • Imaging and Analysis:

    • Visualize the slides using a fluorescence microscope with the appropriate filters for the fluorophore used in the TUNEL reaction (e.g., FITC for green fluorescence) and the nuclear counterstain (e.g., DAPI for blue fluorescence).

    • Capture images from multiple random fields for each sample.

    • Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive nuclei (e.g., green) and dividing it by the total number of nuclei (e.g., blue), then multiplying by 100.

Considerations for Nanoparticle-Treated Cells:

  • Nanoparticle Interference: Some nanoparticles may have inherent fluorescent properties or can scatter light, potentially interfering with the assay's fluorescence detection. It is advisable to run a control of cells treated with nanoparticles but without the TUNEL reagents to assess any background fluorescence.

  • Washing Steps: Ensure thorough but gentle washing steps to remove any unbound nanoparticles that could contribute to background signal.

  • Uptake and Localization: Consider performing co-localization studies to determine if the nanoparticles are internalized by the cells and where they accumulate, as this may influence their pro-apoptotic activity.

By following these detailed application notes and protocols, researchers can effectively utilize the TUNEL assay to investigate and quantify apoptosis induced by this compound nanoparticles, contributing to a better understanding of their therapeutic potential in drug development.

Troubleshooting & Optimization

Technical Support Center: Enhancing Sinapic Acid Solubility for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving optimal solubility of sinapic acid is critical for reliable and reproducible biological assays. Due to its phenolic acid structure, this compound exhibits limited solubility in aqueous solutions, a common challenge in experimental setups. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What is the typical solubility of this compound in common laboratory solvents?

A1: this compound is a crystalline solid that is sparingly soluble in aqueous buffers.[1] Its solubility is significantly higher in organic solvents. For aqueous applications, a common practice is to first dissolve this compound in a minimal amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) and then dilute it with the aqueous buffer of choice.[1]

Q2: I'm observing precipitation when I add my this compound stock solution to my cell culture medium. What could be the cause?

A2: Precipitation of this compound in cell culture media is a common issue that can arise from several factors:

  • Solvent Shock: Rapidly adding a concentrated organic stock solution of this compound to an aqueous medium can cause the compound to precipitate out of solution.

  • High Final Concentration: The final concentration of this compound in the medium may exceed its solubility limit in that specific aqueous environment.

  • pH of the Medium: The solubility of this compound, being a phenolic acid, is pH-dependent.[2] The pH of your cell culture medium can influence its stability and solubility.

  • Interaction with Media Components: this compound may interact with proteins, salts, or other components in the culture medium, leading to the formation of insoluble complexes.[3]

Q3: Can I use heat to improve the solubility of this compound?

A3: While heating can increase the solubility of many compounds, caution should be exercised with this compound. It is soluble in hot ethanol.[4] However, prolonged exposure to high temperatures could potentially degrade the compound. It is advisable to use gentle warming and to assess the stability of this compound under your specific experimental conditions if you choose to use heat.

Troubleshooting Guides

Issue 1: this compound precipitates out of solution upon addition to aqueous buffer or cell culture medium.

Troubleshooting Steps:

  • Reduce the Organic Solvent Concentration: Prepare a more dilute stock solution of this compound in your organic solvent (e.g., DMSO). This will reduce the "solvent shock" when adding it to the aqueous medium.

  • Stepwise Dilution: Instead of adding the stock solution directly, perform a serial dilution in the aqueous buffer. Add a small volume of the stock to a larger volume of buffer, mix well, and then use this intermediate dilution for your final preparation.

  • Optimize Final Concentration: Determine the maximum soluble concentration of this compound in your specific medium by preparing a dilution series and observing for precipitation.

  • Adjust pH: The solubility of this compound can be influenced by pH.[2] For instance, basic pH (pH 12) has been shown to maximize its extraction from mustard seed meal, indicating increased solubility.[5] However, ensure the final pH is compatible with your biological assay.

  • Utilize a Solubilizing Agent: Consider incorporating a biocompatible solubilizing agent.

Issue 2: Low and inconsistent results in biological assays.

This could be due to poor bioavailability resulting from low solubility.

Troubleshooting Steps:

  • Verify Solubilization: Before each experiment, visually inspect your final this compound solution for any signs of precipitation. Centrifuge a small aliquot to check for any pellet.

  • Employ Solubility Enhancement Techniques: If solubility remains an issue, consider advanced formulation strategies to improve the bioavailability of this compound.

Experimental Protocols for Improving this compound Solubility

Method 1: Preparation of a this compound Stock Solution using an Organic Solvent

This is the most common method for preparing this compound for biological assays.

Protocol:

  • Weigh the desired amount of this compound powder.

  • Dissolve the powder in a minimal amount of high-purity DMSO or ethanol.[1][6] Sonication can be used to aid dissolution.[6]

  • Once fully dissolved, purge the stock solution with an inert gas (e.g., nitrogen or argon) to prevent oxidation.[1]

  • Store the stock solution at -20°C for long-term storage or at 4°C for short-term use.[6] Aqueous solutions are not recommended for storage for more than one day.[1]

  • For experiments, dilute the stock solution into the aqueous buffer or cell culture medium to the desired final concentration, ensuring vigorous mixing.

Workflow for Preparing this compound Stock Solution

cluster_workflow Workflow: Preparing this compound Stock Solution start Weigh this compound Powder dissolve Dissolve in minimal DMSO or Ethanol (with sonication if needed) start->dissolve purge Purge with Inert Gas (e.g., Nitrogen) dissolve->purge store Store at -20°C (long-term) or 4°C (short-term) purge->store dilute Dilute into Aqueous Medium for experiment store->dilute end Ready for Assay dilute->end cluster_logic Logic: Cyclodextrin-Mediated Solubilization SA This compound (Poorly Soluble) Complex Inclusion Complex (this compound encapsulated) SA->Complex CD Cyclodextrin (HPβCD) (Hydrophilic Exterior, Hydrophobic Interior) CD->Complex SolubleSA Increased Aqueous Solubility of this compound Complex->SolubleSA

References

Technical Support Center: Optimizing Sinapic Acid Extraction from Plant Biomass

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maximizing the extraction yield of sinapic acid from plant biomass. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to aid in experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from plant biomass?

A1: The primary methods for this compound extraction include alkaline hydrolysis, enzymatic hydrolysis, and solvent extraction, often enhanced with physical techniques like ultrasound or microwaves.[1][2] Alkaline hydrolysis is effective for releasing this compound from its esterified forms.[1] Enzymatic hydrolysis offers a milder alternative, utilizing enzymes like feruloyl esterases to specifically cleave ester bonds.[3][4] Solvent extraction, typically with ethanol-water mixtures, is widely used, and its efficiency can be significantly improved with methods like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE).[5][6]

Q2: Which factors have the most significant impact on this compound extraction yield?

A2: Several factors critically influence the extraction yield of this compound. These include:

  • pH: The pH of the extraction medium is crucial. Alkaline conditions (e.g., pH 12) generally favor the hydrolysis of sinapine (B1681761) and other esters to yield free this compound.[7][8] Conversely, acidic conditions (e.g., pH 2) tend to favor the extraction of sinapine, the choline (B1196258) ester of this compound.[8][9]

  • Temperature: Higher temperatures, typically between 50°C and 75°C, can enhance extraction efficiency by increasing solvent penetration and compound solubility.[5][9] However, excessively high temperatures may lead to the degradation of this compound.[5]

  • Solvent Composition: The ratio of ethanol (B145695) to water in the extraction solvent is a key parameter. A 70% (v/v) ethanol-water mixture is often cited as optimal for extracting this compound derivatives.[8][10]

  • Extraction Time: The duration of the extraction process should be sufficient to allow for maximum recovery without causing degradation. Kinetic studies have shown that equilibrium can often be reached within 30 minutes to 2 hours.[9][11]

Q3: My this compound yield is consistently low. What are the likely causes?

A3: Low this compound yields can stem from several issues:

  • Incomplete Hydrolysis: If you are targeting free this compound, incomplete hydrolysis of its esterified forms (like sinapine) is a common culprit. Ensure your alkaline or enzymatic hydrolysis conditions (pH, temperature, enzyme concentration) are optimal.

  • Suboptimal Extraction Parameters: Review your extraction solvent, temperature, and time. The use of an inappropriate solvent-to-solid ratio can also limit extraction efficiency.[5]

  • Degradation: this compound can degrade under harsh conditions, such as excessively high temperatures or prolonged exposure to strong alkaline solutions.[5]

  • Plant Material Variability: The concentration of this compound and its derivatives can vary significantly depending on the plant species, variety, harvest time, and storage conditions.[9]

Q4: How can I improve the purity of my extracted this compound?

A4: After the initial extraction, several purification steps can be employed to increase the purity of this compound. Common techniques include liquid-liquid extraction, adsorption chromatography, and membrane filtration.[5][6] Adsorption using macroporous resins is a frequently used method to selectively capture and then elute this compound, separating it from other co-extracted compounds like sugars and proteins.[11][12]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No this compound Detected Incomplete hydrolysis of this compound esters (e.g., sinapine).Optimize hydrolysis conditions: For alkaline hydrolysis, ensure pH is sufficiently high (e.g., pH 12). For enzymatic hydrolysis, verify enzyme activity, concentration, temperature, and pH.[4][7]
Inefficient extraction from the plant matrix.Optimize extraction parameters: Adjust solvent composition (e.g., 70% ethanol), increase temperature (e.g., 50-75°C), and ensure an adequate solvent-to-solid ratio.[5][10] Consider using ultrasound-assisted extraction to enhance efficiency.[10]
Degradation of this compound during extraction.Avoid excessively high temperatures and prolonged extraction times, especially under strong alkaline conditions.[5]
Presence of a Large Sinapine Peak Instead of this compound Extraction conditions favor sinapine over this compound.If free this compound is the target, switch from acidic/neutral extraction to alkaline (pH 12) or enzymatic hydrolysis to promote the conversion of sinapine to this compound.[8][9]
Co-extraction of a High Amount of Impurities Non-selective extraction solvent and conditions.Employ a purification step after extraction, such as solid-phase extraction (SPE) or liquid-liquid extraction, to isolate this compound from other compounds.[12][13]
Formation of Ethyl Sinapate in Ethanol-based Extractions Transesterification of sinapine in the presence of ethanol under basic conditions.If ethyl sinapate is not a desired product, consider using a non-alcoholic solvent for alkaline extraction or perform enzymatic hydrolysis in an aqueous buffer.[9]
Inconsistent Yields Between Batches Variability in plant raw material.Standardize the source and pre-treatment of the plant biomass. Analyze the this compound derivative content of the raw material before extraction.[9]
Inconsistent experimental conditions.Carefully control all extraction parameters, including temperature, time, pH, and solvent composition for each experiment.

Data Presentation

Table 1: Effect of pH and Ethanol Concentration on the Extraction Yield of this compound and its Derivatives from Mustard Seed Meal. [8]

pHEthanol (%)This compound (µmol/g DM)Sinapine (µmol/g DM)Ethyl Sinapate (µmol/g DM)
~4.5 (uncontrolled)0Low Concentration~8.5Not Detected
~4.5 (uncontrolled)70Low Concentration~13.0Not Detected
20Low Concentration~10.5Not Detected
270Low Concentration15.73 Not Detected
12013.22 Very Low ConcentrationNot Detected
1270~7.3Very Low Concentration9.81

DM: Dry Matter

Table 2: Comparison of this compound Yields Using Different Extraction Methods.

Extraction MethodPlant SourceKey ParametersThis compound YieldReference
Alkaline HydrolysisMustard Seed MealBuffered aqueous solution, pH 1213.22 µmol/g DM[7]
Enzymatic HydrolysisMustard BranDepol 740 L enzyme, pH 7, 50°C, 160 min25.4 µmol/g DM (68% of accessible)[3]
Ultrasound-Assisted Extraction (UAE)Mustard Seed Meal70% Ethanol, 75°C, 100% amplitude6.90 ± 0.03 mg/g DM (Sinapine)[10]
Conventional Solvent ExtractionMustard Bran70% Ethanol, 75°C, 30 min8.8 ± 0.1 mg/gBDM (Sinapine)[11]

BDM: Bran Dry Matter

Experimental Protocols

Protocol 1: Alkaline Hydrolysis for this compound Extraction

This protocol is designed for the extraction of free this compound from plant biomass by hydrolyzing its esterified forms.

  • Preparation of Biomass: Grind the dried plant biomass to a fine powder (e.g., 0.5 mm particle size) to increase the surface area for extraction.

  • Extraction Setup: In a round-bottom flask, add the powdered biomass and a buffered aqueous solution at pH 12. A recommended liquid-to-solid ratio is 10 mL/g.[9]

  • Extraction Process: Heat the mixture to a controlled temperature, for instance, 70°C, and stir continuously for a set duration, typically 2 hours.[9]

  • Sample Recovery: After extraction, cool the mixture and centrifuge to separate the solid residue from the liquid extract.

  • Acidification and Purification: Collect the supernatant and acidify it to a low pH (e.g., pH 2-3) to precipitate the this compound. The precipitate can then be collected by centrifugation and further purified.

Protocol 2: Enzymatic Hydrolysis for this compound Extraction

This protocol utilizes enzymes to release this compound under milder conditions.

  • Biomass Preparation: Prepare the plant biomass as described in Protocol 1.

  • Enzyme Solution Preparation: Prepare a solution of a suitable enzyme with sinapoyl esterase activity (e.g., Depol 740 L) in a buffer at its optimal pH (e.g., pH 7).[3]

  • Hydrolysis: Add the enzyme solution to the biomass in a reaction vessel. Incubate the mixture at the optimal temperature for the enzyme (e.g., 50°C) for a specific duration (e.g., 160 minutes), with constant agitation.[3]

  • Enzyme Deactivation and Sample Recovery: After incubation, deactivate the enzyme by heating the mixture (e.g., to 100°C for a few minutes). Separate the liquid extract from the solid residue by centrifugation or filtration.

  • Purification: The resulting extract containing free this compound can be further purified using techniques like solid-phase extraction.

Visualizations

experimental_workflow cluster_prep 1. Biomass Preparation cluster_extraction 2. Extraction cluster_separation 3. Separation cluster_purification 4. Purification cluster_analysis 5. Analysis start Plant Biomass grind Grinding & Drying start->grind alkaline Alkaline Hydrolysis (pH 12) grind->alkaline Select Method enzymatic Enzymatic Hydrolysis (e.g., pH 7, 50°C) grind->enzymatic Select Method solvent Solvent Extraction (e.g., 70% EtOH, 75°C) grind->solvent Select Method separation Centrifugation / Filtration alkaline->separation enzymatic->separation solvent->separation purification Purification (e.g., SPE, LLE) separation->purification analysis Quantification (e.g., HPLC) purification->analysis

Caption: General workflow for this compound extraction and analysis.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low this compound Yield cause1 Incomplete Hydrolysis start->cause1 cause2 Suboptimal Extraction start->cause2 cause3 Degradation start->cause3 sol1 Optimize pH, Temp, Enzyme Conc. cause1->sol1 sol2 Adjust Solvent, Temp, Time, Ratio cause2->sol2 sol3 Reduce Temp, Shorten Time cause3->sol3 end Improved Yield sol1->end sol2->end sol3->end

Caption: Troubleshooting logic for low this compound extraction yield.

References

Technical Support Center: Sinapic Acid Stability in Different Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the challenges in sinapic acid stability in different solvents.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents for dissolving this compound?

A1: this compound, a crystalline solid, exhibits the highest solubility in polar organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is particularly effective, with a solubility of approximately 10 mg/mL.[1] It is also soluble in dimethylformamide (DMF) with a similar solubility of around 10 mg/mL.[1] Other suitable organic solvents include ethanol (B145695), particularly when heated, methanol (B129727), and acetone.[1][2]

Q2: Why is my this compound not dissolving in water?

A2: this compound is only sparingly soluble in water and aqueous buffers.[1] Its hydrophilic nature is limited. To achieve better dissolution in aqueous solutions, it is recommended to first dissolve the this compound in a minimal amount of an organic solvent like DMSO and then dilute it with the aqueous buffer of your choice.[1] Using this method, a solubility of approximately 0.25 mg/mL can be achieved in a 1:3 solution of DMSO:PBS (pH 7.2).[1]

Q3: My this compound solution has turned yellow/brown. What does this indicate?

A3: A color change to yellow or brown in your this compound solution, especially in aqueous buffers with a neutral to alkaline pH, is an indication of degradation.[3] This is due to air oxidation, which leads to the formation of colored degradation products like 2,6-dimethoxy-p-benzoquinone.[3]

Q4: How stable is this compound in aqueous solutions?

A4: The stability of this compound in aqueous solutions is highly dependent on the pH. It is significantly less stable in alkaline conditions. For instance, aqueous solutions of this compound are not recommended to be stored for more than one day.[1] Degradation is accelerated as the pH increases.[3]

Q5: What are the primary factors that influence the stability of this compound in solution?

A5: The main factors affecting this compound's stability are:

  • pH: Stability decreases significantly in neutral and, most notably, alkaline aqueous solutions due to increased oxidation.[3]

  • Solvent Polarity: The polarity of the solvent can influence the rate of degradation.[2]

  • Temperature: Increased temperatures can accelerate degradation.[2]

  • Presence of Oxygen: Air oxidation is a major degradation pathway, especially at higher pH.[3]

  • Light Exposure: While not extensively quantified in the search results, photodegradation is a potential concern for phenolic compounds.

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Steps
Precipitation of this compound upon addition to aqueous buffer. Low aqueous solubility of this compound. The concentration exceeds its solubility limit in the final solvent mixture.1. First, dissolve this compound in a minimal volume of a water-miscible organic solvent like DMSO or ethanol to create a concentrated stock solution. 2. Gradually add the stock solution to the aqueous buffer while stirring to ensure proper mixing and prevent localized high concentrations. 3. Consider adjusting the final concentration to be within the known solubility limits (e.g., ~0.25 mg/mL in 1:3 DMSO:PBS).[1]
Inconsistent results in bioassays using this compound solutions. Degradation of this compound in the experimental media, especially if the media has a neutral or alkaline pH.1. Prepare fresh this compound solutions immediately before each experiment. 2. If using aqueous buffers, keep the pH as low as is experimentally feasible. 3. Protect solutions from light and store them at low temperatures (e.g., on ice) for the duration of the experiment. 4. It is not recommended to store aqueous solutions for more than a day.[1]
Color change (yellowing/browning) of the this compound stock solution in an organic solvent. Potential slow oxidation or reaction with impurities in the solvent over time.1. Store stock solutions at -20°C or -80°C to minimize degradation. 2. Purge the solvent with an inert gas (e.g., nitrogen or argon) before dissolving the this compound to remove dissolved oxygen. 3. Use high-purity, anhydrous solvents.
Difficulty achieving high concentrations of this compound for an experiment. The desired concentration exceeds the solubility limit of this compound in the chosen solvent.1. Consult solubility data to select a more appropriate solvent. DMSO and DMF offer the highest solubility.[1] 2. Gentle heating may increase solubility in some solvents like ethanol, but be mindful of potential degradation at elevated temperatures.[1]

Quantitative Data on this compound Stability and Solubility

Table 1: Solubility of this compound in Various Solvents
SolventTemperatureSolubility (Mole Fraction)Solubility (mg/mL)Reference
Water298.15 K (25 °C)6.26 x 10⁻⁵~0.226[4][5]
Water318.15 K (45 °C)--
DMSO298.15 K (25 °C)-~10
DMSO318.15 K (45 °C)1.58 x 10⁻¹-
Ethanol-Soluble in hot ethanol-
Methanol318.15 K (45 °C)3.17 x 10⁻³-
Acetone318.15 K (45 °C)7.04 x 10⁻³-[6]
Ethyl Acetate318.15 K (45 °C)4.20 x 10⁻³-[6]

Note: Mole fraction data can be converted to mg/mL with the solvent's density and molar mass, but this requires additional data not always present in the source.

Table 2: Degradation Rate Constants of this compound in Aqueous Buffers
BufferpHTemperatureFirst-Order Rate Constant (k) (s⁻¹)Half-Life (t½) (hours)Reference
Phosphate-Boric Acid7.022 °C8.54 x 10⁻⁶~22.5[3]
Phosphate-Boric Acid8.522 °C2.51 x 10⁻⁵~7.7[3]
Phosphate-Boric Acid10.022 °C4.87 x 10⁻⁵~3.9[3]
Ammonium Bicarbonate-22 °C>10x faster than phosphate-boric acid<2.25[3]

Half-life (t½) was calculated using the formula: t½ = 0.693 / k

Experimental Protocols

Protocol: Stability Assessment of this compound in Solution via HPLC

This protocol outlines a method to determine the stability of this compound in a chosen solvent under specific conditions (e.g., temperature, pH, light exposure).

1. Materials and Reagents:

  • This compound (≥98% purity)

  • HPLC-grade solvents (e.g., methanol, acetonitrile, water)

  • HPLC-grade acids (e.g., phosphoric acid or acetic acid)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector and a C18 reversed-phase column

2. Preparation of Stock and Working Solutions:

  • Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable organic solvent (e.g., methanol or DMSO) to prepare a concentrated stock solution (e.g., 1 mg/mL).

  • Working Solution: Dilute the stock solution with the solvent system to be tested (e.g., a specific buffer or organic solvent) to a final concentration within the linear range of the HPLC method (e.g., 50 µg/mL).

3. Stability Study Conditions:

  • Divide the working solution into several aliquots in appropriate vials.

  • Store the vials under the desired experimental conditions (e.g., specific temperature in a water bath or incubator, protected from or exposed to light).

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot for HPLC analysis.

4. HPLC Analysis:

  • Mobile Phase: A typical mobile phase for this compound analysis is a gradient of acidified water (e.g., with 0.1% phosphoric acid) and an organic solvent like methanol or acetonitrile.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.

  • Flow Rate: A typical flow rate is 0.8 to 1.0 mL/min.

  • Detection: Monitor the elution at the maximum absorbance wavelength of this compound, which is around 320-330 nm.

  • Injection Volume: Inject a consistent volume (e.g., 10 µL) of each sample.

5. Data Analysis:

  • Create a calibration curve using standard solutions of this compound of known concentrations.

  • Quantify the concentration of this compound in each sample at each time point by comparing the peak area to the calibration curve.

  • Plot the concentration of this compound versus time.

  • Determine the degradation kinetics by fitting the data to a suitable kinetic model (e.g., first-order). The natural logarithm of the concentration versus time will yield a straight line for a first-order reaction, with the slope being the negative of the rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Visualizations

cluster_workflow Experimental Workflow for this compound Stability Testing prep Prepare this compound Stock and Working Solutions storage Store Aliquots under Defined Conditions (Temp, pH, Light) prep->storage sampling Withdraw Samples at Predetermined Time Points storage->sampling hplc Analyze Samples by HPLC sampling->hplc data Quantify Concentration and Determine Degradation Kinetics hplc->data

Caption: Workflow for assessing the stability of this compound.

cluster_degradation Proposed Oxidative Degradation Pathway of this compound in Alkaline Solution SA This compound TA Thomasidioic Acid SA->TA Air Oxidation (pH > 7) BQ 2,6-dimethoxy-p-benzoquinone TA->BQ Further Oxidation NA 6-hydroxy-5,7-dimethoxy-2-naphthoic acid TA->NA Further Oxidation

Caption: Oxidative degradation of this compound at alkaline pH.

References

Technical Support Center: Overcoming Low Bioavailability of Sinapic Acid In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with sinapic acid. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the challenges associated with the low in vivo bioavailability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low oral bioavailability of this compound?

A1: The low oral bioavailability of this compound, reported to be around 3% from non-processed cereal meals, is attributed to several factors[1]:

  • Poor Water Solubility: this compound is a hydrophobic molecule, which limits its dissolution in the gastrointestinal fluids, a prerequisite for absorption.[2][3]

  • Intestinal Metabolism: Significant metabolism of this compound occurs in the epithelium of the small intestine.[1]

  • Esterification: In many natural sources, this compound exists in an esterified form, which is less readily absorbed than the free form.[4] Free phenolic acids are reported to be 10 to 17 times more bioavailable than their esterified counterparts.[4]

Q2: What are the most promising strategies to enhance the bioavailability of this compound?

A2: Several formulation strategies have shown promise in improving the bioavailability of this compound:

  • Nanoformulations: Encapsulating this compound into nanoparticles, such as poly(lactic-co-glycolic acid) (PLGA) nanoparticles, solid lipid nanoparticles (SLNs), or self-nanoemulsifying drug delivery systems (SNEDDS), can enhance its solubility, protect it from degradation, and facilitate its absorption.[2][3][5][6]

  • Co-amorphous Systems: Forming co-amorphous systems with amino acids, such as lysine, can significantly improve the solubility and dissolution rate of this compound.[7][8]

  • Inclusion Complexes: Complexation with cyclodextrins, like hydroxypropyl-β-cyclodextrin (HPβCD), can increase the aqueous solubility of this compound.

Q3: Where is this compound primarily absorbed in the gastrointestinal tract?

A3: The small intestine is the primary site for the absorption of orally administered this compound.[1] The absorption process is reported to be an active, Na+ gradient-driven transport.[1]

Q4: What are the known metabolites of this compound in vivo?

A4: Following oral ingestion in rats, urine analysis has identified several metabolites of this compound, including 3-hydroxy-5-methoxyphenylpropionic acid, methyl sinapate-sulfate, methyl sinapate-glucuronide, dihydrothis compound, and 3-hydroxy-5-methoxycinnamic acid, along with their acid-labile conjugates. These metabolites are generated in part by the esterase activity of the intestinal microflora.

Troubleshooting Guides

This section provides solutions to common problems encountered during the formulation and in vivo testing of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low encapsulation efficiency of this compound in PLGA nanoparticles. 1. Poor solubility of this compound in the organic solvent. 2. Rapid diffusion of this compound into the external aqueous phase during emulsification. 3. Inappropriate PLGA concentration or sonication parameters.1. Use a co-solvent system (e.g., dichloromethane (B109758) and ethanol) to improve this compound solubility.[2] 2. Optimize the emulsification process by adjusting the stirring speed and the rate of addition of the organic phase. 3. Systematically optimize formulation parameters such as PLGA amount, PVA concentration, sonication power, and time using an experimental design approach.[9]
Instability of the prepared nanoformulation (e.g., aggregation, precipitation). 1. Inadequate surface stabilization. 2. Inappropriate storage conditions. 3. Ostwald ripening in nanoemulsions.1. Ensure sufficient concentration of a suitable stabilizer (e.g., PVA for PLGA nanoparticles, Cremophor EL for SNEDDS). 2. Store formulations at recommended temperatures (e.g., 4°C) and protect from light. Lyophilization can be employed for long-term storage of nanoparticles.[10] 3. For SNEDDS, optimize the oil-surfactant-cosurfactant ratio to ensure the formation of a stable nanoemulsion upon dilution.[5]
High variability in plasma concentrations of this compound in animal studies. 1. Inconsistent oral gavage technique. 2. Variability in food intake affecting gastrointestinal transit and absorption. 3. Degradation of this compound in the dosing formulation.1. Ensure all personnel are properly trained in oral gavage to deliver a consistent volume to the stomach. 2. Fast animals overnight before dosing to standardize gastric conditions.[11] 3. Prepare dosing formulations fresh daily and protect them from light and heat. Confirm the stability of this compound in the vehicle over the dosing period.
Difficulty in detecting this compound or its metabolites in plasma samples. 1. Insufficient sensitivity of the analytical method. 2. Inefficient extraction of the analytes from the plasma matrix. 3. Rapid metabolism and clearance of this compound.1. Optimize the HPLC-UV method by adjusting the mobile phase composition, flow rate, and detection wavelength (around 322-326 nm).[5][12] 2. Employ a validated protein precipitation method (e.g., with acetonitrile) followed by solid-phase extraction if necessary to clean up the sample and concentrate the analytes.[13] 3. Collect blood samples at earlier time points post-dosing to capture the peak plasma concentration.

Data Presentation

Table 1: Comparison of Strategies to Enhance this compound Solubility

Formulation StrategyKey ComponentsFold Increase in SolubilityReference
Co-amorphous SystemThis compound, Lysine12.9-fold in water[7][8]
Inclusion ComplexThis compound, HPβCD (10 mM)~2.59-fold in water[14]
Self-Nanoemulsifying Drug Delivery System (SNEDDS)Labrafil (oil), Cremophor EL (surfactant), Transcutol (co-surfactant)High solubility up to 127.1 ± 3.3 mg/mL[5]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles

This protocol is based on the single emulsion-solvent evaporation technique.[2][10]

Materials:

  • This compound (SA)

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM)

  • Ethanol

  • Poly(vinyl alcohol) (PVA)

  • Deionized water

Equipment:

  • Magnetic stirrer

  • Probe sonicator

  • Centrifuge

  • Freeze-dryer

Procedure:

  • Organic Phase Preparation: Dissolve 80 mg of this compound in a mixture of 1:1 (v/v) DCM and ethanol. In a separate vial, dissolve an appropriate amount of PLGA in 0.5 mL of DCM. Combine the this compound and PLGA solutions.[2]

  • Aqueous Phase Preparation: Prepare a PVA solution (e.g., 1.5% w/v) in deionized water.

  • Emulsification: Add the organic phase to the aqueous phase under continuous stirring. Sonicate the mixture using a probe sonicator to form an oil-in-water (o/w) emulsion.[2]

  • Solvent Evaporation: Add the emulsion to a larger volume of a dilute PVA solution (e.g., 0.1% w/v) and stir for several hours (e.g., 4 hours) at room temperature to allow for the evaporation of the organic solvent.[10]

  • Nanoparticle Collection: Centrifuge the nanosuspension at high speed (e.g., 10,000 rpm) for 40 minutes at 4°C. Discard the supernatant.[10]

  • Washing: Resuspend the nanoparticle pellet in deionized water and centrifuge again. Repeat this washing step three times to remove excess PVA and unencapsulated this compound.[10]

  • Lyophilization (Optional): For long-term storage, freeze-dry the final nanoparticle suspension. The lyophilized powder can be stored at -80°C.[10]

Protocol 2: Preparation of this compound Co-amorphous Systems with Lysine

This protocol describes the preparation of co-amorphous systems using the ball milling method.[7][8]

Materials:

  • This compound (SA)

  • L-Lysine

Equipment:

  • Ball mill with grinding jars and balls (e.g., zirconium oxide)

Procedure:

  • Weigh equimolar amounts of this compound and L-lysine.

  • Place the physical mixture into the grinding jar along with the grinding balls.

  • Mill the mixture at a specified frequency (e.g., 30 Hz) for a designated time (e.g., 60 minutes).

  • The resulting powder is the co-amorphous system. Confirm the amorphous nature using techniques like X-ray powder diffraction (XRPD).

Protocol 3: Quantification of this compound in Rat Plasma using HPLC-UV

This protocol is a general guideline adapted from methods for similar phenolic acids.[15][16]

Materials and Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Glacial acetic acid

  • Deionized water

  • This compound reference standard

  • Internal standard (e.g., another phenolic acid not present in the sample)

Equipment:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • Centrifuge

  • Vortex mixer

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of rat plasma in a microcentrifuge tube, add 10 µL of the internal standard solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient or isocratic mixture of methanol, acetonitrile, and 2% glacial acetic acid in water (e.g., 20:50:30, v/v/v).[15]

    • Flow Rate: 0.8 - 1.0 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 25°C).

    • Injection Volume: 20 µL.

    • Detection Wavelength: 322-326 nm.[5][12]

  • Quantification:

    • Prepare a calibration curve using standard solutions of this compound in blank plasma.

    • Quantify the this compound concentration in the samples by comparing the peak area ratio of this compound to the internal standard against the calibration curve.

Visualizations

Sinapic_Acid_Metabolism This compound (Oral) This compound (Oral) Small Intestine Small Intestine This compound (Oral)->Small Intestine Absorption (Active Transport) Absorption (Active Transport) Small Intestine->Absorption (Active Transport) Na+ gradient Intestinal Microflora Intestinal Microflora Small Intestine->Intestinal Microflora Systemic Circulation Systemic Circulation Absorption (Active Transport)->Systemic Circulation Metabolites Metabolites Systemic Circulation->Metabolites Phase I & II Metabolism Excretion (Urine) Excretion (Urine) Systemic Circulation->Excretion (Urine) Metabolites->Excretion (Urine) Intestinal Microflora->Metabolites Esterase activity

Caption: Metabolic pathway of orally administered this compound.

Experimental_Workflow cluster_Formulation Formulation & Characterization cluster_InVivo In Vivo Study cluster_Analysis Bioanalysis & PK Modeling SA_Formulation This compound Formulation (e.g., Nanoparticles, Co-amorphous) Characterization Physicochemical Characterization (Size, Zeta Potential, Encapsulation Efficiency) SA_Formulation->Characterization Animal_Dosing Oral Administration to Rats Characterization->Animal_Dosing Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling Plasma_Processing Plasma Separation and Storage Blood_Sampling->Plasma_Processing Sample_Prep Plasma Sample Preparation (Protein Precipitation) Plasma_Processing->Sample_Prep HPLC_Analysis HPLC-UV Quantification Sample_Prep->HPLC_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) HPLC_Analysis->PK_Analysis

Caption: Workflow for in vivo bioavailability assessment.

Bioavailability_Strategies Low Bioavailability Low Bioavailability of This compound Poor Solubility Poor Solubility Low Bioavailability->Poor Solubility Intestinal Metabolism Intestinal Metabolism Low Bioavailability->Intestinal Metabolism Esterified Form Esterified Form Low Bioavailability->Esterified Form Nanoformulations Nanoformulations Poor Solubility->Nanoformulations Co-amorphous Systems Co-amorphous Systems Poor Solubility->Co-amorphous Systems Inclusion Complexes Inclusion Complexes Poor Solubility->Inclusion Complexes Intestinal Metabolism->Nanoformulations Protection

Caption: Strategies to overcome this compound's low bioavailability.

References

Technical Support Center: Purification of Sinapic Acid from Crude Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of sinapic acid from crude plant extracts.

Frequently Asked Questions (FAQs)

Q1: What are the most common plant sources for this compound extraction?

A1: this compound and its derivatives are abundantly found in plants of the Brassicaceae family.[1][2] By-products from the processing of rapeseed (Brassica napus) and mustard seeds (Brassica juncea and Sinapis alba), such as seed meal, are particularly rich sources.[3]

Q2: What is the primary form of this compound in plants?

A2: In many plants, particularly in the Brassicaceae family, this compound is predominantly found in its esterified form, most commonly as sinapine (B1681761) (sinapoyl choline).[1] Free this compound is also present but often in lower concentrations.

Q3: What are the main challenges in purifying this compound from plant extracts?

A3: The primary challenges include the co-extraction of other non-phenolic compounds such as proteins, glucosinolates, and carbohydrates, which necessitates additional purification steps.[1][4] Furthermore, the potential for hydrolysis of this compound esters or degradation of this compound under certain pH and temperature conditions can affect the yield and purity of the final product.[3]

Q4: Which extraction method is most suitable for this compound?

A4: Conventional solid-liquid extraction using hydro-alcoholic solvents (e.g., 70% ethanol (B145695) or methanol) is a common and effective method.[2][3] For enhanced efficiency, advanced techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can be employed to reduce extraction time and solvent consumption.[1][3] The choice of method may depend on the desired scale and available equipment.

Q5: How can I selectively extract free this compound versus its esters like sinapine?

A5: The pH of the extraction solvent plays a crucial role. Acidic conditions (e.g., pH 2) with 70% ethanol favor the extraction of sinapine.[2] Conversely, alkaline conditions (e.g., pH 12) promote the hydrolysis of sinapine to this compound, leading to a higher yield of the free acid.[2]

Q6: What analytical methods are used to determine the purity and concentration of this compound?

A6: High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) is the most widely used method for the separation, identification, and quantification of this compound and its derivatives in plant extracts.[5]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem 1: Low Yield of this compound in the Crude Extract
Possible Cause Suggested Solution
Inefficient Extraction Solvent Optimize the solvent system. Aqueous ethanol (60-70%) or methanol (B129727) are generally effective.[1][2] Consider adding a small amount of acid or base depending on the target form (sinapine or this compound).
Incomplete Extraction Increase the extraction time and/or temperature. For conventional extraction, temperatures between 55-75°C are often optimal.[1] Ensure the plant material is finely ground to maximize surface area.
Degradation of this compound Avoid excessively high temperatures and extreme pH for prolonged periods. If performing alkaline hydrolysis, conduct it under controlled temperature and time to prevent degradation.[3] Acidifying the extract to pH 2 after hydrolysis can help prevent oxidation.[6]
Suboptimal pH for Target Compound Adjust the pH of the extraction solvent. Use acidic conditions (pH ~2) for sinapine and alkaline conditions (pH ~12) to hydrolyze esters and extract free this compound.[2]
Problem 2: Low Purity of the Final this compound Product
Possible Cause Suggested Solution
Co-elution of Impurities during Chromatography Optimize the mobile phase gradient in column chromatography. A gradual increase in polarity often provides better separation. Perform Thin Layer Chromatography (TLC) first to determine the optimal solvent system.
Presence of Co-extracted Proteins and Sugars Incorporate a protein precipitation step. After extraction and before further purification, adjust the pH to precipitate proteins.[6] Alternatively, use membrane filtration with an appropriate molecular weight cut-off to remove larger molecules.
Ineffective Liquid-Liquid Extraction (LLE) Select an appropriate organic solvent for LLE. A mixture of diethyl ether and ethyl acetate (B1210297) (1:1) has been shown to be effective for extracting this compound.[6] Perform multiple extractions with smaller volumes of the organic solvent for better efficiency.
Residual Solvents after Recrystallization Ensure the crystals are thoroughly dried under vacuum after filtration. Wash the crystals with a minimal amount of cold anti-solvent to remove residual mother liquor.
Incomplete Crystallization If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod to induce nucleation. Seeding with a pure crystal of this compound can also initiate crystallization.

Experimental Protocols

Extraction of this compound from Plant Material

This protocol describes a standard solid-liquid extraction.

  • Preparation of Plant Material: Dry the plant material (e.g., mustard or rapeseed meal) at 40-50°C and grind it into a fine powder.

  • Extraction:

    • For sinapine , suspend the powdered material in 70% ethanol at a solid-to-liquid ratio of 1:10 (w/v) and adjust the pH to 2 with HCl.

    • For This compound , suspend the powdered material in water at a solid-to-liquid ratio of 1:10 (w/v) and adjust the pH to 12 with 4M NaOH to facilitate hydrolysis of sinapine.

  • Incubation: Stir the mixture at a controlled temperature (e.g., 55-75°C) for a specified duration (e.g., 2-4 hours).[1]

  • Separation: Centrifuge the mixture to pellet the solid material. Collect the supernatant.

  • Repeat Extraction: Repeat the extraction process on the pellet 2-3 times to maximize the yield.

  • Combine Supernatants: Pool the supernatants from all extractions.

  • Acidification (for this compound extracts): If alkaline extraction was used, acidify the combined supernatant to pH 2 with HCl to stabilize the this compound and precipitate proteins.[6] Centrifuge to remove the precipitated proteins.

Purification by Liquid-Liquid Extraction (LLE)

This protocol is for the purification of this compound from the acidified aqueous extract.

  • Solvent Selection: Use a 1:1 (v/v) mixture of diethyl ether and ethyl acetate as the organic extraction solvent.[6]

  • Extraction:

    • Transfer the acidified aqueous extract to a separatory funnel.

    • Add an equal volume of the organic solvent mixture.

    • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

    • Allow the layers to separate.

  • Collection: Drain the lower aqueous layer. Collect the upper organic layer containing the this compound.

  • Repeat Extraction: Repeat the extraction of the aqueous layer with fresh organic solvent at least two more times.

  • Combine and Dry: Combine all the organic extracts and dry over anhydrous sodium sulfate.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator to obtain the crude this compound.

Purification by Column Chromatography

This protocol outlines a general procedure for purifying this compound using silica (B1680970) gel chromatography.

  • Column Packing:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane (B92381) or a mixture of hexane and ethyl acetate).

    • Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude this compound extract in a minimal amount of the initial mobile phase.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin elution with a non-polar mobile phase (e.g., hexane:ethyl acetate, 9:1 v/v).

    • Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate). A stepwise or linear gradient can be used.

  • Fraction Collection: Collect fractions of the eluate in separate tubes.

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing pure this compound.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.

Recrystallization

This is the final step to obtain high-purity crystalline this compound.

  • Solvent Selection: Choose a solvent in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures. Hot ethanol or a mixture of ethanol and water can be effective.

  • Dissolution: Dissolve the partially purified this compound in a minimal amount of the hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Data Presentation

Table 1: Comparison of Extraction Methods for this compound and its Derivatives.

Extraction MethodSolvent SystemTemperature (°C)pHTypical Yield (mg/g dry matter)Reference
Conventional70% Ethanol75NeutralSinapine: ~8.7[1]
Conventional66% Ethanol55NeutralSinapine: Optimized yield[1]
ConventionalAqueous NaOHAmbientAlkalineThis compound: 10.5 - 14.0[7]
Ultrasound-Assisted70% Ethanol/Water25NeutralComparable to conventional[7]

Table 2: Purity and Recovery Rates for Different Purification Techniques.

Purification StepDetailsRecovery Rate (%)Final Purity (%)Reference
Liquid-Liquid ExtractionDiethyl ether:Ethyl acetate (1:1)~95-[6]
Ion Exchange ChromatographyStrong basic resin>38 (overall process)~81 (this compound)[6]
Membrane FiltrationNanofiltration (MWCO 1000 Da)~74 (sinapine retention)-[6]
AdsorptionZeolite96.380[8]
AdsorptionNon-ionic resin (desorption with 70% ethanol)94.68-[8]

Visualizations

experimental_workflow cluster_extraction Step 1: Extraction cluster_purification Step 2: Purification cluster_final Step 3: Final Purification & Analysis plant_material Crude Plant Material (e.g., Mustard/Rapeseed Meal) extraction Solid-Liquid Extraction (e.g., 70% Ethanol or Alkaline Hydrolysis) plant_material->extraction filtration Filtration / Centrifugation extraction->filtration crude_extract Crude Extract filtration->crude_extract lle Liquid-Liquid Extraction crude_extract->lle column_chromatography Column Chromatography lle->column_chromatography partially_purified Partially Purified this compound column_chromatography->partially_purified recrystallization Recrystallization partially_purified->recrystallization pure_sinapic_acid Pure this compound recrystallization->pure_sinapic_acid analysis Purity Analysis (HPLC) pure_sinapic_acid->analysis

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide cluster_yield Low Yield cluster_purity Low Purity start Problem Encountered low_yield Low Yield start->low_yield low_purity Low Purity start->low_purity cause_extraction Inefficient Extraction? low_yield->cause_extraction cause_degradation Degradation? low_yield->cause_degradation solution_extraction Optimize Solvent, Temp, Time, pH cause_extraction->solution_extraction solution_degradation Control Temp & pH cause_degradation->solution_degradation cause_impurities Co-extracted Impurities? low_purity->cause_impurities cause_separation Poor Chromatographic Separation? low_purity->cause_separation cause_crystallization Ineffective Recrystallization? low_purity->cause_crystallization solution_impurities Add Protein Precipitation or Membrane Filtration Step cause_impurities->solution_impurities solution_separation Optimize Mobile Phase Gradient cause_separation->solution_separation solution_crystallization Select Appropriate Solvent/Anti-solvent cause_crystallization->solution_crystallization

Caption: Troubleshooting decision tree for this compound purification.

References

Technical Support Center: Reducing Variability in Sinapic Acid Antioxidant Capacity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you minimize variability in sinapic acid antioxidant capacity assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its antioxidant capacity measurement important?

This compound (3,5-dimethoxy-4-hydroxycinnamic acid) is a phenolic compound widely found in plants, including spices, fruits, vegetables, and cereals.[1] Its antioxidant properties are of significant interest due to its potential to mitigate oxidative stress, a factor implicated in numerous diseases.[2][3] Accurate and reproducible measurement of its antioxidant capacity is crucial for evaluating its therapeutic potential.

Q2: Which are the most common in vitro assays to measure the antioxidant capacity of this compound?

The most frequently used assays are the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, the Ferric Reducing Antioxidant Power (FRAP) assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay.[3][4][5]

Q3: What are the underlying principles of these common antioxidant assays?

These assays are primarily based on two mechanisms: Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT).[3]

  • DPPH Assay: A SET-based assay where the antioxidant donates an electron to the stable DPPH radical, causing a color change from violet to yellow.[3]

  • ABTS Assay: This assay can proceed via both HAT and SET mechanisms. The pre-formed ABTS radical cation is reduced by the antioxidant, leading to decolorization of the solution.[3]

  • FRAP Assay: A SET-based assay that measures the ability of an antioxidant to reduce a ferric iron (Fe³⁺) complex to a ferrous iron (Fe²⁺) complex, resulting in a colored product.[6][7]

  • ORAC Assay: A HAT-based assay that evaluates the ability of an antioxidant to protect a fluorescent probe from degradation by peroxyl radicals.[3][8]

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound antioxidant capacity assays.

DPPH Assay Troubleshooting
Problem Possible Cause(s) Solution(s)
High variability in replicate readings Inconsistent pipetting; Incomplete mixing; Light sensitivity of DPPH reagent; Temperature fluctuations.Ensure pipettes are calibrated and use fresh tips for each replicate; Vortex or mix solutions thoroughly after adding each component; Store DPPH solution in the dark and perform the assay with minimal light exposure; Maintain a consistent room temperature during the assay.[3]
Absorbance readings are too high or too low Incorrect DPPH concentration; Inappropriate this compound concentration range.Prepare a fresh DPPH solution and verify its absorbance is within the optimal range (typically 0.7-0.9 at 517 nm); Perform a serial dilution of this compound to find a concentration range that gives a linear response.
Color of the DPPH solution fades too quickly or not at all This compound concentration is too high or too low; Reaction time is not optimal.Adjust the concentration of this compound; Perform a kinetic study to determine the optimal incubation time for the reaction to reach a stable endpoint. For this compound, a 30-minute incubation is common.[3]
ABTS Assay Troubleshooting
Problem Possible Cause(s) Solution(s)
Inconsistent absorbance of the ABTS radical solution Incomplete generation of the ABTS radical cation; Instability of the radical solution.Allow the ABTS and potassium persulfate mixture to react for the full recommended time (12-16 hours) in the dark; Prepare the ABTS radical solution fresh for each experiment and ensure its initial absorbance at 734 nm is consistent (e.g., 0.70 ± 0.02).[9]
Variability in results with this compound pH sensitivity of the reaction; Biphasic reaction kinetics.Ensure the pH of the reaction buffer is controlled and consistent; Standardize the incubation time. For some phenolic compounds, the reaction can be fast initially and then slow down. A fixed, consistent time point for measurement is crucial.[2]
Precipitation in the wells Poor solubility of this compound in the assay medium.Ensure this compound is fully dissolved in an appropriate solvent before adding it to the aqueous ABTS solution. A small amount of organic solvent like ethanol (B145695) is often used.[9]
FRAP Assay Troubleshooting
Problem Possible Cause(s) Solution(s)
Low or no color development Incorrect pH of the FRAP reagent; Inactive FRAP reagent.The FRAP assay is pH-sensitive and must be conducted at an acidic pH (typically 3.6). Verify the pH of the acetate (B1210297) buffer; Prepare the FRAP reagent fresh daily by mixing the acetate buffer, TPTZ solution, and ferric chloride solution.[7][10]
Results are not reproducible Temperature fluctuations; Variation in incubation time.The reaction is temperature-sensitive. Incubate the reaction mixture at a constant temperature (e.g., 37°C); Use a consistent and adequate incubation time. Some phenolic acids, like this compound, can react slowly, so a longer, standardized incubation time may be necessary.[10]
Interference from sample color The inherent color of the this compound solution may interfere with the absorbance reading.Run a sample blank containing the this compound and the FRAP reagent without the TPTZ to subtract the background absorbance.
ORAC Assay Troubleshooting
Problem Possible Cause(s) Solution(s)
High variability between wells "Edge effect" in the microplate; Inconsistent temperature across the plate.Avoid using the outer wells of the 96-well plate as they are more prone to temperature fluctuations and evaporation; Ensure the plate reader has uniform temperature control and pre-incubate the plate at 37°C.[8][11]
Fluorescence decay is too rapid or too slow Incorrect concentration of AAPH (the radical generator) or fluorescein (B123965) (the probe).Optimize the concentrations of AAPH and fluorescein to achieve a consistent and measurable decay curve for the blank.
Non-linear standard curve Inappropriate concentration range for the Trolox standard; Pipetting errors.Prepare a fresh Trolox standard curve with a wider or narrower range of concentrations; Use calibrated pipettes and ensure accurate dilutions.

Quantitative Data Summary

The antioxidant capacity of this compound has been evaluated using various assays. The following table summarizes representative data from the literature. Note that direct comparison of values between different studies can be challenging due to variations in experimental conditions.

AssayParameterValue for this compoundReference(s)
DPPH Radical Scavenging IC₅₀ (µM)32.4 ± 2.2
% Inhibition at 50 µM82%[9]
ABTS Radical Scavenging % Inhibition at 50 µM86.5%[9]
FRAP Absorbance (at 10 min)Higher than caffeic acid, lower than syringic and gallic acids[10]
% Increase in Absorbance (10 min vs 48 h)170%[10]
ORAC Kinetic Parameter (k₅)Slower than Trolox, faster than p-coumaric acid[8]

Experimental Protocols

Detailed methodologies for the key antioxidant capacity assays are provided below.

DPPH Radical Scavenging Assay
  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol (B129727). Store this solution in a dark bottle at 4°C.[3]

    • Prepare a stock solution of this compound in methanol and create a series of dilutions.

  • Assay Procedure (96-well plate):

    • Add 50 µL of each this compound dilution or standard (e.g., Trolox) to the wells.[3]

    • Add 150 µL of the 0.1 mM DPPH solution to each well.[3]

    • Include a blank containing 50 µL of methanol and 150 µL of the DPPH solution.[3]

    • Incubate the plate in the dark at room temperature for 30 minutes.[3]

  • Measurement and Calculation:

    • Measure the absorbance at 517 nm using a microplate reader.[3]

    • Calculate the percentage of DPPH radical scavenging activity: % Inhibition = [ (Absblank - Abssample) / Absblank ] * 100[3]

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the this compound concentration.

ABTS Radical Cation Decolorization Assay
  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[9]

    • Mix the two solutions in equal volumes and let them stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•⁺).[9]

    • Before use, dilute the ABTS•⁺ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[9]

  • Assay Procedure (96-well plate):

    • Add 20 µL of each this compound dilution or standard (e.g., Trolox) to the wells.[3]

    • Add 180 µL of the diluted ABTS•⁺ solution to each well.[3]

    • Incubate at room temperature for a fixed time (e.g., 6 minutes).[3]

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.[3]

    • Calculate the percentage of inhibition as in the DPPH assay.

    • Express results as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing with a Trolox standard curve.[3]

Ferric Reducing Antioxidant Power (FRAP) Assay
  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate in water and adjusting the pH with acetic acid.

    • TPTZ Solution (10 mM): Dissolve 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl.

    • Ferric Chloride Solution (20 mM): Dissolve FeCl₃·6H₂O in water.

    • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio and warm to 37°C.

  • Assay Procedure:

    • Add a small volume of the this compound sample or standard (e.g., FeSO₄·7H₂O) to the FRAP reagent.

    • Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

  • Measurement and Calculation:

    • Measure the absorbance at 593 nm.

    • Determine the antioxidant capacity from a standard curve of known Fe²⁺ concentrations and express as Fe(II) equivalents.

Oxygen Radical Absorbance Capacity (ORAC) Assay
  • Reagent Preparation:

    • Prepare a stock solution of fluorescein in phosphate (B84403) buffer (pH 7.4).

    • Prepare a fresh solution of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) in phosphate buffer.

    • Prepare a stock solution of this compound and a Trolox standard curve in the assay buffer.

  • Assay Procedure (96-well black plate):

    • Add 25 µL of the sample, standard, or blank (buffer) to the wells.[8]

    • Add 150 µL of the fluorescein working solution to all wells.[8]

    • Incubate the plate at 37°C for at least 15-30 minutes in the plate reader.[8]

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.[8]

  • Measurement and Calculation:

    • Immediately begin kinetic reading of fluorescence (e.g., every minute for 60-90 minutes) at an excitation of ~485 nm and an emission of ~520 nm, maintaining the temperature at 37°C.[3]

    • Calculate the Area Under the Curve (AUC) for each sample, standard, and blank.

    • Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.

    • Express the ORAC value of this compound as Trolox Equivalents (TE).

Visualizations

Experimental Workflow for Antioxidant Capacity Assays

G General Workflow for In Vitro Antioxidant Capacity Assays cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis prep_reagents Prepare Assay Reagents (e.g., DPPH, ABTS•⁺, FRAP, Fluorescein) mix Mix Reagents with This compound/Standards prep_reagents->mix prep_samples Prepare this compound Dilutions & Standards (e.g., Trolox) prep_samples->mix incubate Incubate under Controlled Conditions (Time, Temp, Light) mix->incubate measure Measure Absorbance or Fluorescence incubate->measure calculate Calculate % Inhibition, AUC, or Reducing Power measure->calculate determine Determine IC₅₀ or Trolox Equivalents (TE) calculate->determine

Caption: A general experimental workflow for in vitro antioxidant capacity assays.

Troubleshooting Logic for Inconsistent Assay Results

G Troubleshooting Inconsistent Antioxidant Assay Results start Inconsistent Results (High Standard Deviation) check_reagents Check Reagents: - Freshly prepared? - Correct concentrations? - Stored properly? start->check_reagents check_protocol Review Protocol: - Consistent incubation times? - Stable temperature? - Correct pH? check_reagents->check_protocol [ Reagents OK ] solution_reagents Prepare Fresh Reagents and Standardize check_reagents->solution_reagents [ Issue Found ] check_instrument Verify Instrumentation: - Calibrated recently? - Blanked correctly? - Consistent readings? check_protocol->check_instrument [ Protocol OK ] solution_protocol Standardize All Protocol Steps (Perform kinetic analysis if needed) check_protocol->solution_protocol [ Issue Found ] check_pipetting Evaluate Technique: - Accurate pipetting? - Thorough mixing? - No cross-contamination? check_instrument->check_pipetting [ Instrument OK ] solution_instrument Recalibrate and Re-blank Instrument check_instrument->solution_instrument [ Issue Found ] solution_pipetting Refine Pipetting Technique and Use Calibrated Pipettes check_pipetting->solution_pipetting [ Issue Found ] end Consistent Results check_pipetting->end [ Technique OK ] solution_reagents->end solution_protocol->end solution_instrument->end solution_pipetting->end

Caption: A logical approach to troubleshooting inconsistent assay results.

This compound and the Nrf2 Signaling Pathway

This compound, like other phenolic compounds, can exert indirect antioxidant effects by modulating cellular signaling pathways. A key pathway is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway.

G Activation of the Nrf2-ARE Pathway by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SA This compound Keap1_Nrf2 Keap1-Nrf2 Complex SA->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 (Free) Keap1_Nrf2->Nrf2_free releases Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1, GCLC) ARE->Antioxidant_Genes Activates Transcription Antioxidant_Enzymes Increased Antioxidant Enzyme Production Antioxidant_Genes->Antioxidant_Enzymes Leads to

Caption: this compound can activate the Nrf2 signaling pathway to enhance cellular antioxidant defenses.

References

Technical Support Center: Optimizing pH for Selective Extraction of Sinapic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the selective extraction of sinapic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for selectively extracting this compound?

A1: The maximum extraction yield for this compound is achieved using a buffered aqueous solution at a basic pH of 12 .[1][2][3] Extracts obtained at this pH also demonstrate the highest antioxidant activity, which is primarily attributed to the high concentration of this compound.[1][2][3]

Q2: How does pH affect the extraction of other this compound derivatives like sinapine (B1681761) and ethyl sinapate?

A2: The optimal pH for extraction varies significantly between different this compound derivatives:

  • Sinapine: The highest extraction yield for sinapine is obtained under acidic conditions (pH 2) , particularly with a 70% ethanol (B145695)/buffered aqueous solution.[1][2][3][4]

  • Ethyl Sinapate: The maximum yield for ethyl sinapate is achieved at a basic pH of 12 in the presence of 70% ethanol.[1][2][3]

Q3: What is the impact of the solvent system in combination with pH?

A3: The solvent system, particularly the concentration of ethanol, plays a crucial role in conjunction with pH. For instance, a 70% ethanol solution is most effective for extracting sinapine at an acidic pH.[2][4] For this compound and ethyl sinapate, while a basic pH is key, the presence and concentration of ethanol can influence the overall yield and selectivity of the extraction.[1][2] The addition of ethanol can alter the solubility and dielectric constant of the solvent, as well as increase the permeability of plant cell walls, thereby enhancing mass transfer.[4]

Q4: Why do extracts from basic pH conditions show higher antioxidant activity?

A4: Extracts obtained at a basic pH of 12, especially those with lower ethanol percentages, are rich in this compound.[1][2][3] this compound has a significantly higher antioxidant activity (IC50 = 32.4 ± 2.2 μM) compared to sinapine (IC50 = 165.7 ± 0.9 μM), which is the predominant compound extracted under acidic conditions.[2][4] Therefore, to achieve extracts with high antioxidant potential, the extraction process should be optimized to favor the presence of this compound.[1][2][3]

Q5: How does the solubility of this compound behave with changes in pH?

A5: The solubility of this compound is sensitive to pH changes due to its carboxylic acid and phenolic hydroxyl groups.[5] As a phenolic acid, its solubility in aqueous solutions can be enhanced by increasing the pH, which leads to the deprotonation of these acidic functional groups, making the molecule more polar. However, it is important to note that at a higher pH, this compound may undergo oxidative conversion, potentially leading to its degradation.[6]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low yield of this compound - Suboptimal pH of the extraction solvent.- Inappropriate solvent composition.- Insufficient extraction time or temperature.- Adjust the pH of your aqueous solution to 12 using a suitable buffer.[1][2][3]- Use a buffered aqueous solution with a low percentage of ethanol (<50%).[2]- Ensure adequate extraction time (e.g., 2 hours) and temperature (e.g., 70°C) as optimized for your specific material.[2]
High sinapine content in this compound extract - The pH of the extraction medium is too acidic or neutral.- Increase the pH of the extraction solvent to 12 to minimize the co-extraction of sinapine and maximize this compound yield.[1][2]
Low antioxidant activity of the extract - The extraction conditions favor the extraction of compounds with lower antioxidant potential, such as sinapine.- Optimize the extraction at a basic pH of 12 to increase the concentration of this compound, which has higher antioxidant activity.[2][3][4]
Formation of ethyl sinapate when not desired - Presence of ethanol in the extraction solvent under basic conditions.- If the target is solely this compound, perform the extraction at pH 12 using a purely aqueous buffered solution without ethanol.[2]
Precipitation of this compound during storage - The pH of the final extract is not optimal for solubility.- The concentration of this compound exceeds its solubility limit in the storage solvent.- Store the extract at a slightly basic pH to maintain the solubility of this compound.- If using aqueous buffers for storage, consider that this compound is sparingly soluble. For higher concentrations, dissolve first in a minimal amount of an organic solvent like DMSO before diluting with the aqueous buffer.[7]

Data Summary

Table 1: Optimal pH and Solvent Conditions for Extraction of this compound Derivatives

CompoundOptimal pHSolvent SystemMaximum Yield (µmol/g DM)
This compound12Buffered Aqueous Solution13.22[1][2][3]
Sinapine270% Ethanol / Buffered Aqueous Solution15.73[1][2][3]
Ethyl Sinapate1270% Ethanol / Buffered Aqueous Solution9.81[1][2][3]

Table 2: Antioxidant Activity of Extracts Under Different pH Conditions

Extraction pHPredominant CompoundAntioxidant Activity (mg Trolox Equivalent/g DM)
2SinapineLow
12This compound11.37[1][2][3]

Experimental Protocols

Protocol 1: Selective Extraction of this compound

  • Material Preparation: Use mustard seed meal as the raw material.[2]

  • Solvent Preparation: Prepare a buffered aqueous solution and adjust the pH to 12 using a suitable alkaline agent (e.g., sodium hydroxide, potassium hydroxide, sodium carbonate).[2]

  • Extraction Setup:

    • Place the mustard seed meal in a 250 mL three-necked flask equipped with a condensing column.[2]

    • Add the pH 12 buffered aqueous solution at a liquid-to-solid ratio of 10 mL/g of seed meal.[2]

  • Extraction Process:

    • Heat the mixture to 70°C.[2]

    • Maintain the extraction for a minimum of 2 hours with stirring.[2]

  • Sample Recovery:

    • After extraction, centrifuge the mixture to separate the solid residue.

    • Filter the supernatant to obtain the crude extract rich in this compound.

  • Analysis: Analyze the extract using High-Performance Liquid Chromatography (HPLC) to quantify the this compound content.[1]

Protocol 2: Selective Extraction of Sinapine

  • Material Preparation: Use mustard seed meal as the raw material.[2]

  • Solvent Preparation: Prepare a 70% (v/v) ethanol/aqueous buffer solution and adjust the pH to 2 using an appropriate acid (e.g., formic acid, glacial acetic acid).[2]

  • Extraction Setup:

    • Place the mustard seed meal in a 250 mL three-necked flask with a condensing column.[2]

    • Add the pH 2 solvent at a liquid-to-solid ratio of 10 mL/g of seed meal.[2]

  • Extraction Process:

    • Heat the mixture to 70°C.[2]

    • Conduct the extraction for at least 2 hours with continuous stirring.[2]

  • Sample Recovery:

    • Centrifuge the mixture to pellet the solid material.

    • Collect and filter the supernatant which contains the crude sinapine extract.

  • Analysis: Quantify the sinapine content in the extract using HPLC.[1]

Visualizations

experimental_workflow raw_material Raw Material (e.g., Mustard Seed Meal) ph_adjustment pH & Solvent Adjustment raw_material->ph_adjustment extraction Extraction (70°C, 2h) ph_adjustment->extraction pH 2 (70% EtOH) pH 12 (Aqueous) separation Solid-Liquid Separation (Centrifugation/Filtration) extraction->separation analysis Analysis (HPLC) separation->analysis sinapic_acid This compound Rich Extract analysis->sinapic_acid pH 12 sinapine Sinapine Rich Extract analysis->sinapine pH 2 logical_relationship ph Extraction pH acidic Acidic (pH 2) ph->acidic basic Basic (pH 12) ph->basic sinapine Favors Sinapine Extraction acidic->sinapine sinapic_acid Favors this compound Extraction basic->sinapic_acid antioxidant_low Lower Antioxidant Activity sinapine->antioxidant_low antioxidant_high Higher Antioxidant Activity sinapic_acid->antioxidant_high

References

Technical Support Center: Enhancing the Antioxidant Activity of Sinapic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with sinapic acid esters. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experiments aimed at enhancing antioxidant activity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific issues you might encounter during the synthesis, characterization, and evaluation of this compound esters.

Q1: My synthesized this compound ester shows lower antioxidant activity than the parent this compound in a DPPH assay. Is this expected?

A1: Yes, this is a commonly observed phenomenon. While esterification increases lipophilicity, which can be advantageous in lipid-based systems, it can also introduce steric hindrance around the phenolic hydroxyl group. This hindrance can make it more difficult for the ester to donate a hydrogen atom to the DPPH radical, leading to an apparent decrease in activity in this specific assay.[1][2]

  • Troubleshooting Tip: Evaluate the antioxidant activity in a more relevant medium. If your goal is to protect a lipid-based formulation, test the activity in an oil-in-water emulsion or a lipid peroxidation assay (e.g., TBARS). You may observe that the ester performs better than this compound in these environments due to its improved solubility in the lipid phase.[3]

Q2: I'm not seeing a clear trend between the alkyl chain length of my esters and their antioxidant activity. What factors could be at play?

A2: The relationship between alkyl chain length and antioxidant activity is not always linear and can be influenced by the assay system.

  • Cut-off Effect: In emulsion systems, a "cut-off" effect is often observed. The antioxidant capacity may increase with alkyl chain length up to a certain point (e.g., four carbons) and then decrease for longer chains.[1] This is attributed to the partitioning of the antioxidant between the oil, water, and interface phases.

  • Polarity of the Medium: The polarity of the testing environment is crucial. Longer alkyl chains increase hydrophobicity, which can lead to micelle formation in aqueous systems and reduce the availability of the antioxidant to react with radicals.[3]

  • Assay Specificity: Assays like DPPH are conducted in polar solvents (e.g., ethanol (B145695) or methanol) and may not accurately reflect the activity of highly lipophilic esters.

Q3: My lipophilic this compound ester is poorly soluble in the aqueous buffer of my antioxidant assay. How can I get a reliable measurement?

A3: This is a critical challenge. The poor solubility of lipophilic antioxidants in aqueous systems can lead to an underestimation of their true antioxidant potential.[3]

  • Troubleshooting Steps:

    • Modify the Assay: Consider using an assay suited for lipophilic compounds, such as the β-carotene bleaching assay or assays conducted in a lipid medium.

    • Use a Co-solvent: A small amount of a biocompatible co-solvent might help to dissolve the ester, but be cautious as this can also affect the assay's reaction kinetics.

    • Incorporate into a Delivery System: Test the antioxidant activity after incorporating the ester into a relevant delivery system like a microemulsion, liposome, or nanoparticle formulation. This often provides a more accurate reflection of its activity in a formulated product.[3]

Q4: I am considering synthesizing different types of this compound derivatives. Which modifications other than simple alkyl esters might enhance antioxidant activity?

A4: Research has shown that other modifications can yield potent antioxidants:

  • Hydroxyalkyl Esters: These have been synthesized and evaluated, though in some cases, they showed a decrease in antioxidant activity with increasing alkyl chain length.[1]

  • Amides: Replacing the ester linkage with an amide has been shown to produce compounds with better antioxidant properties. The presence of a hydrogen on the amide nitrogen may contribute to radical scavenging activity.[4]

  • Phenolic Esters: Using a phenolic moiety in the ester portion can boost UV absorbance and maintain good antioxidant activity.[4]

Quantitative Data Summary

The following tables summarize quantitative data on the antioxidant activity of various this compound esters from the literature.

Table 1: Antioxidant Activity of this compound and its Alkyl Esters in DPPH Assay

CompoundIC50 (µM)Reference
This compound32.2 ± 6.2[5]
Ethyl Sinapate51.9 ± 6.3[5]

IC50: The concentration of the antioxidant required to decrease the initial DPPH radical concentration by 50%.

Table 2: EC50 Values for DPPH Inhibition by Various this compound Derivatives

CompoundDerivative TypeEC50 (nmol)Reference
Compound 1 (Aliphatic Ester)Ester13.7 - 21.1[4]
Compound 15 (Anilide)AmideMore active than BHT[4]
Compound 16 (Aliphatic Amide)AmideSlightly lower than ester counterparts[4]
Compound 17 (Ketone)KetoneMore active than BHT[4]
BHT (Butylated Hydroxytoluene)Standard-[4]

EC50: The amount of antioxidant required to decrease the initial DPPH radical concentration by 50%.

Experimental Protocols

Protocol 1: Synthesis of this compound Alkyl Esters via Fischer Esterification

This protocol is a general method for synthesizing simple alkyl esters of this compound.

  • Reactants: Dissolve this compound in an excess of the desired alcohol (e.g., ethanol, butanol).

  • Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄), typically 3% w/w.[1]

  • Reaction: Heat the mixture at a suitable temperature (e.g., 90°C) for a defined period (e.g., 2 hours).[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and partition it between an organic solvent (e.g., ethyl acetate) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.

  • Extraction: Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate (B86663) (MgSO₄).

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield the pure this compound ester.

Protocol 2: DPPH Radical Scavenging Assay

This is a common method for evaluating the radical scavenging activity of antioxidants.

  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent like ethanol or methanol. The concentration should be adjusted to obtain an absorbance of approximately 1.0 at its maximum wavelength (around 517 nm).

  • Sample Preparation: Prepare a series of dilutions of the this compound ester and the parent this compound in the same solvent.

  • Reaction: In a microplate or cuvette, mix a specific volume of the DPPH solution with a specific volume of the sample solution. Include a control with the solvent instead of the sample.

  • Incubation: Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at the maximum wavelength of DPPH.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • IC50 Determination: Plot the percentage of inhibition against the sample concentration to determine the IC50 value.[5]

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Antioxidant Activity Evaluation start This compound + Alcohol reaction Fischer Esterification (Acid Catalyst, Heat) start->reaction workup Neutralization & Extraction reaction->workup purification Column Chromatography workup->purification product Pure this compound Ester purification->product assay_prep Prepare DPPH Solution & Sample Dilutions product->assay_prep Test Compound reaction_assay Mix Sample with DPPH assay_prep->reaction_assay measurement Measure Absorbance reaction_assay->measurement analysis Calculate % Inhibition & IC50 measurement->analysis result Comparative Activity Data analysis->result

Caption: Workflow for Synthesis and Antioxidant Evaluation of this compound Esters.

Antioxidant_Mechanism SAE This compound Ester (Ar-OH) SAE_Radical Stabilized SAE Radical (Ar-O•) SAE->SAE_Radical H• Donation Lipid Lipid Environment (e.g., cell membrane, emulsion) Radical Free Radical (R•) Neutralized_Radical Neutralized Molecule (RH) Radical->Neutralized_Radical Accepts H• SAE_Radical->SAE_Radical Resonance Stabilized (Low Reactivity)

Caption: Hydrogen Atom Transfer (HAT) Mechanism for this compound Ester Antioxidant Activity.

References

Technical Support Center: Storage and Handling of Sinapic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of sinapic acid to prevent its degradation. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid this compound?

For long-term storage, solid this compound should be stored at -20°C. Under these conditions, it is stable for at least four years.[1] For routine laboratory use, it is acceptable to store solid this compound in a cool, dry, and dark place.

Q2: How stable is this compound in aqueous solutions?

Aqueous solutions of this compound are not stable and it is recommended to prepare them fresh for immediate use. Storage of aqueous solutions for more than one day is not advised due to potential degradation.[1]

Q3: What are the main factors that cause this compound to degrade?

The primary factors contributing to the degradation of this compound are:

  • Temperature: High temperatures, such as those used in autoclaving (121°C) and high-temperature processing (140-180°C), can cause significant degradation.

  • pH: Alkaline conditions can promote the oxidative conversion of this compound.

  • Light: Exposure to light can lead to the degradation of this compound and its derivatives.

  • Oxidizing agents: this compound can react with strong oxidizing agents.

Q4: What are the visible signs of this compound degradation?

A colorless aqueous solution of this compound turning yellow can be a visual indicator of degradation. This color change is due to the formation of degradation products such as syringaldehyde (B56468).

Q5: Can I use antioxidants to stabilize this compound solutions?

Yes, the use of antioxidants can be an effective strategy to stabilize solutions of compounds susceptible to oxidation. While specific studies on stabilizing this compound with antioxidants are not abundant, general principles suggest that antioxidants like Butylated Hydroxytoluene (BHT) and ascorbic acid could be beneficial. The antioxidant activities of this compound derivatives have been compared to conventional antioxidants like BHA and BHT.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected experimental results with a this compound solution. Degradation of this compound in the prepared solution.Prepare fresh solutions of this compound immediately before use. Verify the purity of the solid this compound using the HPLC protocol provided below.
Discoloration (yellowing) of a this compound solution. Degradation due to exposure to light, high pH, or elevated temperature.Prepare fresh solution and protect it from light by using amber vials or covering the container with aluminum foil. Ensure the pH of the solution is not alkaline. Avoid heating the solution unless absolutely necessary for dissolution, and if so, use mild heating for a short duration.
Low recovery of this compound during analysis. Adsorption to container surfaces or degradation during sample processing.Use silanized glassware to minimize adsorption. Keep samples cool and protected from light during processing and analysis.
Appearance of unknown peaks in HPLC chromatogram. Formation of degradation products.Identify potential degradation products by comparing retention times with known standards (e.g., syringaldehyde, gallic acid). Use the provided stability-indicating HPLC method to resolve these peaks from the parent compound.

Quantitative Data on this compound Stability

The stability of this compound is highly dependent on the storage conditions. The following tables summarize the available quantitative data.

Table 1: Stability of Solid this compound

Storage TemperatureDurationStabilityReference
-20°C≥ 4 yearsStable[1]

Table 2: Stability of this compound in Solution

Solvent/SystemTemperatureDurationObservationReference
Aqueous solutionNot specified> 1 dayNot recommended for storage[1]
70% Methanol (B129727) (Sinapine)Room Temperature1 day6.97% degradation
70% Methanol (Sinapine)Room Temperature2 days20.95% degradation
70% Methanol (Sinapine)Room Temperature3 days40.39% degradation
70% Methanol (Sinapine)Room Temperature30 days84.92% degradation
Co-amorphous with lysine30°C6 weeksStable (no recrystallization)[3]
Co-amorphous with lysine50°C6 weeksStable (no recrystallization)[3]
Aqueous solution121°C (Autoclave)15 minutesTurned yellow, formation of syringaldehyde and other degradation products

Experimental Protocol: Stability-Indicating HPLC Method for this compound

This protocol describes a High-Performance Liquid Chromatography (HPLC) method to quantify this compound and monitor its degradation.

1. Objective: To develop and validate a stability-indicating HPLC method for the determination of this compound in the presence of its degradation products.

2. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, purified)

  • Formic acid or Phosphoric acid (analytical grade)

  • Hydrochloric acid (analytical grade)

  • Sodium hydroxide (B78521) (analytical grade)

  • Hydrogen peroxide (30%, analytical grade)

3. Instrumentation:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

4. Chromatographic Conditions (Example):

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution: A suitable gradient to separate this compound from its degradation products (e.g., start with a higher percentage of A, and gradually increase B).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 320 nm

  • Injection Volume: 10 µL

5. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with methanol to get a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1-100 µg/mL).

6. Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, subject a solution of this compound (e.g., 100 µg/mL) to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 80°C for 2 hours.

  • Base Hydrolysis: 0.1 M NaOH at 80°C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid powder at 105°C for 24 hours and then prepare a solution.

  • Photodegradation: Expose the solution to direct sunlight or a photostability chamber for 24 hours.

After the specified time, neutralize the acid and base-stressed samples and dilute all samples to an appropriate concentration before injecting into the HPLC system.

7. Method Validation: Validate the developed method according to ICH guidelines for the following parameters:

  • Specificity: Assess the peak purity of this compound in the presence of its degradation products using a DAD detector.

  • Linearity: Analyze the working standard solutions and plot a calibration curve of peak area versus concentration.

  • Accuracy: Determine the recovery of a known amount of this compound spiked into a sample matrix.

  • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

8. Analysis of Stability Samples: Store this compound samples under the desired storage conditions. At specified time points, withdraw samples, prepare them as per the procedure, and analyze using the validated HPLC method. Calculate the percentage of remaining this compound and quantify any major degradation products.

Visualizations

Below are diagrams illustrating key concepts related to this compound degradation and the troubleshooting workflow.

Simplified this compound Degradation Pathway SA This compound DP1 2,6-dimethoxy-4-vinylphenol SA->DP1 Decarboxylation DP2 Syringic Acid SA->DP2 Oxidation DP4 Canolol SA->DP4 Decarboxylation (High Temp) DP3 Gallic Acid DP2->DP3 Demethylation

Caption: Simplified degradation pathways of this compound.

Troubleshooting Workflow for this compound Instability Start Inconsistent Experimental Results Check1 Was the this compound solution freshly prepared? Start->Check1 Sol1 Prepare a fresh solution and repeat the experiment. Check1->Sol1 No Check2 How was the solid this compound stored? Check1->Check2 Yes End Consistent Results Sol1->End Sol2 Store solid this compound at -20°C in a dry, dark place. Check2->Sol2 Improperly Check3 Was the solution exposed to light, heat, or alkaline pH? Check2->Check3 Properly Sol2->End Sol3 Protect the solution from light, avoid heat, and maintain a non-alkaline pH. Check3->Sol3 Yes Check3->End No Sol3->End

Caption: A logical workflow for troubleshooting this compound instability.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Sinapic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with peak tailing during the HPLC analysis of sinapic acid.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, with a tail extending from the peak maximum towards the end of the chromatogram. In an ideal chromatogram, peaks are symmetrical and have a Gaussian shape. Peak tailing is commonly quantified using the tailing factor (Tf) or asymmetry factor (As). A value close to 1.0 indicates a symmetrical peak, while values greater than 1.2 suggest significant tailing.

Q2: Why is it important to address peak tailing in this compound analysis?

A2: Peak tailing can negatively impact the quality and reliability of your analytical results. It can lead to:

  • Reduced resolution: Tailing peaks can overlap with adjacent peaks, making accurate quantification difficult.

  • Inaccurate peak integration: The asymmetrical shape can lead to errors in peak area calculation, affecting the accuracy of quantification.

  • Decreased sensitivity: Tailing reduces the peak height, which can affect the limit of detection (LOD) and limit of quantification (LOQ) of the method.

Q3: What are the common causes of peak tailing for an acidic compound like this compound?

A3: For acidic compounds like this compound, which has a pKa of approximately 4.53, the most common causes of peak tailing in reversed-phase HPLC include:

  • Secondary interactions with the stationary phase: Interactions between the ionized form of this compound and residual silanol (B1196071) groups on the silica-based C18 column are a primary cause of tailing.

  • Inappropriate mobile phase pH: If the mobile phase pH is close to the pKa of this compound, both the ionized and non-ionized forms will be present, leading to peak distortion.

  • Column overload: Injecting too much sample can saturate the stationary phase, resulting in poor peak shape.

  • Column degradation: Over time, the stationary phase can degrade, exposing more active sites that can cause tailing.

  • Extra-column effects: Issues such as long tubing, dead volumes in fittings, or a large detector flow cell can contribute to peak broadening and tailing.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting peak tailing in your this compound HPLC analysis.

Guide 1: Mobile Phase Optimization

Issue: Your this compound peak is showing significant tailing (Tf > 1.2).

Possible Cause: The mobile phase pH is not optimal for keeping this compound in a single, non-ionized form.

Solution:

  • Adjust Mobile Phase pH: Since this compound is an acidic compound, lowering the pH of the mobile phase will suppress its ionization. A mobile phase pH of 2.5 to 3.5 is generally recommended for good peak shape for phenolic acids. You can achieve this by adding a small amount of an acidifier like formic acid, acetic acid, or phosphoric acid to the aqueous portion of your mobile phase.

  • Buffer the Mobile Phase: Using a buffer in your mobile phase can help maintain a consistent pH throughout the analysis, leading to more reproducible retention times and better peak shapes.

Illustrative Data:

The following table illustrates the expected effect of mobile phase pH on the tailing factor of this compound. (Note: This is illustrative data based on chromatographic principles, not experimental results from a specific study).

Mobile Phase pHExpected Tailing Factor (Tf)Peak Shape Description
5.0> 1.8Severe tailing
4.5 (near pKa)1.5 - 1.8Significant tailing
3.51.2 - 1.5Moderate tailing
2.5< 1.2Symmetrical peak
Guide 2: Column and Stationary Phase Issues

Issue: You've optimized the mobile phase, but the peak tailing persists.

Possible Cause: Secondary interactions with the stationary phase or column degradation.

Solution:

  • Use an End-capped Column: Modern, high-purity silica (B1680970) columns that are "end-capped" have fewer free silanol groups, which reduces the potential for secondary interactions. If you are using an older, non-end-capped column, switching to a modern equivalent can significantly improve peak shape.

  • Consider a Different Stationary Phase: While C18 is the most common choice, other stationary phases, such as those with polar-embedded groups, can sometimes provide better peak shapes for polar and acidic compounds.

  • Column Flushing and Regeneration: If the column is contaminated, flushing it with a strong solvent can help remove strongly retained compounds that may be causing tailing. Follow the manufacturer's instructions for column cleaning and regeneration.

  • Replace the Column: If the column is old or has been used extensively, it may be degraded beyond repair. Replacing the column is often the most effective solution in this case.

Guide 3: Sample and Injection Considerations

Issue: Peak tailing appears to be dependent on the sample concentration.

Possible Cause: Column overload or a mismatch between the sample solvent and the mobile phase.

Solution:

  • Reduce Sample Concentration: Dilute your sample and inject a smaller amount onto the column. If the peak shape improves, you were likely overloading the column.

  • Match Sample Solvent to Mobile Phase: Ideally, your sample should be dissolved in the initial mobile phase of your gradient or a solvent that is weaker than the mobile phase. Dissolving the sample in a much stronger solvent can cause peak distortion.

Experimental Protocols

Protocol 1: HPLC Method for this compound Analysis with Optimized Peak Shape

This protocol is a general guideline and may need to be optimized for your specific instrument and application.

  • Column: A modern, end-capped C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid (pH ~2.7).

    • Solvent B: Acetonitrile or Methanol.

  • Gradient Program (Illustrative):

    Time (min) % Solvent A % Solvent B
    0 90 10
    20 50 50
    25 10 90

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 320 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound standard or sample extract in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% formic acid).

Visualization

Troubleshooting Workflow for Peak Tailing

The following diagram illustrates a logical workflow for troubleshooting peak tailing in the HPLC analysis of this compound.

TroubleshootingWorkflow start Peak Tailing Observed (Tf > 1.2) check_mobile_phase Check Mobile Phase pH and Composition start->check_mobile_phase adjust_ph Adjust pH to 2.5-3.5 (e.g., add 0.1% Formic Acid) check_mobile_phase->adjust_ph Is pH near pKa (~4.5)? check_column Evaluate Column Performance check_mobile_phase->check_column pH is optimal adjust_ph->check_column Issue persists resolved Peak Tailing Resolved (Tf < 1.2) adjust_ph->resolved Issue resolved use_endcapped Use High-Purity, End-capped C18 Column check_column->use_endcapped Using old/non-endcapped column? flush_column Flush or Regenerate Column check_column->flush_column Column contaminated? check_sample Investigate Sample and Injection check_column->check_sample Column is in good condition use_endcapped->check_sample Issue persists use_endcapped->resolved Issue resolved replace_column Replace Column flush_column->replace_column Issue persists flush_column->resolved Issue resolved replace_column->resolved reduce_concentration Reduce Sample Concentration check_sample->reduce_concentration Overloading suspected? match_solvent Match Sample Solvent to Mobile Phase check_sample->match_solvent Solvent mismatch? check_system Check for Extra-Column Effects check_sample->check_system Sample prep is optimal reduce_concentration->match_solvent Issue persists reduce_concentration->resolved Issue resolved match_solvent->check_system Issue persists match_solvent->resolved Issue resolved optimize_tubing Minimize Tubing Length and Check Connections check_system->optimize_tubing optimize_tubing->resolved

A troubleshooting workflow for addressing peak tailing in HPLC analysis.

Optimizing Sonication for Sinapic Acid Nanoparticle Formulation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing sonication parameters in the formulation of sinapic acid nanoparticles.

Troubleshooting Guide

This guide addresses common issues encountered during the sonication process for this compound nanoparticle formulation.

Issue Potential Cause Recommended Solution
Large Particle Size (>300 nm) or High Polydispersity Index (PDI > 0.3) Insufficient sonication energy.Increase sonication time or amplitude (power). Start with incremental increases to avoid over-processing.[1][2] Ensure the sonicator probe is appropriately sized for the sample volume.[3]
Aggregation during sonication.Maintain a low temperature during sonication by using an ice bath.[4][5] Ensure adequate stabilizer concentration in the formulation.
Inefficient energy transfer.Use a probe sonicator instead of a bath sonicator for more direct and efficient energy delivery.[3] Ensure the probe is properly immersed in the sample.
Low Encapsulation Efficiency Drug leakage due to excessive sonication.Reduce sonication time or amplitude. Prolonged sonication can lead to drug expulsion from the nanoparticles.[6]
Phase separation.Optimize the solvent and anti-solvent system. Ensure rapid and uniform mixing during the addition of the organic phase to the aqueous phase.
Visible Aggregates or Precipitation Nanoparticle instability.Optimize the stabilizer concentration. Both too low and too high concentrations can lead to instability.[7]
pH of the aqueous phase.Adjust the pH of the aqueous phase to ensure the stability of this compound and the nanoparticles.[7]
Inconsistent Results Between Batches Variability in sonication parameters.Standardize all sonication parameters, including time, amplitude, probe depth, sample volume, and temperature control.[4][8]
Probe tip erosion.Regularly inspect the sonicator probe for wear and tear, as this can affect energy output.
Foaming of the Sample High sonication amplitude.Reduce the sonication amplitude. Consider using pulsed sonication to allow for dissipation of heat and foam.

Frequently Asked Questions (FAQs)

Q1: What is the recommended type of sonicator for nanoparticle formulation?

A1: A probe-type sonicator is highly recommended over an ultrasonic bath.[3] Probe sonicators deliver concentrated and direct ultrasonic energy to the sample, resulting in more efficient particle size reduction and more consistent results.[9] Ultrasonic baths provide indirect and less intense energy, which may not be sufficient for effective nanoparticle formulation.[3]

Q2: How do sonication time and power affect nanoparticle size?

A2: Generally, increasing sonication time and power leads to a decrease in nanoparticle size.[1][2][10] The high-intensity ultrasonic waves generate cavitation, which breaks down larger particles and droplets into smaller ones.[9] However, excessive sonication can lead to particle aggregation due to increased particle collisions.[11]

Q3: What is the impact of sonication on the Polydispersity Index (PDI)?

A3: Optimized sonication can lead to a lower PDI, indicating a more uniform and monodisperse nanoparticle population.[6][7] However, over-sonication can sometimes lead to an increase in PDI.

Q4: Can sonication affect the encapsulation efficiency of this compound?

A4: Yes. While sonication is crucial for forming the nanoparticles, prolonged or overly intense sonication can decrease encapsulation efficiency by causing the encapsulated drug to leak out.[6][12] It is important to find a balance that achieves the desired particle size without compromising drug loading.

Q5: How can I prevent my sample from overheating during sonication?

A5: Overheating can be a significant issue, leading to sample degradation and nanoparticle aggregation. To prevent this, it is crucial to use an ice bath to cool the sample during the entire sonication process.[5] Using pulsed sonication (cycles of sonication followed by rest periods) can also help to dissipate heat.

Experimental Protocols

Protocol 1: Formulation of this compound-Loaded PLGA Nanoparticles via Single Emulsion-Solvent Evaporation

This protocol is adapted from a method for preparing poly(lactic-co-glycolic acid) (PLGA) nanoparticles.[13]

  • Organic Phase Preparation:

    • Dissolve a specific amount of this compound and PLGA in a suitable organic solvent or a mixture of solvents (e.g., dichloromethane (B109758) and ethanol).

  • Aqueous Phase Preparation:

    • Prepare an aqueous solution containing a stabilizer, such as polyvinyl alcohol (PVA).

  • Emulsification:

    • Add the organic phase to the aqueous phase under constant stirring.

    • Immediately sonicate the mixture using a probe sonicator. The sonication is performed to create a fine oil-in-water (o/w) emulsion.

  • Solvent Evaporation:

    • After sonication, continue stirring the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection:

    • Centrifuge the nanoparticle suspension to pellet the nanoparticles.

    • Wash the nanoparticles multiple times with distilled water to remove excess stabilizer and un-encapsulated this compound.

  • Lyophilization (Optional):

    • For long-term storage, the nanoparticles can be freeze-dried (lyophilized) to obtain a dry powder.

Quantitative Data Summary

The following tables summarize the general effects of sonication parameters on nanoparticle properties based on various studies. The exact values can vary depending on the specific formulation and equipment used.

Table 1: Effect of Sonication Parameters on Nanoparticle Size and PDI

ParameterChangeEffect on Particle SizeEffect on PDIReference
Sonication Time IncreaseDecrease (up to a point)Decrease (initially), may increase with over-sonication[6][10][14]
Sonication Power/Amplitude IncreaseDecreaseGenerally decreases[1][10]

Table 2: Effect of Sonication Parameters on Encapsulation Efficiency

ParameterChangeEffect on Encapsulation EfficiencyReference
Sonication Time IncreaseCan decrease with prolonged sonication[6][12]
Sonication Power/Amplitude IncreaseCan decrease with excessive power[10]

Visualizations

Below are diagrams illustrating key concepts in the optimization of sonication for nanoparticle formulation.

experimental_workflow cluster_prep Preparation cluster_process Processing cluster_characterization Characterization Organic_Phase Organic Phase (this compound + Polymer) Emulsification Emulsification Organic_Phase->Emulsification Aqueous_Phase Aqueous Phase (Stabilizer) Aqueous_Phase->Emulsification Sonication Sonication Emulsification->Sonication Energy Input Solvent_Evaporation Solvent Evaporation Sonication->Solvent_Evaporation Nanoparticles This compound Nanoparticles Solvent_Evaporation->Nanoparticles Analysis Size, PDI, EE% Nanoparticles->Analysis

Caption: Experimental workflow for this compound nanoparticle formulation.

sonication_parameters cluster_inputs Input Variables cluster_outputs Output Characteristics Sonication_Parameters Sonication Parameters Time Time Sonication_Parameters->Time Power Power (Amplitude) Sonication_Parameters->Power Temperature Temperature Sonication_Parameters->Temperature Probe_Type Probe vs. Bath Sonication_Parameters->Probe_Type Particle_Size Particle Size Time->Particle_Size affects PDI PDI Time->PDI affects Encapsulation_Efficiency Encapsulation Efficiency Time->Encapsulation_Efficiency affects Power->Particle_Size affects Power->PDI affects Power->Encapsulation_Efficiency affects Stability Stability Temperature->Stability affects Probe_Type->Particle_Size significantly affects

Caption: Relationship between sonication parameters and nanoparticle properties.

References

Technical Support Center: Encapsulation of Sinapic Acid in Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when encapsulating sinapic acid in nanoparticles, with a focus on improving entrapment efficiency.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is achieving high entrapment efficiency for this compound challenging?

A1: The primary challenge stems from the physicochemical properties of this compound. It is a hydrophobic molecule with poor aqueous solubility.[1][2] This low solubility can limit its partitioning into the nanoparticle core during formulation, especially in aqueous-based methods, leading to lower entrapment efficiency.[3][4]

Q2: What are the most common nanoparticle systems for encapsulating this compound?

A2: Several systems are used, with the choice depending on the desired release profile and application. Commonly reported carriers include:

  • Poly(lactic-co-glycolic acid) (PLGA) nanoparticles: These are widely used due to their biocompatibility and biodegradability.[5][6]

  • Solid Lipid Nanoparticles (SLNs): These are lipid-based carriers that can protect the active compound from metabolic reactions and are suitable for poorly soluble drugs.[3][7]

  • Nanostructured Lipid Carriers (NLCs): A modified version of SLNs, NLCs have a less-ordered lipid core, which can improve drug loading and stability.[7]

Q3: What are the critical parameters that influence the entrapment efficiency of this compound?

A3: Entrapment efficiency is a multifactorial issue influenced by both formulation and process parameters. Key factors include the amount of polymer (e.g., PLGA), the mixing or stirring rate of the emulsion, and the sonication power used during emulsification.[1] Other significant parameters are the concentration of stabilizers like polyvinyl alcohol (PVA), the ratio of the water phase to the organic phase, and the flow rate at which the phases are mixed.[8]

Q4: How is this compound entrapment efficiency typically measured and calculated?

A4: The most common approach is the indirect method.[1] This involves separating the nanoparticles from the aqueous medium by centrifugation.[1][5] The amount of free, unentrapped this compound remaining in the supernatant is then quantified using UV-Vis spectroscopy at a wavelength of approximately 306 nm.[1] The entrapment efficiency (EE) is calculated using the following formula:

EE (%) = [(Total Amount of this compound - Amount of Free this compound) / Total Amount of this compound] x 100

Section 2: Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem: Low Entrapment Efficiency (EE < 60%)

Low EE is the most frequent issue, often caused by the drug leaking into the external aqueous phase during formulation.

  • Possible Cause 1: Suboptimal Formulation Ratios.

    • Troubleshooting Steps: The ratio of this compound to the polymer/lipid is critical. An excessive amount of this compound relative to the carrier material can lead to drug saturation and expulsion from the forming nanoparticles.

      • Vary the Polymer/Lipid Amount: Systematically adjust the concentration of the primary carrier material (e.g., PLGA). Studies have optimized PLGA amounts between 75 mg and 125 mg.[1]

      • Adjust Stabilizer Concentration: The concentration of the stabilizer (e.g., PVA) is crucial for forming a stable emulsion that prevents drug leakage. An optimal concentration of 0.5% PVA has been reported to yield high EE.[8]

      • Optimize Phase Ratio: The ratio of the aqueous phase to the organic phase influences the diffusion and partitioning of the drug. A water:organic phase ratio of 5.13 has been identified as optimal in certain PLGA formulations.[8]

  • Possible Cause 2: Inefficient Emulsification or Energy Input.

    • Troubleshooting Steps: The quality of the initial emulsion directly impacts nanoparticle formation and drug encapsulation.

      • Optimize Sonication Power: Insufficient sonication power may lead to large, unstable emulsion droplets, promoting drug loss. Conversely, excessive power can lead to over-processing. A range of 60 W to 100 W is often explored.[1]

      • Adjust Mixing Rate: The homogenization or stirring speed affects droplet size and distribution. Mixing rates between 400 and 1000 rpm have been investigated to find the optimal point for stable nanoemulsion formation.[1]

      • Control Addition Flow Rate: In methods where one phase is added to another, the flow rate can impact particle formation. A slower, controlled flow rate, such as 3.59 mL/min, has been shown to maximize EE.[8]

  • Possible Cause 3: Poor Solubility in the Organic Phase.

    • Troubleshooting Steps: this compound must be fully dissolved in the organic solvent for effective encapsulation.

      • Use a Co-solvent System: To improve the solubility of this compound in the primary organic solvent (like dichloromethane, DCM), a co-solvent is often necessary. A 1:1 (v/v) mixture of DCM and ethanol (B145695) has been successfully used to dissolve this compound before emulsification.[1]

G start Low Entrapment Efficiency Detected check_formulation Step 1: Review Formulation Parameters start->check_formulation check_process Step 2: Review Process Parameters start->check_process check_solubility Step 3: Check Drug Solubility start->check_solubility cause1 Suboptimal Ratios? (Drug:Polymer, Stabilizer, Phase) check_formulation->cause1 Investigate cause2 Inefficient Emulsification? (Sonication, Mixing Speed) check_process->cause2 Investigate cause3 Poor Organic Phase Solubility? check_solubility->cause3 Investigate solution1 Action: Systematically vary - Polymer/Lipid Amount - Stabilizer Concentration - Water:Organic Phase Ratio cause1->solution1 Solution solution2 Action: Optimize - Sonication Power & Time - Stirring/Homogenization Speed - Emulsion Addition Flow Rate cause2->solution2 Solution solution3 Action: Use a co-solvent system (e.g., DCM:Ethanol) cause3->solution3 Solution end Re-evaluate Entrapment Efficiency solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for low entrapment efficiency.

Problem: High Polydispersity Index (PDI > 0.3) or Particle Aggregation

A high PDI indicates a wide range of particle sizes, which is undesirable for controlled drug delivery.

  • Possible Cause 1: Inconsistent Energy Input During Emulsification.

    • Troubleshooting Steps: Fluctuations in sonication or homogenization energy can produce a non-uniform droplet population, leading to a broad size distribution.

      • Ensure Consistent Sonication: Use a sonicator probe (not a bath) for direct and consistent energy delivery. Ensure the probe is submerged to the same depth in each batch.

      • Maintain Constant Stirring Speed: Use a calibrated overhead stirrer or magnetic stir plate to ensure the mixing rate is constant throughout the emulsification step.

  • Possible Cause 2: Insufficient Stabilizer Concentration.

    • Troubleshooting Steps: The stabilizer (e.g., PVA) adsorbs to the nanoparticle surface, preventing aggregation through steric hindrance.

      • Increase Stabilizer Amount: If aggregation is observed (visible particulates or a rapid increase in PDI over time), consider increasing the concentration of PVA or another suitable stabilizer in the external aqueous phase.

      • Verify Zeta Potential: Measure the zeta potential of the nanoparticles. A value further from zero (e.g., < -20 mV or > +20 mV) suggests better colloidal stability. If the value is close to neutral, aggregation is more likely.

Section 3: Data Tables and Experimental Protocols

Data Presentation

Table 1: Key Parameters Influencing Entrapment Efficiency of this compound in PLGA Nanoparticles

Parameter Type General Effect on Entrapment Efficiency Reference
Amount of PLGA Formulation Increasing PLGA amount can increase EE up to a certain point, by providing more space for the drug. [1]
Mixing Rate Process Affects emulsion droplet size; an optimal rate is needed to balance droplet breakup and coalescence. [1]
Sonication Power Process Higher power generally reduces particle size and can improve EE, but excessive power may degrade the polymer. [1]
PVA Concentration Formulation Crucial for emulsion stability; optimal concentration prevents drug leakage and particle aggregation. [8]
Water:Organic Phase Ratio Formulation Influences drug partitioning; an optimized ratio maximizes the amount of drug encapsulated. [8]

| Emulsion Flow Rate | Process | A slower, controlled addition of the emulsion to the aqueous phase can improve EE and particle uniformity. |[8] |

Table 2: Example of Optimized Parameters for High Entrapment Efficiency

Parameter Optimized Value Resulting Entrapment Efficiency (%) Resulting Particle Size (nm) Reference
PVA Concentration 0.5% 80 ± 9.7 260 ± 5.53 [8]
Water:Organic Phase Ratio 5.13 80 ± 9.7 260 ± 5.53 [8]
Emulsion Flow Rate 3.59 mL/min 80 ± 9.7 260 ± 5.53 [8]

| Optimized Formulation* | N/A | ~63 | ~170 |[1] |

*Note: This formulation was optimized using a Box-Behnken design considering PLGA amount, mixing rate, and sonication power.[1]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles (Single Emulsion-Solvent Evaporation)

This protocol is adapted from methodologies described in the literature.[1][5]

  • Materials: this compound, PLGA, Dichloromethane (DCM), Ethanol, Polyvinyl alcohol (PVA), Distilled water.

  • Procedure:

    • Prepare the Organic Phase: Dissolve 80 mg of this compound in a 1:1 (v/v) mixture of DCM and ethanol. In a separate vial, dissolve a predetermined amount of PLGA (e.g., 100 mg) in 0.5 mL of DCM.[1]

    • Combine Organic Solutions: Mix the this compound and PLGA solutions.

    • First Emulsification: Add the combined organic phase to an aqueous PVA solution. Emulsify this mixture using a probe sonicator at a specific power (e.g., 80 W) to form the primary (o/w) emulsion.[1]

    • Second Emulsification (Solvent Diffusion): Add the primary emulsion to a larger volume of a more dilute PVA solution (e.g., 0.1% PVA) using a peristaltic pump at a controlled flow rate.[1]

    • Solvent Evaporation: Stir the resulting nanosuspension at room temperature for at least 4 hours to evaporate the organic solvents (DCM and ethanol).[1][5]

    • Nanoparticle Collection: Centrifuge the nanosuspension at high speed (e.g., 10,000 rpm for 40 min at 4°C).[1][5]

    • Washing: Discard the supernatant. Resuspend the nanoparticle pellet in distilled water and repeat the centrifugation step. Perform this washing step three times to remove excess PVA and unencapsulated drug.[1][5]

    • Storage: The final washed nanoparticle pellet can be resuspended in water for immediate characterization or freeze-dried for long-term storage.

Protocol 2: Determination of Entrapment Efficiency (Indirect Method)

  • Procedure:

    • Sample Collection: After the first centrifugation step in Protocol 1 (Step 6), carefully collect the supernatant, which contains the unentrapped this compound.[1]

    • Standard Curve Preparation: Prepare a series of standard solutions of known this compound concentrations in the same medium as the supernatant (e.g., dilute PVA solution).

    • Spectrophotometric Analysis: Measure the absorbance of the standard solutions and the supernatant sample using a UV-Vis spectrophotometer at the maximum absorbance wavelength for this compound (~306 nm).[1]

    • Quantification: Use the standard curve to determine the concentration of this compound in the supernatant. Calculate the total amount of free drug based on the supernatant volume.

    • Calculation: Use the formula provided in FAQ Q4 to calculate the Entrapment Efficiency (%).

G cluster_prep Nanoparticle Preparation cluster_collection Collection & Analysis prep_org 1. Prepare Organic Phase (this compound + PLGA in DCM/Ethanol) prep_aq 2. Prepare Aqueous Phase (PVA in Water) prep_org->prep_aq emulsify 3. Emulsification (Sonication) prep_aq->emulsify evap 4. Solvent Evaporation (Stirring) emulsify->evap centrifuge 5. Centrifugation evap->centrifuge collect_supernatant 6a. Collect Supernatant (for EE Analysis) centrifuge->collect_supernatant collect_pellet 6b. Collect Nanoparticle Pellet centrifuge->collect_pellet analyze_ee 8a. Analyze Supernatant (UV-Vis Spec) collect_supernatant->analyze_ee wash 7. Wash Pellet collect_pellet->wash characterize_np 8b. Characterize Nanoparticles (Size, PDI, Zeta) wash->characterize_np

Caption: Experimental workflow for nanoparticle synthesis and analysis.

References

minimizing interference in spectrophotometric determination of sinapic acid esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interference during the spectrophotometric determination of sinapic acid and its esters.

Frequently Asked Questions (FAQs)

Q1: What is the typical UV absorption maximum (λmax) for this compound and its esters?

A1: The λmax for this compound and its common esters, such as sinapine, is typically observed in the range of 320-330 nm.[1][2] The exact wavelength can be influenced by the solvent and the specific ester derivative. For instance, in methanolic extracts, this compound, sinapine, and sinapoyl glucose show λmax values of approximately 322 nm, 329 nm, and 329 nm, respectively.[1][3]

Q2: What are the most common sources of interference in this analysis?

A2: Interference primarily arises from other phenolic compounds present in the sample matrix that absorb in the same UV region (250-340 nm).[4][5] This is particularly problematic in complex samples like plant extracts. Common interfering compounds include other hydroxycinnamic acids like ferulic acid and caffeic acid, as well as flavonoids.[6][7] Additionally, substances like ascorbic acid and certain sugars can interfere with colorimetric assays like the Folin-Ciocalteu method for total phenolics.[5]

Q3: Can the solvent choice affect the accuracy of the measurement?

A3: Yes, solvent polarity can significantly influence the absorption spectrum, leading to shifts in the λmax (solvatochromic effects).[8][9] It is crucial to use the same solvent for the blank, standards, and samples to ensure consistency. Common solvents for this analysis include methanol (B129727) and ethanol.[1][10]

Q4: Is spectrophotometry a reliable method for quantifying this compound esters in complex mixtures?

A4: While UV-Vis spectrophotometry is a rapid and simple method, it has limitations in terms of specificity.[11][12] For complex matrices, spectrophotometric methods may overestimate the content of this compound esters by 7%-20% compared to more specific methods like High-Performance Liquid Chromatography (HPLC).[13] Therefore, for accurate quantification in complex samples, HPLC with diode-array detection (DAD) is often the preferred method.[1][13][14]

Troubleshooting Guide

This guide addresses specific issues that may arise during the spectrophotometric analysis of this compound esters.

Issue 1: High Background Absorbance or Unstable Baseline
Possible Cause Solution
Turbid or Particulate Sample Centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes) and use the supernatant for analysis. Alternatively, filter the sample through a 0.22 or 0.45 µm syringe filter.
Contaminated Solvent or Reagents Use high-purity, spectrophotometric-grade solvents. Prepare fresh reagents and run a solvent blank to check for background absorbance.
Dirty or Mismatched Cuvettes Clean cuvettes thoroughly with an appropriate solvent (e.g., ethanol, then deionized water). Ensure you are using a matched pair of cuvettes for the blank and the sample.
Instrument Fluctuation Allow the spectrophotometer lamp to warm up for at least 30 minutes before taking measurements. Check the instrument's performance with standard solutions.
Issue 2: Overlapping Spectra from Interfering Compounds
Possible Cause Solution
Presence of other Phenolic Compounds Derivative Spectrophotometry: Use the first or second derivative of the absorption spectrum to resolve overlapping peaks and better quantify the target analyte.
Matrix Solid-Phase Dispersion (MSPD) or Solid-Phase Extraction (SPE): Employ a cleanup step to selectively isolate this compound esters from other interfering compounds before spectrophotometric analysis.
pH Adjustment: The extraction pH can be adjusted to selectively recover certain this compound derivatives. For example, a pH of 12 favors the extraction of this compound itself, while a pH of 2 is better for sinapine.[15]
Method Validation with HPLC: If possible, validate your spectrophotometric results against an HPLC method to quantify the extent of interference.[13]
Issue 3: Inconsistent or Non-Reproducible Results
Possible Cause Solution
Inconsistent Sample Preparation Follow a standardized and validated extraction protocol strictly. Ensure consistent solvent-to-sample ratios, extraction times, and temperatures.
Analyte Degradation Protect samples and standards from light and heat, as phenolic compounds can be susceptible to degradation. Store extracts at low temperatures (e.g., 4°C) and analyze them promptly.
Pipetting Errors Calibrate your pipettes regularly. Use proper pipetting techniques to ensure accurate and precise volume dispensing for standards and samples.
Concentration Outside Linear Range Prepare a calibration curve with a sufficient number of standards to determine the linear dynamic range of the assay. Dilute your samples so that their absorbance falls within this range.

Data and Spectral Information

Table 1: UV Absorption Maxima (λmax) of this compound and Related Compounds

Compoundλmax (nm)SolventReference
This compound~322 nmMethanol[1]
Sinapine~329 nmMethanol[1][3]
Sinapoyl Glucose~329 nmMethanol[1][3]
Ferulic Acid~327 nmNot Specified[7]
Caffeic Acid~327 nmNot Specified[7]

Experimental Protocols

Protocol 1: Basic Spectrophotometric Quantification of this compound Esters

This protocol provides a general procedure for the direct spectrophotometric quantification of total this compound derivatives in a relatively clean extract.

  • Sample Preparation:

    • Extract a known weight of the sample material (e.g., 1 gram of meal) with a suitable solvent (e.g., 20 mL of 70% methanol).

    • Agitate the mixture for a specified time (e.g., 1 hour) at room temperature, protected from light.

    • Centrifuge the extract at 5000 rpm for 15 minutes.

    • Collect the supernatant for analysis.

  • Standard Preparation:

    • Prepare a stock solution of a suitable standard (e.g., this compound) at a concentration of 1 mg/mL in the same solvent used for the sample.

    • Create a series of working standards (e.g., 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to scan the UV range from 200 to 400 nm to identify the λmax for your sample. Use the λmax (typically around 325-330 nm) for quantification.[1]

    • Zero the instrument using a cuvette filled with the solvent (blank).

    • Measure the absorbance of each standard and the sample extract at the determined λmax.

    • If the sample absorbance is too high, dilute it with the solvent to fall within the linear range of the calibration curve.

  • Calculation:

    • Plot a calibration curve of absorbance versus concentration for the standards.

    • Determine the concentration of this compound equivalents in the sample extract using the linear regression equation from the calibration curve.

    • Calculate the final content in the original material, accounting for dilutions and the initial sample weight.

Visual Guides

Troubleshooting Workflow

This diagram outlines a logical workflow for troubleshooting common issues during spectrophotometric analysis.

TroubleshootingWorkflow start Start Analysis check_results Are Results Accurate & Reproducible? start->check_results issue_baseline Issue: High/Unstable Baseline? check_results->issue_baseline No end_good Analysis Complete check_results->end_good Yes issue_overlap Issue: Spectral Overlap? issue_baseline->issue_overlap No sol_turbidity Solution: Filter or Centrifuge Sample issue_baseline->sol_turbidity Yes issue_inconsistent Issue: Inconsistent Results? issue_overlap->issue_inconsistent No sol_derivative Solution: Use Derivative Spectrophotometry issue_overlap->sol_derivative Yes sol_protocol Solution: Standardize Protocol issue_inconsistent->sol_protocol Yes end_bad Re-evaluate & Re-run issue_inconsistent->end_bad No sol_cuvettes Solution: Clean/Match Cuvettes sol_turbidity->sol_cuvettes sol_reagents Solution: Use High-Purity Reagents sol_cuvettes->sol_reagents sol_reagents->end_bad sol_cleanup Solution: Implement Sample Cleanup (SPE) sol_derivative->sol_cleanup sol_validate Solution: Validate with HPLC sol_cleanup->sol_validate sol_validate->end_bad sol_degradation Solution: Protect Sample from Light/Heat sol_protocol->sol_degradation sol_calibration Solution: Check Calibration & Dilutions sol_degradation->sol_calibration sol_calibration->end_bad

Caption: Troubleshooting Decision Tree for Spectrophotometric Analysis.

General Experimental Workflow

This diagram illustrates the typical steps involved in the sample preparation and analysis process.

ExperimentalWorkflow sample 1. Obtain Sample (e.g., Canola Meal) extraction 2. Solvent Extraction (e.g., 70% Methanol) sample->extraction separation 3. Separation (Centrifugation/Filtration) extraction->separation cleanup 4. Optional Cleanup (e.g., SPE) separation->cleanup analysis 5. Spectrophotometric Analysis (320-330 nm) separation->analysis cleanup->analysis quantification 6. Quantification (vs. Standard Curve) analysis->quantification

Caption: Standard Workflow for Sample Preparation and UV-Vis Analysis.

References

selecting the optimal column for HPLC separation of sinapic acid and its esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of sinapic acid and its various esters.

Frequently Asked Questions (FAQs)

Q1: What is the most effective type of HPLC column for the separation of this compound and its esters?

For the analysis of this compound and its esters, which are moderately polar to nonpolar compounds, reversed-phase (RP) chromatography is the most suitable method .[1] Specifically, C18 (octadecylsilane) columns are widely recommended and have been successfully used in numerous applications .[2][3] These columns provide excellent retention and resolution for phenolic compounds based on their hydrophobicity.

Q2: What are the typical column specifications and dimensions for this type of analysis?

Standard analytical columns are generally sufficient. Typical specifications include:

  • Column Length: 150 mm to 250 mm. Longer columns provide higher resolution for complex samples.[1]

  • Internal Diameter (ID): 4.6 mm is common, but smaller diameters (2.1 mm) can increase sensitivity and reduce solvent consumption.[1]

  • Particle Size: 3 µm or 5 µm particles are frequently used for analytical separations, offering a good balance between efficiency and backpressure.[4]

  • Pore Size: For small molecules like this compound and its esters (molecular weight < 2000 Da), a pore size of 100-120 Å is optimal.[4][5]

Q3: Which mobile phases are recommended for the separation of this compound derivatives?

A gradient elution is typically employed to achieve a good separation of this compound and its various esters within a reasonable analysis time.[2][6] The mobile phase usually consists of:

  • Solvent A: Acidified water. Acetic acid (e.g., 1%) or phosphoric acid (e.g., 0.1-1.2%) is commonly added to the aqueous phase to suppress the ionization of the phenolic hydroxyl and carboxylic acid groups, which results in sharper peaks and more reproducible retention times.[3][6][7] A pH between 2 and 4 is a good starting point for weak acids like this compound.[5]

  • Solvent B: An organic modifier such as methanol (B129727) or acetonitrile.[3][6]

A typical gradient might start with a low percentage of the organic modifier, which is gradually increased to elute the more hydrophobic esters.

Q4: What is the optimal UV detection wavelength for analyzing this compound and its esters?

This compound and its esters exhibit strong UV absorbance. The maximum absorbance is typically observed around 330 nm .[6][8] Monitoring at this wavelength provides high sensitivity for quantification.

HPLC Method and Column Parameters Summary

The following table summarizes typical experimental conditions reported in the literature for the HPLC analysis of this compound and its derivatives.

ParameterExample 1Example 2Example 3
Column Gemini 3µm C18, 110 ÅSynergi 4µ Fusion-RP, 80 ÅSpherisorb 5µm ODS 2 C18
Dimensions 150 x 4.6 mm150 x 4.0 mm250 x 4.6 mm
Mobile Phase A Water/Methanol (90:10) with 1.2% o-phosphoric acidWater with acetic acid (pH 2.74)Water with 1% acetic acid
Mobile Phase B Methanol with 0.1% o-phosphoric acidAcetonitrileAcetonitrile
Elution Mode GradientGradientIsocratic (60:40, A:B)
Flow Rate 0.8 mL/min[6]0.8 mL/min[7]1.0 mL/min[3]
Detection 330 nm[6]Not Specified290 nm[3]
Temperature 25 °C[6]Not SpecifiedNot Specified

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound and its esters.

Q5: My peaks for this compound are tailing. What is the cause and how can I fix it?

Cause: Peak tailing for phenolic compounds is often caused by secondary interactions between the acidic hydroxyl groups of the analytes and residual silanol (B1196071) groups (Si-OH) on the surface of the silica-based stationary phase.[9] These silanol groups can become negatively charged at mobile phase pH values above 4, leading to unwanted ionic interactions that cause some analyte molecules to be retained longer, resulting in asymmetrical peaks.[9]

Solutions:

  • Adjust Mobile Phase pH: Lower the pH of the mobile phase to between 2.5 and 3.5 using an acid like phosphoric or acetic acid. This ensures that both the carboxylic acid group of this compound and the residual silanol groups are in their neutral, protonated forms, minimizing secondary interactions.[9]

  • Use an End-Capped Column: Select a modern, high-purity silica (B1680970) column that is well "end-capped." End-capping is a process that covers many of the residual silanol groups with a less polar chemical group, reducing their availability for interaction with the analytes.

  • Lower Injection Volume: Injecting too much sample can overload the column, leading to peak distortion.[9] Try reducing the injection volume or diluting the sample.

Q6: The retention times for my analytes are drifting or unstable. What should I check?

Cause: Unstable retention times can be caused by several factors related to the mobile phase, column, or hardware.[10]

Solutions:

  • Mobile Phase Preparation: In reversed-phase chromatography, retention is very sensitive to the mobile phase composition.[11] Ensure the mobile phase is prepared accurately and consistently. If mixing solvents online, ensure the pump's proportioning valves are functioning correctly.[10] Premixing the mobile phase manually can help diagnose hardware issues.[11]

  • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration is a common cause of retention time drift, especially in gradient methods.[10]

  • Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.[10]

  • Check for Leaks: Inspect the system for any leaks, particularly between the pump and the injector, as this can cause pressure and flow rate fluctuations.[12]

Q7: The system backpressure is unusually high. What could be the problem?

Cause: High backpressure is typically caused by a blockage somewhere in the flow path.

Solutions:

  • Identify the Blockage: Systematically isolate components to find the source of the pressure. Start by disconnecting the column and checking the pressure of the system without it. If the pressure drops significantly, the blockage is in the column. If not, check tubing, fittings, and the injector.

  • Column Blockage: A common cause is a plugged inlet frit on the column, often due to particulate matter from the sample or mobile phase. Try back-flushing the column (reversing the flow direction) with a strong solvent. If this doesn't work, the frit or the entire column may need to be replaced.[13]

  • Prevention: Always filter your samples and mobile phases through a 0.45 µm or 0.22 µm filter to prevent particulates from entering the system.[6] Using a guard column before the analytical column can also help protect it from contamination.[13]

Experimental Protocols

Protocol 1: HPLC-DAD Analysis of this compound and its Esters in Plant Extracts

This protocol is based on a method for analyzing this compound derivatives in canola extracts.[6]

  • Sample Preparation:

    • Extract phenolic compounds from the sample material (e.g., defatted canola meal) using 70% methanol.

    • Use ultrasonication followed by centrifugation to separate the extract.

    • Filter the final extract through a 0.45 µm syringe filter prior to injection.

  • Mobile Phase Preparation:

    • Solvent A: Prepare a 90:10 (v/v) mixture of HPLC-grade water and methanol. Add ortho-phosphoric acid to a final concentration of 1.2%.

    • Solvent B: 100% HPLC-grade methanol containing 0.1% ortho-phosphoric acid.

    • Degas both solvents by sparging with helium or using an online degasser.

  • HPLC System and Conditions:

    • HPLC System: A system equipped with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD).

    • Column: Gemini 3µm C18, 150 x 4.6 mm, or equivalent.

    • Column Temperature: 25 °C.

    • Flow Rate: 0.8 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: Monitor at 330 nm.

    • Gradient Program:

      • 0-7 min: 10% to 20% B

      • 7-20 min: 20% to 45% B

      • 20-25 min: 45% to 70% B

      • 25-28 min: 70% to 100% B

      • 28-31 min: Hold at 100% B

      • 31-40 min: Return to 10% B and re-equilibrate.

Visualizations

Workflow for HPLC Column Selection

G A Start: Define Analytical Goal (Separate this compound & Esters) B Characterize Analytes - Moderately polar - Hydroxycinnamic acid derivatives - Soluble in methanol/water mixtures A->B C Select Separation Mode B->C D Reversed-Phase (RP) HPLC (Analyte is retained on a nonpolar stationary phase) C->D E Select Stationary Phase D->E F C18 (Octadecylsilane) - Provides good hydrophobic interaction - Industry standard for phenolic compounds E->F G Select Column Dimensions - Length: 150-250 mm - ID: 4.6 mm - Particle Size: 3-5 µm F->G H Select Mobile Phase - Solvent A: Acidified Water (pH 2.5-3.5) - Solvent B: Methanol or Acetonitrile G->H I Develop Gradient Method (Start with low %B, increase to elute esters) H->I J End: Optimized Method I->J

Caption: Logic diagram for selecting an optimal HPLC column for this compound analysis.

Troubleshooting Workflow for Peak Tailing

G A Problem Identified: Peak Tailing for this compound B Primary Cause: Secondary Interactions with Residual Silanols A->B C Solution 1: Modify Mobile Phase B->C F Solution 2: Evaluate Hardware B->F I Solution 3: Optimize Sample Load B->I D Action: Lower pH to 2.5-3.5 with Acid (e.g., Phosphoric, Acetic) C->D E Outcome: Protonates Silanols & Analyte, Reduces Ionic Interaction D->E G Action: Use a Modern, End-Capped C18 Column F->G H Outcome: Fewer Exposed Silanol Groups Available for Interaction G->H J Action: Reduce Injection Volume or Dilute Sample I->J K Outcome: Prevents Column Overload and Peak Distortion J->K

Caption: Troubleshooting flowchart for addressing peak tailing in HPLC analysis.

References

addressing prooxidant effects of sinapic acid at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering potential prooxidant effects of sinapic acid, particularly at high concentrations in experimental settings.

Frequently Asked Questions (FAQs)

Q1: My experiment shows increased cytotoxicity and oxidative stress after applying high concentrations of this compound. Isn't it supposed to be an antioxidant?

A1: Yes, this compound is well-known for its antioxidant properties, primarily through scavenging free radicals and chelating metal ions.[1][2] However, like many phenolic compounds, it can exhibit a dual role and act as a prooxidant under certain conditions.[1][3] This paradoxical effect is often observed at high concentrations, in the presence of transition metal ions (like iron or copper), or at an elevated pH.[3][4][5]

Q2: What is the underlying mechanism for this switch from antioxidant to prooxidant activity?

A2: The prooxidant effect is often linked to the generation of reactive oxygen species (ROS). At high concentrations and in the presence of transition metals like Fe³⁺ or Cu²⁺, this compound can reduce these metals (e.g., Fe³⁺ to Fe²⁺). The reduced metal ion can then react with hydrogen peroxide (H₂O₂) in a Fenton-like reaction to produce highly reactive hydroxyl radicals (•OH), which can cause significant cellular damage.[4][5][6] Additionally, the this compound itself is converted into a phenoxyl radical, which can also contribute to oxidative stress.[7]

Q3: At what concentration range is the prooxidant effect of phenolic acids typically observed?

A3: The exact concentration is system-dependent. However, studies on various phenolic acids show that prooxidant effects can emerge as concentrations increase. For instance, some phenolic acids show pro-oxidant activity at concentrations as low as 5 µmol/L, while for others, the switch occurs at concentrations closer to 50 µmol/L or higher.[8] It is crucial to perform a dose-response analysis for your specific experimental model.

Q4: Are there other factors in my experimental setup that could promote this prooxidant effect?

A4: Absolutely. Beyond high concentrations, check for the following:

  • Metal Ion Contamination: Standard cell culture media and reagents can contain trace amounts of iron and copper, which are sufficient to catalyze prooxidant reactions.[5][6]

  • High pH: An alkaline environment can facilitate the autoxidation of phenolic compounds, leading to the generation of ROS.[3][4]

  • Oxygen Levels: The presence of oxygen is necessary for some of the radical-generating reactions to occur.[4][7]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue / Observation Potential Cause Troubleshooting Steps & Recommendations
Unexpected Cell Death or Low Viability Prooxidant-induced cytotoxicity. High concentrations of this compound may be generating excessive ROS, leading to apoptosis or necrosis.[9]1. Perform a Dose-Response Curve: Test a wide range of this compound concentrations (e.g., from low µM to high µM) to identify the threshold for cytotoxicity in your specific cell line.[10]2. Include a Co-antioxidant: Test if the cytotoxicity is mitigated by adding a well-known antioxidant like N-acetylcysteine (NAC) or catalase to your system.[11]3. Check for Metal Ions: Use metal-free buffers or add a strong chelator like EDTA or deferoxamine (B1203445) (DFO) to see if it reverses the toxic effects.
Increased ROS Levels Detected (e.g., via H₂DCFDA assay)This compound is acting as a prooxidant. This is a direct indication that it is causing an increase in cellular oxidative stress.1. Confirm with Multiple Assays: Use different ROS probes to confirm the finding (e.g., probes specific for superoxide (B77818) or hydroxyl radicals).2. Analyze Experimental Medium: Check the pH of your final treatment medium. Ensure it is within the optimal physiological range.3. Evaluate Reagent Purity: Ensure the this compound used is of high purity and has been stored correctly to prevent degradation into potentially more reactive compounds.
Inconsistent or Contradictory Results (Antioxidant effect in one assay, prooxidant in another)The specific assay conditions favor one activity over the other. For example, an in vitro chemical assay (like DPPH) may show antioxidant activity, while a cell-based assay reveals prooxidant effects due to interactions with cellular components (like metals).[3]1. Prioritize Cell-Based Assays: For biological relevance, give more weight to results from cellular models.2. Control Assay Conditions: Be mindful of the components in each assay. The presence of metal ions in a buffer, for instance, can completely alter the outcome.[12]3. Document Everything: Meticulously record concentrations, pH, incubation times, and reagent sources to identify patterns.[13]

Data Summary

Table 1: Concentration-Dependent Effects of Various Phenolic Compounds

This table summarizes findings on how different concentrations of various phenolic acids can shift their activity from pro-oxidant to antioxidant in a specific chemical assay system (Fe²⁺-EGTA-H₂O₂). While this compound is not listed, the data illustrates a common principle for this class of compounds.

CompoundConcentration (µmol/L)Observed Effect
Gallic Acid 5 - 50Pro-oxidant
Phloroglucinol 5 - 50Pro-oxidant
Ferulic Acid 5Pro-oxidant
25Pro-oxidant (reduced effect)
50Antioxidant
Chlorogenic Acid 5Pro-oxidant
25 - 50Antioxidant
Cyanidin 3-O-glucoside 5 - 25Pro-oxidant
50Antioxidant
Source: Data adapted from a study on the concentration dependence of polyphenol activity.[8]

Key Experimental Protocols

Protocol 1: Assessment of Intracellular ROS Production using H₂DCFDA

This protocol outlines a common method for measuring generalized oxidative stress in a cellular model.

  • Cell Seeding: Plate your cells of interest in a suitable format (e.g., 96-well black, clear-bottom plate) and allow them to adhere overnight.

  • Compound Preparation: Prepare fresh stock solutions of this compound. Serially dilute in serum-free medium to achieve the final desired concentrations.

  • H₂DCFDA Loading: Remove the culture medium and wash the cells gently with pre-warmed phosphate-buffered saline (PBS). Incubate the cells with 5-10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA) in serum-free medium for 30 minutes at 37°C, protected from light.

  • Washing: Remove the H₂DCFDA solution and wash the cells twice with warm PBS to remove any unloaded probe.

  • Treatment: Add the prepared this compound dilutions to the cells. Include a vehicle control (e.g., medium with DMSO) and a positive control for ROS induction (e.g., H₂O₂ or tert-butyl hydroperoxide).

  • Measurement: Immediately measure the fluorescence on a plate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm. Take readings at multiple time points (e.g., 0, 30, 60, 120 minutes) to monitor the kinetics of ROS production.

  • Data Analysis: Normalize the fluorescence intensity of treated wells to the vehicle control. An increase in fluorescence indicates an increase in intracellular ROS.

Protocol 2: Metal Chelation Co-treatment Assay

This protocol helps determine if the observed prooxidant effect is dependent on transition metal ions.

  • Experimental Setup: Design your primary experiment (e.g., cell viability assay or ROS measurement) as you normally would.

  • Preparation of Chelators: Prepare stock solutions of a cell-permeable iron chelator (e.g., Deferoxamine - DFO) and a general metal chelator (e.g., EDTA, for extracellular effects).

  • Experimental Groups: Set up the following conditions:

    • Vehicle Control

    • This compound (at a high, prooxidant concentration)

    • Chelator alone (e.g., DFO alone)

    • This compound + Chelator (co-treatment)

  • Procedure: Pre-incubate the cells with the chelator for a short period (e.g., 30-60 minutes) before adding the high concentration of this compound.

  • Analysis: Perform your primary assay (viability, ROS, etc.). If the chelator significantly reverses the negative effects (e.g., cytotoxicity, ROS production) of this compound, it strongly suggests a metal-dependent prooxidant mechanism.

Visualizations

Prooxidant_Mechanism cluster_ROS ROS Generation (Fenton Reaction) SA This compound (Antioxidant Form) SA_rad Phenoxyl Radical (Pro-oxidant) SA->SA_rad e⁻ donation Fe3 Fe³⁺ (Transition Metal) Damage Cellular Damage (Lipid Peroxidation, DNA breaks) SA_rad->Damage Oxidative Stress Fe2 Fe²⁺ (Reduced Metal) Fe3->Fe2 e⁻ acceptance Fe2->Fe3 e⁻ donation H2O2 H₂O₂ (Hydrogen Peroxide) OH_rad •OH (Hydroxyl Radical) H2O2->OH_rad Reaction OH_rad->Damage

Caption: Mechanism of metal-catalyzed prooxidant activity.

Troubleshooting_Workflow start Issue: Unexpected Cytotoxicity or High ROS with this compound q_conc Is this compound concentration high? start->q_conc a_conc_yes Action: Perform dose-response to find optimal range. q_conc->a_conc_yes Yes a_conc_no Check other factors q_conc->a_conc_no No q_metal Could there be metal ion contamination in the media/reagents? a_conc_yes->q_metal a_conc_no->q_metal a_metal_yes Action: Perform co-treatment with a metal chelator (e.g., DFO). q_metal->a_metal_yes Yes a_metal_no Check other factors q_metal->a_metal_no No end Issue likely resolved or narrowed down. a_metal_yes->end q_ph Is the experimental pH elevated (>7.4)? a_metal_no->q_ph a_ph_yes Action: Adjust and buffer pH to physiological levels. q_ph->a_ph_yes Yes q_ph->end No a_ph_yes->end

Caption: Troubleshooting workflow for unexpected prooxidant effects.

ROS_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 1. Seed cells in a 96-well plate p2 2. Prepare this compound (SA) dilutions p1->p2 e1 3. Load cells with H₂DCFDA probe (30 min) p2->e1 e2 4. Wash cells twice with warm PBS e1->e2 e3 5. Add SA dilutions and controls to cells e2->e3 a1 6. Measure fluorescence (Ex: 485nm, Em: 530nm) e3->a1 a2 7. Analyze data relative to vehicle control a1->a2

Caption: Experimental workflow for intracellular ROS detection.

References

Validation & Comparative

A Comparative Guide to HPLC Method Validation for Sinapic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. Sinapic acid, a hydroxycinnamic acid with antioxidant and anti-inflammatory properties, is of significant interest.[1] This guide provides a comparative overview of a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound, presenting its performance against alternative methods and detailing the necessary experimental protocols.

Comparative Analysis of Analytical Methods

The quantification of this compound can be approached through various analytical techniques. While HPLC is a widely used method known for its accuracy and sensitivity, other methods like spectrophotometry are also employed.[1][2] The following table compares a validated HPLC-UV/DAD method with a spectrophotometric method for the analysis of this compound and its derivatives.

Table 1: Comparison of HPLC and Spectrophotometric Methods for this compound Analysis

ParameterHPLC-UV/DAD MethodSpectrophotometric Method
Principle Chromatographic separation followed by UV detectionMeasurement of light absorbance
Specificity High (can separate this compound from other phenolic compounds)Low (measures total phenolic content, prone to interference)
Sensitivity High (LOD and LOQ in the µg/mL range)Lower (Sensitivity limits of 1.47 and 2.67 g phenolics/kg meal reported)[2]
Accuracy High (recoveries typically >97%)[3][4]Can overestimate content by 7-20% in complex samples compared to HPLC[2]
Linearity (r²) Excellent (typically >0.99)[3][4][5][6]Not always linear, dependent on the assay
Instrumentation HPLC system with UV or DAD detectorSpectrophotometer
Throughput ModerateHigh
Performance of Validated HPLC Methods for this compound

Various HPLC methods have been developed and validated for the determination of this compound in different matrices. The table below summarizes the key parameters from published studies, offering a comparison of their performance.

Table 2: Performance Characteristics of Validated HPLC Methods for this compound Analysis

ParameterMethod 1 (Khattab et al., 2010)[7][8]Method 2 (Abu-Lafi et al., 2015)[3][4]
Stationary Phase (Column) Reverse-phase C18RP C18
Mobile Phase Gradient elution with water-methanol-o-phosphoric acidIsocratic elution with methanol-water with 2% acetic acid (18:82, v/v)
Flow Rate 0.8 mL/minNot specified
Detection Wavelength 330 nmNot specified
Linearity Range (µg/mL) 0.20–200.003-1000
Correlation Coefficient (r²) >0.99>0.99
Limit of Detection (LOD) 0.20 µg/mLNot specified
Limit of Quantification (LOQ) 0.50 µg/mLNot specified
Accuracy (Recovery) >98.0%97.1% to 102.2%

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following are representative protocols for sample preparation and HPLC analysis based on the referenced literature.

Sample Preparation: Extraction of this compound from Canola Meal

This protocol is based on the methods described for extracting phenolic compounds from canola.[5][6][7]

  • Defatting the Sample: If the sample has a high lipid content, it should be defatted prior to extraction using a suitable solvent like hexane.

  • Extraction:

    • Weigh a known amount of the dried, ground sample (e.g., 1 gram).

    • Add 20 mL of 70% methanol (B129727).[7] Other solvents like 100% methanol can also be used.[5][6]

    • Reflux for 20 minutes.[5][6]

    • Alternatively, use other extraction techniques like sonication or microwave-assisted extraction.

  • Centrifugation and Filtration:

    • Centrifuge the extract to pellet the solid material.

    • Filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection.

HPLC Method for this compound Analysis

This protocol is a generalized representation of the validated methods discussed.[3][4][7]

  • Instrument: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Method 1 (Gradient): A gradient elution using a mixture of water, methanol, and an acidifier like o-phosphoric acid.[7]

    • Method 2 (Isocratic): An isocratic elution with a mixture of methanol and water containing 2% acetic acid (e.g., 18:82 v/v).[3][4]

  • Flow Rate: 0.8 mL/min.[7]

  • Detection: Monitor the column effluent at 330 nm, which is near the maximum absorbance for this compound.[7][8]

  • Injection Volume: 20 µL.

  • Quantification: Create a calibration curve using standard solutions of this compound of known concentrations. The concentration of this compound in the samples is determined by comparing their peak areas to the calibration curve.

Visualizing the HPLC Method Validation Workflow

The following diagram illustrates the logical steps involved in the validation of an HPLC method for this compound analysis, ensuring the method is reliable, reproducible, and fit for its intended purpose.

HPLC_Validation_Workflow start Start: Method Development specificity Specificity/ Selectivity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate Precision) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability documentation Documentation & Reporting system_suitability->documentation end Validated Method documentation->end

Caption: Workflow for HPLC method validation.

References

A Comparative Guide to the Antioxidant Activities of Sinapic Acid, Trolox, and Butylated Hydroxyanisole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the antioxidant performance of sinapic acid, a naturally occurring phenolic acid, against Trolox, a water-soluble analog of vitamin E, and Butylated Hydroxyanisole (BHA), a widely used synthetic antioxidant.[1][2][3] The comparison is supported by experimental data from common antioxidant capacity assays and detailed methodologies for researchers.

Comparative Antioxidant Activity: A Quantitative Overview

The antioxidant capacity of a compound is its ability to inhibit the oxidation of other molecules, often by scavenging free radicals.[2] This activity is commonly quantified using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.[4][5] The results are often expressed as IC50 (the concentration required to inhibit 50% of the radical) or in Trolox Equivalents (TEAC), which compares the antioxidant strength of a compound to that of Trolox.[3][6]

While direct side-by-side comparisons in a single study can vary based on reaction conditions, the data compiled from various sources indicate that this compound demonstrates potent free radical scavenging efficacy, comparable to standard antioxidants.[7]

Table 1: Summary of Antioxidant Activity Data

CompoundAssayResultReference
This compound DPPH82% inhibition at 50 µM[7]
ABTS86.5% inhibition at 50 µM[7]
LDL OxidationHigher antioxidant activity (28%) than 4-vinylsyringol (7.5%) at 10 µM[1]
Trolox Lipid PeroxidationA derivative was ~3x more active than Trolox (IC50 of 8 µM)
StandardUsed as a standard for comparison in DPPH, ABTS, and FRAP assays[3]
BHA DPPH22.02% radical-scavenging capacity in a 2% BHA/HDPE cap
General UseA common synthetic antioxidant used to prevent oxidation in foods[2]

Note: The antioxidant activity of BHA and BHT can vary depending on the measurement method.[8] The data for BHA is from a composite material and may not reflect the activity of the pure compound.

Primary Antioxidant Mechanism

This compound, Trolox, and BHA are phenolic antioxidants that exert their effects primarily by donating a hydrogen atom from their hydroxyl (-OH) groups to neutralize free radicals.[2][9] This action forms a stable, resonance-stabilized phenoxyl radical, which is less reactive and thus terminates the oxidative chain reaction. Studies using Density Functional Theory have confirmed that the radical scavenging activity of this compound occurs almost exclusively via this H atom transfer from its phenolic moiety.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below for replication and validation purposes.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to assess the ability of compounds to act as free radical scavengers.[10]

  • Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine.[10][11] The color change, measured by a spectrophotometer at approximately 517 nm, is proportional to the radical scavenging activity of the antioxidant.[10][12]

  • Reagents:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol (B129727) or ethanol (B145695) (spectrophotometric grade)[10]

    • Test compounds (this compound, Trolox, BHA)

    • Positive control (e.g., Ascorbic acid or Trolox)[10]

  • Procedure:

    • Prepare a working solution of DPPH in methanol (e.g., 0.1 mM). The solution should be freshly prepared and protected from light.[10][13]

    • Prepare a series of dilutions for each test compound and the positive control in the same solvent.

    • In a 96-well plate or cuvettes, add a small volume of the test sample or standard (e.g., 0.1 mL).[14]

    • Add the DPPH working solution (e.g., 1.5 mL) to initiate the reaction.[14] A blank containing only the solvent and DPPH is also prepared.[14]

    • Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).[10][12]

    • Measure the absorbance of each solution at 517 nm.[10]

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [1 - (Abs_sample / Abs_blank)] * 100[14]

    • The IC50 value is determined by plotting the scavenging percentage against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[15]

  • Principle: The ABTS radical cation is generated by the oxidation of ABTS with potassium persulfate.[15] This radical has a characteristic blue-green color. Antioxidants reduce the ABTS•+, causing a decolorization that is measured spectrophotometrically at approximately 734 nm.[4][15]

  • Reagents:

    • ABTS solution (e.g., 7 mM in water)[4]

    • Potassium persulfate solution (e.g., 2.45 mM in water)[4]

    • Solvent (e.g., methanol or ethanol)

    • Test compounds and a reference standard (e.g., Trolox)[4]

  • Procedure:

    • Prepare the ABTS radical cation (ABTS•+) working solution by mixing equal volumes of the ABTS and potassium persulfate stock solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[4][15]

    • On the day of the assay, dilute the ABTS•+ solution with a suitable solvent (e.g., methanol) to obtain an absorbance of 0.700 ± 0.02 at 734 nm.[4][15]

    • Add a small volume of the test sample or standard to a larger volume of the diluted ABTS•+ solution (e.g., 5 µL sample to 3.995 mL ABTS•+ solution).[4]

    • Incubate the mixture at room temperature for a specified time (e.g., 6-30 minutes).[12][15]

    • Measure the absorbance at 734 nm.[15]

    • The percentage of ABTS radical scavenging activity is calculated using the formula: % Scavenging Effect = [(Abs_blank - Abs_sample) / Abs_blank] * 100[4]

    • Results can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the sample's activity to a Trolox standard curve.[4]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant potential of a sample by its ability to reduce ferric iron (Fe³⁺) to its ferrous form (Fe²⁺).[16][17]

  • Principle: At a low pH, antioxidants reduce a colorless ferric-probe complex (Fe³⁺) to a ferrous-probe complex (Fe²⁺), which has an intense blue color.[17][18] The change in absorbance, measured around 593 nm, is proportional to the total reducing power of the antioxidants in the sample.[18][19]

  • Reagents:

    • FRAP Reagent A (Acetate Buffer)

    • FRAP Reagent B (TPTZ solution)

    • FRAP Reagent C (FeCl₃ solution)

    • Ferrous standard (e.g., FeSO₄)

    • Test compounds

  • Procedure:

    • Prepare the fresh FRAP working solution just before use by mixing FRAP Reagent A, Solution B, and Solution C, typically in a 10:1:1 ratio.[19]

    • Prepare a standard curve using a ferrous standard solution.

    • Add a small volume of the sample or standard to each well of a 96-well plate (e.g., 10 µL).[18][19]

    • Add the FRAP working solution to each well (e.g., 220 µL).[19]

    • Mix and incubate for a specified time (e.g., 4-10 minutes) at room temperature or 37°C.[19][20]

    • Read the absorbance at 593 nm.[19]

    • The FRAP value of the sample is calculated using the equation obtained from the linear regression of the standard curve. The results are typically expressed as Fe²⁺ equivalents.[19]

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the comparative assessment of antioxidant activity.

G cluster_prep 1. Preparation cluster_assays 2. Antioxidant Assays cluster_dpph DPPH Assay cluster_abts ABTS Assay cluster_frap FRAP Assay cluster_analysis 3. Data Analysis A Prepare Stock Solutions (this compound, Trolox, BHA) B Serial Dilutions A->B C1 Mix Sample + DPPH Solution B->C1 D1 Mix Sample + ABTS•+ Solution B->D1 E1 Mix Sample + FRAP Reagent B->E1 C2 Incubate (Dark, 30 min) C1->C2 C3 Measure Absorbance (~517 nm) C2->C3 F Calculate % Inhibition / Reducing Power C3->F D2 Incubate (Dark, ~15 min) D1->D2 D3 Measure Absorbance (~734 nm) D2->D3 D3->F E2 Incubate (~10 min) E1->E2 E3 Measure Absorbance (~593 nm) E2->E3 E3->F G Determine IC50 or TEAC Values F->G H Comparative Analysis G->H

References

A Comparative Analysis of the Antioxidant Activity of Sinapic Acid and Its Glycosides in the DPPH Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of the antioxidant capacity of sinapic acid and its glycosidic derivatives as determined by the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The data presented herein, supported by detailed experimental protocols, aims to facilitate an objective assessment of these compounds for potential applications in research and drug development.

Introduction to this compound and its Antioxidant Properties

This compound, a hydroxycinnamic acid found in various plant sources, and its derivatives are known for their antioxidant properties. These compounds can neutralize free radicals, which are implicated in a range of pathological conditions. The DPPH assay is a common, rapid, and reliable method for evaluating the radical scavenging ability of antioxidants. In this assay, the antioxidant reduces the stable DPPH radical, resulting in a color change that is measured spectrophotometrically. The efficiency of an antioxidant is often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant potency.

Comparative Quantitative Data

The following table summarizes the DPPH radical scavenging activity of this compound and several of its glycosides, expressed as IC50 values. It is important to note that direct comparison of IC50 values should be made with caution, as experimental conditions can influence the results. The data presented here is compiled from various studies and serves as a comparative reference.

CompoundIC50 (µM)Source
This compound32.2 ± 6.2[1]
This compound32.4 ± 2.2[1]
Sinapine165.7 ± 0.9[1]
3,6'-disinapoyl sucrose (B13894)~1431[2]
Ethyl Sinapate51.9 ± 6.3[1]

Note: The IC50 value for 3,6'-disinapoyl sucrose was converted from 1.08 mg/mL, assuming a molecular weight of 754.69 g/mol .

Key Observations

Generally, this compound exhibits a stronger DPPH radical scavenging activity compared to its glycosides, such as sinapine.[1] This is evidenced by the significantly lower IC50 value of this compound. The esterification of this compound, as in ethyl sinapate, also appears to reduce its antioxidant capacity in the DPPH assay.[1] However, some studies suggest that certain glycosylated forms, like 6-O-sinapoyl-glucoside, may exhibit comparable or even slightly higher radical scavenging activity than free this compound under specific conditions. One study demonstrated that 6-O-sinapoyl-glucoside showed 96% DPPH radical inhibition at a concentration of 1 mg/mL, while this compound showed 91% inhibition at the same concentration. This highlights the complexity of structure-activity relationships among these compounds.

Experimental Protocols

The following are detailed methodologies for the DPPH assay as commonly applied in the evaluation of phenolic compounds like this compound and its derivatives.

General DPPH Radical Scavenging Assay Protocol

This protocol outlines the fundamental steps for conducting a DPPH assay.

Reagents and Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) (or Ethanol), analytical grade

  • Test compounds (this compound and its glycosides)

  • Standard antioxidant (e.g., Trolox, Ascorbic acid)

  • Spectrophotometer capable of measuring absorbance at 517 nm

  • 96-well microplate or quartz cuvettes

  • Micropipettes

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.

  • Preparation of Test and Standard Solutions: Prepare stock solutions of the test compounds and a standard antioxidant in methanol at a known concentration. From these stock solutions, prepare a series of dilutions to determine the IC50 value.

  • Assay Reaction:

    • In a 96-well microplate, add a specific volume of the diluted test or standard solutions to each well.

    • Add the DPPH working solution to each well to initiate the reaction. The final volume in each well should be consistent.

    • A control well should be prepared containing only the solvent and the DPPH solution.

    • A blank well should be prepared for each sample concentration containing the sample and the solvent without the DPPH solution to account for any absorbance from the sample itself.

  • Incubation: Incubate the microplate in the dark at room temperature for a specified period (typically 30 minutes).

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the control (DPPH solution without the test compound).

    • A_sample is the absorbance of the test sample (DPPH solution with the test compound).

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound. The concentration that results in 50% scavenging is the IC50 value.

Example Protocol from a Published Study

The following protocol is a more specific example adapted from a study evaluating this compound derivatives.[1]

Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • This compound and its derivatives

Procedure:

  • A solution of DPPH in methanol (6 x 10^-5 M) was prepared daily.

  • Different concentrations of the test compounds were prepared in methanol.

  • An aliquot of the test compound solution was added to the DPPH solution.

  • The mixture was shaken and allowed to stand at room temperature in the dark for 30 minutes.

  • The absorbance was measured at 517 nm against a blank.

  • The scavenging activity was calculated as described in the general protocol.

  • The IC50 value was determined from the dose-response curve.

Logical Relationship of the Comparative Study

The following diagram illustrates the logical flow of the comparative study, from the selection of compounds to the final analysis of their antioxidant activity.

Comparative_Study_Workflow cluster_compounds Compound Selection cluster_assay Antioxidant Assay cluster_data Data Acquisition & Analysis cluster_comparison Comparative Analysis SA This compound DPPH_Assay DPPH Radical Scavenging Assay SA->DPPH_Assay SG This compound Glycosides (e.g., Sinapine, 3,6'-disinapoyl sucrose) SG->DPPH_Assay Absorbance Spectrophotometric Absorbance Measurement (517 nm) DPPH_Assay->Absorbance Reaction Scavenging_Activity Calculation of % Scavenging Activity Absorbance->Scavenging_Activity IC50 Determination of IC50 Values Scavenging_Activity->IC50 Comparison Comparison of IC50 Values IC50->Comparison Conclusion Structure-Activity Relationship Conclusion Comparison->Conclusion

Caption: Workflow of the comparative DPPH assay study.

References

A Comparative Analysis of the Antioxidant Potential of Sinapic Acid and its Derivative, 4-Vinylsyringol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sinapic acid, a hydroxycinnamic acid found abundantly in various plants, and its decarboxylation product, 4-vinylsyringol, are recognized for their significant biological activities, particularly their antioxidant properties.[1][2] Both compounds are capable of neutralizing harmful free radicals, but their efficacy can vary depending on the chemical environment and the specific type of radical involved. This guide provides an objective comparison of their antioxidant potential, supported by experimental data and detailed methodologies, to aid researchers in drug discovery and natural product science.

Comparative Antioxidant Activity: this compound vs. 4-Vinylsyringol

The antioxidant capacity of these compounds has been evaluated using various in vitro assays. The data reveals that the structural difference between this compound (possessing a carboxylic acid group) and 4-vinylsyringol (possessing a vinyl group) significantly influences their activity in different systems.

In assays conducted in polar, homogeneous solutions, this compound generally demonstrates superior or comparable free radical scavenging activity. For instance, in the DPPH radical scavenging assay, this compound showed higher efficacy than 4-vinylsyringol.[3] However, the lipophilicity of 4-vinylsyringol enhances its antioxidant performance in nonpolar or emulsion-based systems, which are more representative of biological membranes. In a nonpolar environment, 4-vinylsyringol exhibited greater inhibition of lipid peroxidation than this compound.[3]

Assay/Model SystemCompoundConcentrationResultReference
DPPH Radical Scavenging This compound1 mg/mL90.8% inhibition[3]
4-Vinylsyringol1 mg/mL78.7% inhibition[3]
LDL Lipid Peroxidation This compound10 µM28% antioxidant activity[3]
4-Vinylsyringol10 µM7.5% antioxidant activity[3]
Lipid Peroxidation (Nonpolar) 4-VinylsyringolNot Specified15% more active than this compound[3]
Lipid Peroxidation (Polar) 4-VinylsyringolNot SpecifiedDiminished activity[3]
Peroxynitrite (ONOO⁻) Scavenging This compoundNot SpecifiedActive scavenger[3]
4-VinylsyringolNot SpecifiedActive scavenger[3]
Peroxyl Radical (RCOO•) Scavenging 4-VinylsyringolNot SpecifiedMore potent than Vitamin C & α-tocopherol[3]

Mechanism of Antioxidant Action

The primary antioxidant mechanism for this compound and its derivatives involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical. This process neutralizes the reactive radical and forms a stable, resonance-delocalized phenoxyl radical, which prevents further oxidative chain reactions.[4] The reactivity is influenced by the polarity of the environment; this compound is predicted to react significantly faster in aqueous solutions than in lipid media.[5]

Below is a diagram illustrating the general mechanism of radical scavenging by a phenolic antioxidant like this compound.

G cluster_0 Radical Scavenging by Phenolic Antioxidant Phenol Phenolic Antioxidant (e.g., this compound) Ar-OH Phenoxy Stable Phenoxyl Radical (Ar-O•) Phenol->Phenoxy H• donation Radical Free Radical (R•) Product Stable Molecule (RH) Radical->Product H• acceptance

Caption: General mechanism of free radical scavenging by a phenolic antioxidant.

Experimental Protocols

Standardized assays are crucial for comparing the antioxidant potential of different compounds. Below are detailed methodologies for three widely used in vitro antioxidant capacity assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

  • Principle: In the presence of an antioxidant, the violet-colored DPPH radical is reduced to the yellow-colored, non-radical form, DPPH-H. This color change is measured as a decrease in absorbance.[6]

  • Reagents:

    • DPPH solution (e.g., 0.1 mM in methanol).[7]

    • Test compounds (this compound, 4-Vinylsyringol) dissolved in a suitable solvent (e.g., methanol).

    • Standard antioxidant (e.g., Trolox, Gallic Acid).[7]

  • Procedure:

    • Prepare serial dilutions of the test compounds and the standard.

    • In a 96-well plate, add a specific volume of each sample dilution (e.g., 100 µL).

    • Add an equal volume of the DPPH working solution (e.g., 100 µL) to each well.[6]

    • Prepare a blank (solvent only) and a control (solvent + DPPH solution).

    • Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).[8]

    • Measure the absorbance at approximately 517 nm using a microplate reader.[6]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is then determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is applicable to both hydrophilic and lipophilic antioxidants.

  • Principle: Antioxidants reduce the pre-formed, blue-green ABTS radical cation (ABTS•+), causing the solution to lose its color. The change in absorbance is proportional to the antioxidant concentration.[7][9]

  • Reagents:

    • ABTS stock solution (e.g., 7 mM ABTS and 2.45 mM potassium persulfate in water).[7][10]

    • ABTS•+ working solution: The stock solution is incubated in the dark for 12-16 hours and then diluted with a solvent (e.g., ethanol) to an absorbance of ~0.70 at 734 nm.[7][9]

  • Procedure:

    • Prepare serial dilutions of the test compounds and a standard (e.g., Trolox).

    • In a 96-well plate, add a small volume of the sample dilution (e.g., 10 µL).

    • Add a larger volume of the ABTS•+ working solution (e.g., 190 µL).

    • Incubate at room temperature for a set time (e.g., 6-10 minutes).[6]

    • Measure the absorbance at 734 nm.[6]

  • Calculation: Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the sample is compared to that of Trolox.[10]

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the total antioxidant power of a sample by its ability to reduce iron.

  • Principle: At low pH, antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form. The increase in absorbance is proportional to the antioxidant's reducing power.[11][12]

  • Reagents:

    • FRAP Reagent: Prepared fresh by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.[8][12]

    • Standard: Ferrous sulfate (B86663) (FeSO₄) or Trolox.

  • Procedure:

    • Warm the FRAP reagent to 37°C.

    • Add a small volume of the sample to the FRAP reagent in a 96-well plate.

    • Incubate the mixture (e.g., for up to 60 minutes at 37°C).[11]

    • Measure the absorbance at approximately 593 nm.[11][12]

  • Calculation: The antioxidant capacity is determined from a standard curve of Fe²⁺ concentration and expressed as Fe²⁺ equivalents or Trolox equivalents.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for evaluating the in vitro antioxidant capacity of chemical compounds.

G prep Sample Preparation (Dissolve this compound / 4-VS) assay_select Select Assay (DPPH, ABTS, FRAP) prep->assay_select reaction Incubate Sample with Reagent prep->reaction Add Sample reagent Prepare Assay Reagents (e.g., DPPH•, ABTS•+, FRAP) assay_select->reagent reagent->reaction measure Spectrophotometric Measurement (Absorbance) reaction->measure calc Data Analysis (% Inhibition / TEAC / IC50) measure->calc compare Compare Potency calc->compare

Caption: General workflow for in vitro antioxidant capacity assessment.

References

Sinapic Acid and Metformin in Diabetic Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of sinapic acid, a naturally occurring phenolic compound, and metformin (B114582), a first-line antidiabetic drug, in preclinical diabetic models. The information is compiled from various studies to offer a comprehensive look at their respective mechanisms and therapeutic potential.

I. Overview of Efficacy

Metformin is a well-established biguanide (B1667054) drug that primarily acts by reducing hepatic glucose production and improving insulin (B600854) sensitivity.[1] this compound, a derivative of cinnamic acid found in various plants, has demonstrated significant antihyperglycemic, antioxidant, and anti-inflammatory properties in animal models of diabetes.[2][3][4][5] While direct head-to-head comparative studies are limited, this guide synthesizes available data to draw a comparative picture.

II. Quantitative Data Summary

The following tables summarize the quantitative effects of this compound and metformin on key diabetic parameters as reported in various studies using streptozotocin (B1681764) (STZ)-induced diabetic rat models.

Disclaimer: The data presented below is collated from different studies. Direct comparison should be made with caution due to potential variations in experimental protocols, animal strains, and duration of treatment.

Table 1: Effects on Blood Glucose and Insulin
CompoundDoseAnimal ModelDurationChange in Fasting Blood GlucoseChange in Plasma InsulinReference
This compound 15 mg/kgSTZ-induced diabetic rats35 days↓ 48.8%↑ 31.8%[3]
30 mg/kgSTZ-induced diabetic rats35 days↓ 56.5%↑ 50.0%[3]
20 mg/kgSTZ-induced diabetic rats8 weeks↓ 37.9%-[4]
40 mg/kgSTZ-induced diabetic rats8 weeks↓ 49.0%-[4]
Metformin 100 mg/kgSTZ-induced diabetic rats40 daysSignificant reduction-[6]
-STZ-induced diabetic rats13 weeksSignificant decrease-[7]

STZ: Streptozotocin

Table 2: Effects on Lipid Profile
CompoundDoseAnimal ModelDurationChange in Total Cholesterol (TC)Change in Triglycerides (TG)Reference
This compound 20 mg/kgSTZ-induced diabetic rats8 weeks↓ 35.2%↓ 42.9%[4][8]
40 mg/kgSTZ-induced diabetic rats8 weeks↓ 52.0%↓ 53.2%[4][8]
Metformin -STZ-induced diabetic rats13 weeksSignificant decreaseSignificant decrease[7]
Table 3: Effects on Oxidative Stress Markers
CompoundDoseAnimal ModelDurationEffect on SODEffect on MDAReference
This compound 25 mg/kgHFD + STZ-induced diabetic rats28 days[5]
Metformin -STZ-induced diabetic rats13 weeks[7]
-Diabetic and HCC rats-[9]

HFD: High-Fat Diet; STZ: Streptozotocin; SOD: Superoxide Dismutase; MDA: Malondialdehyde; HCC: Hepatocellular Carcinoma

III. Signaling Pathways and Mechanisms of Action

A. This compound

This compound appears to exert its antihyperglycemic effects through multiple pathways. A key mechanism is the enhancement of glucose uptake in peripheral tissues, such as skeletal muscle, by increasing the expression of Glucose Transporter Type 4 (GLUT4).[2] This process is thought to be mediated through the Phospholipase C (PLC) - Protein Kinase C (PKC) signaling pathway.[2] Furthermore, this compound has been shown to activate the NRF2/HO-1 pathway, which plays a crucial role in cellular defense against oxidative stress.[4]

G SA This compound PLC PLC SA->PLC activates NRF2 NRF2 Activation SA->NRF2 activates PKC PKC PLC->PKC activates GLUT4_exp GLUT4 Expression PKC->GLUT4_exp increases Glucose_Uptake Glucose Uptake GLUT4_exp->Glucose_Uptake enhances HO1 HO-1 Expression NRF2->HO1 induces Antioxidant Antioxidant Response HO1->Antioxidant promotes

Caption: Proposed signaling pathway of this compound.
B. Metformin

Metformin's primary mechanism of action involves the activation of AMP-activated protein kinase (AMPK).[1] This leads to the inhibition of hepatic gluconeogenesis (glucose production in the liver). Activated AMPK also enhances insulin sensitivity in peripheral tissues, promoting glucose uptake.[1] Metformin's action is also linked to the inhibition of the mitochondrial respiratory chain complex I and modulation of the gut microbiome.

G Metformin Metformin Mito Mitochondrial Complex I Metformin->Mito inhibits AMPK AMPK Metformin->AMPK activates Mito->AMPK activates Gluconeogenesis Hepatic Gluconeogenesis AMPK->Gluconeogenesis inhibits Insulin_Sens Insulin Sensitivity AMPK->Insulin_Sens improves Glucose_Uptake Glucose Uptake Insulin_Sens->Glucose_Uptake enhances

Caption: Key signaling pathway of metformin.

IV. Experimental Protocols

This section details the methodologies from key studies investigating the effects of this compound and metformin in diabetic rat models.

A. Induction of Diabetes
  • Streptozotocin (STZ)-Induced Type 1-like Diabetes: A single intraperitoneal injection of STZ (45-65 mg/kg body weight) is commonly used to induce diabetes in rats.[3][6]

  • High-Fat Diet (HFD) and STZ-Induced Type 2-like Diabetes: Rats are often fed a high-fat diet for a period to induce insulin resistance, followed by a lower dose of STZ (e.g., 35 mg/kg) to induce a state mimicking type 2 diabetes.[5]

B. Treatment Administration
  • This compound: Administered orally via gavage at doses ranging from 5 to 40 mg/kg body weight daily for durations of 28 to 35 days or 8 weeks.[2][3][4][5]

  • Metformin: Typically administered orally at doses around 100 mg/kg body weight daily for several weeks.[6][7]

C. Biochemical Analysis
  • Blood Glucose: Measured from tail vein blood samples using a glucometer.

  • Plasma Insulin: Determined using enzyme-linked immunosorbent assay (ELISA) kits.

  • Lipid Profile (Total Cholesterol, Triglycerides): Assessed using commercially available enzymatic kits.

  • Oxidative Stress Markers (SOD, MDA): Measured in tissue homogenates using specific assay kits.

D. Gene and Protein Expression Analysis
  • GLUT4 Expression: Analyzed in skeletal muscle tissue using techniques such as reverse transcription-polymerase chain reaction (RT-PCR) for gene expression and Western blotting for protein levels.[2]

  • Signaling Pathway Proteins (e.g., NRF2, HO-1, AMPK): Protein expression and phosphorylation status are typically evaluated by Western blotting.[1][4]

V. Comparative Experimental Workflow

The following diagram illustrates a typical experimental workflow for comparing the efficacy of this compound and metformin in a diabetic rat model.

G start Start: Healthy Rats induction Induction of Diabetes (e.g., STZ injection) start->induction grouping Grouping of Diabetic Rats induction->grouping control Diabetic Control (Vehicle) grouping->control sa_treat This compound Treatment grouping->sa_treat met_treat Metformin Treatment grouping->met_treat monitoring Monitoring (Blood Glucose, Body Weight) control->monitoring sa_treat->monitoring met_treat->monitoring endpoint Endpoint Analysis (Biochemical, Gene/Protein Expression) monitoring->endpoint comparison Data Comparison and Analysis endpoint->comparison

Caption: Comparative experimental workflow.

VI. Conclusion

Both this compound and metformin demonstrate significant potential in managing hyperglycemia and related metabolic abnormalities in diabetic animal models. Metformin acts primarily through AMPK activation and suppression of hepatic glucose production. This compound appears to exert its effects through multiple pathways, including enhanced peripheral glucose uptake via GLUT4 upregulation and potent antioxidant actions.

While the available data suggests that this compound is a promising therapeutic agent, further direct comparative studies with metformin are warranted to establish its relative efficacy and therapeutic potential for the management of diabetes. Such studies would be crucial for guiding future drug development efforts.

References

A Comparative Guide to Sinapic Acid Extraction Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning interest in sinapic acid, a phenolic compound lauded for its antioxidant, anti-inflammatory, and neuroprotective properties, has intensified the need for efficient and robust extraction methods. This guide provides a comparative analysis of various techniques for isolating this compound from natural sources, primarily focusing on by-products of the agri-food industry such as rapeseed and mustard meal. By presenting a synthesis of experimental data and detailed protocols, this document aims to equip researchers with the necessary information to select the most appropriate extraction strategy for their specific research and development endeavors.

Comparative Analysis of Extraction Yields

The efficiency of this compound extraction is contingent on a multitude of factors, including the chosen methodology, solvent system, temperature, and the nature of the raw material. The following table summarizes quantitative data from various studies, offering a comparative overview of the yields achieved through different extraction techniques.

Extraction MethodRaw MaterialKey ParametersThis compound/Derivative YieldReference
Conventional Solvent Extraction (CSE) Mustard Seed Meal70% (v/v) Ethanol, pH 2, 70°C15.73 µmol/g (sinapine)[1][2]
Mustard Seed MealBuffered Aqueous Solution, pH 1213.22 µmol/g (this compound)[1]
Rapeseed Meal70% (v/v) Aqueous AcetoneBetter yields than 80% (v/v) aqueous methanol[3]
Ultrasound-Assisted Extraction (UAE) Mustard Seed Meal70% (v/v) Ethanol, 75°C, 100% ultrasound amplitude6.90 ± 0.03 mg/g (sinapine)[4][5]
Rapeseed Meal70% (v/v) Ethanol, 75°C, 20 min, 20 kHz, 0.5 W/mLOptimized conditions[6]
Microwave-Assisted Extraction (MAE) Rapeseed Cakes6 mL/g liquid:solvent ratio, 633.33 W, 5 minOptimized conditions[6]
Supercritical Fluid Extraction (SFE) Jamun Fruits162 bar pressure, 50°C, 2.0 g/min co-solvent flow rateOptimized for total phenolic compounds
Enzyme-Assisted Extraction (EAE) Mustard BranDepol 740 L in water, pH 7, 50°C, 160 min25.4 ± 0.1 µmol/g (68% of accessible this compound)[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of extraction processes. This section outlines the experimental protocols for the key extraction techniques discussed.

Conventional Solvent Extraction (CSE)

This method, also known as maceration or solid-liquid extraction, is a foundational technique.

  • Sample Preparation: The raw material (e.g., mustard seed meal) is typically defatted and dried to enhance extraction efficiency.

  • Extraction Procedure:

    • A known mass of the prepared sample is suspended in a solvent (e.g., 70% ethanol) at a specific solid-to-liquid ratio (e.g., 1:10 g/mL).[8]

    • The pH of the solvent can be adjusted to optimize the extraction of specific derivatives; for instance, acidic conditions (pH 2) favor sinapine (B1681761) extraction, while alkaline conditions (pH 12) enhance the yield of free this compound.[1][2][9]

    • The mixture is agitated at a controlled temperature (e.g., 70-75°C) for a defined period (e.g., 30 minutes to several hours).[4][5]

    • The extract is then separated from the solid residue by filtration or centrifugation.

    • The extraction process can be repeated multiple times on the solid residue to maximize yield.[8]

  • Analysis: The concentration of this compound and its derivatives in the extract is typically quantified using High-Performance Liquid Chromatography (HPLC).[8]

Ultrasound-Assisted Extraction (UAE)

UAE utilizes acoustic cavitation to disrupt cell walls and enhance mass transfer, often leading to reduced extraction times and improved efficiency.

  • Sample Preparation: Similar to CSE, the raw material is usually pre-processed.

  • Extraction Procedure:

    • The sample is mixed with the extraction solvent in a vessel.

    • An ultrasonic probe or bath is used to apply ultrasonic waves of a specific frequency (e.g., 20 kHz) and power.[6]

    • Key parameters to be optimized include temperature, extraction time, solvent composition, and ultrasound amplitude.[4]

    • For instance, optimal conditions for sinapine extraction from mustard seed meal were found to be 75°C, 70% ethanol, and 100% ultrasound amplitude.[4][5]

    • Following sonication, the mixture is filtered or centrifuged to separate the liquid extract.

  • Analysis: Quantification is performed using HPLC.

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and sample, leading to rapid extraction.

  • Sample Preparation: The sample is prepared as in other methods.

  • Extraction Procedure:

    • The sample and solvent are placed in a microwave-transparent vessel.

    • The mixture is subjected to microwave irradiation at a controlled power (e.g., 633.33 W) and for a specific duration (e.g., 5 minutes).[6]

    • The temperature and pressure inside the vessel can be monitored and controlled.

    • After extraction, the mixture is cooled, and the extract is separated from the solid residue.

  • Analysis: HPLC is used for the quantification of this compound.

Supercritical Fluid Extraction (SFE)

SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. This method is considered a "green" technology due to the non-toxic and readily available nature of CO₂.

  • Sample Preparation: The raw material is placed in an extraction vessel.

  • Extraction Procedure:

    • Supercritical CO₂ is passed through the sample at a controlled temperature and pressure (e.g., 50°C and 162 bar).[10]

    • A co-solvent, such as ethanol, is often added to enhance the extraction of more polar compounds like this compound.[10]

    • The pressure is then reduced, causing the CO₂ to return to a gaseous state and precipitate the extracted compounds.

  • Analysis: The extracted material is dissolved in a suitable solvent for HPLC analysis.

Enzyme-Assisted Extraction (EAE)

EAE employs enzymes to break down the plant cell wall, facilitating the release of intracellular compounds.

  • Sample Preparation: The raw material is suspended in an aqueous buffer.

  • Extraction Procedure:

    • A specific enzyme or a cocktail of enzymes (e.g., cellulases, pectinases, or sinapoyl esterases like Depol 740 L) is added to the sample slurry.[7]

    • The mixture is incubated under optimal conditions for the enzyme, including pH (e.g., 7) and temperature (e.g., 50°C), for a specific duration (e.g., 160 minutes).[7]

    • The reaction is typically stopped by heat inactivation of the enzyme.

    • The liquid extract is then separated from the solid residue.

  • Analysis: The this compound content is determined by HPLC.

Visualizing the Extraction Workflow

The following diagram illustrates a generalized workflow for the extraction of this compound, applicable to most of the discussed methods with minor variations.

Sinapic_Acid_Extraction_Workflow cluster_0 Preparation cluster_1 Extraction cluster_2 Separation & Purification cluster_3 Analysis & Final Product Raw_Material Raw Material (e.g., Mustard Bran) Pretreatment Pre-treatment (Drying, Grinding, Defatting) Raw_Material->Pretreatment Extraction Extraction (CSE, UAE, MAE, SFE, EAE) Pretreatment->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Purification Purification (e.g., Chromatography) Filtration->Purification Analysis Analysis (HPLC, etc.) Purification->Analysis Final_Product This compound Analysis->Final_Product

Caption: Generalized workflow for this compound extraction.

Conclusion

The selection of an optimal extraction method for this compound is a critical decision that influences yield, purity, cost, and environmental impact. Conventional solvent extraction remains a straightforward and widely used technique, with the potential for high yields when parameters such as solvent type and pH are carefully optimized.[1][3] However, modern techniques like Ultrasound-Assisted Extraction and Microwave-Assisted Extraction offer significant advantages in terms of reduced extraction times and increased efficiency.[4][6] Supercritical Fluid Extraction stands out as an environmentally friendly option, while Enzyme-Assisted Extraction provides a highly specific approach for releasing this compound from its esterified forms.[10][7]

For researchers aiming for high throughput and efficiency, UAE and MAE are compelling choices. For applications demanding high purity and minimal environmental impact, SFE and EAE present attractive alternatives. Ultimately, the choice of method will depend on the specific research goals, available resources, and the desired scale of operation. This guide provides the foundational knowledge to make an informed decision in the pursuit of harnessing the therapeutic potential of this compound.

References

A Comparative Guide to Spectrophotometric and HPLC Methods for Sinapic Acid Ester Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of sinapic acid and its esters, compounds of significant interest due to their antioxidant and various biological activities, is crucial in diverse fields from food science to pharmaceutical development. The two most common analytical techniques employed for this purpose are UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC). This guide provides a detailed comparison of these methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific needs.

Method Comparison at a Glance

High-Performance Liquid Chromatography (HPLC) is generally considered the gold standard for the determination of this compound esters due to its high specificity and sensitivity. Spectrophotometric methods, while simpler and more rapid, are prone to interference from other phenolic compounds, which can lead to an overestimation of the target analyte.

A study comparing a direct and a chemical spectrophotometric method with an HPLC method for assaying this compound ester content found that while all methods gave similar results for untreated canola meals, both spectrophotometric methods overestimated the this compound ester content by 7%-20% in enzymatically treated meal when compared to HPLC.[1]

ParameterSpectrophotometric MethodsHPLC Methods
Specificity Low to ModerateHigh
Sensitivity LowerHigher
Accuracy Prone to overestimationHigh
Precision GoodExcellent
Cost LowHigh
Speed FastSlower (per sample)
Complexity SimpleComplex
Quantification Total phenolic content (as this compound equivalents)Individual compound quantification

Quantitative Performance Data

The following table summarizes key performance metrics for HPLC methods used in the determination of this compound and its derivatives, based on published data.

AnalyteDetection Limit (µg/mL)Quantification Limit (µg/mL)Linearity Range (µg/mL)Recovery (%)Reference
Sinapine0.200.500.20–200.00>98.0[2]
Sinapoyl Glucose0.400.800.20–200.00>98.0[2]
This compound0.200.500.20–200.00>98.0[2]

Experimental Protocols

Spectrophotometric Method (Folin-Ciocalteu)

This method determines the total phenolic content, which can be expressed as this compound equivalents.

Principle: The Folin-Ciocalteu reagent contains phosphomolybdate and phosphotungstate, which are reduced by phenolic compounds in an alkaline medium to produce a blue-colored complex. The intensity of the color, measured spectrophotometrically, is proportional to the amount of phenolic compounds present.

Protocol:

  • Sample Preparation: Extract phenolic compounds from the sample using a suitable solvent (e.g., 70% methanol).[2]

  • Reaction:

    • Take an aliquot (e.g., 0.2 mL) of the extract and dilute it with distilled water (e.g., to 0.5 mL).[2]

    • Add 0.5 mL of Folin-Ciocalteu reagent and mix.[2]

    • After 3 minutes, add 1 mL of 19% sodium carbonate solution and mix well.[2]

  • Incubation: Allow the mixture to stand for 60 minutes at room temperature.[2]

  • Measurement: Measure the absorbance of the solution at 750 nm using a UV/Visible spectrophotometer.[2]

  • Quantification: Prepare a calibration curve using known concentrations of this compound. Express the results as this compound equivalents (SAE).[2]

High-Performance Liquid Chromatography (HPLC) Method

This method allows for the separation, identification, and quantification of individual this compound esters.

Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. A detector (e.g., Diode Array Detector - DAD) is used to detect and quantify the separated compounds based on their UV absorbance.

Protocol:

  • Sample Preparation: Extract phenolic compounds from the sample using an appropriate solvent (e.g., 70% methanol).[2] The extracts may need to be filtered through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Column: Reverse-phase C18 column.[3]

    • Mobile Phase: A gradient elution system is often used, for example, a mixture of water-methanol-o-phosphoric acid.[2]

    • Flow Rate: Typically around 0.8 to 1.0 mL/min.[2]

    • Detection: Diode Array Detector (DAD) monitoring at a wavelength where this compound derivatives show maximum absorbance, such as 330 nm.[2]

    • Injection Volume: Typically 10-20 µL.

  • Quantification: Identify and quantify the peaks by comparing their retention times and UV spectra with those of authentic standards.[2] Calibration curves for each compound of interest are used for accurate quantification.

Visualizing the Workflows

To better understand the practical differences between the two methods, the following diagrams illustrate their respective experimental workflows.

Spectrophotometric_Workflow cluster_prep Sample Preparation cluster_analysis Spectrophotometric Analysis cluster_quant Quantification start Sample extraction Solvent Extraction start->extraction reagent Add Folin-Ciocalteu Reagent extraction->reagent na2co3 Add Sodium Carbonate reagent->na2co3 incubation Incubate na2co3->incubation measure Measure Absorbance (750 nm) incubation->measure calculate Calculate Total Phenolics (as this compound Equivalents) measure->calculate calibration Prepare this compound Standard Curve calibration->calculate

Caption: Workflow for Spectrophotometric Determination.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification start Sample extraction Solvent Extraction start->extraction filtration Filter Extract (0.45 µm) extraction->filtration inject Inject into HPLC filtration->inject separation Chromatographic Separation (C18 Column, Gradient Elution) inject->separation detection Detect with DAD (330 nm) separation->detection integrate Identify & Integrate Peaks detection->integrate standards Run Authentic Standards standards->integrate calculate Quantify Individual Compounds using Calibration Curves integrate->calculate

Caption: Workflow for HPLC Determination.

Choosing the Right Method

The decision between using a spectrophotometric or an HPLC method depends largely on the specific research question and available resources.

Decision_Tree start Need to determine This compound ester content? q1 Is quantification of individual esters required? start->q1 q2 Is high accuracy and specificity critical? q1->q2 No hplc Use HPLC Method q1->hplc Yes q2->hplc Yes spectro Spectrophotometric Method may be suitable for screening q2->spectro No

Caption: Decision guide for method selection.

Conclusion

For researchers requiring precise and accurate quantification of individual this compound esters, HPLC is the unequivocally superior method. Its high specificity prevents interference from other structurally similar compounds, ensuring reliable data for applications in drug development and detailed biochemical studies. While spectrophotometric methods offer a rapid and cost-effective alternative for estimating total phenolic content, their inherent lack of specificity should be carefully considered, as they are prone to providing overestimated values. Therefore, for preliminary screening or when relative changes in total phenolic content are of primary interest, spectrophotometry can be a valuable tool. However, for definitive quantitative analysis, HPLC remains the method of choice.

References

Comparative Analysis of Sinapic Acid Derivatives as Inhibitors of NF-κB Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various sinapic acid derivatives and their efficacy in inhibiting Nuclear Factor-kappa B (NF-κB) activation, a key signaling pathway in inflammation. The data and protocols presented are compiled from recent scientific literature to facilitate research and development of novel anti-inflammatory agents.

Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammatory responses, immune function, and cell survival.[1][2][3][4] Dysregulation of the NF-κB pathway is implicated in a variety of inflammatory diseases, including arthritis, asthma, inflammatory bowel disease, and cancer, making it a prime target for therapeutic intervention.[1][3][4] this compound, a naturally occurring phenolic compound found in various plants, has demonstrated anti-inflammatory properties by inactivating NF-κB.[1][2][5][6][7][8] However, its therapeutic potential is limited by factors such as poor lipophilicity.[2] This has spurred the development of this compound derivatives with enhanced potency and drug-like properties.

This guide focuses on a series of synthesized this compound-benzimidazole hybrids and compares their NF-κB inhibitory activity to the parent compound, this compound, and a standard reference drug, dexamethasone.

Quantitative Comparison of Inhibitory Effects

The following table summarizes the inhibitory activity of this compound and its derivatives on NF-κB activation in TNF-α-stimulated BEAS-2B cells, as determined by a luciferase reporter assay. The data also includes the impact of these compounds on the downstream pro-inflammatory cytokines, Interleukin-6 (IL-6) and Interleukin-8 (IL-8).

CompoundConcentration (µM)NF-κB Inhibition (%)IL-6 Inhibition (%)IL-8 Inhibition (%)
This compound1018.2 ± 2.120.3 ± 2.515.4 ± 1.9
Derivative 7a 1035.6 ± 3.233.1 ± 3.128.7 ± 2.5
Derivative 7b 1031.2 ± 2.929.8 ± 2.825.1 ± 2.2
Derivative 7c 1040.1 ± 3.538.5 ± 3.433.6 ± 3.0
Derivative 7d 1028.9 ± 2.725.4 ± 2.621.3 ± 2.0
Derivative 7e 1020.5 ± 2.318.9 ± 2.217.8 ± 1.6
Derivative 7f 1045.3 ± 4.142.7 ± 3.938.9 ± 3.5
Derivative 7g 1065.7 ± 5.8 60.2 ± 5.5 55.4 ± 5.1
Derivative 7h 1023.4 ± 2.419.5 ± 2.318.1 ± 1.7
Derivative 7i 1060.1 ± 5.5 56.8 ± 5.2 51.2 ± 4.8
Derivative 7j 1038.7 ± 3.435.4 ± 3.230.1 ± 2.7
Dexamethasone1050.3 ± 4.748.1 ± 4.543.7 ± 4.1

Data is presented as mean ± standard deviation. Data extracted from a study by Zhang et al., which demonstrated that all synthesized target compounds (7a-j) inhibit NF-κB activation and decrease IL-6 and IL-8 expression in BEAS-2B cells.[1][2][9][10]

Key Findings:

  • All tested this compound derivatives (7a-j) exhibited stronger anti-inflammatory activity than the parent this compound.[1][2][9][10]

  • Compounds 7g and 7i , which contain electron-withdrawing nitro and fluoro groups on the benzimidazole (B57391) ring, respectively, showed the most potent inhibitory effects on NF-κB activation.[1][2][9]

  • Notably, the anti-inflammatory activity of compounds 7g and 7i was significantly stronger than that of the reference drug, dexamethasone.[1][2][9]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

NF-κB Luciferase Reporter Assay

This assay quantitatively measures the activation of the NF-κB signaling pathway.

  • Cell Line: Human bronchial epithelial cells (BEAS-2B).

  • Transfection: BEAS-2B cells are seeded in 24-well plates and co-transfected with a pNF-κB-Luc reporter plasmid (containing NF-κB binding sites driving luciferase expression) and a pRL-TK plasmid (encoding Renilla luciferase for normalization) using a suitable transfection reagent.

  • Treatment: After 24 hours of transfection, the cells are pre-treated with various concentrations of this compound derivatives or vehicle control for 1 hour.

  • Stimulation: NF-κB activation is induced by adding 10 ng/mL of tumor necrosis factor-alpha (TNF-α) to the cell culture medium.

  • Measurement: After 6 hours of stimulation, cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

  • Analysis: The relative luciferase activity is calculated by normalizing the firefly luciferase activity to the Renilla luciferase activity. The percentage of NF-κB inhibition is determined by comparing the relative luciferase activity in treated cells to that in TNF-α-stimulated control cells.

Enzyme-Linked Immunosorbent Assay (ELISA) for IL-6 and IL-8

This assay is used to quantify the production of pro-inflammatory cytokines downstream of NF-κB activation.

  • Cell Culture and Treatment: BEAS-2B cells are seeded in 24-well plates. The cells are pre-treated with this compound derivatives for 1 hour, followed by stimulation with 10 ng/mL TNF-α.

  • Supernatant Collection: After 24 hours of incubation, the cell culture supernatant is collected.

  • Quantification: The concentrations of IL-6 and IL-8 in the supernatant are measured using commercially available ELISA kits according to the manufacturer's instructions.

  • Analysis: The inhibitory effect of the compounds on cytokine production is calculated by comparing the cytokine concentrations in the supernatants of treated cells with those of untreated, TNF-α-stimulated cells.

Cell Viability Assay (MTT Assay)

This assay is performed to ensure that the observed inhibitory effects are not due to cytotoxicity of the compounds.

  • Cell Seeding: BEAS-2B cells are seeded in 96-well plates.

  • Treatment: The cells are treated with various concentrations of the this compound derivatives for 24 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Visualizing the Mechanism and Workflow

NF-κB Signaling Pathway and Inhibition

The canonical NF-κB signaling pathway is initiated by pro-inflammatory stimuli such as TNF-α. This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is targeted for ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus, bind to DNA, and activate the transcription of target inflammatory genes.[4][6][7][8] this compound and its derivatives exert their inhibitory effect by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.[6][7][8]

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates Proteasome Proteasome NFkB p50/p65 IkBa->NFkB IkBa_p P-IκBα NFkB_nuc p50/p65 NFkB->NFkB_nuc Translocation IkBa_p->Proteasome Ubiquitination & Degradation Nucleus Nucleus DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (IL-6, IL-8, COX-2, etc.) DNA->Genes Transcription SA_deriv This compound Derivatives SA_deriv->IKK Inhibits

Caption: NF-κB pathway inhibition by this compound derivatives.

Experimental Workflow for Screening Inhibitors

The following diagram illustrates the general workflow for identifying and characterizing inhibitors of NF-κB activation.

Experimental_Workflow start Start cell_culture Seed BEAS-2B Cells in 24-well plates start->cell_culture transfection Transfect cells with pNF-κB-Luc & pRL-TK plasmids cell_culture->transfection treatment Pre-treat with this compound Derivatives (1 hr) transfection->treatment stimulation Stimulate with TNF-α treatment->stimulation luciferase_assay Dual-Luciferase Reporter Assay stimulation->luciferase_assay elisa_assay Collect Supernatant for ELISA (IL-6, IL-8) stimulation->elisa_assay analysis Data Analysis: Calculate % Inhibition luciferase_assay->analysis elisa_assay->analysis end End analysis->end

Caption: Workflow for evaluating NF-κB inhibitors.

References

Sinapic Acid vs. Caffeic Acid: A Comparative Analysis of Their Effects on Serum Estradiol Levels

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding how natural compounds modulate hormonal balances is crucial. This guide provides an objective comparison of sinapic acid and caffeic acid, two phenolic compounds, and their influence on serum estradiol (B170435) levels, supported by experimental data.

Impact on Serum Estradiol: A Quantitative Comparison

Both this compound and caffeic acid have been shown to increase serum estradiol levels in estrogen-deficient animal models. The following table summarizes the key quantitative findings from preclinical studies.

CompoundAnimal ModelDosageDurationKey Finding on Serum Estradiol
This compound Ovariectomized Wistar rats5 mg/kg and 25 mg/kg (oral)28 daysStatistically significant increase compared to ovariectomized control group.[1][2][3]
Caffeic Acid Ovariectomized Wistar rats10 mg/kg (oral)4 weeksIncreased serum estradiol level compared to ovariectomized control group.[4][5]

Detailed Experimental Protocols

The findings presented above are derived from studies with specific experimental designs. Understanding these protocols is essential for interpreting the data.

Study on this compound
  • Animal Model: The study utilized 3-month-old female Wistar rats.[1][2][3] The rats were divided into several groups: sham-operated control, ovariectomized (OVX) control, and OVX groups treated with estradiol (0.2 mg/kg) or this compound (5 and 25 mg/kg).[1][2][3]

  • Treatment: this compound was administered orally once a day for 28 days as a water suspension.[1][2][3]

  • Data Collection: At the end of the treatment period, blood serum was collected to determine the levels of estradiol and other biochemical parameters.[1][2]

  • Measurement of Estradiol: Serum estradiol concentrations were measured, though the specific assay is not detailed in the provided search results.

Study on Caffeic Acid
  • Animal Model: The experiments were conducted on 3-month-old female Wistar Cmd:(WI)WU rats.[4][5] The groups included: non-ovariectomized control, non-ovariectomized rats receiving caffeic acid, sham-operated control, ovariectomized control, and ovariectomized rats receiving caffeic acid.[4][5]

  • Treatment: Caffeic acid was administered orally at a dose of 10 mg/kg daily for 4 weeks.[4][5]

  • Data Collection: Serum was collected the day after the final administration to measure estradiol and total cholesterol levels.[4][5]

  • Measurement of Estradiol: The specific method for estradiol measurement is not explicitly stated in the provided abstracts.

Visualizing Experimental Design and Potential Mechanisms

To better illustrate the experimental process and the potential underlying mechanisms, the following diagrams are provided.

experimental_workflow cluster_setup Animal Model and Grouping cluster_treatment Treatment Protocol cluster_analysis Data Collection and Analysis animal_model 3-month-old female Wistar rats ovariectomy Ovariectomy (OVX) to induce estrogen deficiency animal_model->ovariectomy groups Grouping: - Sham Control - OVX Control - OVX + this compound (5 & 25 mg/kg) - OVX + Caffeic Acid (10 mg/kg) ovariectomy->groups administration Oral administration of compounds daily for 28 days groups->administration blood_collection Blood serum collection administration->blood_collection estradiol_measurement Measurement of serum estradiol levels blood_collection->estradiol_measurement statistical_analysis Statistical analysis to compare groups estradiol_measurement->statistical_analysis

Experimental workflow for studying phenolic acids' effects.

Signaling Pathways and Mechanism of Action

The observed increase in serum estradiol levels in ovariectomized rats suggests that sinapic and caffeic acids may act on extraovarian tissues to enhance estradiol synthesis.[1][3] A key enzyme in this process is aromatase, which converts androgens to estrogens.[6] While direct evidence of sinapic and caffeic acid acting as aromatase modulators in these specific studies is not provided, it represents a plausible mechanism. Some natural compounds are known to inhibit aromatase, which would typically decrease estrogen levels.[7][8][9] However, the pro-estrogenic effect observed in these studies could imply a more complex interaction, potentially stimulating aromatase activity or acting through other pathways.

In the context of breast cancer, some research indicates that caffeic acid may have anti-estrogenic effects by reducing the abundance of the estrogen receptor.[10][11] This highlights that the effects of these compounds can be context-dependent.

signaling_pathway cluster_steroidogenesis Estrogen Biosynthesis Pathway cluster_modulation Potential Modulation Androgens Androgens (e.g., Testosterone) Aromatase Aromatase (CYP19) Androgens->Aromatase Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Phenolic_Acids This compound / Caffeic Acid Phenolic_Acids->Aromatase Modulates Activity (?)

Potential modulation of the estrogen biosynthesis pathway.

Conclusion

Both this compound and caffeic acid have demonstrated the ability to increase serum estradiol levels in ovariectomized rat models, suggesting a potential role in mitigating certain aspects of estrogen deficiency. The primary mechanism may involve the enhancement of estradiol synthesis in extraovarian tissues, possibly through the modulation of aromatase activity. However, it is important to note that the effects of these compounds, particularly caffeic acid, may vary depending on the biological context, with some studies indicating anti-estrogenic properties in cancer cell lines. Further research is necessary to fully elucidate their mechanisms of action and to determine their potential therapeutic applications.

References

A Comparative Analysis of Sinapic Acid and p-Coumaric Acid on Cholesterol Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of sinapic acid and p-coumaric acid, two phenolic compounds with potential applications in cholesterol management. The following sections present a synthesis of experimental data, detailed methodologies from key studies, and visual representations of their proposed mechanisms of action.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo and in vitro studies on the effects of this compound and p-coumaric acid on cholesterol and related metabolic parameters.

Table 1: In Vivo Effects of this compound on Lipid Profiles
Animal ModelDosageDurationTotal CholesterolLDL-CHDL-CTriglyceridesReference
Ovariectomized rats5 mg/kg/day (oral)28 daysDecreasedNo significant effectNo significant effectNo significant effect[1][2]
Ovariectomized rats25 mg/kg/day (oral)28 daysDecreasedNo significant effectNo significant effectDecreased[1][2]
L-NAME-induced hypertensive rats40 mg/kg/day (oral)4 weeks----[3]
High-fat diet-fed hamstersNot specifiedNot specifiedReducedReducedIncreasedReduced[4]
Type 2 diabetic female rats25 mg/kg (oral)28 daysLoweredLowered--[5]
Table 2: In Vivo Effects of p-Coumaric Acid on Lipid Profiles
Animal ModelDosageDurationTotal CholesterolLDL-CHDL-CReference
Rats29 mg/day (in drinking water)30 days-Remarkable decline (~75%)No effect[6]
Rats317 mg/day (in drinking water)30 days-Significantly reducedNo effect[6][7][8]
High-fat diet-fed mice100 mg/kg BWNot specifiedDecreased--[9]
Table 3: Mechanistic Insights - In Vitro and Molecular Studies
CompoundKey Molecular Targets/PathwaysObserved EffectReference
This compound HMG-CoA reductaseDecreased activity[1][3]
SREBP-2Decreased activation[4]
LDL oxidationInhibition[10]
p-Coumaric Acid LDL oxidationInhibition by scavenging ROS[6][7][8][11]
PPARγ, LXRα, ABCA1Upregulated expression (promoting cholesterol efflux)[12][13][14]
LOX-1, CD36, SR-A1Decreased expression (inhibiting lipid accumulation)[12][13][14]
NF-κBSuppressed activation (anti-inflammatory)[12]

Experimental Protocols

In Vivo Animal Study: this compound in Ovariectomized Rats[1][2]
  • Animals: Three-month-old female Wistar rats.

  • Groups:

    • Sham-operated control.

    • Ovariectomized (OVX) control.

    • OVX + Estradiol (0.2 mg/kg, oral).

    • OVX + this compound (5 mg/kg, oral).

    • OVX + this compound (25 mg/kg, oral).

  • Treatment: Compounds were administered daily for 28 days.

  • Sample Collection: Blood serum was collected for lipid profile analysis.

  • Lipid Analysis: Serum levels of total cholesterol, triglycerides, HDL-C, and LDL-C were determined using standard biochemical assays.

In Vivo Animal Study: p-Coumaric Acid in Rats[6][7][8]
  • Animals: Rats (strain not specified).

  • Groups:

    • Control.

    • Low dose p-coumaric acid (29 mg/day in drinking water).

    • High dose p-coumaric acid (317 mg/day in drinking water).

  • Treatment: Administered for 10, 21, and 30 days.

  • Sample Collection: Blood serum was collected.

  • Lipid Analysis: Serum LDL cholesterol and HDL cholesterol levels were measured. LDL oxidation was monitored by measuring 8-epiprostaglandin F2α levels.

In Vitro Foam Cell Formation Assay: p-Coumaric Acid[12][13][14]
  • Cell Line: Human monocyte THP-1 cells.

  • Differentiation: THP-1 cells were differentiated into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA).

  • Treatment: Differentiated macrophages were treated with oxidized low-density lipoprotein (ox-LDL) and lipopolysaccharides (LPS) in the presence or absence of p-coumaric acid.

  • Lipid Accumulation Analysis: Lipid accumulation was visualized using Oil Red O staining.

  • Gene and Protein Expression Analysis: The expression of genes and proteins related to cholesterol efflux (PPARγ, LXRα, ABCA1) and lipid accumulation (LOX-1, CD36, SR-A1) was quantified using quantitative polymerase chain reaction (qPCR) and Western blotting.

Signaling Pathways and Mechanisms of Action

This compound's Hypocholesterolemic Pathway

This compound appears to lower cholesterol primarily by inhibiting the endogenous cholesterol biosynthesis pathway. It has been shown to decrease the activity of HMG-CoA reductase, the rate-limiting enzyme in this pathway. Furthermore, it can downregulate the expression of Sterol Regulatory Element-Binding Protein 2 (SREBP-2), a key transcription factor that controls the expression of genes involved in cholesterol synthesis, including HMG-CoA reductase and the LDL receptor.

sinapic_acid_pathway SA This compound SREBP2 SREBP-2 SA->SREBP2 Inhibits HMGCR HMG-CoA Reductase SA->HMGCR Inhibits SREBP2->HMGCR Activates Cholesterol Cholesterol Synthesis HMGCR->Cholesterol Catalyzes

Caption: Proposed mechanism of this compound in reducing cholesterol synthesis.

p-Coumaric Acid's Multi-faceted Approach to Cholesterol Regulation

p-Coumaric acid influences cholesterol levels through a combination of antioxidant effects and modulation of gene expression related to cholesterol transport and uptake. Its ability to scavenge reactive oxygen species (ROS) inhibits the oxidation of LDL, a key event in the development of atherosclerosis. Additionally, it promotes cholesterol efflux from cells by upregulating the PPARγ-LXRα-ABCA1 pathway and reduces lipid accumulation by downregulating scavenger receptors like CD36 and SR-A1.

p_coumaric_acid_pathway cluster_antioxidant Antioxidant Effect cluster_gene_expression Gene Expression Regulation PCA1 p-Coumaric Acid ROS ROS PCA1->ROS Scavenges LDL_ox LDL Oxidation ROS->LDL_ox Promotes PCA2 p-Coumaric Acid PPARg PPARγ PCA2->PPARg Upregulates SR CD36, SR-A1 PCA2->SR Downregulates LXR LXRα PPARg->LXR Activates ABCA1 ABCA1 LXR->ABCA1 Upregulates Efflux Cholesterol Efflux ABCA1->Efflux Promotes Accumulation Lipid Accumulation SR->Accumulation Promotes

Caption: Dual mechanism of p-coumaric acid on cholesterol metabolism.

Comparative Discussion

Both this compound and p-coumaric acid demonstrate promising cholesterol-lowering properties, albeit through different primary mechanisms.

  • Primary Mechanism: this compound's main strength appears to be the direct inhibition of cholesterol synthesis by targeting HMG-CoA reductase and its regulatory pathway involving SREBP-2. In contrast, p-coumaric acid's effects are more pleiotropic, involving the reduction of LDL oxidation through its antioxidant capacity and the modulation of genes that control cholesterol transport and accumulation in cells.

  • Lipoprotein Specificity: Studies on p-coumaric acid have more consistently reported a specific reduction in LDL cholesterol levels, while its effect on HDL cholesterol appears to be neutral.[6][7][8] For this compound, the effects on specific lipoprotein fractions are less consistently detailed across studies, with some showing a reduction in total cholesterol and others in both total cholesterol and LDL-C.[1][2][5]

  • Anti-inflammatory and Antioxidant Properties: Both compounds possess antioxidant properties. p-Coumaric acid's role in scavenging ROS and inhibiting LDL oxidation is well-documented.[6][7][8][11] It also exhibits anti-inflammatory effects by suppressing NF-κB activation.[12] this compound also has antioxidant capabilities, including the inhibition of LDL oxidation.[10]

Conclusion

This compound and p-coumaric acid are both valuable candidates for further investigation as cholesterol-modulating agents. This compound's direct inhibition of the cholesterol synthesis pathway makes it a compelling subject for research into statin alternatives or adjunct therapies. p-Coumaric acid's multi-target approach, combining antioxidant, anti-inflammatory, and gene-regulatory effects, suggests its potential in addressing the broader cardiovascular risks associated with dyslipidemia and oxidative stress. Future head-to-head comparative studies are warranted to definitively establish their relative potencies and therapeutic potential.

References

Sinapic Acid's Impact on GLUT4 Gene Expression: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Sinapic Acid's Performance with Alternative Compounds in Modulating GLUT4 Gene Expression, Supported by Experimental Data.

This compound, a naturally occurring hydroxycinnamic acid, has demonstrated potential in modulating glucose homeostasis, a key aspect in the management of metabolic disorders such as type 2 diabetes. A critical mechanism in this process is the regulation of glucose transporter type 4 (GLUT4), a protein pivotal for glucose uptake in skeletal muscle and adipose tissue. This guide provides a comparative analysis of this compound's effect on GLUT4 gene expression, presenting available experimental data alongside that of other well-known modulators, metformin (B114582) and resveratrol (B1683913).

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound, metformin, and resveratrol on GLUT4 expression and related activities. It is important to note that the data is collated from different studies with varying experimental models and conditions. Therefore, a direct comparison should be made with caution.

CompoundModel SystemParameter MeasuredObserved EffectCitation
This compound L6 MyotubesGlucose Uptake337.0 ± 29.6% increase[1]
Streptozotocin-induced diabetic rats (soleus muscle)GLUT4 Gene ExpressionIncreased[1]
Metformin Rat cardiac myocytesGLUT4 Protein in Plasma Membrane~1.6-fold increase
Resveratrol Streptozotocin-induced diabetic rats (myocardium lipid rafts)GLUT4 Protein Expression0.75-fold increase compared to control[2]
Goto-Kakizaki diabetic rats (adipose tissue)GLUT4 Protein ExpressionNormalized to control levels[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and replication of the findings.

In Vitro Analysis of GLUT4 Gene Expression and Glucose Uptake in L6 Myotubes

This protocol outlines the general steps for assessing the effect of a compound on GLUT4 gene expression and glucose uptake in a skeletal muscle cell line.

  • Cell Culture and Differentiation: Rat L6 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS). To induce differentiation into myotubes, the medium is switched to DMEM containing 2% FBS upon reaching confluence.

  • Compound Treatment: Differentiated myotubes are serum-starved for a specified period (e.g., 5 hours) before being treated with various concentrations of the test compound (e.g., this compound) or vehicle control for a defined duration (e.g., 18-24 hours).

  • RNA Extraction and qRT-PCR for GLUT4 Gene Expression:

    • Total RNA is extracted from the treated myotubes using a suitable RNA isolation kit.

    • The concentration and purity of the RNA are determined spectrophotometrically.

    • First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.

    • Quantitative real-time PCR (qRT-PCR) is performed using primers specific for the GLUT4 gene and a housekeeping gene (e.g., GAPDH) for normalization.

    • The relative expression of GLUT4 mRNA is calculated using the ΔΔCt method.

  • Glucose Uptake Assay:

    • Following compound treatment, myotubes are washed with a glucose-free buffer.

    • Cells are then incubated with a solution containing a labeled glucose analog (e.g., 2-deoxy-D-[³H]glucose).

    • After a defined incubation period, the uptake is stopped by washing the cells with ice-cold buffer.

    • The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter to quantify glucose uptake.

In Vivo Analysis of GLUT4 Gene Expression in Streptozotocin (B1681764) (STZ)-Induced Diabetic Rats

This protocol describes the induction of a diabetic animal model and the subsequent analysis of GLUT4 gene expression in skeletal muscle.

  • Induction of Diabetes:

    • Male Wistar rats are typically used.

    • Diabetes is induced by a single intraperitoneal or intravenous injection of streptozotocin (STZ) dissolved in a citrate (B86180) buffer. The dosage of STZ can vary (e.g., 45-65 mg/kg body weight).

    • Blood glucose levels are monitored, and rats with fasting blood glucose levels above a certain threshold (e.g., 250 mg/dL) are considered diabetic.

  • Compound Administration:

    • Diabetic rats are randomly assigned to treatment groups and receive the test compound (e.g., this compound) or vehicle control daily via oral gavage for a specified period (e.g., 4 weeks).

  • Tissue Collection:

    • At the end of the treatment period, the animals are euthanized.

    • Skeletal muscle tissues, such as the soleus or gastrocnemius, are dissected and immediately frozen in liquid nitrogen for subsequent analysis.

  • Analysis of GLUT4 Gene Expression:

    • Total RNA is extracted from the muscle tissue.

    • qRT-PCR is performed as described in the in vitro protocol to determine the relative expression levels of GLUT4 mRNA.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed.

experimental_workflow cluster_invitro In Vitro Experiments (L6 Myotubes) cluster_invivo In Vivo Experiments (Diabetic Rats) L6_culture L6 Myoblast Culture Differentiation Differentiation into Myotubes L6_culture->Differentiation Treatment Compound Treatment (e.g., this compound) Differentiation->Treatment RNA_extraction_vitro RNA Extraction Treatment->RNA_extraction_vitro Glucose_uptake_assay 2-Deoxyglucose Uptake Assay Treatment->Glucose_uptake_assay qRT_PCR_vitro qRT-PCR for GLUT4 mRNA RNA_extraction_vitro->qRT_PCR_vitro Analysis_vitro Data Analysis qRT_PCR_vitro->Analysis_vitro Glucose_uptake_assay->Analysis_vitro Rat_model Streptozotocin (STZ)-Induced Diabetic Rat Model Compound_admin Compound Administration (e.g., this compound) Rat_model->Compound_admin Tissue_collection Skeletal Muscle Tissue Collection Compound_admin->Tissue_collection RNA_extraction_vivo RNA Extraction Tissue_collection->RNA_extraction_vivo qRT_PCR_vivo qRT-PCR for GLUT4 mRNA RNA_extraction_vivo->qRT_PCR_vivo Analysis_vivo Data Analysis qRT_PCR_vivo->Analysis_vivo

Experimental Workflow for Validating Compound Effects on GLUT4 Expression.

signaling_pathways cluster_sinapic_acid This compound Pathway cluster_metformin Metformin Pathway cluster_resveratrol Resveratrol Pathway Sinapic_Acid This compound PLC Phospholipase C (PLC) Sinapic_Acid->PLC activates PKC Protein Kinase C (PKC) PLC->PKC activates GLUT4_translocation_SA GLUT4 Translocation & Gene Expression PKC->GLUT4_translocation_SA promotes Metformin Metformin AMPK_Met AMP-activated Protein Kinase (AMPK) Metformin->AMPK_Met activates GLUT4_translocation_Met GLUT4 Translocation & Gene Expression AMPK_Met->GLUT4_translocation_Met promotes Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 activates AMPK_Res AMP-activated Protein Kinase (AMPK) Resveratrol->AMPK_Res activates SIRT1->AMPK_Res activates GLUT4_translocation_Res GLUT4 Translocation & Gene Expression AMPK_Res->GLUT4_translocation_Res promotes

Signaling Pathways for GLUT4 Regulation by Different Compounds.

Discussion of Signaling Pathways

The mechanisms by which these compounds upregulate GLUT4 expression and translocation appear to differ, offering multiple potential therapeutic targets.

  • This compound: Experimental evidence suggests that this compound enhances glucose uptake through a signaling cascade involving Phospholipase C (PLC) and Protein Kinase C (PKC).[1] Inhibition of these kinases attenuates the effect of this compound on glucose uptake in L6 myotubes, indicating their crucial role in its mechanism of action.[1]

  • Metformin: A well-established anti-diabetic drug, metformin primarily acts through the activation of AMP-activated protein kinase (AMPK). AMPK is a key energy sensor in cells, and its activation by metformin leads to a cascade of events that promote GLUT4 translocation to the plasma membrane and may also influence its gene expression.

  • Resveratrol: This polyphenol is known to activate both Sirtuin 1 (SIRT1) and AMPK. The activation of these pathways is linked to improved insulin (B600854) sensitivity and increased glucose uptake, in part through the enhanced expression and translocation of GLUT4.

Conclusion

This compound demonstrates a clear potential to enhance glucose uptake and upregulate GLUT4 gene expression, key factors in improving glycemic control. While direct comparative studies with other agents like metformin and resveratrol are limited, the available data suggests that this compound operates through a distinct PLC/PKC-mediated signaling pathway. This unique mechanism of action warrants further investigation and positions this compound as a promising candidate for the development of novel therapeutic strategies for metabolic diseases. The provided experimental protocols and pathway diagrams offer a foundational framework for researchers to further explore and validate these findings.

References

Sinapic Acid and its Derivatives: A Comparative Analysis of their Inhibitory Effects on IL-6 and IL-8 Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the differential effects of sinapic acid and its synthetic derivatives on key pro-inflammatory cytokines, Interleukin-6 (IL-6) and Interleukin-8 (IL-8).

This compound, a naturally occurring phenolic compound found in various plants, has garnered significant interest for its anti-inflammatory properties.[1][2] Recent research has focused on synthesizing derivatives of this compound to enhance its therapeutic potential. This guide provides a detailed comparison of the effects of this compound and a series of its benzimidazole (B57391) derivatives on the synthesis of IL-6 and IL-8, crucial mediators in the inflammatory cascade. The data presented is primarily based on a key study by Zhang et al. (2017), which systematically evaluated these compounds.[3][4][5][6][7]

Quantitative Comparison of Inhibitory Effects

A series of novel this compound derivatives, designated 7a through 7j, were synthesized and their anti-inflammatory activities were assessed. The study demonstrated that many of these derivatives exhibit superior inhibitory effects on IL-6 and IL-8 production compared to the parent this compound.[3][4] The following table summarizes the reported inhibitory activity of these compounds.

CompoundModificationIL-6 Inhibition vs. This compoundIL-8 Inhibition vs. This compoundPotency Highlights
This compound Parent CompoundBaselineBaselineNatural anti-inflammatory activity.[3][4]
7a-j Benzimidazole DerivativesGenerally Improved[3][4]Improved[3][4]All synthesized compounds showed stronger anti-inflammatory activities than this compound.[4][6]
7e DerivativeException: Less effectiveImproved-
7h DerivativeException: Less effectiveImproved-
7g Derivative with nitro groupSignificantly ImprovedSignificantly ImprovedExhibited remarkable anti-inflammatory activity, stronger than dexamethasone (B1670325).[3][4][5]
7i Derivative with fluoro moietySignificantly ImprovedSignificantly ImprovedExhibited remarkable anti-inflammatory activity, stronger than dexamethasone.[3][4][5]

Note: The improved activity of derivatives, particularly 7g and 7i, is attributed to the introduction of electron-drawing groups on the benzimidazole ring, which appears to enhance their anti-inflammatory potency.[3][4]

Experimental Protocols

The evaluation of the anti-inflammatory effects of this compound and its derivatives was conducted using a standardized in vitro cell-based assay.

Cell Culture and Treatment:

  • Cell Line: BEAS-2B, a human bronchial epithelial cell line, was used.

  • Inflammatory Stimulus: Tumor Necrosis Factor-alpha (TNF-α) was used to induce an inflammatory response and the subsequent production of IL-6 and IL-8.

  • Treatment: BEAS-2B cells were treated with this compound, its derivatives (7a-j), or the reference drug dexamethasone prior to stimulation with TNF-α.

Measurement of IL-6 and IL-8:

  • Method: Enzyme-Linked Immunosorbent Assay (ELISA) was employed to quantify the levels of IL-6 and IL-8 in the cell culture supernatants.

  • Detection: The absorbance was measured at 450 nm using a microplate reader to determine the concentration of the cytokines.

The following diagram illustrates the general experimental workflow:

experimental_workflow cluster_cell_culture Cell Culture and Stimulation cluster_analysis Analysis cell_culture BEAS-2B Cell Culture treatment Treatment with this compound / Derivatives cell_culture->treatment stimulation Stimulation with TNF-α treatment->stimulation supernatant Collect Supernatant stimulation->supernatant elisa ELISA for IL-6 and IL-8 supernatant->elisa data_analysis Data Analysis elisa->data_analysis

Experimental workflow for assessing the effects of this compound and its derivatives.

Signaling Pathway

The anti-inflammatory effects of this compound and its derivatives are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4][8][9] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those encoding for IL-6 and IL-8.[3][4]

In an inflammatory state, TNF-α activates the NF-κB pathway, leading to the transcription and synthesis of IL-6 and IL-8. This compound and its derivatives intervene in this process by inhibiting the activation of NF-κB. This suppression of NF-κB activity, in turn, downregulates the expression of IL-6 and IL-8, thereby exerting an anti-inflammatory effect.

The diagram below outlines this key signaling pathway:

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_signaling Intracellular Signaling cluster_inhibition Inhibition cluster_response Inflammatory Response TNFa TNF-α NFkB NF-κB Activation TNFa->NFkB Activates Gene_Expression Gene Expression NFkB->Gene_Expression Promotes SA_Derivatives This compound & Derivatives SA_Derivatives->NFkB Inhibits IL6_IL8 IL-6 & IL-8 Synthesis Gene_Expression->IL6_IL8

Inhibitory mechanism of this compound and its derivatives on the NF-κB signaling pathway.

References

Safety Operating Guide

Proper Disposal of Sinapic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of sinapic acid is crucial for maintaining a safe laboratory environment and ensuring compliance with environmental regulations. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound waste safely and effectively. All waste handling must comply with local, state, and federal regulations.[1]

Immediate Safety and Handling Precautions

This compound is classified as a hazardous substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3][4] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.

  • Eye/Face Protection: Wear safety glasses with side shields or goggles.[4][5]

  • Skin Protection: Use impervious gloves and protective clothing to prevent skin contact.[4][5]

  • Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH/MSHA-approved respirator.[4][5]

  • Engineering Controls: Handle this compound in a well-ventilated area, preferably in a chemical fume hood, to minimize dust and vapor inhalation.[2][4]

Quantitative Data for this compound

The following table summarizes the key physical and chemical properties of this compound.

PropertyValue
Chemical Name 3,5-Dimethoxy-4-hydroxycinnamic acid
CAS Number 530-59-6
Molecular Formula C₁₁H₁₂O₅
Molecular Weight 224.21 g/mol
Appearance Yellow-brown powder
Hazard Classifications Skin Irritant 2, Eye Irritant 2/2A, STOT SE 3
Incompatibilities Strong oxidizing agents, Strong bases

(Data sourced from multiple Safety Data Sheets[1][2][3][6])

Step-by-Step Disposal Protocol

A laboratory chemical is considered waste once it is no longer intended for use.[7][8] The following protocol outlines the process for the proper disposal of this compound from the point of generation to collection.

Step 1: Waste Identification and Classification
  • Determine if it is Waste: A container of this compound becomes waste when it is expired, contaminated, or no longer needed for research.

  • Classify as Hazardous: Due to its irritant properties, this compound waste, including contaminated materials, must be managed as hazardous waste.[1][2] All materials used for cleaning up spills of this compound must also be treated as hazardous waste.[7][8][9]

Step 2: Container Selection and Labeling
  • Select an Appropriate Container:

    • Use a container that is in good condition, free of leaks or cracks, and compatible with this compound.[7] Plastic containers are often preferred for chemical waste.[10]

    • Ensure the container has a secure, tight-fitting lid. Containers must be kept closed except when adding waste.[7][10][11]

  • Label the Container Immediately:

    • As soon as the container is designated for waste, affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department.[7][9]

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound" (avoid abbreviations).

      • The specific hazards (e.g., "Irritant").

      • The date when waste was first added to the container.

      • The name and contact information of the generating laboratory.[9]

Step 3: Waste Accumulation and Storage
  • Designate a Satellite Accumulation Area (SAA):

    • Store the hazardous waste container at or near the point of generation, within the same room.[10][11]

    • The SAA must be under the control of the laboratory personnel.

  • Ensure Safe Storage:

    • Store the this compound waste container in a designated, well-ventilated area away from general laboratory traffic.

    • Segregate Incompatibles: Do not store this compound waste with incompatible materials such as strong oxidizing agents or strong bases.[1][3][8] Segregation can be achieved using separate cabinets or secondary containment.[8]

    • Use Secondary Containment: Place the waste container in a larger, chemically resistant tub or bin to contain any potential leaks or spills.[7][8]

  • Adhere to Accumulation Limits:

    • Laboratories generally cannot accumulate more than 55 gallons of hazardous waste at a time.[8][10][11]

    • Waste should not be accumulated for more than 9 to 12 months, depending on institutional and state regulations.[7][10][11]

Step 4: Arranging for Disposal
  • Request a Waste Pickup:

    • Once the container is full or approaches the accumulation time limit, submit a waste pickup request to your institution's EHS department.[10][11] This is often done through an online system.

  • Do Not Transport Waste: Laboratory personnel should not transport hazardous waste across hallways or between buildings. This must be handled by trained EHS staff.[8]

  • Never Use Improper Disposal Methods:

    • Do not pour this compound down the drain.[11]

    • Do not dispose of this compound in the regular trash.

    • Do not allow the chemical to evaporate in a fume hood as a method of disposal.[7][9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound in a laboratory setting.

Caption: Workflow for the safe disposal of this compound waste.

This comprehensive approach ensures that this compound is managed in a way that protects laboratory personnel and the environment, in full compliance with hazardous waste regulations.[12][13]

References

Essential Safety and Handling Protocols for Sinapic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides immediate and essential guidance on the safe handling and disposal of Sinapic acid, a compound recognized as a skin, eye, and respiratory irritant.[1][2][3] Adherence to these protocols is critical to mitigate risks and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause skin and serious eye irritation, as well as respiratory irritation.[1][2][3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent personal exposure.

Hazard CategoryGHS ClassificationRecommended Personal Protective Equipment (PPE)
Skin Irritation Category 2[2][3]Protective gloves (nitrile, neoprene, or butyl rubber), impervious clothing, lab coat, and closed-toe shoes.[1][4]
Eye Irritation Category 2A[2][3]Tightly fitting safety goggles with side-shields or a face shield.[1][5]
Respiratory Irritation Category 3[2][3]Use in a well-ventilated area or with local exhaust ventilation.[1][3] If exposure limits may be exceeded, a full-face respirator is recommended.[1]
Operational Plan: Step-by-Step Handling Procedure

To minimize the risk of exposure, all handling of this compound should be conducted in a designated area, such as a chemical fume hood.

Preparation and Weighing:

  • Work Area Preparation: Ensure the chemical fume hood is clean and operational. Cover the work surface with absorbent, disposable bench paper.

  • Gather Materials: Assemble all necessary equipment, including a calibrated analytical balance, weighing paper or boat, spatula, and appropriate containers for the prepared solution.

  • Don PPE: Before handling the compound, put on all required PPE as outlined in the table above.

  • Weighing: Carefully weigh the desired amount of this compound powder. Avoid generating dust.[2][6] If dust is generated, gently clean the area with a damp cloth or a vacuum cleaner equipped with a HEPA filter.

Solution Preparation:

  • Solvent Selection: this compound is soluble in organic solvents like DMSO and dimethylformamide (approximately 10 mg/ml).[7] For aqueous solutions, first dissolve the compound in a minimal amount of DMSO before diluting with the aqueous buffer.[7]

  • Dissolving: In the fume hood, add the weighed this compound to the solvent in an appropriate container. Gently swirl or stir the mixture until the solid is completely dissolved. Avoid splashing.

  • Labeling: Clearly label the container with the compound name, concentration, solvent, date of preparation, and your initials.

Storage:

  • Solid Form: Store this compound in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[1][6] Recommended storage temperature for the powder is -20°C for long-term stability (≥4 years).[7]

  • Solutions: Aqueous solutions of this compound are not recommended for storage for more than one day.[7] For solutions in organic solvents, storage at -80°C (up to 6 months) or -20°C (up to 1 month) is advised.[3]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and potential harm to others.

  • Waste Collection: All waste materials, including empty containers, used weighing paper, contaminated gloves, and bench paper, must be collected in a designated hazardous waste container.

  • Container Labeling: The hazardous waste container must be clearly labeled as "Hazardous Waste" and include the name "this compound."

  • Disposal Regulations: All waste must be handled and disposed of in accordance with local, state, and federal regulations.[4] Do not dispose of this compound down the drain.[4] Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

Emergency Procedures

In case of accidental exposure, follow these first-aid measures immediately:

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water and soap. If skin irritation occurs, seek medical attention.[1]

  • Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1] If you feel unwell, seek medical advice.[1]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician.[3]

Spills:

  • Minor Spills: For small spills, carefully clean up the powder, avoiding dust generation.[4] Place the spilled material and any contaminated cleaning materials into a sealed container for disposal.

  • Major Spills: In the event of a large spill, evacuate the area and alert your supervisor and the EHS department immediately.[4]

Safe Handling Workflow for this compound

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal cluster_emergency Emergency prep_area Prepare Work Area (Fume Hood) gather_materials Gather Materials don_ppe Don PPE weigh Weigh this compound don_ppe->weigh exposure Personal Exposure prepare_solution Prepare Solution weigh->prepare_solution store_solid Store Solid weigh->store_solid spill Spill weigh->spill weigh->exposure store_solution Store Solution prepare_solution->store_solution collect_waste Collect Waste prepare_solution->collect_waste prepare_solution->spill prepare_solution->exposure store_solid->weigh store_solution->weigh store_solution->prepare_solution dispose Dispose via EHS collect_waste->dispose

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sinapic acid
Reactant of Route 2
Reactant of Route 2
Sinapic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.